Retinal
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025998 | |
| Record name | Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
116-31-4, 472-86-6, 514-85-2 | |
| Record name | Retinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13-cis-Retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal, 13-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal, 9-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Retinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETINAL, ALL-TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR725D715M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63 °C | |
| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Cornerstone of Vision: An In-depth Technical Guide on the Role of 11-cis-Retinal in Visual Phototransduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the pivotal role of 11-cis-retinal (B22103) in visual phototransduction. From the initial photon absorption to the regeneration of this essential chromophore, we delve into the molecular mechanisms, signaling cascades, and key experimental methodologies that form the foundation of our understanding of sight. This document is intended to serve as a detailed resource, presenting quantitative data in a structured format, outlining experimental protocols, and visualizing complex pathways to facilitate advanced research and therapeutic development.
The Central Event: Photoisomerization of 11-cis-Retinal
The perception of light is fundamentally a quantum mechanical event, initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal.[1][2] This transformation is the primary trigger for the entire visual signaling cascade.[1][3] 11-cis-retinal, a derivative of vitamin A, is covalently bound to a protein called opsin, forming a visual pigment.[4][5] In rod cells, this pigment is known as rhodopsin.[3]
The absorption of a photon by the 11-cis-retinal chromophore provides the energy required to overcome the activation barrier for isomerization.[1] This event is remarkably efficient and rapid, occurring on the femtosecond timescale. The change in the shape of the retinal molecule from a bent 'cis' configuration to a linear 'trans' configuration forces a conformational change in the opsin protein to which it is bound.[1] This activated state of the visual pigment, known as metarhodopsin II, is the first step in amplifying the light signal into a neural impulse.[3][4]
While photoisomerization is the primary mechanism for vision, 11-cis-retinal can also undergo thermal isomerization to all-trans-retinal in the absence of light.[1] This process is much slower but contributes to the "dark noise" of photoreceptor cells, which sets the absolute threshold for light detection.[1]
The Phototransduction Cascade: Amplifying the Signal
The conformational change in rhodopsin to metarhodopsin II initiates a G-protein-mediated signaling cascade, a classic example of a second messenger system that provides enormous signal amplification.[3]
The key steps in the phototransduction cascade are:
-
Activation of Transducin: Metarhodopsin II binds to and activates a heterotrimeric G-protein called transducin.[4] This activation involves the exchange of GDP for GTP on the alpha subunit of transducin (Gαt).
-
Activation of Phosphodiesterase (PDE): The activated Gαt-GTP complex then binds to and activates a phosphodiesterase (PDE) enzyme.[4]
-
Hydrolysis of cGMP: Activated PDE hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), reducing its intracellular concentration.[4]
-
Closure of cGMP-gated Ion Channels: In the dark, cGMP binds to and keeps open cation channels in the photoreceptor outer segment membrane, leading to a constant influx of sodium and calcium ions known as the "dark current". The reduction in cGMP concentration causes these channels to close.[4]
-
Hyperpolarization: The closure of the cation channels leads to a hyperpolarization of the photoreceptor cell membrane, as the outward flow of potassium ions continues.
-
Neurotransmitter Release: This hyperpolarization reduces the rate of glutamate (B1630785) release from the synaptic terminal of the photoreceptor cell. This change in neurotransmitter release is the signal that is transmitted to the downstream bipolar and horizontal cells of the retina, ultimately leading to a neural impulse being sent to the brain.
This cascade is terminated by the phosphorylation of metarhodopsin II by rhodopsin kinase and the subsequent binding of arrestin, which prevents further activation of transducin.[4]
Quantitative Data on Visual Pigments and Phototransduction
The following tables summarize key quantitative parameters related to 11-cis-retinal and the phototransduction cascade.
| Parameter | Value | Cell Type | Significance | Reference |
| Maximum Absorption Wavelength (λmax) of Rhodopsin | ~500 nm | Rods | Determines the peak sensitivity of rod vision to light. | [6] |
| Maximum Absorption Wavelength (λmax) of Cone Pigments | Blue: ~425 nm, Green: ~533 nm, Red: ~560 nm | Cones | Forms the basis of color vision. | [6] |
| Opsin Shift (Rhodopsin) | ~2100-2730 cm⁻¹ | Rods | The red-shift in the absorption maximum of the this compound protonated Schiff base when bound to opsin compared to in solution, crucial for visible light absorption. | [6][7][8] |
| Time Constant for Rhodopsin Regeneration | ~400 seconds | Rods | Reflects the rate at which rods recover their sensitivity after bleaching. | [9] |
| Time Constant for Cone Pigment Regeneration | ~100 seconds | Cones | The faster regeneration rate in cones contributes to their rapid dark adaptation. | [9] |
The Visual Cycle: Regenerating 11-cis-Retinal
For vision to be sustained, the all-trans-retinal must be converted back to 11-cis-retinal and recombined with opsin to regenerate the visual pigment. This process, known as the visual or retinoid cycle, is a series of enzymatic reactions that primarily occurs in the this compound pigment epithelium (RPE) and Müller glial cells.[2][3][10]
The canonical RPE visual cycle involves the following steps:
-
Release and Reduction: Following photoisomerization, all-trans-retinal is released from opsin and reduced to all-trans-retinol in the photoreceptor outer segments by retinol (B82714) dehydrogenases (RDHs).[2][3]
-
Transport to RPE: All-trans-retinol is transported from the photoreceptor outer segments to the RPE.[2]
-
Esterification: In the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT). This step is crucial for storing retinoids.[2][11]
-
Isomerization: The key enzymatic step is the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599). This reaction is catalyzed by the RPE-specific 65 kDa protein (RPE65), which acts as a retinoid isomerohydrolase.[2][11]
-
Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5.[2][12]
-
Transport back to Photoreceptors: The newly synthesized 11-cis-retinal is transported back to the photoreceptor outer segments, where it combines with opsin to regenerate the light-sensitive visual pigment.[4]
Cones, which are responsible for vision in bright light, have a higher demand for 11-cis-retinal and are supported by an additional, faster visual cycle involving Müller glial cells.[10][13] This cone-specific pathway can take up all-trans-retinol and isomerize it to 11-cis-retinol, which is then transferred to cones for oxidation to 11-cis-retinal.[10]
Experimental Protocols
A variety of experimental techniques are employed to study the role of 11-cis-retinal in phototransduction. Below are detailed methodologies for some of the key experiments.
Rhodopsin Purification and Reconstitution
Objective: To isolate and purify rhodopsin from its native environment for in vitro studies.
Methodology:
-
Rod Outer Segment (ROS) Isolation:
-
Bovine retinas are dissected under dim red light and homogenized in a sucrose (B13894) buffer.
-
The homogenate is subjected to sucrose gradient centrifugation to separate the ROS from other cellular components.[14][15]
-
-
Solubilization:
-
Immunoaffinity Chromatography:
-
The solubilized rhodopsin is purified using an immunoaffinity column. A monoclonal antibody (e.g., 1D4) that specifically recognizes the C-terminus of rhodopsin is coupled to a solid support (e.g., Sepharose beads).[15][16]
-
The detergent-solubilized extract is passed through the column, allowing rhodopsin to bind to the antibody.
-
The column is washed extensively to remove unbound proteins.
-
Pure rhodopsin is eluted by competing with a peptide corresponding to the C-terminal epitope recognized by the antibody.
-
-
Reconstitution:
-
For functional assays, purified rhodopsin can be reconstituted into lipid nanodiscs or liposomes to mimic its native membrane environment.[17]
-
Measurement of Transducin Activation
Objective: To quantify the ability of light-activated rhodopsin to activate its G-protein, transducin.
Methodology:
-
Preparation of Components:
-
Purified, reconstituted rhodopsin and purified transducin are prepared.
-
A non-hydrolyzable GTP analog, such as GTPγS, labeled with a radioactive isotope (e.g., ³⁵S) is used.
-
-
Assay Procedure:
-
Rhodopsin is exposed to light to generate metarhodopsin II.
-
Transducin and [³⁵S]GTPγS are added to the activated rhodopsin preparation.
-
The mixture is incubated to allow for the exchange of GDP for [³⁵S]GTPγS on the α-subunit of transducin.
-
The reaction is stopped, and the amount of [³⁵S]GTPγS bound to transducin is measured by filter binding assay. The protein-bound radioactivity is captured on a nitrocellulose filter and quantified using a scintillation counter.
-
The rate of [³⁵S]GTPγS binding is a direct measure of the rate of transducin activation.[18]
-
Single-Cell Recordings from Photoreceptors
Objective: To measure the light-evoked electrical responses of individual photoreceptor cells.
Methodology:
-
This compound Preparation:
-
Suction Electrode Recording:
-
A glass micropipette with a smooth, fire-polished tip is used as a suction electrode.
-
The inner or outer segment of a single photoreceptor cell is drawn into the tip of the electrode.[20]
-
The electrode records the circulating current that flows into the outer segment in the dark (the "dark current").
-
-
Light Stimulation and Data Acquisition:
-
The photoreceptor is stimulated with flashes of light of varying intensity and duration.
-
The light-induced closure of the cGMP-gated channels causes a reduction in the dark current, which is recorded as a photoresponse.[20]
-
The amplitude and kinetics of the photoresponse provide information about the sensitivity and adaptation properties of the photoreceptor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visual phototransduction - Wikipedia [en.wikipedia.org]
- 5. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Opsin Shift and Mechanism of Spectral Tuning of Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The opsin shift and mechanism of spectral tuning in rhodopsin: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Retinoids in the visual cycle: role of the this compound G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diseases Caused by Defects in the Visual Cycle: Retinoids as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Monomeric G protein-coupled receptor rhodopsin in solution activates its G protein transducin at the diffusion limit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reconstitution of the Rhodopsin–Transducin Complex into Lipid Nanodiscs | Springer Nature Experiments [experiments.springernature.com]
- 18. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Single-cell suction recordings from mouse cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Pathway of Retinal Synthesis from Beta-Carotene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical pathway responsible for the synthesis of retinal from beta-carotene (B85742), a critical process for vitamin A production in vertebrates. The document outlines the core enzymatic reactions, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.
Core Biochemical Pathway
The conversion of dietary beta-carotene into this compound is a pivotal step in the biosynthesis of vitamin A (retinol) and its active metabolite, retinoic acid, which are essential for vision, immune function, and cellular differentiation. This process primarily occurs in the enterocytes of the small intestine, but has also been observed in other tissues such as the liver and this compound pigment epithelium[1].
The central enzymatic player in this pathway is beta-carotene 15,15'-monooxygenase (BCO1) , also referred to as beta-carotene 15,15'-dioxygenase[2][3]. BCO1 catalyzes the oxidative cleavage of the central 15,15' double bond of a beta-carotene molecule. This reaction utilizes molecular oxygen and results in the formation of two molecules of all-trans-retinal[4][5]. Contrary to its historical classification as a monooxygenase, recent studies have unequivocally demonstrated that BCO1 is a dioxygenase, incorporating two atoms from a single molecule of O2 into the two resulting this compound molecules[5].
Following its synthesis, this compound can undergo one of two primary metabolic fates within the cell:
-
Reduction to Retinol (B82714): this compound is reduced to all-trans-retinol by this compound reductases. This retinol can then be esterified to form retinyl esters, the primary storage form of vitamin A in the body[6].
-
Oxidation to Retinoic Acid: this compound can be irreversibly oxidized to all-trans-retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors[7].
A second key enzyme, beta-carotene 9',10'-dioxygenase (BCO2) , is also involved in carotenoid metabolism. BCO2 performs an asymmetric cleavage of beta-carotene at the 9',10' double bond, yielding one molecule of beta-ionone (B89335) and one molecule of apo-10'-carotenal[8][9]. BCO2 exhibits a broader substrate specificity compared to BCO1 and is localized to the mitochondria, whereas BCO1 is found in the cytosol[1].
Quantitative Data
The enzymatic efficiency of beta-carotene oxygenases varies across species and with different substrates. The following tables summarize key kinetic parameters for BCO1 and BCO2.
Table 1: Kinetic Parameters of Beta-Carotene 15,15'-Monooxygenase (BCO1)
| Species | Substrate | Km (µM) | Vmax (nmol/mg/h) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human | all-trans-β-carotene | 4.8 ± 0.9 | 12.3 ± 0.6 | 0.057 ± 0.003 | 1.2 x 104 | [4] |
| Human | β-apo-8'-carotenal | 2.1 ± 0.4 | 10.8 ± 0.4 | 0.050 ± 0.002 | 2.4 x 104 | [4] |
| Hog | all-trans-β-carotene | 1.3 | 1.1 nmol/hr (for 0.7mg protein) | - | - | [10] |
| Mouse | all-trans-β-carotene | - | - | - | - | [11] |
| Uncultured Marine Bacterium | all-trans-β-carotene | - | 181 mg/L (after 20h) | - | - | [12] |
Table 2: Substrate Specificity of Beta-Carotene Oxygenases (BCO1 and BCO2)
| Enzyme | Species | Substrate | Relative Activity (%) | Reference |
| BCO1 | Human | all-trans-β-carotene | 100 | [4] |
| BCO1 | Human | α-carotene | 68 ± 4 | [4] |
| BCO1 | Human | β-cryptoxanthin | 55 ± 3 | [4] |
| BCO1 | Human | Lycopene | 13 ± 1 | [4] |
| BCO1 | Human | Lutein | No activity | [4] |
| BCO1 | Human | Zeaxanthin | No activity | [4] |
| BCO2 | Chicken | Zeaxanthin | 100 | [11] |
| BCO2 | Chicken | Lutein | 80 | [11] |
| BCO2 | Chicken | β-cryptoxanthin | 60 | [11] |
| BCO2 | Chicken | all-trans-β-carotene | 40 | [11] |
| BCO2 | Chicken | α-carotene | 20 | [11] |
| BCO2 | Chicken | Lycopene | No activity | [11] |
Experimental Protocols
In Vitro Beta-Carotene 15,15'-Monooxygenase (BCO1) Activity Assay
This protocol outlines a method for measuring the enzymatic activity of BCO1 in a cell lysate or with purified enzyme.
Materials:
-
Enzyme source (e.g., intestinal mucosal homogenate, purified recombinant BCO1)
-
Beta-carotene
-
Detergent (e.g., Tween 40, sodium glycocholate)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.8)
-
Thiol-containing compound (e.g., dithiothreitol (B142953) - DTT)
-
Chelating agent (e.g., EDTA)
-
Stopping solution (e.g., ethanol (B145695) or methanol)
-
Hexane (B92381) for extraction
-
HPLC or spectrophotometer for product quantification
Procedure:
-
Substrate Preparation: Prepare a stock solution of beta-carotene in an organic solvent (e.g., tetrahydrofuran (B95107) or toluene)[12]. To create a micellar substrate solution for the aqueous assay, the beta-carotene stock is mixed with a detergent solution (e.g., 5% Tween 40) and sonicated or vortexed to form micelles[11].
-
Enzyme Reaction: a. In a reaction tube, combine the reaction buffer, DTT, and EDTA. b. Add the enzyme preparation to the reaction mixture. c. Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a few minutes[11]. d. Initiate the reaction by adding the beta-carotene micellar substrate solution. e. Incubate the reaction for a defined period (e.g., 15-60 minutes) with gentle shaking[6]. The reaction should be carried out under dim light to prevent photo-oxidation of carotenoids and retinoids.
-
Reaction Termination and Extraction: a. Stop the reaction by adding an equal volume of cold ethanol or methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT). b. Add hexane to the tube and vortex vigorously to extract the retinoids and any remaining beta-carotene into the organic phase. c. Centrifuge the mixture to separate the aqueous and organic phases.
-
Quantification of this compound: a. Carefully collect the upper hexane layer. b. Evaporate the hexane under a stream of nitrogen gas. c. Re-dissolve the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC or hexane for spectrophotometry). d. Analyze the sample by HPLC or spectrophotometry to quantify the amount of this compound produced.
HPLC Analysis of Beta-Carotene and this compound
This protocol provides a general method for the separation and quantification of beta-carotene and this compound.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 or C30 column
-
Mobile phase solvents (e.g., methanol, acetonitrile, water, dichloromethane (B109758), tetrahydrofuran)
-
Standards for beta-carotene and this compound
Procedure:
-
Sample Preparation: Prepare the extracted sample as described in the BCO1 activity assay protocol. Ensure the final sample is dissolved in a solvent compatible with the HPLC mobile phase.
-
Chromatographic Conditions: a. Column: A reversed-phase C18 column is commonly used. For better separation of carotenoid isomers, a C30 column can be employed[13]. b. Mobile Phase: A variety of mobile phases can be used. An isocratic system might consist of methanol:water (e.g., 95:5 v/v). A gradient system might involve a mixture of acetonitrile, methanol, and dichloromethane to achieve better separation of a wider range of carotenoids and retinoids[13]. The addition of a small amount of triethylamine (B128534) (e.g., 0.1%) can improve peak shape and recovery. c. Flow Rate: A typical flow rate is 0.8-1.5 mL/min[14]. d. Detection: Monitor the elution of compounds using a UV-Vis or DAD detector. Beta-carotene is typically detected at around 450 nm, while this compound is detected at approximately 370-380 nm[15]. Retinol, a potential product of this compound reduction, can be detected at 325 nm[9].
-
Quantification: a. Inject a known amount of the sample onto the HPLC column. . Identify the peaks for beta-carotene and this compound by comparing their retention times with those of pure standards. c. Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
Visualizations
Biochemical Pathway of this compound Synthesis
Caption: Central cleavage of beta-carotene to this compound by BCO1 and subsequent metabolic fates.
Experimental Workflow for BCO1 Activity Assay
Caption: A typical workflow for the in vitro measurement of BCO1 enzymatic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Beta-carotene 15,15'-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Substrate Specificity of Purified Recombinant Human β-Carotene 15,15′-Oxygenase (BCO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 6. The Human Enzyme That Converts Dietary Provitamin A Carotenoids to Vitamin A Is a Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Carotene 15,15'-oxygenase inhibits cancer cell stemness and metastasis by regulating differentiation-related miRNAs in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method for the simultaneous determination of retinol and beta-carotene concentrations in human tissues and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rmfabicon.wordpress.com [rmfabicon.wordpress.com]
- 11. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9',10'-Oxygenase (BCO2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. aoac.org [aoac.org]
- 14. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 15. youtube.com [youtube.com]
The Mechanism of Retinal Isomerization in the Visual Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The visual cycle is a critical enzymatic pathway responsible for the regeneration of 11-cis-retinal (B22103), the chromophore essential for vision. This process involves the precise and efficient isomerization of all-trans-retinal, generated upon photoactivation of visual pigments, back to its 11-cis configuration. This technical guide provides a comprehensive overview of the core mechanisms of retinal isomerization, detailing the key enzymatic players, their kinetics, and the distinct pathways operating in rods and cones. We present a consolidation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling and experimental workflows to serve as a valuable resource for researchers in ophthalmology and drug development.
Introduction
The ability of the eye to detect light is fundamentally dependent on the photochemical isomerization of 11-cis-retinal to all-trans-retinal within rhodopsin and cone opsins.[1][2] This event triggers the phototransduction cascade, leading to a neural signal. To maintain vision, a constant supply of 11-cis-retinal is required, which is achieved through a series of enzymatic reactions collectively known as the visual cycle. This cycle primarily occurs in the this compound pigment epithelium (RPE) and, for cones, also within the retina itself.[3][4] A key and rate-limiting step in this process is the enzymatic isomerization of an all-trans-retinoid to an 11-cis-retinoid.[5] Disruptions in this pathway are associated with a range of severe this compound dystrophies, making the enzymes of the visual cycle prime targets for therapeutic intervention.[5][6]
The Canonical Visual Cycle in the this compound Pigment Epithelium (RPE)
The classical visual cycle, supporting both rod and cone photoreceptors, is a multi-step process occurring between the photoreceptor outer segments (POS) and the RPE.[7][8]
2.1. Key Steps and Enzymatic Machinery
-
Reduction of all-trans-retinal: Following its release from opsin after photoisomerization, all-trans-retinal is reduced to all-trans-retinol in the POS by retinol (B82714) dehydrogenases (RDHs), primarily RDH8 and RDH12.[8][9]
-
Transport to the RPE: All-trans-retinol is transported from the POS to the RPE, a process facilitated by the interphotoreceptor retinoid-binding protein (IRBP).[8][10]
-
Esterification: Within the RPE, all-trans-retinol is esterified to a fatty acid, forming an all-trans-retinyl ester. This reaction is catalyzed by lecithin:retinol acyltransferase (LRAT).[7][8] This step is crucial for trapping retinoids within the RPE.
-
Isomerization: The central isomerization step is the conversion of all-trans-retinyl ester to 11-cis-retinol (B117599). This reaction is catalyzed by the this compound pigment epithelium-specific 65 kDa protein (RPE65), a key enzyme in the visual cycle.[3][5][11] RPE65 functions as an isomerohydrolase, coupling the isomerization of the retinoid backbone to the hydrolysis of the ester bond.[7][12]
-
Oxidation: The newly formed 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5.[13]
-
Transport back to Photoreceptors: 11-cis-retinal is shuttled back to the POS, again facilitated by IRBP, where it combines with opsin to regenerate the visual pigment.[8] The cellular retinaldehyde-binding protein (CRALBP) plays a crucial role within the RPE in presenting 11-cis-retinol to 11-cis-RDH and protecting the labile 11-cis-retinoids.[11][14]
Signaling Pathway of the Canonical Visual Cycle
The Cone-Specific Visual Cycle
Cones, responsible for daylight and color vision, exhibit much faster dark adaptation rates than rods, suggesting a more rapid and localized mechanism for 11-cis-retinal regeneration.[4][15] This has led to the identification of a cone-specific visual cycle that operates within the retina, independent of the RPE.[4][15]
3.1. Key Features and Proposed Mechanisms
This alternative pathway is thought to involve Müller glial cells.[4][15] After photoisomerization in cones, all-trans-retinol is transported to adjacent Müller cells. Within the Müller cells, an as-yet-unidentified isomerase converts all-trans-retinol to 11-cis-retinol. This 11-cis-retinol is then transported back to the cones, where it is oxidized to 11-cis-retinal for pigment regeneration.[4]
One candidate for the isomerase in the cone visual cycle was dihydroceramide (B1258172) desaturase 1 (DES1).[6] However, studies involving conditional knockout of Des1 in mouse Müller cells have shown that it is not required for cone visual pigment regeneration, indicating that the identity of the key isomerase in this pathway remains to be definitively established.[6]
Logical Relationship of the Cone-Specific Visual Cycle
Quantitative Data in this compound Isomerization
The efficiency of the visual cycle is governed by the kinetics and thermodynamics of its constituent reactions and the binding affinities of its protein components.
Table 1: Thermodynamic and Kinetic Parameters of this compound Isomerization
| Parameter | Value | Conditions | Reference(s) |
| Thermodynamics of 11-cis to all-trans-retinal Isomerization | |||
| ΔF | -1100 to -1400 cal/mol | n-heptane, 20-80°C | [16] |
| ΔH | +150 cal/mol | n-heptane | [16] |
| ΔS | +4.4 e.u. | n-heptane | [16] |
| Kinetics of Thermal Isomerization (Uncatalyzed) | |||
| Arrhenius Energy (Ea) | 22,400 - 26,200 cal/mol | Various solvents | [16] |
| Kinetics of Reverse Isomerization (Non-enzymatic) | |||
| Activation Energy (11-cis-retinol to all-trans-retinol) | 19.5 kcal/mol | RPE microsomes | [11][17][18] |
| Activation Energy (13-cis-retinol to all-trans-retinol) | 20.1 kcal/mol | RPE microsomes | [11][17][18] |
| Rhodopsin Regeneration Kinetics | |||
| Rate of regeneration (human) | Proportional to bleached pigment, constant ~0.0025 sec-1 | In vivo, peripheral retina | [19] |
| Rate of regeneration (mouse, Leu450 RPE65) | 0.035/min | In vivo | [7] |
| All-trans-retinol Formation in Photoreceptors | |||
| Rate constant (human rods) | 0.24 - 0.55 min-1 | Isolated photoreceptors | [20] |
| Rate constant (human cones) | ~1.8 min-1 | Isolated photoreceptors | [20] |
Table 2: Binding Affinities of Retinoid-Binding Proteins
| Protein | Ligand | Dissociation Constant (Kd) | Reference(s) |
| Cellular Retinaldehyde-Binding Protein (CRALBP) | |||
| 11-cis-retinaldehyde | < 20 nM | [3] | |
| 11-cis-retinol | ~50 nM | [3] | |
| 9-cis-retinaldehyde | ~50 nM | [3] | |
| Cellular Retinol-Binding Protein (CRBP) | |||
| all-trans-retinol | ~109 nM (CRBP3) | [21] |
Experimental Protocols
RPE65 Isomerase Activity Assay
This protocol describes the in vitro measurement of RPE65 isomerohydrolase activity using RPE microsomes or cells expressing recombinant RPE65.[5][12][22]
5.1.1. Materials
-
RPE microsomes or cell lysate containing RPE65
-
All-trans-[3H]retinol or other suitable all-trans-retinyl ester substrate
-
Bovine serum albumin (BSA)
-
Buffer (e.g., phosphate (B84403) buffer with appropriate pH)
-
Hexane (B92381) and Methanol for extraction
-
HPLC system with a normal-phase column and UV detector
5.1.2. Procedure
-
Enzyme Preparation: Prepare RPE microsomes from fresh tissue or lysate from cells overexpressing RPE65 and LRAT.[12]
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation with the all-trans-retinoid substrate and BSA in buffer.
-
Incubation: Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 1.5 hours).[12]
-
Reaction Quenching and Extraction: Stop the reaction by adding methanol. Extract the retinoids by adding hexane, vortexing, and centrifuging to separate the phases.
-
HPLC Analysis: Inject the hexane (upper) phase onto a normal-phase HPLC column.
-
Quantification: Monitor the eluent at 325 nm. Identify and integrate the peak corresponding to 11-cis-retinol. Calculate the amount of product formed based on a standard curve.[5]
Experimental Workflow for RPE65 Activity Assay
HPLC Analysis of this compound Isomers
This protocol outlines a method for the separation and quantification of this compound isomers from biological samples.[23][24][25]
5.2.1. Materials
-
This compound sample (e.g., from RPE65 assay or tissue extract)
-
Dichloromethane and n-hexane for extraction
-
Formaldehyde (B43269) (to stabilize isomers)
-
HPLC system with a reversed-phase C18 column
-
Mobile phase (e.g., 0.1 M ammonium (B1175870) acetate-acetonitrile, 40:60, v/v)[23]
-
Internal standard (e.g., TMMP)[23]
5.2.2. Procedure
-
Extraction: Extract this compound isomers from the sample using dichloromethane-n-hexane in the presence of formaldehyde to prevent isomerization during the procedure.[23]
-
Sample Preparation: Evaporate the solvent under a stream of nitrogen and redissolve the residue in the mobile phase.
-
HPLC Separation: Inject the sample onto one or two reversed-phase C18 columns in series.[23]
-
Detection: Use a UV detector set at a wavelength appropriate for this compound isomers (e.g., 325-368 nm depending on the derivative).[23][24]
-
Quantification: Identify peaks based on the retention times of known standards (all-trans-, 13-cis-, 11-cis-, and 9-cis-retinal). Quantify the isomers by comparing their peak areas to that of the internal standard and a standard curve.
Electroretinography (ERG) for Visual Cycle Function
ERG is a non-invasive technique used to assess the function of the retina in vivo, providing insights into the overall efficiency of the visual cycle.[26][27][28]
5.3.1. General Protocol
-
Animal Preparation: Dark-adapt the animal overnight. Anesthetize the animal and dilate the pupils.[26][28]
-
Electrode Placement: Place a recording electrode on the cornea, a reference electrode, and a ground electrode.[28]
-
Stimulation: Present light flashes of varying intensity and frequency to elicit this compound responses. For studying the cone pathway, a rod-saturating background light is used (photopic ERG). For the rod pathway, stimuli are delivered in the dark (scotopic ERG).[26][27]
-
Recording: Record the electrical responses from the retina. The a-wave originates from photoreceptors, and the b-wave from bipolar cells.
-
Data Analysis: Analyze the amplitude and implicit time of the ERG waveforms to assess this compound function and, by inference, the integrity of the visual cycle.[26]
Conclusion
The isomerization of this compound is a cornerstone of vision, involving a sophisticated and highly regulated series of enzymatic reactions. The canonical visual cycle in the RPE, with RPE65 as its central isomerase, is well-characterized and essential for both rod and cone function. The existence of a parallel, cone-specific visual cycle highlights the specialized adaptations for high-acuity vision. Understanding the intricate mechanisms, kinetics, and regulation of these pathways is paramount for developing effective therapies for a wide range of inherited this compound diseases. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to unravel the complexities of the visual cycle and translate this knowledge into novel therapeutic strategies.
References
- 1. RLBP1 retinaldehyde binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Cellular retinaldehyde-binding protein ligand interactions. Gln-210 and Lys-221 are in the retinoid binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Cone-specific Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometric analysis of the kinetics of in vivo rhodopsin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationships between visual cycle retinoids, rhodopsin phosphorylation and phototransduction in mouse eyes during light and dark-adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into retinoid metabolism and cycling within the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Retinoids in the visual cycle: role of the this compound G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isomerization of 11-cis-retinoids to all-trans-retinoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. The cone-specific visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rhodopsin kinetics in the human eye - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The First Steps of the Visual Cycle in Human Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functions of Intracellular Retinoid Binding-Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Key Residues Determining Isomerohydrolase Activity of Human RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A reversed-phase high-performance liquid chromatographic method to analyze this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. keio.elsevierpure.com [keio.elsevierpure.com]
- 26. Simultaneous Recording of Electroretinography and Visual Evoked Potentials in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
The Gatekeeper of Retinoid Signaling: A Technical Guide to Retinaldehyde Dehydrogenase in Retinoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoic acid (RA), a potent metabolite of vitamin A, is an indispensable signaling molecule that governs a multitude of physiological processes, from embryonic development to adult tissue homeostasis. The synthesis of RA is a meticulously regulated process, with the final, irreversible step being the oxidation of retinaldehyde to retinoic acid. This critical conversion is catalyzed by a family of enzymes known as retinaldehyde dehydrogenases (RALDHs). As the gatekeepers of RA production, RALDHs represent a pivotal control point in retinoid signaling and a key target for therapeutic intervention in a range of pathologies, including developmental disorders and cancer. This technical guide provides an in-depth exploration of the function of RALDH in RA synthesis, detailing its mechanism, kinetics, and physiological significance. It further outlines key experimental protocols for the study of this enzyme and its downstream pathways, offering a comprehensive resource for researchers in the field.
Introduction to Retinaldehyde Dehydrogenase
Retinaldehyde dehydrogenases (RALDHs), also known as aldehyde dehydrogenase family 1 subfamily A (ALDH1A), are a group of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of retinaldehyde to retinoic acid.[1][2][3] This reaction is the final and rate-limiting step in the biosynthesis of RA from retinol (B82714) (vitamin A).[4] The precise spatial and temporal regulation of RALDH activity is crucial for establishing the RA gradients that are essential for proper embryonic patterning and organogenesis.[5][6] In adult tissues, RALDHs continue to play a vital role in maintaining cellular differentiation and function.[7]
Three primary isoforms of RALDH have been identified in mammals, each with distinct tissue distribution and developmental expression patterns:
-
RALDH1 (ALDH1A1): Predominantly found in the dorsal retina, cornea, and lens epithelium in the eye, as well as in various other adult tissues.[8][9][10]
-
RALDH2 (ALDH1A2): The major isoform expressed during early embryonic development, crucial for the formation of the heart, neural tube, and forelimbs.[2][9] In adults, it is found in tissues such as the lung, testis, and choroid.[7][8][11]
-
RALDH3 (ALDH1A3): Expressed in the ventral retina, olfactory pit, and developing inner ear.[2][9][10]
The differential expression of these isoforms contributes to the precise local synthesis of RA, thereby controlling the activation of RA-responsive genes.[12]
Mechanism of Action and Enzyme Kinetics
The catalytic mechanism of RALDH involves a conserved cysteine residue within the active site that initiates a nucleophilic attack on the aldehyde group of retinaldehyde, forming a thiohemiacetal intermediate.[2] Subsequently, a hydride ion is transferred to NAD+, resulting in the formation of a thioester intermediate and NADH.[2] Finally, the thioester is hydrolyzed by a water molecule, releasing retinoic acid and regenerating the free enzyme.[2]
The kinetic properties of RALDH isoforms have been characterized, revealing differences in substrate specificity and catalytic efficiency. This data is critical for understanding their specific physiological roles and for the development of isoform-selective inhibitors.
Table 1: Kinetic Parameters of Retinaldehyde Dehydrogenase Isoforms
| Enzyme | Substrate | Km (µM) | Vmax/kcat | Catalytic Efficiency (Vmax/Km) | Reference |
| Human ALDH1A1 | all-trans-retinal | - | 0.07 s-1 (kcat) | - | [13] |
| Rat ALDH1A2 | all-trans-retinal | 80.70 ± 20.38 | - | - | [14] |
| Rat ALDH1A2 | all-trans-retinal | - | 0.1 s-1 (kcat) | - | [13] |
| Mouse RALDH3 | all-trans-retinal | - | - | 77.9 | [15] |
| Mouse RALDH4 | 9-cis-retinal | - | - | 27.4 | [15] |
| Mouse RALDH4 | 13-cis-retinal | - | - | 8.24 | [15] |
Note: Direct comparison of kinetic values across different studies should be done with caution due to variations in experimental conditions.
Retinoic Acid Signaling Pathway
The retinoic acid synthesized by RALDHs acts as a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][16] Upon binding RA, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[17][18] This binding typically leads to the recruitment of co-activators and the initiation of gene transcription, thereby regulating a vast array of cellular processes including differentiation, proliferation, and apoptosis.[16][19] The RA signal can be terminated by the action of cytochrome P450 enzymes of the CYP26 family, which catabolize RA into inactive polar metabolites.[17]
Caption: The Retinoic Acid Synthesis and Signaling Pathway.
Experimental Protocols
Measurement of Retinaldehyde Dehydrogenase Activity
A common method to determine RALDH activity in tissue homogenates or cell lysates is through a spectrophotometric or fluorometric assay that measures the production of NADH.[20]
Materials:
-
Tissue homogenate or cell lysate
-
Reaction Buffer: 50 mM HEPES, 50 mM MgCl₂, 5 mM DTT, pH 7.5
-
NAD⁺ solution (e.g., 10 mM stock)
-
Retinaldehyde solution (e.g., 10 mM stock in ethanol)
-
Spectrophotometer or fluorometer capable of measuring absorbance at 340 nm or fluorescence (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare the reaction mixture in a cuvette containing the reaction buffer and the tissue homogenate/cell lysate.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Add NAD⁺ to the reaction mixture to a final concentration of 500 µM.
-
Initiate the reaction by adding retinaldehyde to the desired final concentration (e.g., 0-100 µM).
-
Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm or fluorescence over time.
-
Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).
For inhibitor studies, the enzyme source is pre-incubated with various concentrations of the inhibitor before the addition of the substrate and cofactor.[20]
Caption: Experimental Workflow for RALDH Activity Assay.
Quantification of Retinoic Acid in Biological Samples
Accurate quantification of endogenous retinoic acid levels is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method for this purpose.[21] High-performance liquid chromatography (HPLC) with UV detection is also a commonly used, though less sensitive, alternative.[22][23][24]
General Protocol Outline (LC/MS/MS):
-
Sample Preparation: Homogenize tissue samples or collect serum/plasma. To prevent isomerization, all procedures should be carried out under yellow light or in the dark.[23]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 4,4-dimethyl-RA) to the sample for accurate quantification.[21]
-
Extraction: Perform a liquid-liquid extraction to separate retinoids from other cellular components. A common method involves saponification with ethanolic KOH followed by extraction with hexane (B92381) to remove neutral lipids, and then acidification and extraction of retinoic acid into an organic solvent.[21]
-
LC Separation: Separate the extracted retinoids using a reversed-phase HPLC column.
-
MS/MS Detection: Quantify the different isomers of retinoic acid using tandem mass spectrometry in selected reaction monitoring (SRM) mode.[21]
Role of RALDH in Development and Disease
The critical role of RALDHs in development is highlighted by gene knockout studies in mice. Raldh2 knockout is embryonically lethal due to severe defects in heart and neural tube development.[2] Raldh3 knockout mice die at birth from respiratory failure due to malformed nasal passages.[2] Raldh1 knockout mice are viable but can exhibit specific phenotypes, such as resistance to diet-induced obesity.[2]
Dysregulation of RALDH activity and RA signaling is implicated in various diseases:
-
Congenital Defects: Inhibition of RALDH by certain compounds can lead to developmental abnormalities resembling fetal alcohol spectrum disorder (FASD) and congenital diaphragmatic hernia (CDH).[6]
-
Cancer: Altered RALDH expression is observed in numerous cancers. In some contexts, RALDH activity is associated with cancer stem cells and chemoresistance, making it a potential therapeutic target.[25] Conversely, in other cancers, RA can induce differentiation and suppress tumor growth.
-
Retinal Degeneration: Aberrant levels of RA and RALDH expression in the retina have been linked to certain forms of this compound degeneration.[26]
-
Immunology: RA produced by dendritic cells, primarily via RALDH2, plays a role in T cell differentiation and homing to the gut, influencing immune responses and conditions like graft-versus-host disease.[27]
Conclusion
Retinaldehyde dehydrogenases are the central regulators of retinoic acid synthesis, a pathway of fundamental importance in both development and adult physiology. Their isoform-specific expression patterns and catalytic properties allow for the precise control of RA gradients, which in turn orchestrate complex gene regulatory networks. A thorough understanding of RALDH function, facilitated by robust experimental methodologies, is essential for unraveling the intricacies of retinoid signaling and for the development of novel therapeutic strategies targeting this critical pathway. This guide provides a foundational resource for researchers dedicated to advancing our knowledge of these vital enzymes and their role in health and disease.
References
- 1. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis [mdpi.com]
- 4. Generation of Retinaldehyde for Retinoic Acid Biosynthesis | MDPI [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Retinoic Acid and Retinaldehyde Dehydrogenase | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Active Retinaldehyde Dehydrogenase Isoforms in the Postnatal Human Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retinoic acid biosynthesis catalyzed by this compound dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic characterization of recombinant mouse this compound dehydrogenase types 3 and 4 for this compound substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 20. Characterization of retinaldehyde dehydrogenase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of physiological levels of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jfda-online.com [jfda-online.com]
- 25. RALDH1 inhibition shows immunotherapeutic efficacy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Levels of retinoic acid and retinaldehyde dehydrogenase expression in eyes of the Mitf-vit mouse model of this compound degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dendritic Cell Expression of this compound Aldehyde Dehydrogenase-2 Controls Graft-Versus-Host Disease Lethality - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of All-trans-retinal Metabolism in Photoreceptor Health and Disease: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The vertebrate visual cycle is a complex and indispensable metabolic pathway that ensures the continuous regeneration of the chromophore 11-cis-retinal (B22103), which is essential for light detection by photoreceptor cells. A critical component of this cycle is the efficient and timely clearance of all-trans-retinal, the photoisomerization product of 11-cis-retinal. Failure to metabolize all-trans-retinal in a timely manner leads to the formation of toxic byproducts, cellular stress, and ultimately contributes to the pathogenesis of a variety of retinal degenerative diseases, including Stargardt disease and age-related macular degeneration. This technical guide provides an in-depth examination of the core metabolic pathways of all-trans-retinal within photoreceptor cells, focusing on the key enzymatic and transport processes. We present a consolidation of quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the involved mechanisms to serve as a comprehensive resource for researchers in the field.
Introduction: The Visual Cycle and the Imperative of All-trans-retinal Clearance
Vision is initiated when a photon of light is absorbed by the 11-cis-retinal chromophore bound to opsin proteins in the outer segments of rod and cone photoreceptors. This absorption triggers the isomerization of 11-cis-retinal to all-trans-retinal, initiating the phototransduction cascade that leads to a neural signal. To maintain visual sensitivity, all-trans-retinal must be released from the opsin and efficiently cleared from the photoreceptor outer segment (POS). This clearance is the first step in the canonical visual cycle, a series of enzymatic reactions that regenerate 11-cis-retinal.
The accumulation of all-trans-retinal is highly toxic to photoreceptor cells. Its reactive aldehyde group can form Schiff base adducts with proteins and lipids, leading to the formation of cytotoxic compounds such as N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin.[1] A2E accumulation in the this compound pigment epithelium (RPE) is a hallmark of aging and several this compound degenerative diseases. Therefore, the rapid and efficient metabolism of all-trans-retinal is paramount for photoreceptor survival and function.
This guide will delve into the molecular machinery responsible for all-trans-retinal metabolism in photoreceptors, providing quantitative data, experimental methodologies, and pathway diagrams to facilitate a deeper understanding of this critical process.
Core Pathways of All-trans-retinal Metabolism in Photoreceptor Cells
The clearance of all-trans-retinal from the photoreceptor outer segment is a two-step process involving a transporter and several key enzymes.
Translocation by ATP-Binding Cassette Transporter A4 (ABCA4)
Following its release from opsin in the disc lumen, all-trans-retinal, in the form of N-retinylidene-phosphatidylethanolamine (N-Ret-PE), is translocated across the disc membrane to the cytoplasm by the ATP-binding cassette (ABC) transporter A4 (ABCA4).[2][3] This flippase activity is crucial for making all-trans-retinal accessible to the enzymes responsible for its reduction. Mutations in the ABCA4 gene are the cause of Stargardt disease, an autosomal recessive macular degeneration characterized by severe vision loss.[3]
Reduction to All-trans-retinol by Retinol (B82714) Dehydrogenases (RDHs)
Once in the cytoplasm of the outer segment, all-trans-retinal is reduced to the less toxic alcohol, all-trans-retinol. This reaction is catalyzed by a family of NADPH-dependent retinol dehydrogenases (RDHs). The two primary enzymes involved in this process within photoreceptors are RDH8 and RDH12.
-
Retinol Dehydrogenase 8 (RDH8): RDH8 is localized to the outer segments of both rod and cone photoreceptors and is considered the primary enzyme responsible for the bulk reduction of all-trans-retinal generated during phototransduction.[4]
-
Retinol Dehydrogenase 12 (RDH12): RDH12 is predominantly found in the inner segments of photoreceptors. While it contributes to all-trans-retinal reduction, its primary role is thought to be protective, detoxifying any all-trans-retinal that escapes the outer segment and enters the inner segment.[5] Mutations in the RDH12 gene are associated with Leber congenital amaurosis (LCA), a severe inherited this compound dystrophy that causes profound vision loss from early childhood.[5]
The all-trans-retinol produced is then transported out of the photoreceptor to the adjacent RPE for the subsequent steps of the visual cycle.
Quantitative Data on All-trans-retinal Metabolism
The following tables summarize key quantitative parameters related to the enzymes and metabolites involved in all-trans-retinal clearance in photoreceptor cells.
| Enzyme | Substrate | K_m_ (µM) | k_cat_/K_m_ (min⁻¹µM⁻¹) | Location in Photoreceptor | Reference(s) |
| RDH12 | all-trans-retinal | 0.04 | ~900 | Inner Segment | [6][7] |
| RDH12 | 11-cis-retinal | 0.10 | 450 | Inner Segment | [6][7] |
| RDH12 | 9-cis-retinal | 0.14 | 100 | Inner Segment | [6][7] |
| Transporter | Substrate | Apparent K_d_ (µM) | Location in Photoreceptor | Reference(s) |
| ABCA4 | N-retinylidene-PE | 1.7 ± 0.3 | Outer Segment Discs | [8] |
| Condition | Retinoid | Concentration/Level | Time Post-Bleach | Cell Type | Reference(s) |
| Wild-type mouse rod | all-trans-retinol | Reaches ~2.5 mM | 60 min | Rod | [9] |
| Nrl⁻/⁻ mouse cone-like cell | all-trans-retinol | Reaches ~1.7 mM | 10 min | Cone-like | [9] |
| Rdh8⁻/⁻Rdh12⁻/⁻ mouse retina | all-trans-retinal | Significantly delayed clearance | 0-120 min | Retina | [10] |
| Rdh8⁻/⁻ mouse retina | all-trans-retinal | Delayed clearance | 0-120 min | Retina | [10] |
| Rdh12⁻/⁻ mouse retina | all-trans-retinal | Slightly delayed clearance | 0-120 min | Retina | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study all-trans-retinal metabolism.
High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis
HPLC is the gold standard for separating and quantifying retinoid isomers in biological samples.
Materials:
-
Homogenizer
-
Glass test tubes
-
Solvents: Ethanol (B145695), Hexane (B92381), Acetonitrile, Methanol, Methylene (B1212753) chloride (HPLC grade)
-
Internal standard (e.g., retinyl acetate)
-
Phosphate-buffered saline (PBS)
-
Nitrogen gas evaporator
-
HPLC system with a UV detector and a C18 reverse-phase column
Protocol:
-
Sample Preparation (under dim red light):
-
Dissect and weigh this compound tissue.
-
Homogenize the tissue in PBS.
-
Add a known amount of internal standard (retinyl acetate) to the homogenate.
-
Add an equal volume of ethanol to precipitate proteins and vortex thoroughly.
-
Extract the retinoids by adding hexane and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Carefully collect the upper hexane phase containing the retinoids.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried retinoids in a small, known volume of the HPLC mobile phase.[11][12]
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile, methanol, and methylene chloride).[12]
-
Inject the reconstituted sample onto the HPLC column.
-
Monitor the elution of retinoids using a UV detector set at 325 nm.
-
Identify and quantify the retinoid peaks by comparing their retention times and peak areas to those of known standards.[11][12]
-
Electroretinography (ERG) in Mice
ERG is a non-invasive technique used to assess the function of the retina in response to a light stimulus.
Materials:
-
ERG system with a Ganzfeld dome
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Mydriatic eye drops (e.g., tropicamide, phenylephrine)
-
Corneal electrodes, reference electrode, and ground electrode
-
Heating pad
Protocol:
-
Animal Preparation:
-
Electrode Placement:
-
ERG Recording:
-
Position the mouse within the Ganzfeld dome.
-
Scotopic ERG (rod-driven responses): In the dark-adapted state, present a series of light flashes of increasing intensity and record the resulting electrical responses.
-
Photopic ERG (cone-driven responses): Light-adapt the mouse for several minutes to saturate the rods, then present light flashes and record the cone-mediated responses.[13][15]
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).
-
Compare the ERG waveforms between experimental and control groups to assess this compound function.
-
Spectral-Domain Optical Coherence Tomography (SD-OCT) in Mice
SD-OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the assessment of this compound structure and thickness.
Materials:
-
SD-OCT imaging system adapted for small animals
-
Anesthetics
-
Pupil dilating eye drops
-
Corneal lubricant
Protocol:
-
Animal Preparation:
-
Image Acquisition:
-
Apply a corneal lubricant to maintain optical clarity.
-
Align the SD-OCT probe with the mouse's eye.
-
Acquire cross-sectional (B-scans) and volumetric (3D scans) images of the retina.
-
Focus on the different this compound layers, including the photoreceptor outer and inner segments, outer nuclear layer (ONL), and RPE.[16][17][20]
-
-
Image Analysis:
-
Use the SD-OCT software to measure the thickness of the different this compound layers.
-
Compare the this compound morphology and layer thickness between experimental and control groups to identify any structural abnormalities or degeneration.
-
Visualizing the Pathways: Graphviz Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
The Core Pathway of All-trans-retinal Metabolism in Photoreceptors
Caption: Metabolism of all-trans-retinal in photoreceptor cells.
Experimental Workflow for Retinoid Analysis using HPLC
Caption: Workflow for HPLC analysis of this compound retinoids.
Logical Relationship of Key Proteins in All-trans-retinal Clearance
Caption: Functional relationship of key proteins in all-trans-retinal clearance.
Conclusion and Future Directions
The efficient metabolism of all-trans-retinal is a cornerstone of photoreceptor health. The intricate interplay between the transporter ABCA4 and the reductases RDH8 and RDH12 ensures the timely conversion of this potentially toxic aldehyde into a benign alcohol, thereby preventing the accumulation of harmful byproducts and preserving this compound integrity. The quantitative data and experimental protocols presented in this guide offer a robust framework for investigating this critical pathway.
Future research in this field will likely focus on several key areas. A deeper understanding of the regulatory mechanisms governing the expression and activity of ABCA4, RDH8, and RDH12 could unveil novel therapeutic targets. Furthermore, the development of high-throughput screening assays based on the protocols outlined here will be instrumental in identifying small molecules that can enhance the clearance of all-trans-retinal, offering potential therapeutic strategies for a range of devastating this compound degenerative diseases. The continued refinement of in vivo imaging techniques will also provide unprecedented opportunities to monitor all-trans-retinal metabolism in real-time within the living eye, accelerating the translation of basic research findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ABCA4 is an N-retinylidene-phosphatidylethanolamine and phosphatidylethanolamine importer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of ABCA4 Missense Variants Linked to Stargardt Macular Degeneration [mdpi.com]
- 4. Reduction of All-trans-retinal in Vertebrate Rod Photoreceptors Requires the Combined Action of RDH8 and RDH12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinol Dehydrogenase (RDH12) Protects Photoreceptors from Light-induced Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cryo-EM structures of the ABCA4 importer reveal mechanisms underlying substrate binding and Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of all-trans Retinol after Visual Pigment Bleaching in Mouse Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optical Coherence Tomography: Imaging Mouse this compound Ganglion Cells In Vivo [jove.com]
- 17. Modified protocol for in vivo imaging of wild-type mouse retina with customized miniature spectral domain optical coherence tomography (SD-OCT) device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.llu.edu [experts.llu.edu]
- 19. Modified protocol for in vivo imaging of wild-type mouse retina with customized miniature spectral domain optical coherence tomography (SD-OCT) device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spectral Domain Optical Coherence Tomography in Mouse Models of this compound Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genetic Regulation of Retinaldehyde Dehydrogenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinaldehyde dehydrogenases (RALDHs), a subfamily of the aldehyde dehydrogenase (ALDH) superfamily, are critical enzymes in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates a vast array of cellular processes, including proliferation, differentiation, and apoptosis. The three primary RALDH isoforms involved in RA synthesis are ALDH1A1 (RALDH1), ALDH1A2 (RALDH2), and ALDH1A3 (RALDH3). The precise spatial and temporal regulation of these isoforms is paramount for normal development and tissue homeostasis. Dysregulation of RALDH expression and activity has been implicated in a variety of pathologies, most notably in cancer, where they are often associated with cancer stem cell populations and therapeutic resistance. This technical guide provides a comprehensive overview of the genetic regulatory mechanisms governing the expression of RALDH isoforms, with a focus on transcriptional and post-transcriptional control. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.
Transcriptional Regulation of RALDH Isoforms
The expression of each RALDH isoform is tightly controlled by a complex interplay of transcription factors and signaling pathways, which can vary depending on the cellular context and tissue type.
ALDH1A1
The regulation of ALDH1A1 is multifaceted, involving several key signaling pathways and transcription factors.
-
Wnt/β-catenin Signaling: The Wnt signaling pathway plays a significant role in the upregulation of ALDH1A1. Upon activation, β-catenin translocates to the nucleus and forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex then binds to specific sites on the ALDH1A1 promoter, driving its transcription.[1][2][3][4] In some contexts, this activation can occur independently of Wnt ligands, downstream of AKT activity.[1][2]
-
TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway can have dual roles in regulating ALDH1A1. In some cancer cells, TGF-β signaling, mediated by Smad3 and Smad4, can induce ALDH1A1 expression, contributing to drug resistance.[5][6][7] Conversely, in other contexts, TGF-β can downregulate ALDH1A1 in a Smad4-dependent manner.[1][2]
-
C/EBPβ: The CCAAT/enhancer-binding protein β (C/EBPβ) is a crucial transcriptional activator of ALDH1A1. It binds to a CCAAT box element in the ALDH1A1 promoter, often in conjunction with other factors, to initiate transcription.[1]
-
Other Regulatory Factors: Mucin 1-C (MUC1-C) can induce ALDH1A1 expression through the ERK signaling pathway, leading to the phosphorylation and activation of C/EBPβ.[1][2]
ALDH1A2
The genetic regulation of ALDH1A2 is critical during embryonic development and is influenced by developmental signaling pathways and transcription factors.
-
T-box Transcription Factors: Tbx5, a key regulator of heart and limb development, directly activates Aldh1a2 expression by binding to a conserved intronic enhancer.[8]
-
HOX Proteins: HOXA13, a homeobox protein involved in limb patterning, also directly regulates Aldh1a2 expression to facilitate programmed cell death in the interdigital regions.[8]
-
Retinoic Acid Signaling: RA signaling itself can influence Aldh1a2 expression, often as part of a feedback loop to maintain appropriate RA levels.
-
Epigenetic Regulation: DNA methylation of the ALDH1A2 promoter has been shown to silence its expression in some cancers, suggesting a role as a tumor suppressor.[8]
ALDH1A3
ALDH1A3 expression is frequently elevated in cancer stem cells and is regulated by several oncogenic signaling pathways.
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a potent activator of ALDH1A3 expression.[9][10] Activated STAT3, often in conjunction with NF-κB, can repress the formation of a complex between C/EBPβ and DDIT3, allowing C/EBPβ to bind to and activate the ALDH1A3 promoter.[1][9]
-
K-RAS Signaling: The K-RAS oncogene upregulates ALDH1A3 expression through the MEK/ERK/mTOR signaling cascade. This pathway leads to the phosphorylation and activation of C/EBPβ, which in turn drives ALDH1A3 transcription.[1][11]
-
C/EBPβ: Similar to the other isoforms, C/EBPβ is a key transcriptional activator of ALDH1A3, binding to a CCAAT box in its promoter.[1][11]
-
Androgen Receptor (AR): In prostate cancer, ALDH1A3 expression is directly regulated by the androgen receptor. The ALDH1A3 promoter contains binding sites for AR and its cofactors.[1]
Post-Transcriptional and Post-Translational Regulation
Beyond transcriptional control, the expression and activity of RALDH isoforms are also modulated at the post-transcriptional and post-translational levels.
-
microRNAs (miRNAs): Several miRNAs have been identified that can target the 3' UTR of RALDH isoform mRNAs, leading to their degradation or translational repression. For example, miR-7 and miR-487b-3p have been shown to target ALDH1A3.
-
Post-Translational Modifications: Acetylation is a key post-translational modification that can regulate ALDH1A1 activity. Acetylation of ALDH1A1 can reduce its enzymatic activity, while deacetylation can enhance it.
Data Presentation
The following tables summarize quantitative data related to the genetic regulation and enzymatic activity of RALDH isoforms.
Table 1: Quantitative Analysis of RALDH Isoform Regulation
| Isoform | Regulatory Factor/Pathway | Experimental System | Fold Change in Expression/Activity | Reference |
| ALDH1A1 | TGF-β1 (1 ng/mL, 48h) | A549 lung cancer cells | ~2.5-fold increase in mRNA | [5][6] |
| ALDH1A3 | STAT3/NF-κB knockdown | MSTO-211H and HP-1 cells | ~2 to 4-fold decrease in mRNA | [9] |
| ALDH1A3 | ALDH+ vs. ALDH- cells | H2009, H358, H2087 lung cancer lines | ~4-fold increase in ALDH1A3 mRNA in ALDH+ cells | [10] |
| ALDH1A3 | shRNA-mediated knockdown | H2087 and H358 cells | ~3 to 5-fold reduction in mRNA | [12] |
Table 2: Enzyme Kinetics of RALDH Isoforms
| Isoform | Substrate | Km (µM) | Vmax/Km | Reference |
| Mouse RALDH2 | all-trans-retinal | 0.66 | - | [13] |
| Mouse RALDH2 | 9-cis-retinal | 2.25 | - | [13] |
| Mouse RALDH2 | 13-cis-retinal | 0.62 | - | [13] |
| Mouse RALDH3 | all-trans-retinal | - | 77.9 | [13] |
| Human ALDH1A1 | all-trans-retinal | 0.3 | 0.07 s-1 (kcat) | [13] |
| Rat ALDH1A2 | all-trans-retinal | 0.2 | 0.1 s-1 (kcat) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of RALDH isoforms.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.
Objective: To identify the binding sites of a specific transcription factor (e.g., C/EBPβ, STAT3) on the promoters of RALDH genes.
Materials:
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Sonication equipment
-
ChIP-grade antibody specific to the transcription factor of interest (e.g., anti-C/EBPβ, anti-STAT3)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Harvest and lyse the cells to release the chromatin.
-
Chromatin Shearing: Sonicate the chromatin to fragment the DNA into sizes ranging from 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody specific to the target transcription factor overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify enriched binding sites.
Luciferase Reporter Assay
This assay is used to measure the activity of a promoter in response to specific stimuli or transcription factors.
Objective: To quantify the transcriptional activity of a RALDH isoform promoter (e.g., ALDH1A1) in response to a signaling pathway activation (e.g., Wnt).
Materials:
-
Luciferase reporter vector (e.g., pGL3-Basic)
-
Expression vector for the transcription factor of interest (e.g., β-catenin)
-
Control reporter vector (e.g., Renilla luciferase vector) for normalization
-
Cell line of interest
-
Transfection reagent
-
Dual-luciferase reporter assay system
Protocol:
-
Construct Preparation: Clone the promoter region of the RALDH isoform of interest upstream of the luciferase gene in a reporter vector.
-
Cell Culture and Transfection: Seed cells in a multi-well plate and co-transfect them with the RALDH promoter-reporter construct, the transcription factor expression vector, and the control reporter vector.
-
Stimulation: Treat the cells with the appropriate stimulus to activate the signaling pathway of interest.
-
Cell Lysis: After 24-48 hours, lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in promoter activity relative to the control condition.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative abundance of specific mRNA transcripts.
Objective: To quantify the mRNA expression levels of different RALDH isoforms in response to a regulatory event.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Gene-specific primers for each RALDH isoform and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Primer Sequences for Human RALDH Isoforms:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| ALDH1A1 | CGGGAAAAGCAATCTGAAGAGGG | GATGCGGCTATACAACACTGGC | [12][14] |
| ALDH1A2 | GAGTAACTCTGGAACTTGGAGGC | ATGGACTCCTCCACGAAGATGC | [15] |
| ALDH1A3 | CTGCTACAACGCCCTCTATGCA | GTCGCCAAGTTTGATGGTGACAG | [3] |
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells or tissues of interest and synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the relative expression using the 2-ΔΔCt method.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows involved in the genetic regulation of RALDH isoforms.
References
- 1. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. C/EBP Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. origene.com [origene.com]
- 4. ALDH1A3 - PrimePCR Assay and Template | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. Anti-STAT3 Human Protein Atlas Antibody [atlasantibodies.com]
- 6. sinobiological.com [sinobiological.com]
- 7. HP207333 | ALDH1A2 Human qPCR Primer Pair (NM_003888) Clinisciences [clinisciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-C/EBP beta antibody (GTX100675) | GeneTex [genetex.com]
- 10. biocompare.com [biocompare.com]
- 11. ALDH1A3 Coordinates Metabolism with Gene Regulation in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.origene.com [cdn.origene.com]
- 13. signosisinc.com [signosisinc.com]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
A Technical Guide to the Structural Isomerization of Retinal in Vision
An In-depth Analysis of All-trans-retinal and 11-cis-retinal (B22103) for Researchers, Scientists, and Drug Development Professionals
Abstract
Retinal, the aldehyde form of Vitamin A, is the fundamental chromophore in the visual systems of all vertebrates. Its ability to undergo photoisomerization is the primary event in vision, converting light energy into a biochemical signal. This process hinges on the distinct structural properties of two key isomers: 11-cis-retinal and all-trans-retinal. This technical guide provides a comprehensive examination of the structural disparities between these two isomers, their roles within the visual cycle, and the experimental methodologies employed to elucidate their characteristics. The information presented is intended to serve as a critical resource for researchers in ophthalmology, biochemistry, and pharmacology, as well as professionals engaged in the development of therapeutics targeting visual disorders.
Introduction
The initiation of vision is a remarkably efficient photochemical reaction: the isomerization of 11-cis-retinal to all-trans-retinal upon the absorption of a photon.[1] This event occurs within the photoreceptor cells of the retina, specifically in the rod and cone cells, where this compound is covalently bound to opsin proteins to form rhodopsin (in rods) and cone opsins. The seemingly subtle change in the geometry of the this compound molecule induces a conformational cascade in the opsin protein, activating a G-protein signaling pathway that ultimately leads to a neural impulse interpreted by the brain as light.[1] Understanding the precise structural differences between the cis and trans isomers is therefore paramount to comprehending the mechanics of vision and the pathogenesis of various retinopathies.
Structural Differences: A Quantitative Comparison
The defining structural feature distinguishing 11-cis-retinal from all-trans-retinal is the configuration around the C11=C12 double bond. In 11-cis-retinal, the polyene chain is bent, whereas in the all-trans isomer, it assumes a more linear conformation.[2] This geometric variance gives rise to significant differences in their molecular shapes and properties, which are crucial for their respective biological functions. The all-trans form is energetically more stable than the 11-cis isomer.[3]
Computational studies using Density Functional Theory (DFT) have provided valuable insights into the specific bond lengths, bond angles, and dihedral angles of these isomers.[2]
| Structural Parameter | 11-cis-retinal | all-trans-retinal | Reference |
| Bond Lengths | |||
| C11=C12 | Shorter | Longer | [2] |
| C12–C13 | Shorter | Longer | [2] |
| Bond Angles | |||
| C19–C10–C11 | 132.7° | 125.9° | [2] |
| C10–C11–H | 116.7° | 117.8° | [2] |
| Dihedral Angles | |||
| C18–C19–C10–C11 | 0.8° | 179.9° | [2] |
Table 1: Quantitative Structural Comparison of 11-cis-retinal and all-trans-retinal. This table summarizes key bond lengths, bond angles, and dihedral angles for the two isomers, highlighting the significant structural alterations resulting from the cis-trans isomerization. Data is derived from computational modeling studies.[2]
The Visual Cycle and Phototransduction Signaling
The interconversion between 11-cis-retinal and all-trans-retinal is a central part of the visual cycle, a series of enzymatic reactions that regenerate the light-sensitive 11-cis isomer to ensure continuous visual function.[1]
The Visual Cycle
The classical visual cycle involves both the photoreceptor cells and the adjacent this compound pigment epithelium (RPE).[1]
Figure 1: The Classical Visual Cycle. This diagram illustrates the enzymatic conversion of all-trans-retinal back to 11-cis-retinal, a process that occurs across the photoreceptor outer segment and the this compound pigment epithelium.
Phototransduction Cascade
The light-induced isomerization of 11-cis-retinal to all-trans-retinal within rhodopsin triggers a G-protein signaling cascade known as phototransduction. This cascade results in the hyperpolarization of the photoreceptor cell membrane and the transmission of a neural signal.
Figure 2: The Phototransduction Cascade. This diagram outlines the sequence of events following the photoisomerization of this compound, leading to the generation of a neural signal.
Experimental Protocols
The structural and functional characterization of all-trans-retinal and 11-cis-retinal relies on a variety of sophisticated experimental techniques.
X-ray Crystallography of Rhodopsin
X-ray crystallography provides high-resolution, three-dimensional structures of rhodopsin, revealing the precise orientation of the this compound chromophore within the opsin binding pocket.[4]
Methodology:
-
Protein Purification: Rhodopsin is purified from bovine rod outer segment (ROS) membranes. A single-step purification procedure can be employed utilizing a specific combination of detergent and divalent cations for solubilization.[4]
-
Crystallization: Purified rhodopsin is crystallized, often using the lipidic cubic phase (LCP) method. The protein is mixed with a lipid, such as monoolein, to form a transparent LCP, which is then dispensed into crystallization plates and overlaid with a precipitant solution.[5]
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, typically from a synchrotron or an X-ray free-electron laser (XFEL).[6] The diffraction pattern is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of rhodopsin is then built into the electron density map and refined to obtain the final atomic structure.
Figure 3: Experimental Workflow for X-ray Crystallography of Rhodopsin. This diagram provides a simplified overview of the major steps involved in determining the crystal structure of rhodopsin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful technique for investigating the structure and dynamics of this compound isomers within the membrane-embedded rhodopsin.[7]
Methodology:
-
Isotope Labeling: this compound is synthesized with site-specific isotopic labels, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).[7]
-
Protein Reconstitution: The isotopically labeled this compound is used to regenerate the apoprotein (opsin) to form rhodopsin.
-
Sample Preparation: The reconstituted rhodopsin is prepared in aligned membrane samples.
-
NMR Data Acquisition: Solid-state NMR spectra are acquired under conditions where the protein's rotational and translational diffusion are minimized.[7] Techniques like Magic Angle Spinning (MAS) are often employed to enhance spectral resolution.[8]
-
Data Analysis: The NMR spectra provide information on the orientation and dynamics of the labeled sites on the this compound molecule, allowing for the determination of its conformation and interaction with the protein.[7]
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are invaluable for predicting and analyzing the structural and energetic properties of this compound isomers.[2][9] These in silico approaches complement experimental data and provide a deeper understanding of the isomerization process at the atomic level.
Conclusion and Future Directions
The structural dichotomy between all-trans-retinal and 11-cis-retinal is the linchpin of vision. The precise geometric arrangement of the 11-cis isomer within the opsin binding pocket maintains the photoreceptor in an inactive state, while its rapid and efficient photoisomerization to the all-trans form initiates the signaling cascade. The detailed quantitative and methodological information provided in this guide underscores the intricate molecular engineering that underpins this fundamental biological process.
Future research will likely focus on time-resolved structural studies to capture the transient intermediate states during this compound isomerization, providing a more dynamic picture of this ultrafast event. Advances in techniques such as serial femtosecond crystallography and cryo-electron microscopy will be instrumental in this endeavor. Furthermore, a deeper understanding of the structural biology of the enzymes involved in the visual cycle will be critical for the development of novel therapeutic strategies for a range of this compound degenerative diseases.
References
- 1. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical study on the structure, spectroscopic, and current–voltage behavior of 11-Cis and Trans this compound isomers in rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. tandfonline.com [tandfonline.com]
- 5. X-ray Crystallographic Structure of Thermophilic Rhodopsin: IMPLICATIONS FOR HIGH THERMAL STABILITY AND OPTOGENETIC FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Solid-state 2H NMR spectroscopy of this compound proteins in aligned membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
The Pivotal Role of Retinal in Non-Visual Opsins and Microbial Rhodopsins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of non-visual opsins in higher vertebrates and the vast diversity of microbial rhodopsins have revolutionized our understanding of light perception and its role in regulating a myriad of biological processes beyond vision. These photoreceptive proteins, found across all domains of life, share a common chromophore, retinal, the aldehyde form of vitamin A. The photoisomerization of this molecule upon light absorption is the critical primary event that initiates a cascade of downstream signaling events. This technical guide provides an in-depth exploration of the fundamental role of this compound in the function of non-visual opsins and microbial rhodopsins, with a focus on their signaling pathways, quantitative functional parameters, and the experimental methodologies used to study them. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in fields such as neuroscience, cell biology, optogenetics, and pharmacology.
The this compound Chromophore: The Engine of Photosensitivity
At the heart of every opsin is the this compound molecule, covalently bound to a conserved lysine (B10760008) residue within the protein's seven-transmembrane helical structure, forming a protonated Schiff base (PSB). The specific isomer of this compound bound in the dark state and the conformational changes it undergoes upon photoactivation are key determinants of the opsin's function.
-
In microbial rhodopsins , the this compound is typically in the all-trans configuration in the ground state. Upon photon absorption, it isomerizes to the 13-cis form, triggering a cyclical series of conformational changes in the protein known as the photocycle.[1] This photocycle is the basis for their function as light-driven ion pumps or channels.
-
In vertebrate non-visual opsins , similar to visual opsins, the chromophore is typically 11-cis-retinal. Light absorption causes its isomerization to all-trans-retinal, which induces a conformational change in the opsin, activating it.[2] Unlike visual opsins that release the all-trans-retinal for recycling, many non-visual opsins are bistable, meaning the all-trans form is stable and can be reverted to the 11-cis state by a second photon of a different wavelength.[3]
The protein environment surrounding the this compound chromophore, often referred to as the this compound binding pocket, plays a crucial role in "tuning" the absorption spectrum of the this compound, allowing different opsins to be sensitive to different wavelengths of light.
Quantitative Data on Opsin Function
The functional characteristics of non-visual opsins and microbial rhodopsins can be quantified by several key parameters. The following tables summarize some of the critical data for a selection of these photoreceptors.
| Opsin | Organism/Family | Type | λmax (nm) | Quantum Yield (Φ) | Function | G-Protein Coupled |
| Non-Visual Opsins | ||||||
| Melanopsin (OPN4) | Mammals | Non-Visual | ~480 | Not well established | Circadian rhythm, pupillary light reflex[4] | Gq/11 |
| Neuropsin (OPN5) | Mammals, Birds | Non-Visual | ~380 (UV) | Not well established | UV light detection, circadian entrainment[5] | Gi, Gq |
| Encephalopsin (OPN3) | Mammals | Non-Visual | ~460-470 | Not well established | Blue light sensing, metabolic regulation[3][6] | Gi/Go |
| This compound G protein-coupled Receptor (RGR) | Vertebrates | Non-Visual | ~370 (all-trans) | Not well established | This compound photoisomerase[7] | Not directly coupled |
| Microbial Rhodopsins | ||||||
| Bacteriorhodopsin (BR) | Halobacterium salinarum | Proton Pump | ~568 | 0.64 | Outward proton pump | N/A |
| Halorhodopsin (HR) | Natronomonas pharaonis | Chloride Pump | ~578 | ~0.3 | Inward chloride pump[6] | N/A |
| Proteorhodopsin (PR) | Marine bacteria | Proton Pump | ~525 (Green absorbing) | Not well established | Outward proton pump[8] | N/A |
| Channelrhodopsin-2 (ChR2) | Chlamydomonas reinhardtii | Cation Channel | ~470 | Not well established | Light-gated cation channel | N/A |
| Opsin | Ion Transport Rate | Photocycle Intermediates & Lifetimes |
| Microbial Rhodopsins | ||
| Bacteriorhodopsin (BR) | ~100 H+/s | K (~3 ps), L (~2 µs), M (~40 µs), N (~1 ms), O (~2 ms)[9] |
| Halorhodopsin (HR) | ~219 Cl-/protein/s[6] | Photocycle intermediates exist but are less characterized than BR. |
| Proteorhodopsin (PR) | Varies with pH | K, M, N-like intermediates; kinetics are pH-dependent[1][10] |
| Channelrhodopsin-2 (ChR2) | Varies with light intensity and membrane potential | Photocycle includes open and closed states with complex kinetics. |
Signaling Pathways
The photoactivation of this compound initiates distinct signaling cascades in non-visual opsins and microbial rhodopsins.
Non-Visual Opsin Signaling
Non-visual opsins function as G-protein-coupled receptors (GPCRs), similar to their visual counterparts. The light-induced conformational change in the opsin allows it to bind and activate a specific type of heterotrimeric G-protein, initiating a downstream signaling cascade.
-
Melanopsin (OPN4): Primarily couples to Gq/11-type G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[4]
-
Neuropsin (OPN5): This UV-sensitive opsin can couple to different G-proteins depending on the species and tissue type. In some systems, it couples to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In others, it couples to Gq, activating the PLC pathway.
References
- 1. Characterization of the photochemical reaction cycle of proteorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Melanopsin and Mechanisms of Non-visual Ocular Photoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A key spectral tuning site of UV-sensitive vertebrate non-visual opsin Opn5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Driven Chloride Transport Kinetics of Halorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinylidene chromophore hydrolysis from mammalian visual and non-visual opsins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteorhodopsin Photocycle Kinetics Between pH 5 and pH 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Photochemical Reaction Cycle of Proteorhodopsin at Low pH - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Retinol to Retinal: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of retinol (B82714) (Vitamin A1) to retinal is a pivotal step in retinoid metabolism, underpinning critical physiological processes such as vision and the regulation of gene expression through retinoic acid. This technical guide provides an in-depth exploration of the enzymatic pathways, kinetics, and experimental methodologies central to understanding this fundamental biochemical transformation.
Core Enzymology: Catalyzing the Oxidation of Retinol
The oxidation of retinol to this compound is primarily catalyzed by two main families of enzymes: the short-chain dehydrogenases/reductases (SDRs) and the medium-chain alcohol dehydrogenases (ADHs).[1] These enzymes are strategically localized within cells to ensure precise control over retinoid flux.
Short-Chain Dehydrogenases/Reductases (SDRs): This superfamily of enzymes, often referred to as retinol dehydrogenases (RDHs), plays a crucial role in retinoid metabolism.[1] They are typically membrane-bound proteins found in the endoplasmic reticulum. Key members include:
-
RDH10: Considered a physiologically relevant retinol dehydrogenase, RDH10 exhibits a high affinity for all-trans-retinol.[2][3] It is a strictly NAD+-dependent enzyme and is implicated in the biosynthesis of both all-trans-retinoic acid and 11-cis-retinal (B22103) for vision.[2][4]
-
RDH5: This enzyme is predominantly expressed in the this compound pigment epithelium (RPE) and is essential for the oxidation of 11-cis-retinol (B117599) to 11-cis-retinal, a critical step in the visual cycle.[5][6]
-
RDH11: Found in the RPE and other tissues, RDH11 can act on both all-trans- and cis-retinols.[6][7] While it can function as an 11-cis-retinol dehydrogenase, it appears to be more efficient as a this compound reductase.[7]
Medium-Chain Alcohol Dehydrogenases (ADHs): Certain cytosolic ADH isoenzymes can also metabolize retinol to this compound.[1][8] Their contribution is thought to be more significant under conditions of high retinol concentration.[1]
Quantitative Enzyme Kinetics
The efficiency and substrate specificity of the enzymes governing retinol oxidation are detailed in their kinetic parameters. A summary of key kinetic data is presented below.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol·min⁻¹·mg⁻¹) | k_cat_ (min⁻¹) | Catalytic Efficiency (V_max_/K_m_ or k_cat_/K_m_) | Source(s) |
| Human RDH10 | all-trans-Retinol | 0.035 ± 0.010 | 1.30 ± 0.05 | - | 37 | [2] |
| 11-cis-Retinol | 0.06 ± 0.01 | 1.42 ± 0.06 | - | 24 | [2] | |
| 9-cis-Retinol | 0.04 ± 0.01 | 0.77 ± 0.05 | - | 19 | [2] | |
| NAD⁺ | 100 ± 10 | 1.30 ± 0.04 | - | - | [2] | |
| Human ADH2 | all-trans-Retinol | 0.3 | - | 17.6 | - | [9] |
| 9-cis-Retinol | 0.05 | - | 2.3 | - | [9] | |
| Horse Liver ADH | all-trans-Retinol | 145 | - | 0.45 s⁻¹ (turnover number) | - | [10] |
| Mouse RALDH3 | all-trans-Retinal | - | - | - | 77.9 | [11] |
| Mouse RALDH4 | 9-cis-Retinal | - | - | - | 27.4 | [11] |
| 13-cis-Retinal | - | - | - | 8.24 | [11] | |
| Bovine RDH5 | 11-cis-Retinol | 65.2 | 98.5 pmol/min/µg | - | - | [5] |
Key Signaling Pathways
The enzymatic conversion of retinol to this compound is a cornerstone of two major signaling pathways: the visual cycle and the biosynthesis of retinoic acid.
The Visual Cycle
The visual cycle is a series of enzymatic reactions that regenerate the 11-cis-retinal chromophore essential for vision.[12] This process primarily occurs between the photoreceptor cells and the this compound pigment epithelium (RPE).[13]
Retinoic Acid Biosynthesis
Retinoic acid (RA) is a potent signaling molecule that regulates gene expression by binding to nuclear receptors. Its synthesis from retinol is a tightly controlled, two-step oxidative process.[14][15] The first, reversible step is the conversion of retinol to this compound, which is considered rate-limiting.[1] The second, irreversible step is the oxidation of this compound to retinoic acid, catalyzed by retinaldehyde dehydrogenases (RALDHs).[14][15]
Experimental Protocols
Accurate measurement of retinol to this compound conversion is crucial for research in this field. Below are detailed protocols for key experimental assays.
Retinol Dehydrogenase (RDH) Activity Assay
This protocol outlines a cell-based assay to measure RDH activity.[16]
Objective: To quantify the conversion of retinol to retinaldehyde by a specific RDH in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the RDH of interest
-
Transfection reagent
-
Cell culture medium and supplements
-
All-trans-retinol (stock solution in ethanol)
-
Bovine Serum Albumin (BSA)
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
-
HPLC system for retinoid analysis
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in appropriate culture plates.
-
Transfect cells with the RDH expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Retinol Treatment:
-
24-48 hours post-transfection, replace the culture medium with fresh medium containing all-trans-retinol. A typical final concentration is 1-5 µM. Solubilize the retinol with an equimolar amount of BSA before adding to the medium.
-
Incubate the cells for a defined period (e.g., 4-8 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer.
-
Determine the total protein concentration of the cell lysates using a BCA assay or a similar method.
-
-
Retinoid Extraction:
-
To the cell lysate, add an internal standard (e.g., retinyl acetate).
-
Perform a two-step liquid-liquid extraction using hexane (B92381).
-
-
HPLC Analysis:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the retinoid extract in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column to separate and quantify retinaldehyde and retinol.
-
-
Data Analysis:
-
Calculate the amount of retinaldehyde produced per milligram of total protein.
-
Compare the activity in cells expressing the RDH of interest to the empty vector control.
-
HPLC Analysis of Retinol and this compound
This protocol provides a method for the separation and quantification of retinol and this compound using reverse-phase HPLC.[17][18][19]
Objective: To separate and quantify retinol and this compound from biological samples.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: An isocratic mixture of 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2).[17] Alternatively, a gradient elution can be used.[18]
-
Retinol and this compound standards
-
Hexane and ethanol (B145695) for extraction
-
Nitrogen gas supply
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize tissue samples or use serum/plasma directly.
-
Add an internal standard (e.g., retinyl acetate).
-
Extract retinoids using hexane. For tissues, saponification with ethanolic KOH may be required before extraction.
-
Evaporate the hexane phase to dryness under a stream of nitrogen, protected from light.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: 85% methanol / 15% 0.01 M sodium acetate buffer, pH 5.2.
-
Flow Rate: 1.5 mL/min.[17]
-
Detection: UV detector set at 325 nm for retinol and 380 nm for this compound.
-
Injection Volume: 20-100 µL.
-
-
Standard Curve:
-
Prepare a series of standard solutions of known concentrations of retinol and this compound.
-
Inject the standards into the HPLC system and record the peak areas.
-
Plot a standard curve of peak area versus concentration for each compound.
-
-
Quantification:
-
Inject the prepared sample.
-
Identify the peaks for retinol and this compound based on their retention times compared to the standards.
-
Calculate the concentration of retinol and this compound in the sample using the standard curve.
-
Spectrophotometric Assay for Retinol
This protocol describes a simple method for the quantification of retinol using UV-Vis spectrophotometry.[20][21]
Objective: To determine the concentration of retinol in a sample.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Ethanol or other suitable solvent
-
Retinol standard
Procedure:
-
Sample Preparation:
-
Dissolve the sample containing retinol in a suitable solvent like ethanol. Ensure the final concentration is within the linear range of the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of retinol in the same solvent with known concentrations.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for retinol, which is typically around 325 nm in ethanol.[20]
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the retinol standards.
-
Determine the concentration of retinol in the sample by comparing its absorbance to the standard curve.
-
Note: This method is susceptible to interference from other compounds in the sample that absorb at the same wavelength.[20] Chromatographic separation prior to spectrophotometric analysis is recommended for complex samples.
Conclusion
The enzymatic conversion of retinol to this compound is a fundamental process with far-reaching implications for health and disease. A thorough understanding of the enzymes involved, their kinetics, and the pathways they regulate is essential for researchers in vision science, developmental biology, and drug development. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of this critical biochemical reaction, enabling further discoveries in the field of retinoid metabolism.
References
- 1. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analysis of Human Enzyme RDH10 Defines the Characteristics of a Physiologically Relevant Retinol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. RDH10 - Wikipedia [en.wikipedia.org]
- 5. A large animal model of RDH5-associated retinopathy recapitulates important features of the human phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic mechanism of human class IV alcohol dehydrogenase functioning as retinol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcohol dehydrogenase 2 is a major hepatic enzyme for human retinol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic and mechanistic studies of oxidation of vitamin A alcohol to vitamin A aldehyde by horse liver alcohol dehydrogenase. The inhibition by ethanol and pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic characterization of recombinant mouse this compound dehydrogenase types 3 and 4 for this compound substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visual cycle - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Retinoic acid - Wikipedia [en.wikipedia.org]
- 15. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
The Pivotal Role of Retinal in Early Embryonic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinal, a vitamin A-derived aldehyde, is a critical precursor to retinoic acid (RA), a potent signaling molecule that orchestrates numerous aspects of early embryonic development. The precise spatial and temporal regulation of RA synthesis, primarily from this compound, is paramount for normal embryogenesis. Dysregulation of this pathway, either through genetic defects or environmental factors, can lead to severe congenital abnormalities. This technical guide provides an in-depth exploration of the core functions of this compound and RA in embryonic development, with a focus on the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to researchers in developmental biology and drug development.
Introduction
Vitamin A and its derivatives, collectively known as retinoids, are indispensable for a multitude of biological processes, including vision, immune function, and cellular differentiation.[1] During embryogenesis, the active metabolite, all-trans-retinoic acid (atRA), functions as a morphogen, establishing concentration gradients that provide positional information to developing tissues.[2][3] The immediate precursor to RA is this compound, and the enzymatic conversion of this compound to RA is a key regulatory step in this signaling cascade.[4][5] Understanding the intricate mechanisms governing this compound's role is crucial for elucidating the etiology of developmental disorders and for the development of therapeutic interventions.
This guide will delve into the molecular machinery of RA synthesis and signaling, its impact on the development of vital organ systems, and the experimental methodologies used to investigate these processes.
The Retinoic Acid Signaling Pathway
The synthesis of retinoic acid from retinol (B82714) is a two-step enzymatic process.[4][5] Initially, retinol (vitamin A) is reversibly oxidized to this compound by retinol dehydrogenases (RDHs), with RDH10 being a key enzyme in embryonic tissues.[6][7] Subsequently, this compound is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs), primarily RALDH1, RALDH2, and RALDH3.[8][9] The spatial and temporal expression patterns of these enzymes are critical in establishing the precise concentrations of RA in different embryonic regions.[10]
Once synthesized, RA diffuses into the nucleus and binds to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][11] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12] The RA signal is terminated by the catabolic activity of the cytochrome P450 family 26 (CYP26) enzymes (CYP26A1, CYP26B1, and CYP26C1), which hydroxylate RA into inactive forms.[1][13]
Role in Embryonic Patterning
RA gradients are crucial for the proper patterning of various embryonic structures.
-
Hindbrain Development: RA signaling is essential for the anteroposterior patterning of the hindbrain, a process that involves the segmental organization into rhombomeres.[14][15] RA, synthesized in the adjacent mesoderm, diffuses into the neural tube and activates the expression of specific Hox genes in a concentration-dependent manner, thereby defining the identity of each rhombomere.[5][8]
-
Spinal Cord Development: RA signaling also plays a role in the development of the spinal cord by promoting the differentiation of neural progenitors into motor neurons.[6]
-
Heart Development: The formation and looping of the heart tube are dependent on precise RA signaling. Both deficiency and excess of RA can lead to severe cardiac malformations.[16]
-
Eye Development: The development of the retina is highly sensitive to RA levels. RALDHs are expressed in specific regions of the developing eye, contributing to the establishment of RA gradients that are necessary for proper this compound patterning.[8][9]
-
Limb Development: RA signaling is involved in the outgrowth and patterning of the limbs. Disruptions in RA gradients can lead to limb reduction defects.[4][17]
Quantitative Data
The following tables summarize key quantitative data related to the retinoic acid signaling pathway in early embryonic development.
Table 1: Enzyme Kinetics of Key Proteins in the RA Pathway
| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Species | Reference |
| hRALDH2 | all-trans-retinal | ~0.1-0.5 | High | Human | [18] |
| 9-cis-retinal | ~0.2-0.6 | High | Human | [18] | |
| 13-cis-retinal | ~0.3-0.7 | High | Human | [18] | |
| mRALDH2 | all-trans-retinal | 0.66 | High | Mouse | [19] |
| 9-cis-retinal | 2.25 | Low | Mouse | [19] | |
| 13-cis-retinal | 0.62 | Moderate | Mouse | [19] | |
| mRALDH3 | all-trans-retinal | - | High | Mouse | [20] |
| 9-cis-retinal | - | No activity | Mouse | [20] | |
| 13-cis-retinal | - | No activity | Mouse | [20] | |
| hCYP26A1 | all-trans-RA | ~0.02-0.05 | - | Human | [1][11] |
| hCYP26B1 | all-trans-RA | ~0.03-0.07 | - | Human | [1] |
| hCYP26C1 | all-trans-RA | ~0.1-0.3 | - | Human | [1] |
Table 2: Endogenous Retinoic Acid Concentrations in Embryonic Tissues
| Species | Tissue/Stage | RA Concentration (nM) | Method | Reference |
| Mouse | Whole Embryo (E7.5-E8.5) | ~25 | RARE-lacZ reporter | [12] |
| Zebrafish | Gastrula/Somitogenesis | Gradient observed | FRET-based sensor | [21][22] |
Table 3: RA-Induced Gene Expression Changes in Embryonic Stem Cells
| Gene | Fold Change | Treatment | Cell Type | Reference |
| Hoxb1 | Upregulated | RA | mESCs | [6] |
| Hoxb2 | Upregulated | RA | mESCs | [6] |
| Hoxb3 | Upregulated | RA | mESCs | [6] |
| Oct4 | Downregulated (≤0.5) | RA | mESCs | [6] |
| Nanog | Downregulated (≤0.5) | RA | mESCs | [6] |
| Zscan4 | Upregulated | RA | mESCs | [16][23] |
| Dux | Upregulated | RA | mESCs | [16] |
| Gfap | Upregulated | RA | mESCs (neural differentiation) | [24] |
| Gbx2 | Upregulated | RA | mESCs (neural differentiation) | [24] |
Table 4: Teratogenic Effects of All-trans-Retinoic Acid in Mouse Embryos
| RA Concentration | Gestational Day of Exposure | Observed Malformations | Reference |
| 1.0 x 10⁻⁷ M | Day 10 (in vitro culture) | Median cleft lip (93%), hypoplasia of primary palatal processes (37%), limb reduction deformities (48%) | [4] |
| 70 mg/kg (i.p.) | Day 7 | Exencephaly (16.1%), myelomeningocele (25.8%), limb alterations (74.1%) | [25] |
| 70 mg/kg (i.p.) | Day 8 | Exencephaly (25.4%), myelomeningocele (30.9%), limb alterations (80%) | [25] |
| 0.5–100 µmol/l | Preimplantation (in vitro) | Dose-dependent developmental defects | [26] |
Experimental Protocols
RARE-lacZ Reporter Assay for RA Activity in Embryonic Tissues
This protocol describes a method to visualize the spatial distribution of RA signaling activity in embryonic tissues using a transgenic reporter mouse line carrying a lacZ gene under the control of a retinoic acid response element (RARE).
Materials:
-
RARE-lacZ transgenic embryos
-
Phosphate-buffered saline (PBS), ice-cold
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Wash buffer: PBS containing 2 mM MgCl₂, 0.01% sodium deoxycholate, and 0.02% NP-40
-
X-gal staining solution: Wash buffer containing 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, and 1 mg/ml X-gal
-
Dissecting microscope and tools
-
Incubator at 37°C
Procedure:
-
Dissect embryos in ice-cold PBS.
-
Fix the embryos in 4% PFA for 15-60 minutes on ice, with the duration depending on the embryonic stage.
-
Wash the embryos three times for 15 minutes each in wash buffer at room temperature.
-
Incubate the embryos in X-gal staining solution in the dark at 37°C. Monitor the color development, which can take from a few hours to overnight.
-
Once the desired staining intensity is reached, stop the reaction by washing the embryos in PBS.
-
Post-fix the embryos in 4% PFA for long-term storage.
-
Image the stained embryos using a dissecting microscope with a camera.
Quantification of Retinoids by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of retinoids in embryonic tissues using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Materials:
-
Embryonic tissue samples
-
Homogenization buffer
-
Organic solvents (e.g., hexane, acetonitrile (B52724), methanol)
-
Internal standards (e.g., deuterated RA)
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Procedure:
-
Sample Preparation:
-
Homogenize the embryonic tissue in an appropriate buffer on ice.
-
Add a known amount of internal standard to the homogenate.
-
Perform a liquid-liquid extraction using an organic solvent to separate the retinoids from the aqueous phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
HPLC Separation:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the different retinoid isomers using a C18 column with a gradient of mobile phases (e.g., water, methanol, acetonitrile with formic acid).
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Ionize the retinoids using ESI or APCI.
-
Perform selected reaction monitoring (SRM) to specifically detect and quantify the parent and daughter ions of the retinoids of interest and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of retinoid standards.
-
Quantify the amount of each retinoid in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
Conclusion
This compound's role as the immediate precursor to retinoic acid places it at a critical juncture in the regulation of early embryonic development. The tightly controlled enzymatic conversion of this compound to RA establishes precise signaling gradients that are essential for the patterning and morphogenesis of numerous organ systems. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers investigating the fundamental mechanisms of embryogenesis and for professionals in the pharmaceutical industry developing novel therapeutics. A deeper understanding of the this compound-to-RA signaling axis will undoubtedly continue to provide key insights into congenital diseases and pave the way for new strategies in regenerative medicine.
References
- 1. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Effects of retinoic acid on embryonic development of mice in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic Acid and (hind) brain development - ECETOC [ecetoc.org]
- 6. Retinoic Acid Induces Embryonic Stem Cell Differentiation by Altering Both Encoding RNA and microRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 8. Retinoid signaling in control of progenitor cell differentiation during mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoic Acid Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoic acid synthesis and hindbrain patterning in the mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Frontiers | Retinoic Acid Induces Embryonic Stem Cells (ESCs) Transition to 2 Cell-Like State Through a Coordinated Expression of Dux and Duxbl1 [frontiersin.org]
- 17. Limb development in mouse embryos. I. Analysis of teratogenic effects of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic characterization and regulation of the human retinaldehyde dehydrogenase 2 enzyme during production of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic analysis of mouse this compound dehydrogenase type-2 (RALDH2) for this compound substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic characterization of recombinant mouse this compound dehydrogenase types 3 and 4 for this compound substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Retinoic acid gradient visualized for the first time in an embryo | RIKEN [riken.jp]
- 22. asianscientist.com [asianscientist.com]
- 23. Retinoic Acid Specifically Enhances Embryonic Stem Cell Metastate Marked by Zscan4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Identification of Stage-Specific Gene Expression Signatures in Response to Retinoic Acid during the Neural Differentiation of Mouse Embryonic Stem Cells [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
The Architecture of Vision: A Technical Guide to the Retinal Binding Pocket of Rhodopsin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure of the retinal binding pocket in rhodopsin, the key photoreceptor protein responsible for dim-light vision. Understanding the intricate details of this pocket is crucial for elucidating the mechanism of vision and for the development of novel therapeutics targeting G protein-coupled receptors (GPCRs).
The this compound Binding Pocket: A Precise Molecular Cavity
The this compound binding pocket of rhodopsin is a highly specialized cavity within the seven-transmembrane (7TM) helical bundle of the opsin protein. This pocket cradles the chromophore, 11-cis-retinal (B22103), which is covalently linked to a specific lysine (B10760008) residue. The precise geometry and electrostatic environment of this pocket are critical for maintaining the stability of the inactive state and for orchestrating the conformational changes that trigger the visual signaling cascade upon photoisomerization.
The ligand-binding pocket of rhodopsin has a volume of approximately 352 ų.[1] It is located on the luminal side of the receptor, and in its inactive state, the 11-cis-retinal acts as an inverse agonist, suppressing the receptor's basal activity.[2][3]
Key Amino Acid Residues
A constellation of specific amino acid residues lines the this compound binding pocket, each playing a crucial role in chromophore binding, spectral tuning, and signal transduction. At least 16 amino acid residues are within 4.5 Å of the 11-cis-retinal ligand.[4]
| Residue | Location | Role in the Binding Pocket |
| Lys296 | Transmembrane Helix 7 | Forms a covalent Schiff base linkage with the 11-cis-retinal chromophore.[1][5][6] Mutations at this site can lead to constitutive activation of the receptor.[1] |
| Glu113 | Transmembrane Helix 3 | Acts as the primary counterion to the protonated Schiff base in the inactive state, stabilizing its positive charge.[7][8][9][10] Plays a critical role in determining the wavelength of maximum absorption (λmax).[8] |
| Trp265 | Transmembrane Helix 6 | Engages in a tight association with the β-ionone ring of this compound, likely rearranging upon photoisomerization.[10][11] This interaction is crucial for locking the receptor in its inactive state.[12] |
| Tyr268 | Transmembrane Helix 6 | Along with Trp265, brackets Pro267 and is highly conserved in visual pigments.[10] |
| Pro267 | Transmembrane Helix 6 | A highly conserved proline that induces a kink in helix 6. This kink is critical for the conformational changes that occur upon activation.[1][10] |
| Gly121 | Transmembrane Helix 3 | A strictly conserved residue in visual pigments.[10] Its small size allows for close packing with Trp265 and the this compound.[12] |
| Glu181 | Extracellular Loop 2 | May act as a counterion in the activated state of rhodopsin.[13] |
| Water Molecules | Within the pocket | Several ordered water molecules are found within the binding pocket and are believed to play a role in stabilizing the ground state and participating in the activation mechanism.[13][14][15][16][17][18] |
The Schiff Base Linkage and its Counterion
The 11-cis-retinal is covalently attached to the ε-amino group of Lys296 via a protonated Schiff base.[5][6] This protonation is crucial for the visible light absorption of rhodopsin, as it causes a significant red-shift in the absorption spectrum of the this compound chromophore.[9]
The positive charge of the protonated Schiff base is stabilized by a negatively charged amino acid residue, the counterion. In the dark, inactive state of bovine rhodopsin, this counterion is Glutamate-113 (Glu113).[7][8][9][10] The interaction between the protonated Schiff base and its counterion is a key factor in determining the specific wavelength of light that rhodopsin absorbs.[8] Upon photoactivation, the deprotonation of the Schiff base is a critical step for the activation of the G protein.[19]
Photoactivation and Conformational Changes
The absorption of a photon by the 11-cis-retinal triggers an incredibly fast (within 200 femtoseconds) isomerization to the all-trans-retinal form.[2][3] This change in the chromophore's shape initiates a cascade of conformational changes within the opsin protein, leading to its active state, Metarhodopsin II.
The key conformational change upon photoactivation is the outward tilting of the cytoplasmic end of transmembrane helix 6 (H6).[1][20] This movement creates a crevice on the cytoplasmic surface of the receptor, which serves as the binding site for the G protein transducin.[1] The cytoplasmic end of helix 5 also elongates, providing a larger interface for G protein interaction.[1]
Caption: Conformational change in rhodopsin upon photoactivation.
The Visual Signaling Cascade
The light-induced conformational change in rhodopsin initiates a well-characterized signal transduction cascade. The active Metarhodopsin II binds to and activates the heterotrimeric G protein transducin (Gt).[5] This activation involves the exchange of GDP for GTP on the α-subunit of transducin.[1] The activated Gα-GTP subunit then dissociates and activates a cGMP phosphodiesterase (PDE).[5] PDE hydrolyzes cGMP, leading to a decrease in its intracellular concentration. This reduction in cGMP causes the closure of cGMP-gated cation channels in the photoreceptor cell membrane, resulting in hyperpolarization of the cell and a neural signal being sent to the brain.[5][21]
Caption: The rhodopsin-mediated phototransduction cascade.
Experimental Protocols for Structure Determination
The high-resolution structures of rhodopsin have been primarily determined by X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM). These techniques have been instrumental in visualizing the this compound binding pocket and the conformational changes associated with activation.
X-ray Crystallography
-
Protein Purification: Rhodopsin is typically purified from bovine retinas due to its natural abundance.[11][14] A single-step purification method is often employed.[14]
-
Crystallization: Purified rhodopsin is crystallized, often in the form of "flipped dimers," where two molecules associate in an upside-down fashion.[14]
-
Data Collection: Three-dimensional crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.
-
Structure Determination and Refinement: The diffraction data are processed to calculate an electron density map, from which an atomic model of the protein is built and refined. Ground-state rhodopsin structures have been refined to resolutions as high as 2.2 Å.[22]
Cryo-Electron Microscopy (Cryo-EM)
-
Sample Preparation: A purified complex of rhodopsin, for instance, bound to its G protein, is vitrified in a thin layer of ice.
-
Image Acquisition: A transmission electron microscope is used to capture thousands of images of the frozen particles from different orientations.
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional density map of the complex.
-
Model Building: An atomic model of the protein complex is built into the cryo-EM density map. Cryo-EM has been particularly valuable for determining the structures of rhodopsin in complex with its signaling partners, such as the inhibitory G protein (Gi).[23][24][25][26]
Caption: Workflow for determining the structure of rhodopsin.
Implications for Drug Development
Rhodopsin serves as a critical prototype for the entire GPCR superfamily, which is the largest class of drug targets.[1] Understanding the molecular intricacies of the this compound binding pocket and the mechanism of activation provides a blueprint for the rational design of drugs that can modulate the activity of other GPCRs.[23] For instance, insights into the allosteric regulation of the this compound binding pocket can inform the development of allosteric modulators for other GPCRs, potentially leading to drugs with higher specificity and fewer side effects. The detailed structural information of rhodopsin in its various states continues to be an invaluable resource for computational drug design and the development of novel therapeutic agents for a wide range of diseases.
References
- 1. Structure and activation of rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Molecular Dynamics Study of Rhodopsin [ks.uiuc.edu]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Rhodopsin - Wikipedia [en.wikipedia.org]
- 6. proteopedia.org [proteopedia.org]
- 7. Multiple functions of Schiff base counterion in rhodopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the retinylidene Schiff base counterion in rhodopsin in determining wavelength absorbance and Schiff base pKa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple functions of Schiff base counterion in rhodopsins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Amino acid conservation and interactions in rhodopsin: Probing receptor activation by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Bulk Water in Hydrolysis of the Rhodopsin Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 16. Functional role of internal water molecules in rhodopsin revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Structural waters define a functional channel mediating activation of the GPCR, rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deprotonation of the Schiff base of rhodopsin is obligate in the activation of the G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rhodopsin Structure and Function - Proteopedia, life in 3D [proteopedia.org]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. Photoisomerization Mechanism of Rhodopsin and 9-cis-Rhodopsin Revealed by X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure of rhodopsin bound to an inhibitory G protein – Bartesaghi Lab [cryoem.cs.duke.edu]
- 24. Cryo-EM structure of the rhodopsin-Gαi-βγ complex reveals binding of the rhodopsin C-terminal tail to the gβ subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cryo-EM structure of the rhodopsin-Gαi-βγ complex reveals binding of the rhodopsin C-terminal tail to the gβ subunit | eLife [elifesciences.org]
- 26. semanticscholar.org [semanticscholar.org]
A Technical Guide to the Discovery of Retinal's Function in the Purple Earth Hypothesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the Purple Earth hypothesis, focusing on the pivotal role of retinal as a primordial photosystem. It details the key experimental discoveries that established the function of bacteriorhodopsin, the this compound-containing protein at the heart of this hypothesis, and presents the core quantitative data and molecular mechanisms that underpin this alternative model for the evolution of bioenergetics on early Earth.
The Purple Earth Hypothesis: An Overview
The Purple Earth hypothesis, first proposed by molecular biologist Shiladitya DasSarma, posits that the first life forms to harness solar energy did so using this compound, a simpler molecule than chlorophyll (B73375).[1] These this compound-based organisms, likely archaea, would have conferred a purple hue to the planet's oceans and landmasses.[1][2] This era is estimated to have occurred between 3.5 and 2.4 billion years ago, preceding the Great Oxygenation Event.[1] The hypothesis is supported by the relative simplicity of this compound compared to the complex porphyrin ring structure of chlorophyll, suggesting this compound could have evolved earlier.[1][3] Organisms utilizing this compound absorb light most efficiently in the green-yellow part of the spectrum, reflecting blue and red light, which results in their characteristic purple color.[1][4] This contrasts with chlorophyll-based organisms, which absorb blue and red light and reflect green.[1][5][6]
Quantitative Data Presentation
A central tenet of the hypothesis is that this compound and chlorophyll occupy complementary niches in the solar spectrum. This spectral separation suggests a scenario where chlorophyll-based systems evolved to utilize the light not captured by the already abundant this compound-based organisms.[3]
Table 1: Comparison of Light Absorption Spectra
| Pigment/Protein | Chromophore | Peak Absorption Wavelength (λmax) | Absorbed Light Color | Reflected/Transmitted Color |
| Bacteriorhodopsin | This compound | ~568 nm (monomer)[4] | Green-Yellow[1][4] | Purple (Blue + Red)[1][2] |
| Chlorophyll a | Chlorophyll | ~430 nm and ~662 nm[6] | Blue and Red[6] | Green |
| Chlorophyll b | Chlorophyll | ~453 nm and ~642 nm[6] | Blue and Orange-Red | Green |
Discovery and Functional Characterization of Bacteriorhodopsin
The foundation of the Purple Earth hypothesis rests on the discovery of bacteriorhodopsin, a light-driven proton pump, in the archaeon Halobacterium salinarum (formerly H. halobium).[4][7]
3.1. Initial Discovery
In 1971, Dieter Oesterhelt and Walther Stoeckenius identified distinct purple patches in the membrane of H. salinarum.[7] These "purple membranes" were found to be crystalline arrays of a single protein, which they named bacteriorhodopsin.[4][7] This protein, a 27 kDa integral membrane protein, contains seven transmembrane helices enclosing a this compound molecule.[7] The this compound is covalently linked to a lysine (B10760008) residue (Lys-216) via a protonated Schiff base, forming the chromophore responsible for its color and light-absorbing properties.[7]
3.2. Elucidation of Function: The Light-Driven Proton Pump
The crucial breakthrough came when Oesterhelt and Stoeckenius demonstrated that bacteriorhodopsin functions as a light-driven proton pump.[7][8] Upon absorbing a photon, the protein actively transports protons from the cell's cytoplasm to the extracellular medium, generating a proton-motive force.[4] This electrochemical gradient is then harnessed by ATP synthase to produce chemical energy in the form of ATP, allowing the organism to grow phototrophically in the absence of oxygen.[4]
Experimental Protocols
The confirmation of bacteriorhodopsin's function relied on reconstituting the purified purple membrane into vesicles and measuring light-induced ion transport.
Protocol: Measurement of Light-Driven Proton Pumping in Reconstituted Vesicles
This protocol is a generalized representation based on the foundational experiments.
-
Isolation of Purple Membrane (PM):
-
Reconstitution into Liposomes:
-
Prepare a solution of purified lipids (e.g., soybean phospholipids) in a suitable buffer.
-
Solubilize the lipids and the isolated PM fragments with a detergent (e.g., octyl glucoside).
-
Remove the detergent slowly via dialysis. This allows for the spontaneous formation of proteoliposomes, where bacteriorhodopsin is incorporated into the lipid bilayer.
-
-
Proton Pumping Assay:
-
Resuspend the proteoliposomes in a weakly buffered, salt solution (e.g., KCl).
-
Place the suspension in a temperature-controlled vessel equipped with a sensitive pH electrode to monitor the external pH.
-
Keep the sample in the dark until the pH reading stabilizes.
-
Illuminate the sample with green light (e.g., a lamp with a >500 nm filter) to activate bacteriorhodopsin.
-
Record the change in the external pH. A rapid decrease in pH upon illumination indicates that protons are being pumped out of the vesicles into the external medium.[7]
-
Turn off the light and observe the pH returning to the baseline as the proton gradient dissipates.
-
Control: To confirm the gradient is not due to membrane leakage, add a protonophore (e.g., CCCP) which will rapidly collapse the proton gradient even under illumination, demonstrating the membrane's integrity and the pump's dependence on it.
-
Signaling Pathways and Visualizations
5.1. The Bacteriorhodopsin Photocycle
Upon absorbing a photon, this compound undergoes photoisomerization from an all-trans to a 13-cis configuration, initiating a series of conformational changes in the protein known as the photocycle.[4][7] This cycle involves several spectrally distinct intermediates (K, L, M, N, O) and results in the net translocation of one proton across the membrane.[4][9]
5.2. Experimental Workflow
The logical flow from sample isolation to functional confirmation follows a structured path. This workflow is fundamental to the characterization of any novel membrane protein.
Implications for Drug Development and Biotechnology
The discovery of bacteriorhodopsin and other microbial rhodopsins has had a profound impact beyond evolutionary biology, most notably creating the field of optogenetics .[10][11][12] In optogenetics, genes encoding these light-sensitive proteins are introduced into specific cells, such as neurons.[11] This allows researchers to control the activity of these cells with high temporal and spatial precision simply by shining light on them.[11]
-
Bacteriorhodopsin (BR): As a proton pump, its activation leads to hyperpolarization, making it a tool for inhibiting neuronal activity.[10]
-
Halorhodopsin (NpHR): A related microbial rhodopsin that pumps chloride ions into the cell, also causing inhibition.[10][13]
-
Channelrhodopsin (ChR): A light-gated ion channel that allows positive ions to flow into the cell, causing depolarization and thus exciting neurons.[10]
This technology provides an unprecedented ability to dissect neural circuits and is being explored for therapeutic applications in neurological and psychiatric disorders, as well as for restoring partial vision.[11] The stability and efficiency of bacteriorhodopsin also make it a candidate for applications in bioelectronics and solar energy conversion.[14][15]
References
- 1. Purple Earth hypothesis - Wikipedia [en.wikipedia.org]
- 2. "Purple Earth" hypothesis is gaining momentum among scientists - Earth.com [earth.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Bacteriorhodopsin - Wikipedia [en.wikipedia.org]
- 5. Chlorophyll vs. This compound - The Purple Earth Theory [earlyearthevol.weebly.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. science.umd.edu [science.umd.edu]
- 9. researchgate.net [researchgate.net]
- 10. Optogenetics: 10 years of microbial opsins in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optogenetics: Controlling Brain Activities with Light | Science Focus [sciencefocus.hkust.edu.hk]
- 12. m.youtube.com [m.youtube.com]
- 13. behavioralhealth2000.com [behavioralhealth2000.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pnas.org [pnas.org]
A Technical Guide to the Biochemical Properties and Stability of Retinal Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical properties and stability of retinal isomers, crucial molecules in vision and other biological processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of ophthalmology, biochemistry, and medicinal chemistry.
Core Biochemical Properties of this compound Isomers
This compound, the aldehyde form of Vitamin A, exists in several isomeric forms, each with distinct structural and functional characteristics. The most biologically significant isomers are all-trans-retinal, 11-cis-retinal (B22103), 13-cis-retinal, and 9-cis-retinal. The specific geometry of these isomers, dictated by the configuration around their double bonds, is fundamental to their role in biological systems, most notably the visual cycle.
The primary event in vision is the photoisomerization of 11-cis-retinal to all-trans-retinal upon photon absorption.[1][2][3][4] This conformational change from a bent to a more linear structure triggers a cascade of events leading to a nerve impulse.[5][6] The all-trans isomer is then recycled back to the 11-cis form through a series of enzymatic reactions known as the visual cycle, ensuring the continuous regeneration of the light-sensitive chromophore.[2][7]
The stability of these isomers is a critical factor in their biological function. The 11-cis isomer is inherently less stable than the all-trans form due to steric hindrance, making it susceptible to both light-induced and thermal isomerization.[8] This inherent instability is paradoxically essential for its role as a highly sensitive molecular switch in vision.[8]
Spectroscopic Properties
The conjugated polyene chain of this compound isomers gives rise to strong absorption in the UV-visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic used to identify and quantify different isomers.
| Isomer | λmax (in Ethanol) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Reference |
| all-trans-retinal | ~381-387 nm | ~43,000 | [1] |
| 11-cis-retinal | ~376-380 nm | ~25,000 | [1] |
| 13-cis-retinal | ~375 nm | ~36,000 | [1] |
| 9-cis-retinal | ~373 nm | ~35,000 | [1] |
Photoisomerization Quantum Yield
The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the light-induced conversion of one isomer to another. For the 11-cis to all-trans isomerization in rhodopsin, the quantum yield is remarkably high.
| Isomerization | Wavelength | Quantum Yield (Φ) | Reference |
| 11-cis-retinal → all-trans-retinal (in rhodopsin) | 500 nm | 0.65 ± 0.01 | [9][10][11] |
Thermal Stability
In the absence of light, this compound isomers can undergo thermal isomerization. The rate of this process is dependent on temperature and the specific isomer. The 11-cis isomer is particularly susceptible to thermal isomerization.
| Isomer | Condition | Half-life (t½) | Reference |
| 11-cis-retinal (in rhodopsin, D₂O) | 59°C | 19 ± 5 min | [12] |
| 11-cis-retinal (in rhodopsin, H₂O) | 59°C | 12 ± 1 min | [12] |
| 11-cis-retinal (without protein) | 59°C | 613 ± 170 min | [12] |
The Visual Cycle
The regeneration of 11-cis-retinal from all-trans-retinal is a critical enzymatic pathway known as the visual cycle, which primarily occurs in the this compound pigment epithelium (RPE) and photoreceptor outer segments.[2][7] A simplified representation of the canonical visual cycle is presented below. A cone-specific visual cycle also exists, potentially involving Müller glial cells.[2][7]
The Canonical Visual Cycle
Experimental Protocols
Accurate analysis of this compound isomers requires specific and sensitive experimental techniques. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the cornerstone methods for their separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is the gold standard for separating and quantifying this compound isomers due to its high resolution.[1] Normal-phase chromatography is often preferred for resolving the geometric isomers.[1][13]
Objective: To separate and quantify this compound isomers from a biological sample or reaction mixture.
Materials:
-
HPLC system with a UV detector or diode array detector
-
Normal-phase silica (B1680970) column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile phase: Isocratic mixture of ethyl acetate (B1210297) in n-hexane (e.g., 4% ethyl acetate) or a gradient system.
-
This compound isomer standards (all-trans, 11-cis, 13-cis, 9-cis)
-
Internal standard (e.g., all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraen-1-ol)[14]
-
Organic solvents for extraction (e.g., dichloromethane (B109758), n-hexane)[14]
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation (under dim red light):
-
Homogenize tissue samples in a suitable buffer.
-
Extract retinoids using a mixture of dichloromethane and n-hexane.[14] To prevent isomerization, formaldehyde (B43269) can be added.[14]
-
Evaporate the organic solvent under a stream of inert gas.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the silica column with the mobile phase.
-
Inject the reconstituted sample and internal standard.
-
Run the HPLC with an isocratic or gradient elution as required.
-
Detect the eluting isomers using a UV detector set at approximately 360-380 nm.[1]
-
-
Data Analysis:
-
Identify peaks based on the retention times of the pure isomer standards.
-
Integrate the peak areas for each isomer and the internal standard.
-
Generate a standard curve for each isomer by plotting the ratio of the isomer peak area to the internal standard peak area against the isomer concentration.
-
Calculate the concentration of each isomer in the sample.
-
HPLC Analysis Workflow
UV-Visible Spectrophotometry for Isomerization Kinetics
UV-Visible spectrophotometry is a powerful tool for monitoring the kinetics of photoisomerization and thermal isomerization in real-time.[1]
Objective: To determine the rate of isomerization of a this compound isomer under specific conditions (light or heat).
Materials:
-
UV-Visible spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Purified this compound isomer
-
Appropriate solvent (e.g., ethanol, hexane)
-
Light source for photoisomerization (e.g., lamp with specific wavelength filters)
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of the purified this compound isomer in the chosen solvent in a quartz cuvette.
-
Perform all manipulations under dim red light to prevent unintended photoisomerization.
-
-
Kinetic Measurement:
-
Place the cuvette in the temperature-controlled sample holder of the spectrophotometer.
-
Record the initial absorption spectrum to determine the starting concentration and λmax.
-
For Thermal Isomerization: Maintain the sample at a constant, elevated temperature and record spectra at regular time intervals.[1]
-
For Photoisomerization: Irradiate the sample with a light source of a specific wavelength and intensity, and record spectra at regular time intervals during or after irradiation.[1]
-
-
Data Analysis:
-
Monitor the decrease in absorbance at the λmax of the initial isomer and the increase in absorbance at the λmax of the product isomer over time.[1]
-
Plot the concentration of the isomers as a function of time.
-
Fit the data to appropriate kinetic models (e.g., first-order decay) to determine the rate constant (k) and half-life (t½) of the isomerization reaction.
-
Spectrophotometric Kinetics Workflow
Conclusion
A thorough understanding of the biochemical properties and stability of this compound isomers is paramount for advancing our knowledge of vision and for the development of novel therapeutics for this compound diseases. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field. The intricate interplay of structure, light, and enzymatic machinery underscores the elegance and complexity of the biological systems in which these fascinating molecules operate.
References
- 1. benchchem.com [benchchem.com]
- 2. Visual cycle - Wikipedia [en.wikipedia.org]
- 3. Biochemical and Physiological Properties of Rhodopsin Regenerated with 11-cis-6-Ring- and 7-Ring-retinals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visual cycle proteins: Structure, function, and roles in human this compound disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [chm.bris.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. oculogenetica.com [oculogenetica.com]
- 8. biochemistry - Isn't 11-trans-retinal more stable than 11-cis-retinal? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Excitation of biomolecules with incoherent light: quantum yield for the photoisomerization of model this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Decay of Rhodopsin: Role of Hydrogen Bonds in Thermal Isomerization of 11-cis this compound in the Binding Site and Hydrolysis of Protonated Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A reversed-phase high-performance liquid chromatographic method to analyze this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Transport of Retinal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and transport of retinal, a critical process for vision and overall health. The guide details the key proteins, signaling pathways, and experimental methodologies relevant to this field of study, with a focus on quantitative data and visual representations of complex biological processes.
Core Mechanisms of this compound Uptake and Transport
The journey of this compound from dietary sources to its functional sites within the body, particularly the retina, is a highly regulated process involving a series of specialized binding proteins and transporters.
Systemic Transport of Retinol (B82714)
Dietary vitamin A is primarily stored in the liver as retinyl esters. For distribution to peripheral tissues, these esters are hydrolyzed to all-trans-retinol, which is then bound to Retinol-Binding Protein 4 (RBP4) .[1] The resulting holo-RBP4 is released into the bloodstream where it forms a complex with transthyretin (TTR) to prevent its filtration by the kidneys.[1]
Cellular Uptake via STRA6
The uptake of retinol from the circulation into target cells is primarily mediated by the transmembrane receptor Stimulated by Retinoic Acid 6 (STRA6) .[2][3] STRA6 is highly expressed in tissues with high vitamin A demand, such as the this compound pigment epithelium (RPE).[2] STRA6 binds to circulating holo-RBP4 and facilitates the transport of retinol across the cell membrane without the internalization of RBP4 itself.[4] The transport of retinol via STRA6 can be bidirectional and is coupled to intracellular components.[3][5]
Intracellular Transport and Processing
Once inside the cell, retinol is bound by Cellular Retinol-Binding Proteins (CRBPs) , primarily CRBP1.[5] This binding prevents the non-specific esterification of retinol and channels it towards specific metabolic pathways. In the visual cycle, a key intracellular protein is the Cellular Retinaldehyde-Binding Protein (CRALBP) , also known as Retinaldehyde-Binding Protein 1 (RLBP1).[6] CRALBP is abundant in the RPE and Müller cells and preferentially binds 11-cis-retinal (B22103) and 11-cis-retinol, playing a crucial role in the regeneration of the visual chromophore.[7][8]
Retinoid Transport in the Retina: The Role of IRBP
The transport of retinoids between the RPE and photoreceptor outer segments occurs across the interphotoreceptor matrix (IPM). This crucial step is facilitated by the Interphotoreceptor Retinoid-Binding Protein (IRBP) , a large glycoprotein (B1211001) secreted by photoreceptors.[9][10] IRBP binds to all-trans-retinol released from photoreceptors after phototransduction and transports it to the RPE for regeneration. It then transports 11-cis-retinal back to the photoreceptors.[9][10]
The Blood-Retinal Barrier
The blood-retinal barrier (BRB) is a critical interface that regulates the passage of substances from the bloodstream into the retina. It is composed of an inner barrier formed by tight junctions between this compound capillary endothelial cells and an outer barrier formed by the RPE. The transport of retinol across the BRB is a highly regulated process involving receptors like STRA6 on the RPE.
Quantitative Data on Retinoid-Protein Interactions and Enzyme Kinetics
The following tables summarize key quantitative data related to the binding and enzymatic conversion of this compound and its derivatives.
| Ligand | Protein | Binding Affinity (Kd) | Species | Method |
| 11-cis-retinaldehyde | CRALBP | < 20 nM | Bovine | Not Specified |
| 11-cis-retinol | CRALBP | ~50 nM | Bovine | Not Specified |
| 9-cis-retinaldehyde | CRALBP | ~50 nM | Bovine | Not Specified |
| all-trans-retinol | IRBP | 1.3 x 10-6 M | Bovine | Not Specified |
| Enzyme | Substrate | Km | Vmax | Catalytic Efficiency (Vmax/Km) | Species |
| This compound Dehydrogenase 3 (RALDH3) | all-trans this compound | Not Specified | Not Specified | 77.9 | Mouse |
| This compound Dehydrogenase 4 (RALDH4) | 9-cis this compound | Not Specified | Not Specified | 27.4 | Mouse |
| This compound Dehydrogenase 4 (RALDH4) | 13-cis this compound | Not Specified | Not Specified | 8.24 | Mouse |
Signaling Pathways in this compound Transport
STRA6-Mediated JAK/STAT Signaling
Beyond its role as a transporter, STRA6 also functions as a cell surface receptor that can initiate an intracellular signaling cascade. Binding of holo-RBP4 to STRA6 induces the phosphorylation of STRA6, which in turn leads to the recruitment and activation of Janus Kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 5 (STAT5).[11][12] Activated STAT5 then translocates to the nucleus and regulates the expression of target genes, including Suppressor of Cytokine Signaling 3 (SOCS3), which can inhibit insulin (B600854) signaling.[11][12]
Caption: STRA6-mediated JAK/STAT signaling pathway.
Experimental Protocols
Detailed Methodology for Cellular this compound Uptake Assay
This protocol describes a method for measuring the uptake of radiolabeled retinol into cultured cells, such as this compound pigment epithelial (RPE) cells.
Materials:
-
Cultured RPE cells (e.g., ARPE-19)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
[3H]-all-trans-retinol
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well plates
Procedure:
-
Cell Seeding: Seed RPE cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Radiolabeled Retinol-BSA Complex: Prepare a stock solution of [3H]-all-trans-retinol in a suitable solvent (e.g., ethanol). To prepare the working solution, dilute the radiolabeled retinol into serum-free medium containing fatty acid-free BSA. The BSA helps to solubilize the retinol and mimic its presentation by RBP4.
-
Cell Treatment:
-
Wash the confluent cell monolayers twice with warm, serum-free medium.
-
Add the [3H]-all-trans-retinol-BSA complex solution to each well. For competition experiments, co-incubate with a molar excess of unlabeled all-trans-retinol.
-
Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the kinetics of uptake.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the radioactive medium.
-
Immediately wash the cells three times with ice-cold PBS to remove any unbound radiolabel.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of protein in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Calculate the specific uptake by subtracting the radioactivity in the competition wells (non-specific uptake) from the total uptake.
-
Express the results as pmol of retinol taken up per mg of protein.
-
Caption: Experimental workflow for a cellular this compound uptake assay.
Isolation and Culture of this compound Pigment Epithelial (RPE) Cells from Adult Mice
This protocol provides a method for establishing primary cultures of RPE cells from adult mouse eyes.
Materials:
-
Adult C57BL/6 mice
-
Dissecting microscope
-
Surgical scissors and forceps
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
RPE culture medium (e.g., DMEM/F12 supplemented with 10-20% FBS, L-glutamine, and antibiotics)
-
Culture dishes/plates
Procedure:
-
Eye Enucleation: Euthanize the mouse according to approved institutional protocols. Enucleate the eyeballs using curved forceps and place them in a petri dish containing ice-cold HBSS.
-
Dissection:
-
Under a dissecting microscope, make a circumferential incision just below the ora serrata.
-
Remove the anterior segment (cornea, iris, and lens).
-
Gently peel away the neural retina from the underlying RPE layer.
-
-
RPE Cell Isolation:
-
Place the remaining eyecup (containing the RPE, choroid, and sclera) in a microcentrifuge tube with Trypsin-EDTA solution.
-
Incubate at 37°C for 30-60 minutes to dissociate the RPE cells from the choroid.
-
Gently triturate the eyecup with a pipette to release the RPE cells.
-
-
Cell Plating and Culture:
-
Neutralize the trypsin by adding RPE culture medium containing FBS.
-
Centrifuge the cell suspension to pellet the RPE cells.
-
Resuspend the cell pellet in fresh RPE culture medium and plate onto culture dishes.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days. RPE cells will form a pigmented, cobblestone-like monolayer.
-
Key Protein Interactions in this compound Transport
The coordinated action of several proteins is essential for the efficient transport of this compound. The following diagram illustrates the key interactions in this process.
Caption: Key protein interactions in the cellular uptake and transport of this compound for the visual cycle.
References
- 1. Graphviz [graphviz.org]
- 2. academic.oup.com [academic.oup.com]
- 3. STRA6: role in cellular retinol uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemistry and stereoselectivity of cellular retinaldehyde-binding protein from bovine retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoid Content, Visual Responses, and Ocular Morphology Are Compromised in the Retinas of Mice Lacking the Retinol-Binding Protein Receptor, STRA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinaldehyde-binding protein 1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Proteomic profiling of retina and this compound pigment epithelium combined embryonic tissue to facilitate ocular disease gene discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. Molecular properties of bovine interphotoreceptor retinol-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular retinaldehyde-binding protein ligand interactions. Gln-210 and Lys-221 are in the retinoid binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of Retinal Isomers
Abstract
This application note provides detailed methodologies for the separation and quantification of various retinal isomers using High-Performance Liquid Chromatography (HPLC). Both normal-phase and reverse-phase HPLC methods are presented, offering robust and reproducible protocols for researchers, scientists, and professionals in drug development. This document includes comprehensive experimental protocols, quantitative data summaries, and a visual representation of the general experimental workflow. The methods described are suitable for the analysis of this compound isomers in diverse biological samples.[1][2]
Introduction
Retinoids, including retinol (B82714), this compound, and retinoic acid, are a class of compounds derived from vitamin A that play crucial roles in numerous physiological processes such as vision, immune function, embryonic development, and cell differentiation.[3][4] Retinaldehyde (this compound) exists in several isomeric forms, with all-trans-retinal and 11-cis-retinal (B22103) being the most biologically significant, particularly in the visual cycle. The accurate separation and quantification of these isomers are essential for understanding their specific biological functions and for the development of therapeutics targeting retinoid signaling pathways.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound isomers.[5] The choice between normal-phase and reverse-phase chromatography depends on the specific isomers of interest and the sample matrix. Normal-phase HPLC generally offers better resolution for geometric isomers, while reverse-phase HPLC is also widely used and effective.[2][6] This application note details established HPLC methods for the analysis of this compound isomers.
Experimental Workflow
The general workflow for the HPLC analysis of this compound isomers involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for HPLC analysis of this compound isomers.
Normal-Phase HPLC Methods
Normal-phase HPLC is highly effective for separating geometric isomers of retinoids.[2][6] This is often the preferred method for resolving complex mixtures of this compound isomers.
Method 1: Isocratic Separation of this compound and Retinoic Acid Isomers
This method is adapted for the simple isocratic separation of all-trans-retinal, 13-cis-retinoic acid, and all-trans-retinoic acid.[3][4]
Table 1: Chromatographic Conditions for Normal-Phase HPLC Method 1
| Parameter | Condition |
| Column | Silica gel column (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:2-propanol:glacial acetic acid (1000:4.3:0.675, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 350 nm |
| Mode | Isocratic |
Table 2: Retention Times for Normal-Phase HPLC Method 1 [3]
| Compound | Retention Time (min) |
| all-trans-retinal | 9.54 |
| 13-cis-retinoic acid | 10.55 |
| all-trans-retinoic acid | 11.65 |
Method 2: Separation of Multiple Retinoid Isomers
This gradient method allows for the simultaneous quantification of isomers of retinol, this compound, and retinoic acid.[7][8]
Table 3: Chromatographic Conditions for Normal-Phase HPLC Method 2
| Parameter | Condition |
| Column | Silica gel absorption column |
| Mobile Phase | Linear gradient of two solvents containing n-Hexane, 2-propanol, and glacial acetic acid in different ratios. |
| Detection | UV Spectrophotometry |
| Mode | Gradient |
Table 4: Separated Isomers by Normal-Phase HPLC Method 2 [7][8]
| Retinoic Acid Isomers | This compound Isomers | Retinol Isomers |
| 13-cis | 13-cis | 13-cis |
| 9-cis | 9-cis | all-trans |
| all-trans | all-trans | |
| all-trans-4-oxo | ||
| 9-cis-4-oxo | ||
| 13-cis-4-oxo |
Reverse-Phase HPLC Methods
Reverse-phase HPLC is a versatile technique for the analysis of retinoids and can be readily applied to biological samples.[1][9]
Method 1: Isocratic Separation of Common this compound Isomers
This method was developed to separate all-trans-, 13-cis-, 11-cis-, and 9-cis-retinal (B17824) isomers.[1]
Table 5: Chromatographic Conditions for Reverse-Phase HPLC Method 1
| Parameter | Condition |
| Column | Two Vydac C18 columns in series |
| Mobile Phase | 0.1 M ammonium (B1175870) acetate-acetonitrile (40:60, v/v) |
| Detection | UV |
| Mode | Isocratic |
Method 2: Rapid Isocratic Separation of Retinoids
This method allows for the rapid measurement of retinol, this compound, all-trans-retinoic acid, and 13-cis-retinoic acid in under 14 minutes.[5]
Table 6: Chromatographic Conditions for Reverse-Phase HPLC Method 2
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 mm I.D., 15 cm, 5 µm) |
| Mobile Phase | 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer, pH 5.2 |
| Flow Rate | 1.5 mL/min |
| Detection | UV and Fluorescence |
| Mode | Isocratic |
Experimental Protocols
Caution: Retinoids are light-sensitive. All procedures should be performed under yellow or red light to prevent isomerization.[10]
Protocol 1: Sample Preparation from Biological Tissues
-
Homogenization: Homogenize tissue samples (10-20 mg) in an appropriate buffer.
-
Extraction: Extract retinoids using a solvent mixture such as dichloromethane-n-hexane or hexane.[1] For simultaneous extraction of polar and non-polar retinoids, a solid-phase extraction technique can be employed.[5]
-
Derivatization (Optional): For enhanced stability and detection, this compound can be converted to its O-ethyloxime derivative.[2][11]
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
Protocol 2: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare standard solutions of this compound isomers of known concentrations in the mobile phase.
-
Calibration Curve: Inject a series of standard solutions to generate a calibration curve for each isomer.
-
Sample Injection: Inject the reconstituted sample extract onto the HPLC system.
-
Data Acquisition: Record the chromatogram and integrate the peak areas corresponding to the this compound isomers.
-
Quantification: Determine the concentration of each isomer in the sample by comparing its peak area to the calibration curve.
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the separation and quantification of this compound isomers. The choice between normal-phase and reverse-phase chromatography will depend on the specific analytical goals and the complexity of the sample matrix. By following the provided protocols, researchers can obtain accurate and reproducible results for their studies on the roles of this compound isomers in health and disease.
References
- 1. A reversed-phase high-performance liquid chromatographic method to analyze this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sav.sk [sav.sk]
- 4. Selected retinoids: determination by isocratic normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. High-performance liquid chromatographic analysis of this compound and retinol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of retinol, this compound, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Quantification of Retinal from Ocular Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal, the aldehyde form of vitamin A, is a critical molecule in vision. As the chromophore of visual pigments in photoreceptor cells, its isomers, particularly 11-cis-retinal (B22103) and all-trans-retinal, are central to the visual cycle. The precise quantification of this compound isomers in ocular tissues is paramount for vision research, understanding the pathology of this compound diseases (e.g., age-related macular degeneration, retinitis pigmentosa), and for the development of novel ophthalmic therapeutics. These application notes provide detailed protocols for the extraction, derivatization, and quantification of this compound from ocular tissues, tailored for researchers in both academic and drug development settings.
Given the light-sensitive and chemically reactive nature of this compound, all procedures involving this molecule must be performed under dim red or yellow light to prevent photoisomerization and degradation.[1]
I. Dissection and Isolation of this compound Tissues
A critical first step is the meticulous dissection of ocular tissues to ensure sample purity and prevent cross-contamination. The neural retina and the this compound Pigment Epithelium (RPE) are the primary tissues of interest for visual cycle studies.
Protocol 1: Isolation of Neural Retina and RPE from Animal Eyes
This protocol is adapted from methods for isolating ocular tissues from animal models (e.g., mouse, bovine).[2][3][4][5][6]
Materials:
-
Freshly enucleated eyes
-
Dissecting microscope
-
Fine-tipped forceps and scissors
-
Surgical blades
-
Petri dishes
-
Ice-cold Phosphate-Buffered Saline (PBS) or Ringer's solution[2]
-
(For RPE isolation) 0.25% Trypsin-EDTA solution[4]
Procedure:
-
Enucleation and Preparation: Following euthanasia according to approved protocols, carefully enucleate the eyeball.[4] For mice, a brief rinse in 70% ethanol (B145695) can be used for sterilization.[4] Place the eye in a petri dish containing ice-cold PBS.
-
Anterior Segment Removal: Under a dissecting microscope, make a circumferential incision just below the cornea (at the ora serrata) to remove the anterior segment, including the cornea, iris, and lens.[4][6]
-
Vitreous Removal: Carefully remove the vitreous humor using forceps.[6]
-
Neural Retina Isolation: The neural retina can now be gently detached from the underlying RPE.[6] Using fine-tipped forceps, carefully peel the retina away from the eyecup. Place the isolated retina in a separate tube on ice.
-
RPE Isolation:
-
The remaining eyecup contains the RPE layer. For cellular analysis or culture, the RPE can be dissociated.
-
Add 1 mL of 0.25% Trypsin-EDTA to the eyecup and incubate at 37°C for 10 minutes.[4]
-
Every 2 minutes, gently tap the tube to aid in cell detachment.[4]
-
After incubation, gently pipette the cell suspension to further dissociate the RPE. The RPE cells can then be pelleted by centrifugation.[6]
-
II. Extraction and Derivatization of this compound
The lipophilic nature of this compound allows for its extraction using organic solvents.[1] Due to the reactive aldehyde group, derivatization is often employed to enhance stability and improve chromatographic analysis.[7]
Protocol 2: Organic Solvent Extraction and O-ethylhydroxylamine Derivatization
This protocol combines a direct hexane (B92381) extraction with a derivatization step to form a more stable this compound oxime.[1][7]
Materials:
-
Isolated ocular tissue (neural retina or RPE pellet)
-
Ice-cold 0.9% saline[1]
-
Glass-Teflon or glass-glass homogenizer[1]
-
Methanol (B129727) (HPLC grade)[1]
-
Hexane (HPLC grade)[1]
-
0.1 M O-ethylhydroxylamine in 100 mM HEPES buffer (pH 6.5)[1][7]
-
Nitrogen gas stream for evaporation
-
Acetonitrile (B52724) (HPLC grade)
Procedure:
-
Homogenization:
-
To the isolated tissue in a homogenizer tube, add a small volume of ice-cold 0.9% saline.
-
Homogenize the tissue thoroughly on ice.
-
-
Derivatization:
-
Extraction:
-
Add 10 mL of hexane to the mixture and vortex vigorously to extract the this compound O-ethyloximes.[7]
-
Centrifuge to separate the phases and carefully collect the upper hexane layer.
-
-
Sample Preparation for Analysis:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of a suitable solvent for the chosen analytical method (e.g., acetonitrile for reverse-phase HPLC).[7]
-
III. Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of this compound isomers. Coupling HPLC with UV-Vis spectroscopy or tandem mass spectrometry (MS/MS) provides high sensitivity and specificity.
Protocol 3: HPLC-UV Analysis of this compound O-Ethyloximes
This method is suitable for the routine quantification of this compound.
Methodology:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used for separating this compound oximes.[8]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often employed.[7][8]
-
Detection: The this compound O-ethyloxime derivatives can be detected by their absorbance at approximately 360-368 nm.[1][8]
Protocol 4: UHPLC-MS/MS Analysis for High Sensitivity Quantification
This method offers higher sensitivity and specificity, making it ideal for samples with low this compound content or for drug development studies requiring precise pharmacokinetic data.
Methodology:
-
UHPLC-MS/MS System: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column suitable for UHPLC.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[7]
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for the specific parent-to-product ion transitions of the this compound O-ethyloximes.
Data Presentation
Quantitative data from the analysis of this compound should be presented in a clear and organized manner to facilitate comparison between different experimental conditions or tissue types.
Table 1: Typical HPLC and UHPLC-MS/MS Parameters for this compound Analysis
| Parameter | HPLC-UV[8] | UHPLC-MS/MS[7] |
| Column | Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm) | C18 reversed-phase |
| Mobile Phase | Gradient of water/acetonitrile with 0.1% formic acid | Gradient of water/acetonitrile with 0.1% formic acid |
| Flow Rate | 1 mL/min | Not specified |
| Detection | UV at 368 nm (for O-ethyloxime) | MS/MS in MRM mode |
| Lower Limit of Detection | ~0.2 pmol (for this compound) | 5 fmol |
| Linear Range | >3 orders of magnitude | 5 fmol to 1 pmol |
Table 2: Reported Retinoid Levels in Ocular Tissues
| Retinoid | Tissue | Species | Concentration | Citation |
| A2E | RPE | Human (FFM patient) | 33 pmol per 0.5 x 0.5 cm section | [9] |
| A2E | RPE | Human (STGD1 patient) | 61 pmol per 0.5 x 0.5 cm section | [9] |
| A2E | RPE | Human (control) | 5.30 ± 2.96 pmol per section | [9] |
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Extraction and Analysis
Workflow for this compound extraction and analysis.
Diagram 2: The Visual Cycle Signaling Pathway
Key steps of the visual cycle pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A Simplified Method for Isolation and Culture of this compound Pigment Epithelial Cells from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bovine Ex Vivo Retina: A Versatile Model for this compound Neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Retinaldehyde Dehydrogenase (RALDH) Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro assays to measure the enzymatic activity of retinaldehyde dehydrogenase (RALDH). RALDHs are critical enzymes in the biosynthesis of retino-ic acid, a vital signaling molecule involved in cell differentiation, development, and various physiological processes. Accurate measurement of RALDH activity is essential for studying its biological functions and for the development of therapeutic agents targeting this enzyme family.
Introduction to Retinaldehyde Dehydrogenase
Retinaldehyde dehydrogenases (RALDHs), also known as aldehyde dehydrogenase 1A (ALDH1A) family members, are a group of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of retinaldehyde to retinoic acid.[1][2] There are three main isoforms: RALDH1 (ALDH1A1), RALDH2 (ALDH1A2), and RALDH3 (ALDH1A3), each with distinct tissue distribution and substrate specificities.[1] The dysregulation of RALDH activity has been implicated in various diseases, including cancer and developmental disorders, making these enzymes attractive targets for drug discovery.[3]
The catalytic mechanism involves the binding of NAD+ followed by the aldehyde substrate. A conserved cysteine residue in the active site forms a thiohemiacetal intermediate with the retinaldehyde. A hydride is then transferred to NAD+ to form NADH and a thioester intermediate, which is subsequently hydrolyzed to release retinoic acid.[2][4]
Below are protocols for the most common in vitro assays to determine RALDH activity, including spectrophotometric, fluorometric, and flow cytometry-based methods.
Spectrophotometric Assay for RALDH Activity
This is a classic and widely used method that relies on monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH during the oxidation of retinaldehyde.[4][5]
Principle:
The conversion of retinaldehyde to retinoic acid by RALDH is coupled with the reduction of NAD+ to NADH. NADH has a characteristic absorbance maximum at 340 nm, while NAD+ does not. By measuring the rate of increase in absorbance at this wavelength, the enzyme's activity can be quantified.
Experimental Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM HEPES, pH 8.5, containing 20 mM MgCl₂, 2 mM DTT, 150 mM KCl, and 1 mM EDTA.[4] (Note: Buffer conditions may need optimization depending on the specific RALDH isoform and source).
-
Enzyme Solution: Prepare a stock solution of purified recombinant RALDH or a cellular lysate containing the enzyme in the reaction buffer. The final enzyme concentration in the assay will typically be in the nM range (e.g., 2–200 nM).[4]
-
NAD+ Stock Solution: Prepare a 10 mM stock solution of β-Nicotinamide adenine (B156593) dinucleotide (NAD+) in the reaction buffer.
-
Substrate Stock Solution: Prepare a stock solution of all-trans-retinaldehyde in a suitable organic solvent like ethanol (B145695) or DMSO. The final concentration in the assay will typically range from 0–100 µM.[4] Due to the light sensitivity of retinaldehyde, prepare this solution fresh and protect it from light.
-
(Optional) Inhibitor Stock Solution: If screening for inhibitors, prepare a stock solution of the test compound in a suitable solvent.
-
-
Assay Procedure:
-
Set up a UV-visible spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 37 °C).[4]
-
In a quartz cuvette, add the following in a total reaction volume of 1 ml:
-
Reaction Buffer
-
Enzyme solution (e.g., to a final concentration of 2–200 nM)
-
NAD+ solution (e.g., to a final concentration of 500 µM)[4]
-
-
Pre-incubate the mixture for 10 minutes at 37 °C to allow the enzyme to equilibrate.[4]
-
For inhibitor studies, add the inhibitor at this stage and pre-incubate with the enzyme for a defined period (e.g., 10 minutes).[4]
-
Initiate the reaction by adding the retinaldehyde substrate.
-
Immediately start monitoring the change in absorbance at 340 nm over time (e.g., every 10 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For kinetic studies, vary the substrate concentration and fit the initial rate data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor studies, calculate the percent inhibition and determine the IC₅₀ value by plotting the percent inhibition against a range of inhibitor concentrations.
-
Quantitative Data Summary:
| Enzyme | Substrate | Km (µM) | Vmax/kcat | Inhibitor | Ki/IC50 (nM) | Reference |
| Human RALDH1 | all-trans-retinaldehyde | ~0.13 (with CRBPI) | - | T3 | 7,400 | [4][6] |
| Chicken RALDH1 | all-trans-retinaldehyde | - | - | DAR | 434.70 ± 99.70 | [1] |
| Chicken RALDH2 | all-trans-retinaldehyde | - | - | DAR | 55.00 ± 10.71 | [1] |
| Human RALDH2 | all-trans-retinaldehyde | - | - | DAR | 191.32 ± 36.77 | [1] |
| Chicken RALDH3 | all-trans-retinaldehyde | - | - | DAR | 161.27 ± 16.57 | [1] |
| Human RALDH3 | - | - | - | T3 | 37,000 | [4] |
Note: Kinetic parameters can vary significantly depending on the assay conditions and enzyme source.
Fluorescence-Based Assay for RALDH Activity
This method offers higher sensitivity compared to the spectrophotometric assay and is particularly useful for high-throughput screening of inhibitors. It also relies on the detection of NADH.
Principle:
NADH is a fluorescent molecule, while NAD+ is not. The assay measures the increase in fluorescence intensity corresponding to NADH production. Due to the spectral overlap between retinaldehyde and NADH, a fluorescence-based NADH assay kit is often employed to minimize interference.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Follow the reagent preparation steps as described for the spectrophotometric assay.
-
Utilize a commercial fluorescence-based NADH assay kit (e.g., from AAT Bioquest, Inc.) and prepare reagents according to the manufacturer's instructions.[1]
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well microplate format suitable for fluorescence measurements.
-
Add the reaction components (buffer, enzyme, NAD+, and inhibitor if applicable) to the wells.
-
Pre-incubate the plate at 37 °C for a specified time (e.g., 20 minutes).[1]
-
Initiate the reaction by adding the retinaldehyde substrate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for NADH (e.g., Ex/Em = 340/460 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence versus time plot.
-
Determine kinetic parameters (Km, Vmax) and inhibitor constants (IC₅₀) as described for the spectrophotometric assay.
-
Flow Cytometry-Based Assay (ALDEFLUOR™ Assay)
The ALDEFLUOR™ assay is designed to measure RALDH activity in live, individual cells.[7][8][9] It is particularly useful for identifying and isolating cell populations with high RALDH activity, such as cancer stem cells.
Principle:
The assay utilizes a fluorescent, non-toxic substrate for RALDH (BODIPY™-aminoacetaldehyde) that can freely diffuse into intact cells. In the presence of RALDH, the substrate is oxidized to a fluorescent product (BODIPY™-aminoacetate) that is retained within the cell due to its negative charge. The intensity of the green fluorescence is directly proportional to the RALDH activity in the cell. A specific RALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence.[7]
Experimental Protocol:
-
Reagent Preparation:
-
ALDEFLUOR™ Assay Kit: Use a commercially available kit and prepare the reagents according to the manufacturer's protocol. This typically includes the ALDEFLUOR™ reagent (substrate), DEAB (inhibitor), and an appropriate assay buffer.
-
Cell Suspension: Prepare a single-cell suspension of the cells to be analyzed at a concentration of approximately 1 x 10⁶ cells/mL in the assay buffer.
-
-
Assay Procedure:
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the ALDEFLUOR™ reagent to the cell suspension in the "test" tube.
-
Immediately add DEAB to the "control" tube followed by the ALDEFLUOR™ reagent. DEAB will inhibit RALDH activity, providing a baseline fluorescence measurement.
-
Incubate both tubes at 37 °C for 30-60 minutes.
-
After incubation, centrifuge the cells and resuspend them in cold assay buffer.
-
Analyze the cells by flow cytometry, detecting the fluorescence in the green channel (e.g., FITC).
-
-
Data Analysis:
-
Gate on the viable cell population based on forward and side scatter.
-
Use the "control" (DEAB-treated) sample to set the gate for the RALDH-positive population.
-
The percentage of ALDEFLUOR™-positive cells and the mean fluorescence intensity (MFI) of this population in the "test" sample are used to quantify RALDH activity.[8]
-
Visualization of Workflows and Pathways
Caption: The enzymatic conversion of retinol to retinoic acid by RALDH.
Caption: Workflow for the spectrophotometric measurement of RALDH activity.
Caption: Workflow for the ALDEFLUOR™ flow cytometry-based RALDH assay.
Concluding Remarks
The choice of assay for measuring RALDH activity depends on the specific research question and available resources. The spectrophotometric assay is a robust and cost-effective method for kinetic studies with purified enzymes. The fluorescence-based assay offers higher sensitivity and is well-suited for high-throughput screening. The ALDEFLUOR™ assay is the method of choice for measuring RALDH activity in live, heterogeneous cell populations and for isolating cells based on their RALDH activity. For all assays, it is crucial to perform appropriate controls and to optimize reaction conditions for the specific RALDH isoform and biological system under investigation.
References
- 1. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinal dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of retinaldehyde dehydrogenase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-1BB Controls Regulatory Activity in Dendritic Cells through Promoting Optimal Expression of this compound Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Glucose Consumption Promotes RALDH Activity in Small Intestinal CD103+CD11b+ Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dietary Glucose Consumption Promotes RALDH Activity in Small Intestinal CD103+CD11b+ Dendritic Cells [frontiersin.org]
Application Notes and Protocols for Developing Artificial Retinas Using Bacteriorhodopsin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of artificial retinas based on the light-activated protein bacteriorhodopsin (bR). This document covers the fabrication of bR thin films, their photoelectric characterization, and the electrophysiological assessment of their function in stimulating retinal neurons.
Introduction
Bacteriorhodopsin, a protein found in the archaeon Halobacterium salinarum, functions as a light-driven proton pump.[1] This property makes it a promising candidate for the development of artificial retinas to restore vision in patients with this compound degenerative diseases like retinitis pigmentosa and age-related macular degeneration.[2][3] The underlying principle involves creating a thin film of oriented bR molecules that, upon illumination, generates a proton gradient. This gradient can then stimulate the remaining healthy this compound neurons, such as bipolar and ganglion cells, mimicking the function of defunct photoreceptor cells.[4]
These artificial retinas offer the potential for high-resolution vision restoration without the need for external power sources or complex electronics, as they are directly activated by light entering the eye.[5] Genetic engineering can be employed to create bR mutants with enhanced properties, such as altered absorption spectra or faster proton pumping, to improve the performance of the artificial retina.[2][3]
Fabrication of Bacteriorhodopsin Thin Films
A crucial step in developing a bR-based artificial retina is the fabrication of a well-oriented thin film to ensure a unidirectional proton gradient. Electrostatic layer-by-layer (LbL) assembly is a common and effective method for this purpose. Other techniques such as electrophoretic sedimentation (EPS) and Langmuir-Blodgett (LB) deposition have also been explored.[6]
Experimental Protocol: Electrostatic Layer-by-Layer (LbL) Assembly
This protocol describes the deposition of alternating layers of a polycation and negatively charged bacteriorhodopsin purple membrane fragments onto a substrate.
Materials:
-
Bacteriorhodopsin purple membrane (PM) suspension (e.g., from H. salinarum culture)
-
Polycation solution (e.g., 0.1% w/v poly(diallyldimethylammonium chloride) - PDDA in deionized water)
-
Substrate (e.g., indium tin oxide (ITO) coated glass slides)
-
Deionized water (for rinsing)
-
Beakers
-
Automated dipping robot or manual setup for controlled immersion
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass slides by sonicating in ethanol (B145695) and acetone (B3395972) for 10 minutes each, followed by a thorough rinse with deionized water.[6]
-
Dry the substrates under a stream of nitrogen gas.
-
-
Layer-by-Layer Deposition:
-
Immerse the cleaned substrate in the polycation (PDDA) solution for 10-20 minutes. This creates the initial positively charged layer.
-
Rinse the substrate by dipping it in deionized water for 1-2 minutes to remove excess, non-adsorbed polycation.
-
Immerse the substrate in the bacteriorhodopsin PM suspension (typically at a concentration of 1 mg/mL in deionized water, pH adjusted to ~7.0) for 10-20 minutes. The negatively charged cytoplasmic side of the purple membrane fragments will adsorb to the positively charged PDDA layer.
-
Rinse the substrate again in deionized water for 1-2 minutes.
-
Repeat the polycation and bacteriorhodopsin immersion and rinsing steps to build the desired number of bilayers. The number of layers can be tuned to optimize the photoelectric response.[7]
-
-
Finalization:
-
After depositing the final layer, perform a final rinse with deionized water.
-
Dry the film gently under a stream of nitrogen or by air drying.
-
Workflow for LbL Assembly of Bacteriorhodopsin Film
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineered Bacteriorhodopsin Film with Oriented Patterns for the Improvement of the Photoelectric Response [mdpi.com]
- 7. US8563026B2 - Protein-based artificial retinas - Google Patents [patents.google.com]
Application Notes and Protocols for Stabilizing Retinal in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal (retinaldehyde) is a potent retinoid, acting as a direct precursor to retinoic acid, the biologically active form of Vitamin A in the skin. Its efficacy in addressing signs of aging, acne, and hyperpigmentation is well-documented. However, this compound is notoriously unstable, readily degrading upon exposure to light, oxygen, and heat, which presents a significant challenge in cosmetic formulations.[1][2][] This document provides detailed techniques, protocols, and quantitative data to effectively stabilize this compound in cosmetic formulations, ensuring product potency and shelf-life.
Key Stabilization Techniques
The primary strategies for stabilizing this compound revolve around protecting it from environmental factors. This can be achieved through a combination of encapsulation, the incorporation of antioxidants, and careful formulation design.
Encapsulation Technologies
Encapsulation involves entrapping this compound within a protective carrier system. This not only shields the molecule from degradation but can also enhance its delivery into the skin and reduce potential irritation.[1][]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate lipophilic molecules like this compound. They offer excellent biocompatibility and can improve the penetration of the active ingredient.[][4]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They provide a high degree of protection against chemical degradation and can offer a controlled-release profile.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from oxidative degradation.[5]
Antioxidants
Antioxidants are crucial for preventing the oxidative degradation of this compound. A combination of oil-soluble and water-soluble antioxidants can provide comprehensive protection within a formulation.
-
Tocopherol (Vitamin E): A primary oil-soluble antioxidant that effectively quenches free radicals.[6][7]
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used for its high efficacy in preventing lipid peroxidation.[7][8][9]
-
Ascorbyl Palmitate: An oil-soluble ester of ascorbic acid (Vitamin C) that provides antioxidant protection in the lipid phase.[1]
-
Sodium Ascorbate: A water-soluble form of Vitamin C that can protect the aqueous phase of an emulsion.[7]
Formulation and Packaging Considerations
-
pH: this compound stability is pH-dependent. Formulations should be buffered to a slightly acidic pH, typically between 4.5 and 6.0, to minimize degradation.[1]
-
Chelating Agents: Ingredients like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative reactions.[7]
-
Packaging: The use of airless and opaque packaging is critical to prevent exposure to oxygen and light, which are major contributors to this compound degradation.[10][11][12][13]
Quantitative Stability Data
The following tables summarize quantitative data on this compound stability under various conditions, demonstrating the efficacy of different stabilization techniques.
Table 1: Impact of Encapsulation on this compound Stability
| Formulation | Storage Conditions | Duration | This compound Remaining (%) | Reference |
| Free this compound in Liposomes | 4°C, in light | 10 days | 38.0% | [4] |
| This compound in Liposomes with Cholesterol | 4°C, in light | 10 days | 49.0% | [4] |
| Free this compound in Liposomes | 25°C, in dark | 6 days | 58.4% | [4] |
| This compound in Liposomes with Cholesterol | 25°C, in dark | 6 days | 70.2% | [4] |
| Double-Layer Encapsulated this compound | Not specified | 24 hours | Significantly more stable than unencapsulated | [2] |
Table 2: Influence of Antioxidants on this compound Stability in an O/W/O Emulsion at 50°C
| Antioxidant | Concentration | Duration | This compound Remaining (%) | Reference |
| Control (No Antioxidant) | - | 4 weeks | 56.9% | [7] |
| BHT | 0.05% | 4 weeks | Fairly improved stability | [7] |
| Sodium Ascorbate | 0.1% | 4 weeks | Effective stabilization | [7] |
| EDTA | 0.1% | 4 weeks | Not specified individually | [7] |
| Mixture (BHT, Sodium Ascorbate, EDTA) | 0.05%, 0.1%, 0.1% | 4 weeks | ~77% | [7] |
Table 3: General Retinoid Degradation in Commercial Cosmetics
| Storage Temperature | Duration | Degradation Range (%) | Reference |
| 25°C | 6 months | 0 - 80% | [6][14][15] |
| 40°C (Accelerated) | 6 months | 40 - 100% | [6][14][15] |
Experimental Protocols
Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for encapsulating this compound in multilamellar vesicles.[8][16]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (PC)
-
Cholesterol (optional, for enhanced stability)[4]
-
Antioxidant (e.g., BHT or Tocopherol)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder (optional, for unilamellar vesicles)
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine, and optional cholesterol/antioxidant in a 2:1 (v/v) chloroform:methanol solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (e.g., 30°C) under vacuum.
-
Continue evaporation until a thin, uniform lipid film forms on the inner surface of the flask and all solvent is removed.
-
-
Hydration:
-
Add PBS buffer (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by vortexing the flask for an extended period until the lipid film is fully dispersed, forming a milky suspension of multilamellar liposomes.
-
-
Sizing (Optional):
-
For a more uniform size distribution, the liposome (B1194612) suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size.
-
Protocol for Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a this compound-β-cyclodextrin complex using a freeze-drying method.[17]
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Distilled water
Equipment:
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolve an appropriate amount of this compound in a minimal amount of ethanol.
-
In a separate container, dissolve β-cyclodextrin in distilled water with magnetic stirring.
-
Slowly add the ethanolic this compound solution to the aqueous cyclodextrin (B1172386) solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24 hours to facilitate complex formation.
-
Freeze the resulting solution and then lyophilize (freeze-dry) to obtain the powdered this compound-cyclodextrin inclusion complex.
Protocol for Quantification of this compound in a Cosmetic Emulsion using HPLC
This protocol provides a general method for the extraction and quantification of this compound from a cream or lotion.[14][18][19]
Materials:
-
Cosmetic product containing this compound
-
Ethanol
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
This compound standard
Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic product (e.g., 0.5 g) into a centrifuge tube.
-
Add a suitable extraction solvent system (e.g., a mixture of hexane and ethanol).
-
Vortex vigorously to disperse the sample and extract the this compound.
-
Centrifuge to separate the excipients from the solvent phase.
-
Carefully collect the supernatant containing the extracted this compound.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol, acetonitrile, and water. For example, an isocratic mobile phase of 89% acetonitrile and 11% water with 0.1% formic acid.[20]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 20 µL.
-
Detection: UV detection at the maximum absorbance wavelength of this compound (approximately 325 nm).[18][19]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Encapsulation protects this compound from degradation.
Caption: Workflow for this compound stability testing.
Conclusion
The stability of this compound in cosmetic formulations is a multifaceted challenge that can be effectively addressed through a systematic approach. By employing encapsulation technologies, incorporating a robust antioxidant system, and controlling formulation parameters such as pH, the degradation of this potent active can be significantly minimized. Furthermore, the use of protective packaging is paramount to ensure the long-term stability and efficacy of the final product. The protocols and data presented herein provide a comprehensive guide for researchers and formulators to develop stable and effective this compound-based skincare products.
References
- 1. grandingredients.com [grandingredients.com]
- 2. chemistconfessions.com [chemistconfessions.com]
- 4. Comparing the stability of retinol in liposomes with cholesterol, β-sitosterol, and stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical applications of retinoid-cyclodextrin inclusion complexes. 1. Characterization of a this compound-beta-cyclodextrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Retinol Stabilized in Phosphatidylcholine Vesicles with and without Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beautypackaging.com [beautypackaging.com]
- 11. blueskysolutionsuk.com [blueskysolutionsuk.com]
- 12. dermaetal.com [dermaetal.com]
- 13. cnidealpak.com [cnidealpak.com]
- 14. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kth.diva-portal.org [kth.diva-portal.org]
- 16. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 20. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Retinal in Retinitis Pigmentosa Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinitis pigmentosa (RP) is a group of inherited retinal dystrophies characterized by the progressive loss of photoreceptor cells, leading to night blindness, gradual constriction of the visual field, and eventual loss of central vision.[1] With a prevalence of approximately 1 in 3,500 to 1 in 4,000 individuals, RP is a leading cause of inherited blindness.[1][2] While there is currently no cure for most forms of RP, research into therapeutic strategies is ongoing. One area of investigation involves the use of retinaldehyde (this compound) and its derivatives to support the visual cycle and preserve photoreceptor function.
These application notes provide a comprehensive overview of the use of this compound and related compounds in preclinical and clinical studies of retinitis pigmentosa. Detailed protocols for key experiments are provided to guide researchers in this field.
Mechanism of Action: The Visual Cycle
The visual cycle is a critical enzymatic process that regenerates the light-sensitive chromophore, 11-cis-retinal (B22103).[3] This process is essential for sustained vision. In many forms of retinitis pigmentosa, mutations in genes encoding proteins of the visual cycle, such as RPE65 and LRAT, lead to a deficiency of 11-cis-retinal, causing severe dysfunction of both rod and cone photoreceptors and subsequent this compound degeneration.[4][5]
The therapeutic strategy involving this compound derivatives aims to bypass these enzymatic defects. Compounds like 9-cis-retinal (B17824) can be utilized by the visual system to form isorhodopsin, a functional visual pigment that can initiate phototransduction, thereby restoring some level of light sensitivity and potentially slowing down photoreceptor degeneration.[4] Precursors such as 9-cis-β-carotene can be converted in the body to 9-cis-retinal.[4]
Signaling Pathway: The Canonical Visual Cycle
The following diagram illustrates the canonical visual cycle within the this compound pigment epithelium (RPE) and photoreceptor outer segments.
Therapeutic Intervention with 9-cis-Retinal
In RP caused by mutations in genes like RPE65 or LRAT, the conversion of all-trans-retinol to 11-cis-retinal is impaired. Orally administered 9-cis-retinal or its precursors can bypass this block.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from key studies on the use of this compound derivatives in retinitis pigmentosa.
Table 1: Preclinical Studies in Animal Models of Retinitis Pigmentosa
| Compound | Animal Model | Dosage | Route | Key Findings | Reference |
| 9-cis-retinal | Rpe65-/- mice | 0.5 mg and 2.5 mg | Oral gavage | Dose-dependent formation of isorhodopsin. Maximal effect at ~48 hours with 2.5 mg dose. Rapid restoration of rod this compound function. | [6] |
| 9-cis-retinyl acetate | Rpe65-/- mice | 1-50 mg/kg | Oral gavage | Significant dose-dependent improvement in ERG responses. Daily or intermittent treatment for 8 weeks showed dose-dependent improvement in this compound function and morphology. | [7] |
| 9-cis-retinol (B22316) | Rpe65-/- mice | 2.5 mg (equivalent) | Oral gavage | Yielded ~30% of the isorhodopsin formed by 9-cis-retinal gavage. | [6] |
| 9-cis-retinyl ester | Rpe65-/- mice | 2.5 mg (equivalent) | Oral gavage | Yielded ~30% of the isorhodopsin formed by 9-cis-retinal gavage. | [6] |
Table 2: Clinical Trials in Patients with Retinitis Pigmentosa
| Compound | Study Design | Number of Patients | Dosage | Duration | Key Findings | Reference |
| 9-cis-β-carotene | Randomized, double-masked, placebo-controlled, crossover | 34 (29 completed) | 300 mg of 9-cis-β-carotene-rich alga powder (~20 mg β-carotene) daily | 90 days | Mean change in dark-adapted maximal b-wave amplitude: +8.4 µV (vs. -5.9 µV for placebo, P=.001). 34.5% of participants had >10 µV increase. Light-adapted b-wave response change: +17.8% (vs. -3.0% for placebo, P=.01). No significant differences in visual field or acuity. No adverse effects observed. | [4][8] |
| 9-cis-β-carotene | Double-masked, placebo-controlled, crossover | 12 (out of 34 completed at time of report) | 4 x 15mg capsules of powder rich in 9-cis-β-carotene daily | 90 days | 6 of 12 patients showed significant improvement in scotopic and photopic ERG. Average scotopic ERG change: 18±12 µV (vs. -1±5 µV for placebo, p=0.001). Average photopic ERG change: 7±4 µV (vs. -1±3 µV for placebo, p=0.0003). Significant improvement in visual field area in the treatment period (35±45 cm² vs. 0±3 cm², p=0.042). | [2] |
| 9-cis-β-carotene | Double-masked, placebo-controlled, crossover | 29 | 4 x 15mg capsules of powder containing 7.5 mg 9-cis-β-carotene daily | 90 days | 34.5% of patients showed marked improvement. Dark adapted b-wave improved by an average of 56% (p=0.002). Light adapted b-wave improved by 21% (p=0.01). Significant visual field improvement compared to baseline (p=0.01). | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of Retinoids for Preclinical Studies
This protocol is adapted from studies using mouse models of Leber congenital amaurosis, which shares pathological features with some forms of RP.[6]
Objective: To prepare and orally administer 9-cis-retinal, 9-cis-retinol, and 9-cis-retinyl esters to mice.
Materials:
-
9-cis-retinal
-
Sodium borohydride (B1222165) (NaBH4)
-
Absolute ethanol
-
Palmitoyl (B13399708) chloride
-
Diisopropylethylamine
-
Dichloromethane (CH2Cl2)
-
Vegetable oil
-
Oral gavage needles
Procedure:
-
Preparation of 9-cis-retinol:
-
Dissolve 15 mg of 9-cis-retinal in 1 ml of absolute ethanol.
-
Add 6.0 mg of solid NaBH4.
-
Incubate at 0°C for 30 minutes.
-
Add 2 ml of water and extract the 9-cis-retinol with 1 ml of hexane (repeat 4 times).
-
Evaporate the hexane under a stream of argon at 30°C.
-
-
Preparation of 9-cis-retinyl ester (palmitate):
-
Dissolve 20 mg of 9-cis-retinol in 300 µl of dry CH2Cl2.
-
Mix with a solution of 34.8 mg of palmitoyl chloride in 500 µl of CH2Cl2 and a solution of 23 mg of diisopropylethylamine in 500 µl of CH2Cl2.
-
Keep the reaction mixture at 0°C for 6 hours.
-
Evaporate the CH2Cl2 under a stream of argon.
-
Purify the ester using thin-layer chromatography.
-
-
Formulation for Oral Gavage:
-
Dissolve the prepared 9-cis-retinal, 9-cis-retinol, or 9-cis-retinyl ester in vegetable oil to a final concentration of 10 mg/ml.
-
-
Oral Administration:
-
Administer the oil suspension to mice via oral gavage at the desired dosage.
-
Protocol 2: Electroretinography (ERG) in Clinical Trials
This protocol is based on the International Society for Clinical Electrophysiology of Vision (ISCEV) standard protocol, which is commonly used in clinical trials for retinitis pigmentosa.[2][3][10][11]
Objective: To assess the function of the retina in response to light stimulation.
Procedure:
-
Patient Preparation:
-
Dilate the pupils.
-
Dark-adapt the patient for a minimum of 20 minutes for scotopic (rod-mediated) recordings.
-
-
Electrode Placement:
-
Place a recording electrode on the cornea or conjunctiva.
-
Place a reference electrode on the skin near the eye.
-
Place a ground electrode on the forehead or earlobe.
-
-
Stimulation and Recording:
-
Scotopic (Dark-Adapted) Series:
-
Present a dim flash of light to elicit the rod response (a-wave and b-wave).
-
Present a bright flash of light to elicit a combined rod-cone response.
-
-
Photopic (Light-Adapted) Series:
-
Light-adapt the patient for at least 10 minutes.
-
Present a single flash of light to elicit the cone response.
-
Present a flickering light (e.g., 30 Hz) to assess cone function further.
-
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a- and b-waves for each response.
-
Compare the results to normative data and baseline measurements.
-
Pharmacokinetics and Toxicity
Pharmacokinetics:
-
Retinaldehyde (this compound) is an intermediate in the metabolism of retinol (B82714) (vitamin A) to retinoic acid.[12]
-
When applied topically to the skin, retinaldehyde is converted to retinyl esters (a storage form) and retinoic acid (the active form).[5]
-
The delivery of retinoids to the retina is a complex process, and systemic administration is often required to reach therapeutic concentrations in the posterior eye.[13][14]
Toxicity:
-
Excessive accumulation of all-trans-retinal can be toxic to this compound cells and is implicated in several this compound degenerative diseases.[15]
-
The aldehyde group of this compound is highly reactive and can cause cellular damage.[15]
-
Photodegradation of all-trans-retinal can produce byproducts that are more cytotoxic than the original molecule.[16]
-
Careful consideration of dosage and potential toxicity is crucial in the development of retinoid-based therapies for retinitis pigmentosa.
Conclusion
The use of this compound and its derivatives, particularly 9-cis-retinal and its precursors, represents a promising therapeutic avenue for certain forms of retinitis pigmentosa. By bypassing defects in the visual cycle, these compounds can restore the production of a functional visual pigment, leading to improvements in this compound function. The provided data and protocols offer a foundation for researchers and drug development professionals to further investigate and optimize these treatment strategies. Future research should focus on long-term efficacy, safety, and the development of targeted delivery methods to the retina.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Metabolism of topical retinaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with 9-cis β-carotene-rich powder in patients with retinitis pigmentosa: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic aspects of this compound drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. All-trans-Retinaldehyde Contributes to this compound Vascular Permeability in Ischemia Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of all-trans-retinal increases upon photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Retinal and its Metabolites in Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin A (retinol) and its metabolites, collectively known as retinoids, are essential lipophilic micronutrients that play critical roles in a wide array of physiological processes, including vision, embryonic development, cellular differentiation, and immune function.[1][2] The biological activity of vitamin A is primarily mediated by its metabolite, all-trans-retinoic acid (ATRA), which functions as a ligand for nuclear receptors to regulate gene expression.[2][3][4] Given their potent and diverse effects, the levels of retinal and its metabolites in circulation are tightly regulated.[1] Quantitative analysis of these compounds in serum is crucial for understanding vitamin A metabolism, diagnosing deficiency or toxicity, and for pharmacokinetic studies in drug development.[5] However, their low endogenous concentrations, sensitivity to light, and structural similarity present analytical challenges.[5] This document provides detailed protocols for the robust and sensitive quantification of this compound and its metabolites in serum using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Vitamin A Metabolism and Signaling Pathway
Vitamin A is obtained from the diet in the form of retinyl esters from animal sources or as provitamin A carotenoids, like β-carotene, from plants.[1][3] In the intestine, retinyl esters are hydrolyzed to retinol (B82714), which is then re-esterified, incorporated into chylomicrons, and transported to the liver for storage.[3][4] The liver releases retinol into the bloodstream, where it is bound to retinol-binding protein (RBP).[4] In target cells, retinol is taken up and undergoes a two-step oxidation process to become the biologically active retinoic acid.[1][3] First, retinol is reversibly oxidized to this compound by retinol dehydrogenases (RDHs).[3] this compound can also be formed from the cleavage of β-carotene.[1][3] Subsequently, this compound is irreversibly oxidized to retinoic acid by this compound aldehyde dehydrogenases (RALDHs).[3] Retinoic acid then binds to nuclear receptors (RARs and RXRs) to modulate the transcription of target genes.[2][4]
Experimental Workflow
The general workflow for the quantitative analysis of this compound and its metabolites in serum involves several key steps, starting from sample collection and proceeding to data analysis. Proper handling and protection from light are critical throughout the process to prevent degradation of the light-sensitive retinoids.
Experimental Protocols
1. Sample Handling and Storage
-
Collection: Collect whole blood in serum separator tubes.
-
Processing: Allow blood to clot at room temperature for 30-60 minutes in the dark. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquoting and Storage: Immediately transfer the serum supernatant into amber-colored cryovials to protect from light. Store samples at -80°C until analysis.[6] Avoid repeated freeze-thaw cycles.[6] All procedures should be performed under red or yellow light to prevent retinoid degradation.[6]
2. Metabolite Extraction from Serum
Two common methods for extracting retinoids from serum are protein precipitation (PPT) and liquid-liquid extraction (LLE).[7]
2.1. Protein Precipitation (PPT)
-
Thaw 200 µL of serum on ice.
-
Add 600 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in 100-200 µL of the mobile phase for analysis.[7]
2.2. Liquid-Liquid Extraction (LLE)
-
To 200 µL of serum, add 15 µL of an internal standard.[9]
-
Add 1 mL of 0.025 M KOH in ethanol (B145695) and vortex.[9]
-
Add 10 mL of hexane (B92381), vortex thoroughly, and centrifuge for 3 minutes to separate the phases.[6][9]
-
The upper hexane layer contains neutral retinoids like retinol and retinyl esters.[9]
-
For acidic metabolites like retinoic acid, the aqueous layer can be acidified with 4 M HCl, followed by a second extraction with hexane.[6]
-
Transfer the organic phase to a new tube and evaporate to dryness under nitrogen.[6][7]
-
Reconstitute the extract in the mobile phase.[7]
3. Derivatization of this compound (RAL-oxime method)
To improve the stability and chromatographic behavior of this compound, it can be derivatized to its O-ethyloxime form.[6][10]
-
To the serum sample (50-200 µL), add 1 mL of 0.1 M O-ethylhydroxylamine in 100 mM HEPES (pH 6.5).[6]
-
Vortex and let the reaction proceed for 15 minutes at room temperature.[6]
-
Extract the RAL O-ethyloxime with 10 mL of hexane.[6]
-
Evaporate the organic phase under nitrogen and reconstitute in acetonitrile for analysis.[6]
4. Analytical Methodologies
4.1. HPLC-UV for Retinol and Retinyl Esters
This method is robust for quantifying the more abundant retinoids like retinol and retinyl esters.[6]
-
Instrumentation: Waters 2695 HPLC system or equivalent.[6]
-
Column: Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm.[6]
-
Mobile Phase: Isocratic elution with 11% water / 89% acetonitrile / 0.1% formic acid.[6]
-
Flow Rate: 1 mL/min.[6]
-
Detection: UV absorbance at 325 nm.[6]
-
Injection Volume: 100 µL.[6]
4.2. LC-MS/MS for Comprehensive Retinoid Profiling
LC-MS/MS provides high sensitivity and specificity, making it ideal for quantifying low-abundance metabolites like retinoic acid and for analyzing multiple retinoids simultaneously.[7][11]
-
Instrumentation: Thermo Scientific Vanquish LC system coupled to a TSQ Endura triple quadrupole mass spectrometer or equivalent.[7]
-
Column: Thermo Scientific Accucore C18, 100 x 2.1 mm, 2.6 µm.[7][11]
-
Mobile Phase: Gradient elution using a mixture of water and methanol (B129727) with 0.1% formic acid.[7][11]
-
Ionization Source: Heated Electrospray Ionization (H-ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7][10]
-
Scan Type: Selected Reaction Monitoring (SRM) for targeted quantification.[7][11]
-
Linear Range: Typically 1 to 1000 ng/mL for most retinoids.[7][11]
Quantitative Data
Table 1: Performance Characteristics of Analytical Methods for Retinoid Quantification in Serum
| Analyte | Method | LLOQ | Linear Range | Recovery (%) | Reference |
| Retinol (ROL) | HPLC-UV | 0.2 pmol | >3 orders of magnitude | Not specified | [6] |
| Retinyl Esters (RE) | HPLC-UV | 0.7 pmol | >3 orders of magnitude | Not specified | [6] |
| This compound (RAL) | HPLC-UV | 0.2 pmol | >3 orders of magnitude | Not specified | [6] |
| This compound (RAL) | UHPLC-MS/MS | 5 fmol | 5 fmol - 1 pmol | Not specified | [10] |
| All-trans-Retinoic Acid (atRA) | LC-MS/MS | 50 pg/mL | 50 - 3200 pg/mL | 89.7 ± 9.2 | [12] |
| 12 Retinoids & Metabolites | LC-MS/MS | sub-ng/mL | 1 - 1000 ng/mL | Not specified | [7] |
Table 2: Reported Endogenous Concentrations of Retinoids in Serum
| Analyte | Species | Concentration | Notes | Reference |
| All-trans-Retinoic Acid (atRA) | Mouse | 1.9 ± 0.6 pmol/mL | C57BL/6 male mice | [9] |
| 13-cis-Retinoic Acid | Mouse | 1.2 ± 0.3 pmol/mL | C57BL/6 male mice | [9] |
| All-trans-Retinoic Acid (atRA) | Human | 0.57 - 2.76 ng/mL | Patients with Type 2 Diabetes | [12] |
| Total Retinoic Acid | Human | 8.6 - 22 pmol/mL | GC/MS method | [9] |
| Vitamin A (Retinol) | Human | <0.7 µmol/L | Deficiency threshold | [13][14] |
Clinical Significance of Serum Retinol Levels
Serum retinol levels are often used as a biomarker for vitamin A status, although they can be influenced by factors like inflammation (acute-phase response).[15] Low serum retinol levels have been associated with various health conditions. For instance, they may contribute to anemia, independent of iron status.[13] In patients with multiple sclerosis, lower serum retinol levels have been linked to greater longitudinal brain volume loss.[16] Conversely, in some populations, higher serum retinol concentrations have been associated with an increased likelihood of developing components of metabolic syndrome, such as obesity and low HDL-cholesterol.[14] In patients with liver cirrhosis, low levels of retinol-binding protein (RBP), which correlates with serum retinol, are associated with the severity of the liver disease and ocular manifestations like night blindness.[17]
References
- 1. Identifying vitamin A signaling by visualizing gene and protein activity, and by quantification of vitamin A metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin A and Metabolites Pathway Suite [rgd.mcw.edu]
- 3. Vitamin A – discovery, metabolism, receptor signaling and effects on bone mass and fracture susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Retinoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum retinol levels are positively correlated with hemoglobin concentrations, independent of iron homeostasis: a population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Association of Serum Retinol Concentrations With Metabolic Syndrome Components in Iranian Children and Adolescents: The CASPIAN-V Study [frontiersin.org]
- 15. Retinol levels: Significance and symbolism [wisdomlib.org]
- 16. Serum retinol levels are associated with brain volume loss in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum Retinol Binding Protein as an Indicator of Vitamin A Status in Cirrhotic Patients with Night Blindness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating 2D Material-Based Artificial Retinas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal degenerative diseases, such as retinitis pigmentosa and age-related macular degeneration, lead to the progressive loss of photoreceptor cells in the retina, resulting in severe vision impairment or blindness. While traditional silicon-based this compound implants have offered a glimmer of hope, their rigidity and flat nature often lead to suboptimal performance and potential damage to the delicate this compound tissue.[1][2] The advent of two-dimensional (2D) materials, such as graphene and transition metal dichalcogenides (TMDCs), has opened up new avenues for the development of next-generation artificial retinas that are flexible, biocompatible, and capable of conforming to the natural curvature of the eye.[1][2][3]
These innovative devices aim to replace the function of damaged photoreceptors by converting light into electrical signals that can stimulate the remaining healthy this compound neurons, thereby restoring a degree of sight.[3][4] This document provides detailed application notes and experimental protocols for the fabrication, characterization, and preclinical evaluation of 2D material-based artificial retinas.
Materials and Device Architecture
The core of the artificial retina is a heterostructure composed of 2D materials, typically graphene and molybdenum disulfide (MoS₂), integrated with thin layers of gold (Au), alumina (B75360) (Al₂O₃), and silicon nitrate (B79036) (Si₃N₄) on a flexible substrate.[1][2][4]
-
Graphene: A single layer of carbon atoms arranged in a honeycomb lattice, graphene serves as the transparent and highly conductive electrode material.[3] Its flexibility and biocompatibility make it an ideal candidate for neural interfacing.
-
Molybdenum Disulfide (MoS₂): A TMDC with excellent photosensitive properties, MoS₂ acts as the light-absorbing semiconductor layer, converting photons into electron-hole pairs.[3][5]
-
Substrate and Encapsulation: Flexible and biocompatible polymers like polyimide and SU-8 are often used as the substrate and for encapsulation to ensure the device's stability and longevity in the physiological environment.
The device is designed as a high-density, curved array of photodetectors that can mimic the natural shape of the retina.[1][2]
Quantitative Performance Metrics
The performance of 2D material-based photodetectors is evaluated based on several key metrics. The following table summarizes typical performance parameters for graphene/MoS₂ heterostructure photodetectors, although specific values can vary based on fabrication details and measurement conditions.
| Performance Metric | Typical Value Range | Unit | Reference |
| Responsivity | 10 - 10⁴ | A/W | [6][7] |
| Detectivity (D)* | 10⁹ - 10¹² | Jones | [8] |
| External Quantum Efficiency (EQE) | 10 - 80 | % | [8] |
| Response Time (Rise/Fall) | 0.05 - 100 | s | [8] |
| Spectral Range | UV - NIR | nm | [9] |
| On/Off Ratio | ~10⁶ | - | [10] |
| Carrier Mobility | ~42 | cm²/V·s | [10] |
Experimental Protocols
Synthesis of Monolayer Graphene via Chemical Vapor Deposition (CVD)
This protocol describes the synthesis of large-area, high-quality monolayer graphene on a copper foil substrate.
Materials:
-
Copper (Cu) foil (25 µm thick, 99.8% purity)
-
Methane (CH₄) gas (99.999%)
-
Hydrogen (H₂) gas (99.999%)
-
Argon (Ar) gas (99.999%)
-
Acetic acid
-
Tube furnace with a quartz tube
Procedure:
-
Substrate Preparation: Submerge the Cu foil in acetic acid to etch any native oxide from its surface.
-
CVD Growth:
-
Place the cleaned Cu foil inside the quartz tube of the CVD furnace.
-
Seal the system to prevent oxygen and water from entering.
-
Heat the furnace to 1040-1060 °C under a flow of Ar and H₂ gas for annealing. This step increases the grain size of the copper.[11]
-
Introduce CH₄ gas (3-6 sccm) into the quartz tube at 1060 °C for approximately 30 minutes to initiate graphene growth.[12]
-
After the growth period, rapidly cool the furnace under a continued flow of H₂ and CH₄.[12]
-
Wet Transfer of MoS₂ onto the Graphene/Substrate
This protocol details the transfer of a CVD-grown or exfoliated MoS₂ layer onto the graphene-coated substrate using a poly(methyl methacrylate) (PMMA) support layer.
Materials:
-
MoS₂ on a source substrate (e.g., SiO₂/Si)
-
PMMA
-
Isopropyl alcohol (IPA)
-
Potassium hydroxide (B78521) (KOH) solution (30%) or Sodium hydroxide (NaOH) solution (2M)[13][14]
-
Deionized (DI) water
-
Target substrate (graphene-coated flexible polymer)
Procedure:
-
PMMA Coating: Spin-coat a layer of PMMA onto the MoS₂ on its source substrate.
-
Drying: Dry the PMMA-coated sample in an ambient environment.[13]
-
Delamination: Place the sample in a KOH or NaOH solution to etch the underlying SiO₂ layer, which will cause the PMMA/MoS₂ film to detach and float on the surface of the solution.[13][14]
-
Cleaning: Carefully scoop the PMMA/MoS₂ film and transfer it to a DI water bath to rinse off any residual etchant. Repeat this step several times.[13]
-
Transfer to Target Substrate: Place the cleaned PMMA/MoS₂ film onto the target graphene-coated substrate.
-
Baking: Bake the sample on a hotplate to improve adhesion.[14]
-
PMMA Removal: Immerse the sample in acetone to dissolve the PMMA layer, followed by a final rinse with IPA and drying with nitrogen gas.[13]
Device Fabrication: Photolithography and Etching
This protocol outlines the steps for patterning the graphene-MoS₂ heterostructure into a photodetector array.
Materials:
-
Graphene/MoS₂ heterostructure on the flexible substrate
-
Photoresist (e.g., AZ-5214)
-
Developer solution
-
Metal for contacts (e.g., Ti/Au)
-
Oxygen (O₂) plasma or Argon (Ar⁺) plasma etcher
-
Electron beam evaporator
Procedure:
-
Photoresist Coating: Spin-coat a layer of photoresist onto the heterostructure.
-
Patterning: Use photolithography to define the desired pattern for the photodetector array.[15]
-
Etching:
-
Contact Deposition:
-
Perform a second round of photolithography to define the areas for metal contacts.
-
Deposit Ti/Au (e.g., 2 nm/50 nm) using an electron beam evaporator.[10]
-
Perform a lift-off process to remove the excess metal.
-
In-Vivo Preclinical Testing in Animal Models
This protocol describes the implantation of the artificial retina in a rat model of retinitis pigmentosa (e.g., P23H rats) and the subsequent evaluation of its efficacy.
Materials:
-
Fabricated artificial retina device
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical tools for ophthalmology
-
Optical Coherence Tomography (OCT) system
-
Fundus camera
-
Electroretinography (ERG) recording system
-
Visual Evoked Potential (VEP) recording system
Procedure:
-
Animal Model: Utilize P23H rats, a well-established model for retinitis pigmentosa.
-
Surgical Implantation:
-
Anesthetize the rat.
-
Surgically implant the flexible artificial retina device in the subthis compound space.
-
-
In-Vivo Monitoring:
-
Monitor the stability and position of the implant over several months using OCT and fundus imaging.
-
-
Functional Assessment:
-
Histological Analysis:
-
After the in-vivo study period, perform histological analysis of the this compound tissue to assess biocompatibility, specifically by quantifying the microglial response around the implant.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of the Artificial Retina
The fundamental principle of the 2D material-based artificial retina is the conversion of light into a neural-stimulating electrical signal.
Upon illumination, photons are absorbed by the MoS₂ layer, generating electron-hole pairs. The built-in electric field at the graphene-MoS₂ interface facilitates the separation of these charge carriers, leading to an efficient charge transfer to the graphene electrode.[20][21] This process generates a photocurrent that is sufficient to stimulate the underlying this compound neurons, which then transmit the visual signal to the brain's visual cortex.[4]
Experimental Workflow for Artificial Retina Development
The development and validation of a 2D material-based artificial retina follows a systematic workflow from material synthesis to preclinical evaluation.
Conclusion
The use of 2D materials in the fabrication of artificial retinas represents a significant advancement in the field of neural prosthetics.[2] The unique properties of materials like graphene and MoS₂ allow for the creation of flexible, biocompatible, and high-performance devices that can more effectively mimic the natural function of the retina.[3][4] The protocols and application notes provided herein offer a comprehensive guide for researchers and developers working towards restoring vision to those affected by this compound degenerative diseases. Further research and development in this area hold the promise of creating even more sophisticated and effective artificial retinas in the future.
References
- 1. A New Generation of Artificial Retinas Based on 2D Materials - Medical Design Briefs [medicaldesignbriefs.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. youtube.com [youtube.com]
- 4. 2D material synthetic retina shows promise in animal tests | News | Chemistry World [chemistryworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 2D Materials for Efficient Photodetection: Overview, Mechanisms, Performance and UV-IR Range Applications [frontiersin.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Implantation and Recording of Wireless Electroretinogram and Visual Evoked Potential in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Recording of Electroretinography and Visual Evoked Potentials in Anesthetized Rats [jove.com]
- 18. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A chronic implant to record electroretinogram, visual evoked potentials and oscillatory potentials in awake, freely moving rats for pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tunable Exciton Modulation and Efficient Charge Transfer in MoS2/Graphene van der Waals Heterostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing and Measuring Retinal Photooxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal photooxidation is a key pathological mechanism implicated in a variety of this compound degenerative diseases, including age-related macular degeneration (AMD) and certain forms of retinitis pigmentosa. The process is initiated by excessive light exposure, which, in the presence of photosensitizers and high oxygen tension in the retina, leads to the generation of reactive oxygen species (ROS). This cascade of events causes damage to cellular components, including lipids, proteins, and DNA, ultimately leading to photoreceptor cell death and vision loss. Understanding the mechanisms of photooxidation and developing therapeutic interventions requires robust and reproducible experimental models.
These application notes provide detailed protocols for inducing this compound photooxidation in animal models and methods for quantifying the resulting oxidative stress and this compound damage. The included information is intended to guide researchers in establishing these models in their own laboratories for preclinical studies and drug development.
I. Methods for Inducing this compound Photooxidation
The most common method for inducing this compound photooxidation is through controlled exposure to high-intensity light. The severity of the resulting damage can be modulated by adjusting the light intensity, duration of exposure, and the wavelength of the light.
In Vivo Light-Induced Damage Models
Light-induced this compound degeneration is a widely used model to study the mechanisms of photoreceptor cell death.[1] The choice of animal model (albino vs. pigmented) and light source (white, blue, or green light) can be tailored to specific research questions.[1][2]
Table 1: Parameters for Light-Induced this compound Damage in Rodents
| Animal Model | Light Source | Intensity (lux) | Duration | Key Outcomes | Reference |
| Albino Mice (BALB/c) | White LED | 3,000 - 100,000 | 3 - 24 hours | Significant decrease in this compound thickness at lower intensities and shorter durations. | [2] |
| Pigmented Mice (C57BL/6J) | White LED | 50,000 - 100,000 | 6 - 24 hours | Significant this compound thinning only at higher intensities and longer durations. | [2] |
| Pigmented Mice (C57BL/6J) | White LED | 100,000 | 7 days (chronic) | Progressive photoreceptor degeneration, choriocapillaris atrophy, and increased oxidative stress markers. | [3] |
| Albino Rats (Sprague-Dawley) | White LED | 6,000 - 12,000 | 3 - 24 hours | Significant decrease in this compound thickness. | [2] |
| Pigmented Rats (Long-Evans) | White LED | 6,000 - 12,000 | 3 - 24 hours | Significant decrease in this compound thickness. | [2] |
| Albino Mice (BALB/c) | Blue Light | 10,000 | 3 hours/day for 2 weeks | Reduced this compound thickness and increased caspase-3 expression. | [4] |
| Pigmented Mice (C57BL/6J, 129SVE) | White LED | 10,000 - 60,000 | 4 hours | Significant reduction in visual function (ERG). | [5] |
Protocol 1: White Light-Induced this compound Degeneration in Mice
This protocol describes a method for inducing acute this compound photooxidative damage in mice using high-intensity white light.[2][5][6]
Materials:
-
Mice (e.g., BALB/c or C57BL/6J strain)
-
Light exposure chamber equipped with a white LED light source capable of delivering a calibrated intensity. The cage should be transparent to allow for uniform light exposure.[2]
-
Tropicamide (B1683271) (1%) or other mydriatic agent for pupil dilation
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature during anesthesia recovery
Procedure:
-
Dark Adaptation: Acclimate the mice to a dark environment for at least 18 hours prior to light exposure.[2] This maximizes the rhodopsin content in photoreceptors, increasing their light sensitivity.
-
Pupil Dilation: Under dim red light, anesthetize the mice and apply one drop of 1% tropicamide to each eye to dilate the pupils. Allow 10-15 minutes for maximal dilation.
-
Light Exposure: Place the mice in the light exposure chamber. The cage should be clean and free of any obstructions that could create shadows.
-
Initiate Exposure: Turn on the white LED light source to the desired intensity (e.g., 50,000 lux for pigmented mice, or a lower intensity for albino strains).[2]
-
Duration: Expose the mice to the light for the predetermined duration (e.g., 6 hours).[2] Ensure the animals have free access to food and water if the exposure is prolonged.
-
Post-Exposure Care: After the exposure period, return the mice to a normal 12-hour light/12-hour dark cycle. Monitor the animals for any signs of distress.
-
Assessment: this compound damage can be assessed at various time points post-exposure (e.g., 1, 7, and 14 days) using the methods described in Section II.[2]
II. Methods for Measuring this compound Photooxidation
A variety of in vivo and ex vivo techniques can be employed to quantify the extent of this compound photooxidation and subsequent damage.
In Vivo Assessment Methods
1. Optical Coherence Tomography (OCT)
OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina. It is used to measure the thickness of this compound layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies. A decrease in ONL thickness is a direct correlate of photoreceptor cell death.
Protocol 2: Measuring this compound Thickness with OCT
Materials:
-
Spectral-domain OCT (SD-OCT) system
-
Anesthetized mouse with dilated pupils
Procedure:
-
Anesthetize the mouse and place it on the imaging platform.
-
Align the eye with the OCT imaging lens.
-
Acquire circular or linear scans centered on the optic nerve head.
-
Using the OCT software's caliper tool, measure the thickness of the ONL at defined distances from the optic nerve head in the superior and inferior retina.[2]
-
Compare the ONL thickness of light-exposed animals to that of control, non-exposed animals.
2. In Vivo Imaging of Reactive Oxygen Species (ROS)
Fluorescent probes that react with ROS can be administered systemically or intravitreally to visualize and quantify oxidative stress in the living retina.
Table 2: In Vivo ROS-Activated Fluorescent Probes
| Probe | Target ROS | Administration | Imaging | Animal Model | Reference |
| H-800CW (Hydrocyanine) | Superoxide, Hydroxyl Radicals | Intravenous or Intravitreal | Scanning Laser Ophthalmoscope (SLO) with ICG filter | Mouse | [7][8] |
| L-012 (Chemiluminescent) | Superoxide | Intraperitoneal | In vivo imaging system (e.g., IVIS) | Mouse | [9][10] |
Protocol 3: In Vivo ROS Detection with H-800CW Fluorescent Probe
This protocol is adapted from studies demonstrating in vivo detection of ROS in a light-induced this compound degeneration model.[7][8]
Materials:
-
H-800CW hydrocyanine dye
-
Anesthetized mouse with light-induced this compound damage
-
Scanning Laser Ophthalmoscope (SLO) with an indocyanine green (ICG) filter
Procedure:
-
Induce this compound Damage: Use a light-induced damage protocol as described in Protocol 1.
-
Probe Administration: Immediately following light exposure, intravenously inject H-800CW at a dose of 2.5, 5, or 10 mg/kg.[7]
-
Imaging: After 48 hours, anesthetize the mouse and image the retina using the SLO with the ICG filter.[7]
-
Quantification: Measure the intensity and area of the fluorescent signal in the fundus images. The fluorescence can be normalized to the intensity of the optic nerve head for comparison between animals.[7]
Ex Vivo and In Vitro Assessment Methods
1. Histology and Immunohistochemistry
Histological analysis of this compound cross-sections allows for direct visualization and quantification of photoreceptor cell loss. Immunohistochemistry can be used to detect markers of oxidative stress and apoptosis.
Protocol 4: Histological Assessment of this compound Damage
Materials:
-
Enucleated eyes
-
Fixative (e.g., 4% paraformaldehyde)
-
Paraffin (B1166041) or OCT embedding medium
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope with a digital camera
Procedure:
-
Fixation and Embedding: Fix the enucleated eyes, and then process and embed them in paraffin or OCT compound.[2]
-
Sectioning: Cut 5 µm thick sections through the pupillary-optic nerve axis.
-
Staining: Stain the sections with H&E.
-
Imaging and Analysis: Acquire images of the stained sections. Count the number of photoreceptor nuclei in the ONL at defined intervals from the optic nerve head.[5]
2. Measurement of Lipid Peroxidation
Lipid peroxidation is a hallmark of oxidative damage. Malondialdehyde (MDA) is a stable end-product of lipid peroxidation and can be quantified using colorimetric assays.[11][12]
Protocol 5: Quantification of Malondialdehyde (MDA)
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
This compound tissue homogenate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize the this compound tissue in a suitable buffer on ice.
-
Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge to pellet the precipitate.
-
Reaction with TBA: Add TBA solution to the supernatant and incubate at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the pink-colored product at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve generated with an MDA standard.
3. Functional Assessment with Electroretinography (ERG)
ERG is a non-invasive technique that measures the electrical response of the retina to a light stimulus. A reduction in the amplitude of the a-wave (photoreceptor response) and b-wave (bipolar cell response) is indicative of this compound dysfunction.
Protocol 6: Electroretinography (ERG) Assessment
Materials:
-
ERG system with a Ganzfeld dome
-
Anesthetized mouse
-
Corneal electrodes
Procedure:
-
Dark Adaptation: Dark-adapt the mouse overnight.
-
Anesthesia and Pupil Dilation: Anesthetize the mouse and dilate the pupils.
-
Electrode Placement: Place the corneal electrodes on the eyes.
-
Recording: Present a series of light flashes of increasing intensity and record the this compound electrical responses.
-
Analysis: Measure the amplitudes of the a- and b-waves for both scotopic (rod-mediated) and photopic (cone-mediated) responses.[5]
III. Signaling Pathways in this compound Photooxidation
Rhodopsin-Mediated Phototransduction and Photooxidative Stress
The visual cascade begins with the absorption of a photon by rhodopsin, leading to a conformational change in the this compound molecule.[13][14] This initiates a G-protein signaling cascade that results in the hyperpolarization of the photoreceptor cell.[13] However, under excessive light conditions, intermediates in this pathway can contribute to the generation of ROS.
Caption: Rhodopsin phototransduction cascade and ROS generation.
Nrf2-Mediated Antioxidant Response
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[15][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes.
Caption: Nrf2-mediated antioxidant response pathway.
IV. Experimental Workflow
A typical experimental workflow for studying this compound photooxidation involves inducing damage, followed by a combination of in vivo and ex vivo assessments over time.
Caption: Experimental workflow for this compound photooxidation studies.
References
- 1. Light damage as a model of this compound degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. A model of progressive photo-oxidative degeneration and inflammation in the pigmented C57BL/6J mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a BALB/c mice model for blue light this compound damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accessible LED Lightbox for Light-induced this compound Damage in Pigmented Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. White Light Damage-Induced this compound Degeneration - Experimentica [experimentica.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Rapid repeatable in vivo detection of this compound reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.unthsc.edu [experts.unthsc.edu]
- 11. oxfordbiomed.com [oxfordbiomed.com]
- 12. Lipid peroxidation assessment [protocols.io]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Phototransduction - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Nrf2 Signaling in this compound Ganglion Cells under Oxidative Stress in Ocular Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Nrf2/sMAF Signalling in Retina Ageing and this compound Diseases [mdpi.com]
Experimental Models for Studying the Visual Cycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of experimental models used to investigate the canonical and cone-specific visual cycles. It includes descriptions of in vitro, in vivo, and in silico models, along with detailed protocols for key experiments and a summary of relevant quantitative data.
Introduction to the Visual Cycle
The visual cycle is a critical enzymatic process in the retina that regenerates the 11-cis-retinal (B22103) chromophore after its photoisomerization to all-trans-retinal by light.[1] This regeneration is essential for sustained vision and the health of photoreceptor cells.[2] The canonical visual cycle primarily occurs in the retinal pigment epithelium (RPE) and supports both rod and cone photoreceptors.[2] An additional, faster visual cycle, known as the intrathis compound or cone visual cycle, is proposed to occur within the retina, involving Müller glial cells, to specifically support the high metabolic demands of cone photoreceptors in bright light conditions.[1] Dysfunctions in the visual cycle are associated with a variety of this compound diseases, including Leber congenital amaurosis (LCA), Stargardt disease, and age-related macular degeneration (AMD).[2][3]
Experimental Models
A variety of experimental models are utilized to study the different facets of the visual cycle, from the molecular kinetics of individual enzymes to the physiological responses of the entire visual system. These models can be broadly categorized as in vitro, in vivo, and in silico.
In Vitro Models
In vitro models offer a controlled environment to study specific components and reactions of the visual cycle in isolation.[4]
-
Cell-Free Assays: These assays are powerful for studying the fundamental biochemical processes of the visual cycle without the complexity of a cellular system.[4] Key applications include rhodopsin and cone opsin regeneration, G protein (transducin) activation, and screening of this compound analogs.[4]
-
Primary RPE and Müller Cell Cultures: Primary cells isolated from human or animal eyes provide a model system that closely mimics the native cellular environment.[5] These cultures are suitable for drug screening and studying molecular transport and secretion.[5]
-
Stem Cell-Derived Models: Induced pluripotent stem cells (iPSCs) can be differentiated into RPE cells and this compound organoids, offering a human-based model for studying disease mechanisms and testing therapeutic interventions.[5]
-
Cell Lines: Immortalized cell lines, such as ARPE-19 (a human RPE cell line), are widely used for their convenience and reproducibility in studying RPE functions, although they may not fully recapitulate all aspects of native RPE.
In Vivo Models
In vivo models are indispensable for understanding the visual cycle in the context of a living organism, allowing for the investigation of complex physiological and pathological processes.
-
Animal Models: Mice are the most commonly used animal models in visual cycle research due to the availability of genetic manipulation techniques.[2][6] Knock-out and knock-in mouse models lacking specific visual cycle proteins (e.g., Rpe65-/-, Lrat-/-) have been instrumental in elucidating the function of these proteins and for testing therapeutic strategies like gene therapy and pharmacological interventions.[2][3][6] Other animal models, such as rats, salamanders, and primates, are also used to study specific aspects of the visual cycle.[7][8][9]
-
Two-Photon Microscopy (TPM): This non-invasive imaging technique allows for the in vivo visualization of fluorescent retinoids, such as retinyl esters, in the RPE of living animals.[10] TPM is valuable for studying the dynamics of the visual cycle and the effects of genetic mutations and drug treatments.[10]
In Silico Models
Computational models are increasingly used to simulate and analyze the complex dynamics of the visual cycle and its interaction with phototransduction.
-
Kinetic Modeling: Mathematical models are developed to describe the rates of enzymatic reactions and transport processes within the visual cycle. These models can be used to predict the effects of mutations or drug interventions on retinoid flow.
-
Molecular Dynamics Simulations: These simulations provide insights into the structure and function of visual cycle proteins at an atomic level, aiding in the understanding of protein-ligand interactions and the effects of mutations.
-
Neural Network Models: Computational models of the this compound circuitry can be used to investigate how disruptions in the visual cycle lead to pathological firing patterns in this compound ganglion cells, potentially explaining phenomena like photopsia in this compound degenerative diseases.[11][12]
Data Presentation
Table 1: Kinetic Parameters of the Early Steps of the Visual Cycle in Different Species and Photoreceptor Types.
| Species | Photoreceptor Type | Process | Rate Constant (min⁻¹) | Reference |
| Human | Rods | All-trans-retinol formation | 0.24 - 0.55 | [7][13] |
| Human | Cones | All-trans-retinol formation | ~1.8 | [7][13] |
| Macaca fascicularis | Rods | All-trans-retinol formation | 0.38 ± 0.08 | [7][13] |
| Macaca fascicularis | Cones | All-trans-retinol formation | 4.0 ± 1.1 | [7][13] |
| Salamander | Red Rods | Metarhodopsin decay (this compound release) | 0.007 (τ₁) and 0.09 (τ₂) | [8] |
| Salamander | Green Rods | Metarhodopsin decay (this compound release) | 0.006 (τ₁) and 0.09 (τ₂) | [8] |
| Salamander | Red-sensitive Cones | Metarhodopsin decay (this compound release) | 0.04 | [8] |
| Salamander | Blue-sensitive Cones | Retinol production | ~5 times faster than rods | [14] |
τ₁ and τ₂ represent the time constants of a bi-exponential fit.
Table 2: Comparison of Rhodopsin Regeneration in Different Membrane Preparations.
| Membrane Type | Cholesterol to Phospholipid Ratio (c/p) | Rhodopsin Regenerated after 2 hr (%) | Reference |
| ROS Plasma Membrane | 0.38 | < 60 | [15] |
| ROS Disk Membrane | 0.12 | 95 | [15] |
Experimental Protocols
Protocol 1: In Vitro Rhodopsin Regeneration Assay
This protocol describes the in vitro regeneration of rhodopsin from opsin and 11-cis-retinal, a key assay for studying the final step of the visual cycle and for screening compounds that may affect this process.[4][15][16]
Materials:
-
Purified rod outer segment (ROS) membranes containing opsin
-
11-cis-retinal stock solution in ethanol (B145695)
-
Buffer A: 10 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.1 mM EDTA[4]
-
Spectrophotometer
Methodology:
-
Preparation of Opsin (Bleaching):
-
Resuspend purified ROS membranes in Buffer A.
-
Bleach the rhodopsin by exposing the suspension to light (e.g., from a bright lamp) until the characteristic 500 nm absorbance peak disappears. This converts rhodopsin to opsin and all-trans-retinal.
-
Wash the bleached membranes by centrifugation and resuspension in Buffer A to remove the released all-trans-retinal.
-
-
Rhodopsin Regeneration:
-
Data Acquisition:
-
At various time points (e.g., 0, 15, 30, 60, 90 minutes), take an aliquot of the reaction mixture.
-
Measure the absorbance spectrum from 300 to 600 nm.
-
The extent of rhodopsin regeneration is measured as the increase in absorbance at 500 nm.[15]
-
-
Data Analysis:
-
Calculate the percentage of rhodopsin regenerated based on the initial amount of rhodopsin bleached in the sample.[15]
-
Plot the percentage of regenerated rhodopsin as a function of time.
-
Protocol 2: Retinoid Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the extraction and analysis of retinoids from eye tissues, a fundamental technique for quantifying the levels of different retinoid isomers and monitoring the flux through the visual cycle.[17][18][19]
Materials:
-
Eye tissue (e.g., retina, RPE)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Organic solvents: isopropanol (B130326), hexane (B92381)
-
HPLC system with a normal-phase column and a UV-Vis detector
Methodology:
-
Sample Collection and Homogenization:
-
Dissect eye tissues under dim red light to prevent isomerization of retinoids.
-
Homogenize the tissue in homogenization buffer.
-
-
Retinoid Extraction:
-
To an aliquot of the homogenate, add isopropanol and water, and vortex.[19]
-
Perform a liquid-liquid extraction by adding hexane and vortexing vigorously.[19]
-
Centrifuge to separate the phases.
-
Collect the upper hexane phase containing the retinoids.[4]
-
Repeat the hexane extraction two more times and combine the extracts.[19]
-
Evaporate the combined hexane extract to dryness under a stream of nitrogen.
-
Redissolve the dried retinoids in a small volume of hexane for HPLC analysis.[19]
-
-
HPLC Analysis:
-
Inject the extracted retinoid sample onto a normal-phase HPLC column.
-
Separate the retinoids using an appropriate mobile phase, such as a gradient of ethyl acetate (B1210297) in hexane.[4]
-
Monitor the elution of retinoids using a UV-Vis detector at a wavelength appropriate for retinoids (e.g., 325 nm).
-
Identify and quantify the different retinoid isomers (e.g., 11-cis-retinal, all-trans-retinal, 11-cis-retinol, all-trans-retinol, and retinyl esters) by comparing their retention times and peak areas to those of known standards.[17]
-
Visualizations
Caption: The canonical visual cycle pathway.
Caption: Workflow for in vitro rhodopsin regeneration.
Caption: Workflow for retinoid analysis by HPLC.
References
- 1. oculogenetica.com [oculogenetica.com]
- 2. This compound degeneration in animal models with a defective visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. benchchem.com [benchchem.com]
- 5. Looking for In Vitro Models for this compound Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Projects | Kiser Lab [faculty.sites.uci.edu]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Visual Cycle: Dependence of Retinol Production and Removal on Photoproduct Decay and Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Mapping of Ion Channel Regulation by Visual Cycle Activity in Rodent Photoreceptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From mouse to human: Accessing the biochemistry of vision in vivo by two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Tutorial: Computational Models of Human Vision - Part 1 (27:06) | The Center for Brains, Minds & Machines [cbmm.mit.edu]
- 13. The First Steps of the Visual Cycle in Human Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Differential Rhodopsin Regeneration in Photoreceptor Membranes is Correlated with Variations in Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a Non-Retinoid Opsin Ligand Through Pharmacophore-Guided Virtual Screening—A Novel Potential Rhodopsin-Stabilizing Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Application of Retinal in Pharmacological Testbeds for Retinopathies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinopathies, a group of diseases affecting the retina, are a leading cause of vision loss and blindness worldwide. These include conditions such as age-related macular degeneration (AMD), diabetic retinopathy, and retinitis pigmentosa. The study of these diseases and the development of novel therapeutics rely on robust pharmacological testbeds that accurately model the pathological processes. Retinaldehyde (retinal), a key molecule in the visual cycle, and its derivatives play a crucial role in both the physiology of vision and the pathophysiology of several retinopathies. This document provides detailed application notes and protocols for utilizing this compound in various pharmacological testbeds to advance the research and development of treatments for these debilitating diseases.
The accumulation of toxic this compound byproducts, such as all-trans-retinal (atRAL), can lead to cellular stress and degeneration of this compound pigment epithelium (RPE) and photoreceptor cells.[1][2] Therefore, in vitro and in vivo models that incorporate this compound are invaluable for screening potential therapeutic agents that can mitigate its toxic effects, modulate the visual cycle, or protect this compound cells.
In Vitro Models: Cellular and Organotypic Systems
In vitro models offer a controlled environment to investigate the specific effects of this compound on different this compound cell types and are ideal for initial drug screening and toxicity assessments.[3][4][5]
This compound Pigment Epithelium (RPE) Cell Cultures
RPE cells are essential for maintaining photoreceptor health and are implicated in the pathogenesis of AMD.[6] Human RPE cell lines, such as ARPE-19, and induced pluripotent stem cell-derived RPE (iPSC-RPE) are commonly used models.[5][7]
Application: To assess the cytotoxicity of all-trans-retinal and the protective effects of novel drug candidates.
Quantitative Data Summary: this compound-Induced Cytotoxicity in RPE Cells
| Cell Line | This compound Isomer | Concentration (µM) | Exposure Time (hours) | Endpoint Assay | Result (e.g., % Cell Viability) | Reference |
| ARPE-19 | all-trans-retinal | 10 - 100 | 24 | MTT Assay | Dose-dependent decrease in viability | [1] |
| iPSC-RPE | all-trans-retinal | 5 - 50 | 48 | LDH Release | Dose-dependent increase in cytotoxicity | [5] |
| Primary Human RPE | all-trans-retinal | 25 | 12 | TUNEL Assay | Increased apoptosis | [1] |
Organotypic this compound Explant Cultures
These 3D models better preserve the complex cellular architecture and interactions of the native retina, offering a more physiologically relevant system for studying this compound degeneration.[8]
Application: To evaluate the neuroprotective effects of compounds against this compound-induced photoreceptor cell death.
In Vivo Models: Animal Models of Retinopathy
In vivo models are crucial for understanding the complex pathophysiology of retinopathies and for evaluating the efficacy and safety of drug candidates in a whole-organism context.[3][4]
Light-Induced this compound Degeneration Models
Exposing rodents to intense light can induce acute photoreceptor damage, a process exacerbated by the accumulation of all-trans-retinal.
Application: To test the efficacy of visual cycle modulators and neuroprotective agents in preventing light-induced photoreceptor cell loss.
Genetic Mouse Models
Mice with specific genetic mutations that mimic human retinopathies, such as Abca4-/-Rdh8-/- mice (a model for Stargardt disease and AMD), are valuable tools.[1] These mice have impaired clearance of all-trans-retinal, leading to its toxic accumulation.
Application: To investigate the long-term effects of this compound toxicity and to test the efficacy of drugs aimed at clearing toxic retinoids.
Quantitative Data Summary: Efficacy of a Visual Cycle Modulator in a Mouse Model of this compound Degeneration
| Mouse Model | Treatment | Duration | Assessment Method | Outcome Measure | Result | Reference |
| Abca4-/-Rdh8-/- | Emixustat | 4 weeks | Electroretinography (ERG) | b-wave amplitude | Significant preservation of photoreceptor function | [1] |
| Abca4-/-Rdh8-/- | Emixustat | 4 weeks | Optical Coherence Tomography (OCT) | Outer Nuclear Layer (ONL) Thickness | Significant preservation of ONL thickness | [1] |
| Light-Exposed BALB/c | Retinylamine | 2 weeks | Histology | Photoreceptor Cell Count | Increased photoreceptor survival | [9] |
Signaling Pathways
The Visual Cycle
The visual cycle is a critical enzymatic pathway that regenerates the visual chromophore, 11-cis-retinal, which is essential for vision.[10][11][12][13] Dysregulation of this cycle can lead to the accumulation of toxic all-trans-retinal.
References
- 1. All-trans-Retinaldehyde Contributes to this compound Vascular Permeability in Ischemia Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid analogs and polyphenols as potential therapeutics for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and ocular toxicity in ocular application of drugs and chemicals--part I: animal models and toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity - Experimentica [experimentica.com]
- 6. Signaling Pathways in this compound Pigment Epithelium (RPE) Cells in Response to Stress Conditions of Age-Related Macular Degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Models of this compound diseases and their applicability in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Model Systems for Studies Into this compound Neuroprotection [frontiersin.org]
- 9. escholarship.org [escholarship.org]
- 10. This compound degeneration in animal models with a defective visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoids in the visual cycle: role of the this compound G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhanced HPLC Analysis of Retinal Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal, an aldehyde form of vitamin A, is a crucial molecule in vision and various other physiological processes. Accurate quantification of this compound in biological matrices is often challenging due to its reactive aldehyde group, which can lead to instability and poor chromatographic performance. Chemical derivatization is a powerful strategy to overcome these limitations by converting this compound into a more stable and readily detectable compound for High-Performance Liquid Chromatography (HPLC) analysis. This document provides detailed application notes and protocols for the derivatization of this compound to enhance its analysis by HPLC with UV-Vis or fluorescence detection.
Overview of Derivatization Strategies
Pre-column derivatization chemically modifies the analyte of interest before its introduction into the HPLC system. For this compound, the primary target for derivatization is the aldehyde functional group. An ideal derivatization reagent for this purpose should react specifically and rapidly with the aldehyde under mild conditions to form a stable product with improved detection characteristics. This note focuses on three such reagents:
-
O-ethylhydroxylamine: Reacts with the aldehyde group to form a stable oxime derivative, which exhibits a strong UV absorbance, allowing for sensitive detection. This is a widely used and well-validated method.
-
Girard's Reagent T: A cationic reagent that reacts with aldehydes to form hydrazones. The resulting derivative carries a permanent positive charge, which can enhance ionization efficiency for mass spectrometry (MS) detection and improve chromatographic retention on certain columns.
-
o-Phenylenediamine (B120857): Reacts with α-dicarbonyl compounds and aldehydes to form highly fluorescent quinoxaline (B1680401) or benzimidazole (B57391) derivatives, respectively. This method offers the potential for highly sensitive fluorescence detection.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the quantitative data for different methods of this compound analysis, providing a basis for method selection.
| Parameter | Direct HPLC Analysis of this compound | O-Ethylhydroxylamine Derivatization (HPLC-UV) | O-Ethylhydroxylamine Derivatization (UHPLC-MS/MS) | Girard's Reagent T Derivatization (Adapted for HPLC-UV) | o-Phenylenediamine Derivatization (Adapted for HPLC-Fluorescence) |
| Analyte | All-trans-retinal | All-trans-retinal-O-ethyloxime | All-trans-retinal-O-ethyloxime | All-trans-retinal-Girard's T hydrazone | 2-retinyl-benzimidazole |
| Limit of Detection (LOD) | ~2.5-5.0 ng (on column)[1] | 0.2 pmol[2] | 5 fmol[3] | Estimated in the low ng/mL range[4] | Estimated in the low µg/L range[5] |
| Limit of Quantitation (LOQ) | ~2.5-5.0 ng (on column)[1] | 0.4 pmol[2] | Not explicitly stated, but linear range starts at 5 fmol[3] | 0.06–0.09 μM (for other aldehydes)[4] | Not explicitly stated |
| Linear Range | Not explicitly stated | 0.4–600 pmol[2] | 5 fmol to 1 pmol[3] | Good linear response reported for other aldehydes[4] | Not explicitly stated |
| Detection Wavelength | UV: ~380 nm | UV: 368 nm[2] | MS/MS detection | UV: ~295 nm (for other aldehyde adducts)[4] | Fluorescence (Ex/Em) |
| Key Advantages | No extra reaction step | Robust, stable derivative, good UV absorbance.[2] | Extremely high sensitivity and specificity.[3] | Potentially improved chromatography and MS compatibility.[6][7] | Potential for high sensitivity via fluorescence detection.[5] |
| Key Disadvantages | Instability of this compound, potential for matrix interference | Two isomers (syn and anti) are formed | Requires MS detector | Protocol for this compound needs optimization | Protocol for this compound needs optimization; potential for background fluorescence |
Experimental Protocols
Important Safety Note: Retinoids are sensitive to light and oxidation. All procedures should be performed under yellow or red light, and solvents should be degassed. Use glass or stainless steel containers to handle retinoids.
Protocol 1: Derivatization of this compound with O-Ethylhydroxylamine
This is a robust and widely used method for the quantification of this compound in biological samples.[2][3]
Materials:
-
Methanol (B129727), HPLC grade
-
Hexane (B92381), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
O-ethylhydroxylamine hydrochloride
-
HEPES buffer (100 mM, pH 6.5)
-
Nitrogen gas
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in a suitable buffer on ice.
-
For serum or plasma samples, use directly.
-
-
Derivatization Reaction:
-
Extraction:
-
Add 10 mL of hexane to the reaction mixture and vortex vigorously to extract the this compound O-ethyloxime derivative.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
-
Solvent Evaporation and Reconstitution:
HPLC Conditions (UV Detection): [2]
-
Column: Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
Start with 40% A / 60% B
-
Linear gradient to 5% A / 95% B over 5 minutes
-
Hold at 5% A / 95% B for 9 minutes
-
-
Flow Rate: 1 mL/min
-
Detection: UV at 368 nm (for this compound O-ethyloxime) and 325 nm (for simultaneous monitoring of retinol).
-
Expected Elution: The syn and anti isomers of the this compound O-ethyloxime will appear as two separate peaks. The sum of the areas of these two peaks is used for quantification.
Protocol 2: Derivatization of this compound with Girard's Reagent T (Adapted Protocol)
This protocol is adapted from general methods for the derivatization of aldehydes and ketones.[4][6] Optimization may be required for specific applications.
Materials:
-
Methanol, HPLC grade
-
Acetic acid, glacial
-
Girard's Reagent T
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Extract this compound from the biological matrix using a suitable solvent (e.g., hexane or ethyl acetate) and evaporate the solvent to dryness.
-
-
Derivatization Reaction:
-
Prepare a derivatizing solution of Girard's Reagent T in methanol containing 10% acetic acid (e.g., 1 mg/mL).
-
Reconstitute the dried sample extract in a small volume of the derivatizing solution.
-
Incubate the reaction mixture at room temperature for 12 hours or at an elevated temperature (e.g., 60°C) for a shorter period (e.g., 1-2 hours) to facilitate the reaction.[6] Reaction progress should be monitored to determine the optimal time and temperature.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, the mixture can be directly injected into the HPLC system or may require a cleanup step (e.g., solid-phase extraction) depending on the sample matrix.
-
Proposed HPLC Conditions (UV Detection):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent (e.g., ammonium (B1175870) formate) may be suitable.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection around 280-300 nm (the exact wavelength of maximum absorbance for the this compound-Girard's T derivative should be determined experimentally).[4]
Protocol 3: Derivatization of this compound with o-Phenylenediamine (Adapted Protocol for Fluorescence Detection)
This protocol is adapted from methods for the derivatization of aldehydes to form fluorescent benzimidazole derivatives. Optimization is likely required.
Materials:
-
o-Phenylenediamine
-
Methanol or Acetonitrile, HPLC grade
-
An appropriate catalyst (e.g., p-toluenesulfonic acid, though some reactions proceed without a catalyst).
-
Water, HPLC grade
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Extract this compound from the biological matrix and evaporate the solvent to dryness.
-
-
Derivatization Reaction:
-
Prepare a solution of o-phenylenediamine in a suitable solvent like methanol or acetonitrile.
-
Reconstitute the dried sample extract in this solution.
-
The reaction may be heated to facilitate the formation of the benzimidazole derivative. Reaction conditions (temperature and time) will need to be optimized.
-
-
Sample Preparation for HPLC:
-
The reaction mixture may be injected directly or after a cleanup step.
-
Proposed HPLC Conditions (Fluorescence Detection):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector. The excitation and emission maxima for the 2-retinyl-benzimidazole derivative will need to be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound derivatization and HPLC analysis.
Caption: Chemical derivatization of this compound with O-ethylhydroxylamine.
References
- 1. jfda-online.com [jfda-online.com]
- 2. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Probing Rhodopsin Activation and Signaling with Retinal and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodopsin, a prototypical G protein-coupled receptor (GPCR), is the primary photoreceptor in rod cells responsible for vision in dim light.[1][2] Its activation is triggered by the photoisomerization of its covalently bound chromophore, 11-cis-retinal (B22103), to all-trans-retinal.[3][4] This light-induced conformational change initiates a signal transduction cascade, making rhodopsin an excellent model system for studying GPCR function. The use of native retinal and a variety of synthetic this compound analogs has been instrumental in dissecting the molecular mechanisms of rhodopsin activation, from the initial photon absorption to the activation of its cognate G protein, transducin.[2][5] These studies provide critical insights for understanding vision and for the development of therapeutics targeting GPCRs.
These application notes provide a comprehensive overview of the use of this compound and its analogs to study rhodopsin, including detailed experimental protocols and quantitative data to guide researchers in this field.
I. The Role of this compound in Rhodopsin Activation
The activation of rhodopsin is a multi-step process initiated by light. The 11-cis-retinal acts as an inverse agonist, locking the receptor in an inactive conformation.[6][7] Upon absorbing a photon, the this compound isomerizes to the all-trans configuration, which acts as an agonist.[5][8] This isomerization event triggers a series of conformational changes in the opsin protein, leading to the formation of the active state, Metarhodopsin II (Meta II), which can bind and activate transducin.[2][9]
Signaling Pathway
The light-activated rhodopsin (Meta II) catalyzes the exchange of GDP for GTP on the α-subunit of transducin.[1][10] The GTP-bound α-subunit then dissociates from the βγ-subunits and activates phosphodiesterase (PDE), which hydrolyzes cGMP. The resulting decrease in cGMP concentration leads to the closure of cGMP-gated ion channels, hyperpolarization of the rod cell, and a neural signal. The signal is terminated by the phosphorylation of rhodopsin by rhodopsin kinase and the subsequent binding of arrestin.[2][6]
References
- 1. Structure and activation of rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G Protein-Coupled Receptor Rhodopsin: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Rhodopsin Activation as Examined with Ring-constrained this compound Analogs and the Crystal Structure of the Ground State Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. In Vitro Assays of Rod and Cone Opsin Activity: Retinoid Analogs as Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodopsin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Binding of rhodopsin and rhodopsin analogues to transducin, rhodopsin kinase and arrestin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Activation of the Visual Receptor Rhodopsin | Annual Reviews [annualreviews.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Retinal Stability in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the challenges associated with retinal stability in aqueous solutions. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success and reproducibility of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in aqueous experimental settings.
Inconsistent or Lower-Than-Expected Biological Activity
Q1: I am observing variable or diminished biological effects of this compound in my cell-based assays. What are the likely causes?
A: Inconsistent or reduced bioactivity of this compound is frequently due to its degradation in aqueous environments like cell culture media. This compound is notoriously unstable and susceptible to several factors that can alter its structure and function.[1][2]
-
Key Factors Leading to Instability:
-
Oxidation: this compound's conjugated polyene chain is highly susceptible to oxidation, which is accelerated by the presence of oxygen. This process can be catalyzed by trace metal ions in the media.
-
Isomerization: Exposure to light can cause the cis-trans isomerization of this compound, altering its biological activity. The all-trans isomer is often the desired form for many biological assays, but light can lead to a mixture of isomers.
-
Temperature: Elevated temperatures, such as the 37°C used in standard cell culture, significantly accelerate the degradation rate of this compound.[3][4]
-
pH: The pH of the aqueous solution can influence the stability of this compound. While it prefers a slightly acidic to neutral pH, significant deviations can promote degradation.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution, typically in an organic solvent like DMSO or ethanol (B145695), has been stored correctly at -80°C in the dark and has not undergone multiple freeze-thaw cycles.
-
Prepare Fresh Working Solutions: Always prepare aqueous dilutions of this compound immediately before use. Do not store this compound in aqueous buffers or cell culture media for extended periods.[1]
-
Minimize Light Exposure: Conduct all experimental steps involving this compound under dim red light to prevent photoisomerization. Use amber-colored or foil-wrapped tubes and plates.
-
Control Temperature Exposure: Minimize the time your this compound-containing solutions are kept at 37°C.
-
Use High-Purity Reagents: Utilize high-purity, metal-free water and reagents to prepare your aqueous solutions to minimize catalytic oxidation.
-
Consider a Carrier Protein: For cell culture experiments, pre-complexing this compound with a carrier protein like bovine serum albumin (BSA) can enhance its solubility and stability in aqueous media.
Precipitation or Poor Solubility in Aqueous Media
Q2: My this compound solution appears cloudy, or I suspect it is precipitating out of my aqueous buffer/medium. How can I address this?
A: this compound is a lipophilic molecule with very low aqueous solubility. Precipitation can lead to inaccurate concentrations and reduced availability to cells or target molecules.
Troubleshooting Steps:
-
Optimize Solvent Introduction: When preparing your working solution, add the this compound stock (in organic solvent) to the aqueous solution dropwise while gently vortexing. This can help prevent immediate precipitation.
-
Limit Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Utilize a Carrier Molecule: As mentioned previously, carrier proteins like BSA can significantly improve the solubility of this compound in aqueous solutions. Lipid-based delivery systems like liposomes can also be an effective strategy.
Frequently Asked Questions (FAQs)
Q3: What is the typical degradation kinetic of this compound in aqueous solutions?
A: The degradation of this compound in aqueous solutions generally follows first-order kinetics. This means the rate of degradation is directly proportional to the concentration of this compound. Consequently, the degradation is fastest at the beginning of the experiment when the concentration is highest.
Q4: How can I accurately quantify the concentration of my this compound stock solution?
A: UV-Vis spectrophotometry is a quick and effective method to determine the concentration of your this compound stock solution. Dissolve an aliquot of your stock in a suitable organic solvent (e.g., ethanol) and measure the absorbance at its maximum wavelength (λmax), which is approximately 381 nm for all-trans-retinal in ethanol. Use the Beer-Lambert law (A = εbc) with the known molar extinction coefficient (ε) to calculate the concentration.
Q5: What are the primary degradation products of this compound in an aqueous environment?
A: In the presence of oxygen and light, this compound can degrade into a variety of oxidized and isomerized products. Common degradation products include various this compound isomers, retinoic acid, and other oxidized derivatives. These byproducts can have their own biological activities, potentially confounding experimental results.
Data Presentation
The stability of this compound is highly dependent on environmental conditions. The following table summarizes the key factors influencing this compound degradation in aqueous solutions.
| Parameter | Condition | Effect on Stability | Recommendations |
| Temperature | Increased Temperature (e.g., 37°C vs. 4°C) | Significantly accelerates degradation rate.[3][4] | Store stock solutions at -80°C. Prepare working solutions fresh and minimize time at elevated temperatures. |
| Light | Exposure to UV or ambient light | Induces rapid isomerization and degradation. | Work under dim red light. Use light-blocking containers. |
| pH | Acidic or Alkaline conditions | Less stable at extremes of pH. Generally more stable in slightly acidic to neutral pH. | Maintain a pH between 6.0 and 7.4 for optimal stability in aqueous buffers. |
| Oxygen | Presence of atmospheric oxygen | Promotes oxidative degradation. | Use degassed buffers. Minimize headspace in storage vials and consider purging with an inert gas like argon or nitrogen. |
| Metal Ions | Presence of trace metal ions | Catalyze oxidative degradation. | Use high-purity, metal-free reagents and water. Consider adding a chelating agent like EDTA if appropriate for the experiment. |
Experimental Protocols
Protocol 1: Quantification of this compound Concentration using UV-Vis Spectrophotometry
This protocol provides a method for determining the concentration of a this compound stock solution.
Materials:
-
This compound stock solution (in ethanol or DMSO)
-
Spectrophotometry-grade ethanol
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a Dilution Series: From your concentrated stock solution, prepare a series of dilutions in ethanol to achieve final concentrations that will give an absorbance reading in the linear range of the spectrophotometer (typically 0.2 to 1.0).
-
Blank the Spectrophotometer: Use ethanol as the blank to zero the instrument.
-
Measure Absorbance: Measure the absorbance of each dilution at the λmax of all-trans-retinal in ethanol (~381 nm).
-
Calculate Concentration: Use the Beer-Lambert equation: Concentration (M) = Absorbance / (ε × l)
-
ε (molar extinction coefficient of all-trans-retinal in ethanol): ~43,500 M⁻¹cm⁻¹
-
l (path length of the cuvette): Typically 1 cm
-
Protocol 2: Assessing this compound Stability in an Aqueous Solution using HPLC
This protocol outlines a method to monitor the degradation of this compound over time in a specific aqueous environment (e.g., cell culture medium).
Materials:
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound stock solution
-
Aqueous solution of interest (e.g., cell culture medium, buffer)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724), water, methanol)
-
Amber HPLC vials
Procedure:
-
Prepare the Test Solution: Spike the aqueous solution with this compound to the desired final concentration. Prepare this solution fresh at the start of the experiment.
-
Time Point Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-spiked solution, and either inject it directly onto the HPLC or extract the this compound into an organic solvent (e.g., hexane (B92381) or a mixture of isopropanol (B130326) and hexane) for later analysis. Store the extract at -80°C if not analyzed immediately.
-
Incubate the Test Solution: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Subsequent Time Point Samples: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and process them in the same manner as the T=0 sample.
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for this compound analysis is a gradient of acetonitrile and water, sometimes with a small amount of acid (e.g., 0.1% formic acid) or a buffer.[5]
-
Detection: Monitor the elution of this compound using the UV detector set at approximately 381 nm.
-
Quantification: Integrate the peak area of this compound at each time point.
-
-
Data Analysis: Plot the percentage of remaining this compound (relative to the T=0 sample) against time. This will allow you to determine the degradation rate and half-life of this compound under your specific experimental conditions.
Mandatory Visualizations
Signaling Pathway Affected by this compound Degradation
Oxidative stress resulting from this compound degradation can impact cellular health. One of the key pathways affected is the Nrf2-Keap1 antioxidant response pathway.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines the logical steps for conducting a this compound stability study.
Troubleshooting Logic for Inconsistent Experimental Results
This diagram provides a logical approach to troubleshooting when faced with inconsistent results in this compound-based experiments.
References
Technical Support Center: Retinal Degradation and Photooxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on retinal degradation and photooxidation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide quick answers to common problems and guide you through troubleshooting your experiments.
Cell Culture
Question: My primary this compound pigment epithelium (RPE) cells are not attaching to the culture dish. What could be the problem?
Answer: Several factors can contribute to poor RPE cell attachment:
-
Substrate Choice: While standard tissue culture-treated plates can work, some studies suggest that smoother surfaces are more effective for initial attachment, while others find that irregular surfaces better mimic Bruch's membrane and promote a more natural cell morphology. Consider coating your cultureware with extracellular matrix proteins like laminin (B1169045) or using specialized plates.
-
Cell Viability: The freshness of the donor tissue is crucial for viable cultures. Ensure minimal time between tissue harvesting and cell isolation.
-
Dissociation Method: Over-enzymatic digestion can damage cell surface proteins essential for attachment. If using enzymes like dispase or trypsin, optimize the incubation time and concentration. Mechanical dissociation should also be gentle to avoid excessive cell damage.
-
Serum Concentration: While some protocols aim for serum-free conditions, many find that serum-supplemented media (typically 5-20% fetal bovine serum) yield better cell attachment and proliferation.
Question: My RPE cultures are losing their characteristic hexagonal shape and pigmentation over subsequent passages. How can I prevent this?
Answer: This is a common issue with cultured RPE cells. Here are some tips to maintain their phenotype:
-
Limit Passaging: Primary RPE cells have a limited lifespan in culture. Try to use cells at the lowest passage number possible for your experiments. Some protocols recommend using cells only up to passage 4-7.[1]
-
Culture Medium: Ensure your culture medium is optimized for RPE cells. Some researchers have found that reducing the serum concentration to 2% after the cells reach confluency can help maintain their morphology.[2]
-
Cell Density: Avoid letting the cells become overgrown, as this can lead to changes in cell shape.
-
Substrate: The culture substrate can influence cell morphology. Experiment with different coatings to find what works best for your cells.
Question: I'm observing contamination in my primary RPE cell cultures. What are the likely sources and how can I prevent it?
Answer: Contamination is a frequent problem, especially when working with primary tissues.
-
Source of Contamination: The most common sources are bacteria and fungi introduced during tissue dissection. The process of enucleating eyes, particularly from sources like slaughterhouses, is not sterile.[3]
-
Prevention:
-
Aseptic Technique: Strict aseptic technique during dissection is paramount. Briefly dipping the eye in 70% ethanol (B145695) and then washing with sterile PBS can help reduce surface contamination.[2]
-
Antibiotics/Antimycotics: Supplement your culture medium with a combination of antibiotics (e.g., penicillin, streptomycin) and antimycotics.[3][4]
-
Washing: Thoroughly wash the isolated RPE sheets with fresh, pre-warmed growth medium multiple times before plating to remove debris and potential contaminants.[2]
-
Quarantine: If possible, keep new cultures separate from established ones until you are confident they are free of contamination.
-
Light-Induced Damage Models
Question: I'm getting inconsistent results in my light-induced this compound damage experiments. What factors should I control more carefully?
Answer: Consistency in light damage models requires precise control over several parameters:
-
Light Source and Spectrum: Different light sources (e.g., LED, fluorescent) emit different spectra. The blue component of white light is often implicated in phototoxicity.[5] Be consistent with the type of light source and, if possible, measure and report the spectral output.
-
Irradiance and Duration: The intensity (irradiance) and duration of light exposure are critical. Use a calibrated light meter to ensure consistent irradiance at the level of your cells or animal's eye.[6][7]
-
Animal Strain and Pigmentation: Albino animals are generally more susceptible to light damage than pigmented animals.[5][7] Always use the same strain, age, and sex of animals for a given experiment.
-
Pupil Dilation: For in vivo experiments, pupil dilation with agents like tropicamide (B1683271) ensures a consistent amount of light reaches the retina.[8]
-
Dark Adaptation: The amount of rhodopsin in the retina, which is higher after dark adaptation, can influence susceptibility to light damage.[9] Standardize the period of dark adaptation before light exposure.
Question: How do I choose the appropriate light intensity and duration for my in vitro phototoxicity study?
Answer: The optimal parameters depend on your specific research question and cell type.
-
Literature Review: Start by reviewing published studies using similar cell lines (e.g., ARPE-19) to get a range of effective light doses.[6][10]
-
Dose-Response: It is crucial to perform a dose-response experiment by varying both the irradiance (mW/cm²) and the exposure time to determine the optimal conditions that induce a measurable but not overly cytotoxic effect.
-
Sub-threshold vs. Acute Damage: Decide whether you are modeling acute high-intensity damage or chronic, low-level exposure, as the parameters will differ significantly.[6]
Quantification and Analysis
Question: My Western blots for this compound proteins have weak or no signal. What can I do?
Answer: Troubleshooting Western blots involves a systematic approach:
-
Protein Concentration: Ensure you are loading enough protein per well. This compound tissues can be small, so accurate protein quantification is key. Consider using a positive control lysate known to express your protein of interest.[11]
-
Antibody Concentration and Incubation: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[11]
-
Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[12]
-
Blocking: Insufficient blocking can lead to high background, while over-blocking can mask the target protein. Optimize your blocking agent (e.g., non-fat milk vs. BSA) and incubation time.[11][12]
Question: I'm having trouble quantifying apoptosis in my this compound cell cultures. Which method is most reliable?
Answer: Several methods can be used to quantify apoptosis, each with its own advantages and limitations.
-
TUNEL Assay: TdT-mediated dUTP nick-end labeling (TUNEL) is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. It can be assessed by microscopy or flow cytometry.[13]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).[13]
-
Caspase Activation Assays: Measuring the activity of executioner caspases like caspase-3/7 provides an earlier indication of apoptosis.
-
Real-Time Imaging: Novel techniques like DARC (Detection of Apoptosing this compound Cells) use fluorescently labeled Annexin A5 to visualize and quantify apoptotic cells in real-time, both in vitro and in vivo.[14][15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design.
Table 1: Parameters for In Vitro Blue Light Damage Models
| Cell Line | Light Source | Wavelength (nm) | Irradiance (mW/cm²) | Duration | Observed Effects | Reference |
| ARPE-19 | LED | 455 | 0.185 | Below phototoxicity thresholds | DNA damage, altered autophagy | [6] |
| iRPE | LED | 445 | - | Below 22 J/cm² | Altered cell structure, DNA damage | [17] |
| RGC-5, ARPE-19 | UV Lamp | 302 | 7,000 µW/cm² | 15-45 min | Reduced cell viability, increased ROS | [8] |
| ARPE-19 | Fluorescent | - | - | 2 hours | Dose-dependent cell death | [18] |
Table 2: Parameters for In Vivo Light Damage Models in Rodents
| Animal Model | Light Source | Intensity (lux) | Duration | Key Findings | Reference |
| Albino & Pigmented Rats | White, Blue, Green LEDs | 500 | 24 hours (acute) or 1-4 weeks (cyclic) | LEDs are more toxic than CFLs; pigmented rats show some damage. | [5] |
| Albino Rats | White Fluorescent | ~5000 | 6 hours | Topographically distributed this compound lesion. | [7] |
| Rats | - | - | 5 min exposures with 1 hr dark recovery | Significant this compound damage with repeated short exposures. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound degradation and photooxidation.
Protocol 1: Synthesis and Purification of A2E
This protocol is adapted from Parish et al. (1998) for the one-step biomimetic synthesis of A2E.[19][20]
Materials:
-
all-trans-retinal
-
Ethanol (EtOH)
-
Acetic acid
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (Methanol, Dichloromethane (B109758), Trifluoroacetic acid)
-
HPLC system with a C18 column
Procedure:
-
In a light-protected vessel, dissolve all-trans-retinal (100 mg, 352 µmol) and ethanolamine (9.5 mg, 155 µmol) in 3.0 ml of ethanol.
-
Add acetic acid (9.3 µl, 155 µmol) to the mixture.
-
Seal the vessel and stir at room temperature in the dark for 2 days.
-
After 2 days, concentrate the mixture in vacuo.
-
Purify the residue using silica gel column chromatography.
-
Elute with a mixture of methanol (B129727) and dichloromethane (5:95) to remove unreacted starting materials.
-
Further elute with methanol:dichloromethane:trifluoroacetic acid (8:92:0.001) to collect the A2E fraction.
-
-
For higher purity, perform HPLC using a C18 column with a gradient of water and methanol containing 0.1% TFA. A2E and its isomer iso-A2E can be separated under these conditions.[19]
Protocol 2: Induction of Phototoxicity in ARPE-19 Cells
This protocol provides a general framework for inducing photooxidative damage in a common RPE cell line.
Materials:
-
ARPE-19 cells
-
24-well plates
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
A calibrated light source (e.g., LED lamp with a known spectral output and irradiance)
-
Optional: Photosensitizer such as all-trans-retinal or A2E
Procedure:
-
Seed ARPE-19 cells in 24-well plates at a density that will result in a confluent monolayer at the time of the experiment.
-
Culture the cells under standard conditions (37°C, 5% CO₂) until they reach the desired confluency.
-
Optional (for exogenous photosensitizer): Pre-incubate the cells with the desired concentration of a photosensitizer (e.g., 25-50 µM all-trans-retinal) in serum-free medium for 2 hours in the dark.[18]
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Add a minimal amount of PBS to each well to prevent the cells from drying out during light exposure.
-
Place the plate under the calibrated light source at a fixed distance.
-
Expose the cells to the light for the predetermined duration. Ensure the plate does not overheat.
-
After exposure, remove the PBS and replace it with fresh, serum-free medium.
-
Return the cells to the incubator for a post-exposure incubation period (e.g., 18-24 hours).
-
Assess cell viability, apoptosis, or other markers of cellular damage using appropriate assays.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound degradation and photooxidation.
Caption: Signaling pathway of light-induced this compound photooxidation.
Caption: General experimental workflow for studying this compound phototoxicity.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary Cell Cultures from the Mouse this compound Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Methods for culturing this compound pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. essilor.ca [essilor.ca]
- 6. Blue light-induced phototoxicity in this compound cells: implications in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLINDED BY THE LIGHT; this compound PHOTOTOXICITY IN THE CONTEXT OF SAFETY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of ultraviolet light toxicity on cultured this compound pigment epithelial and this compound ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound light toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-techne.com [bio-techne.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Flow cytometric method for the detection and quantification of this compound cell death and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Real-Time Imaging of this compound Cell Apoptosis by Confocal Scanning Laser Ophthalmoscopy and Its Role in Glaucoma [frontiersin.org]
- 15. Real-Time Imaging of this compound Ganglion Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Phototoxicity of low doses of light and influence of the spectral composition on human RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human this compound pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human this compound pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing retinal extraction protocols to prevent isomerization
Welcome to the technical support center for optimizing retinal extraction protocols. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent the isomerization of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it problematic? A1: this compound isomerization is the process where the configuration of the this compound molecule changes, most commonly from the biologically active 11-cis-retinal (B22103) form to the inactive all-trans-retinal form.[1] This transformation is triggered by energy input, primarily from light and heat.[1][2] In vision research, preventing unwanted isomerization during extraction is critical because it can lead to inaccurate quantification of retinoid isomers, misinterpretation of experimental results, and a loss of biological activity in the sample.[3][4]
Q2: What is the single most critical factor to control during this compound extraction? A2: Light exposure is the most critical factor. Retinoids are highly sensitive to light, particularly in the UV and blue spectra, which can cause rapid photoisomerization.[2][3][5] Therefore, all procedures must be conducted in complete darkness or under specific dim red light conditions.[3][4]
Q3: How does temperature affect this compound stability? A3: Higher temperatures increase the kinetic energy of this compound molecules, which accelerates the rate of thermal isomerization.[2] It is crucial to maintain low temperatures throughout the extraction process by working on ice and using pre-chilled reagents and equipment.[2][6] For storage, -80°C is recommended for long-term stability.[2][3]
Q4: Can the choice of solvent impact isomerization? A4: Yes, solvent polarity can influence the rate and type of photoisomerization.[7][8] For instance, the isomerization of all-trans-retinoids can occur more rapidly in solvents with high polarity.[7][9] It is essential to use high-purity, degassed solvents appropriate for your specific retinoid and experimental goals.[2][4]
Q5: Are there any chemical additives that can help prevent isomerization? A5: Yes, antioxidants can be added to minimize oxidative damage, which can contribute to isomerization.[2] Commonly used antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid (Vitamin C).[2][10] Additionally, retinoid-binding proteins, such as cellular retinaldehyde-binding protein (CRALBP), can offer protection against isomerization.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound extraction and analysis.
Issue 1: High Percentage of All-Trans-Retinal in HPLC Analysis
-
Question: My HPLC results show a disproportionately high peak for all-trans-retinal and a low peak for 11-cis-retinal, even though the tissue was healthy. What went wrong?
-
Answer: This strongly indicates that photoisomerization occurred at some point during your sample preparation, extraction, or analysis.
-
Possible Cause 1: Light Contamination During Dissection/Homogenization. Standard laboratory lighting is sufficient to cause significant isomerization.[3]
-
Solution: Ensure all steps, from dissection to homogenization, are performed in a darkroom under dim red light. The red light source should be verified with a spectrometer to ensure it does not emit wavelengths in the blue or UV range.[2] Wrap all tubes and containers with aluminum foil for extra protection.[3]
-
-
Possible Cause 2: Inadequate Temperature Control. Elevated temperatures during the procedure can cause thermal isomerization.
-
Possible Cause 3: Light Exposure During HPLC Analysis. The HPLC autosampler may not be sufficiently shielded from ambient light.
-
Issue 2: Inconsistent or Non-Reproducible Results Between Replicates
-
Question: I am getting high variability in my results across different samples that were processed using the same protocol. Why is this happening?
-
Answer: High variability is often caused by subtle, inconsistent handling procedures or contamination.
-
Possible Cause 1: Variable Light Exposure. Even minor differences in the duration or intensity of light exposure between samples can lead to significant variability.[2]
-
Solution: Standardize every light-sensitive step of the protocol. Ensure that each sample is handled for the same amount of time and under identical lighting conditions.
-
-
Possible Cause 2: Contaminating Isomerizing Agents. Trace amounts of acids or other reactive species on glassware or in reagents can catalyze isomerization.
-
Possible Cause 3: Degradation of Stock Solution. If a single stock solution is used over time, it may degrade, leading to inconsistent results in later experiments.
-
Quantitative Data Summary
The following table summarizes the key environmental and chemical factors that influence this compound isomerization during extraction protocols.
| Factor | Effect on Isomerization | Recommended Mitigation Strategy |
| Light (White/Blue/UV) | Significantly increases the rate of photoisomerization.[2][3] | Work in a darkroom under dim red light; use amber vials and light-blocking materials.[2][3] |
| Temperature | Higher temperatures increase the rate of thermal isomerization.[2] | Keep samples, reagents, and equipment on ice or chilled; store long-term at -80°C.[2] |
| Oxygen | Promotes oxidative damage, which can contribute to degradation and isomerization.[2] | Degas solvents; purge storage vials with inert gas (argon or nitrogen).[2][3] |
| pH | Acidic conditions (pH 5.5-6.0) favor isomerization.[2] | Maintain a neutral to slightly basic pH for all buffers and solutions.[2] |
| Solvent Polarity | High polarity can increase the isomerization rate of certain retinoids.[7] | Select solvents based on the specific retinoid and validate the method; use high-purity solvents.[2] |
| Mechanical Stress | Vigorous vortexing or shaking may contribute to degradation.[2] | Mix gently by inversion or light vortexing; use appropriate homogenization techniques.[2] |
Experimental Protocols
Protocol: Isomerization-Minimizing this compound Extraction from Ocular Tissue
This protocol must be performed in a darkroom under dim red light.
Materials:
-
Dissection tools (forceps, scissors), pre-chilled
-
Dounce homogenizer or bead-based homogenizer with cooling capability, pre-chilled
-
Microcentrifuge tubes (amber or wrapped in foil), pre-chilled
-
Ice bucket
-
Inert gas (Argon or Nitrogen)
-
Solvents (e.g., Hexane (B92381), Ethanol), HPLC-grade, degassed
-
Extraction Buffer (e.g., Phosphate-buffered saline with antioxidants like 0.1% BHT)
-
Pasteur pipettes, pre-chilled
Procedure:
-
Tissue Dissection: a. Place the enucleated eye in a petri dish on ice.[6] b. Under dim red light, carefully dissect the retina from the eye cup.[11] Work swiftly to minimize exposure to any environmental factors. c. Immediately transfer the isolated this compound tissue into a pre-chilled, foil-wrapped microcentrifuge tube on ice.
-
Homogenization: a. Add a suitable volume of ice-cold extraction buffer to the tissue. b. Homogenize the tissue using a pre-chilled Dounce homogenizer until the tissue is fully dissociated. Alternatively, use a bead homogenizer with appropriate cooling settings.[6]
-
Solvent Extraction: a. Add an appropriate volume of a degassed organic solvent (e.g., a 2:1 mixture of hexane and ethanol). b. Mix the sample gently by inverting the tube for 2-3 minutes. Avoid vigorous vortexing.[2] c. Centrifuge at a low temperature (4°C) to separate the phases.
-
Sample Collection and Storage: a. Carefully collect the organic (upper) phase containing the retinoids using a pre-chilled glass Pasteur pipette and transfer it to a new, pre-chilled amber vial. b. Evaporate the solvent under a gentle stream of inert gas. c. Resuspend the dried retinoid extract in a suitable solvent for analysis (e.g., mobile phase for HPLC). d. Purge the headspace of the vial with inert gas, seal tightly, and wrap with parafilm.[2][3] e. Proceed immediately to analysis or store at -80°C.[3]
Visualizations
The following diagrams illustrate key workflows and decision-making processes for optimizing this compound extraction.
Caption: A generalized workflow for this compound extraction emphasizing key steps to prevent isomerization.
Caption: A decision tree for troubleshooting common problems encountered during this compound extraction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects on the time-dependent photoisomerization of methyl retinoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent effects on the low-lying excited states of a model of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulating with Retinaldehyde for Topical Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with retinaldehyde.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the formulation of retinaldehyde for topical applications.
Chemical Instability of Retinaldehyde
Retinaldehyde is notoriously unstable, degrading in the presence of light, oxygen, and heat.[1][2] This degradation can lead to a loss of efficacy and the formation of irritant byproducts.[1]
Question: My retinaldehyde formulation is changing color and losing potency. What's happening and how can I prevent it?
Answer: Discoloration and loss of potency are classic signs of retinaldehyde degradation. Retinaldehyde is highly susceptible to oxidation and isomerization when exposed to environmental factors.[2]
Troubleshooting Steps:
-
pH Optimization: The pH of your formulation is critical. Retinaldehyde is more stable in a slightly acidic environment. Aim for a pH range of 3.5 to 6.5.[3][4]
-
Antioxidant Addition: Incorporate antioxidants into your formulation to quench free radicals and prevent oxidative degradation. Common choices include:
-
Chelating Agents: Use chelating agents like EDTA to bind metal ions that can catalyze degradation reactions.
-
Inert Atmosphere: During manufacturing, blanket your formulation with an inert gas like nitrogen or argon to minimize exposure to oxygen.[8]
-
Opaque & Airless Packaging: Package your final product in opaque, airless containers to protect it from light and oxygen.[4]
Logical Relationship: Factors Leading to Retinaldehyde Degradation
Caption: Key environmental factors that contribute to the degradation of retinaldehyde.
Solubility and Bioavailability
Retinaldehyde is a lipophilic molecule with poor water solubility, which can limit its bioavailability in aqueous-based topical formulations.[9][10]
Question: I'm having trouble dissolving retinaldehyde in my formulation, and I'm concerned about its penetration into the skin.
Answer: The poor water solubility of retinaldehyde is a common formulation hurdle. Enhancing its solubility and employing a suitable delivery system are key to ensuring it can effectively penetrate the stratum corneum.
Troubleshooting Steps:
-
Solvent Selection: Use appropriate organic solvents to dissolve retinaldehyde before incorporating it into the final formulation.[11]
-
Encapsulation Technologies: Encapsulating retinaldehyde can improve its stability, solubility, and skin penetration while reducing irritation.[2] Consider the following options:
-
Liposomes: Phospholipid vesicles that can encapsulate lipophilic molecules.[12]
-
Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can enhance skin penetration.[13]
-
Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[14]
-
Solid Lipid Nanoparticles (SLNs): Lipid nanoparticles that are solid at room temperature.
-
Microspheres/Nanospheres: Polymeric particles that can provide controlled release.
-
Quantitative Data: Retinaldehyde Solubility
| Solvent | Solubility |
| Ethanol | ~25 mg/mL[11] |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL[11] |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL[11] |
| Water | <70 mg/L (at 25°C)[10] |
Skin Irritation
While generally better tolerated than retinoic acid, retinaldehyde can still cause skin irritation, especially at higher concentrations.[15]
Question: My test subjects are experiencing redness and peeling with my retinaldehyde formulation. How can I reduce irritation?
Answer: Skin irritation is a known side effect of retinoids due to their mechanism of action, which involves increasing cell turnover.[15]
Troubleshooting Steps:
-
Concentration Optimization: Use the lowest effective concentration of retinaldehyde. Clinical studies have shown efficacy at concentrations of 0.05% and 0.1%.[16]
-
Controlled Release Systems: Encapsulation technologies not only improve stability but can also provide a sustained release of retinaldehyde, minimizing irritation.[2]
-
Soothing Ingredients: Incorporate anti-inflammatory and barrier-supporting ingredients into your formulation, such as:
-
Gradual Introduction: Advise users to introduce the product gradually into their skincare routine to allow the skin to acclimate.
Quantitative Data: Clinical Efficacy and Tolerability of Retinaldehyde
| Concentration | Study Duration | Efficacy Results | Tolerability |
| 0.1% | 3 months | 13.7% improvement in skin texture, 10.2% increase in hydration, 6.5% improvement in melanin (B1238610) index.[16] | Well tolerated.[16] |
| 0.05% | 3 months | 12.6% improvement in skin texture, 6.0% increase in hydration.[16] | Well tolerated.[16] |
| 0.1% | 8 weeks | 12% visible change in facial fine lines, 19% improvement in visible hyperpigmentation, 5% improvement in visible texture, 20% improvement in pores.[19] | Safe and well-tolerated; patch testing revealed no sensitization or irritation.[17][19] |
Experimental Protocols
HPLC Method for Stability Testing of Retinaldehyde in a Cream Formulation
This protocol outlines a general method for quantifying retinaldehyde in a topical cream to assess its stability over time.
Experimental Workflow: HPLC Stability Testing
Caption: A streamlined workflow for assessing the stability of retinaldehyde in a cream formulation using HPLC.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the cream formulation.
-
Extract retinaldehyde using a suitable organic solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and n-hexane) containing an antioxidant like BHT (0.5 mg/mL) to prevent degradation during extraction.[6]
-
Vortex or sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to separate the excipients.
-
Collect the supernatant and, if necessary, evaporate the solvent under a stream of nitrogen.[6]
-
Reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of solvents like methanol and water, or acetonitrile and water.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 325 nm for retinaldehyde.[6]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of retinaldehyde.
-
Calculate the concentration of retinaldehyde in the sample by comparing its peak area to the standard curve.
-
In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol describes a method to evaluate the permeation of retinaldehyde from a topical formulation through a skin model.
Methodology:
-
Skin Membrane Preparation:
-
Use excised human or animal (e.g., pig) skin.[20]
-
Carefully remove any subcutaneous fat.
-
The skin can be used as full-thickness or dermatomed.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[20]
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a surfactant like Tween 80 to ensure sink conditions) and maintain at 32°C to mimic skin surface temperature.[20]
-
Stir the receptor fluid continuously.
-
-
Experiment Execution:
-
Apply a known quantity of the retinaldehyde formulation to the surface of the skin in the donor chamber.[20]
-
At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.
-
Analyze the collected samples for retinaldehyde content using a validated analytical method like HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of retinaldehyde permeated per unit area over time.
-
Determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Human Repeat Insult Patch Test (HRIPT) for Skin Irritation and Sensitization
This is a standardized clinical test to assess the potential of a topical product to cause irritation and allergic contact dermatitis.
Methodology:
-
Induction Phase:
-
Apply the test product under an occlusive or semi-occlusive patch to the skin of human volunteers (typically on the back).[21]
-
The patch is left in place for 24-48 hours.[22]
-
This process is repeated nine times over a three-week period.[21]
-
The site is graded for any signs of irritation (erythema, edema) after each application.
-
-
Rest Phase:
-
A two-week period with no product application follows the induction phase.[21]
-
-
Challenge Phase:
-
After the rest period, apply the test product to a new, untreated skin site.[21]
-
Evaluate the challenge site for any reaction at 24, 48, 72, and 96 hours after application.[21]
-
A reaction at the challenge site that is more severe than any reaction observed during the induction phase may indicate sensitization.
-
Signaling Pathway
Vitamin A Conversion Pathway in the Skin
Caption: The metabolic pathway of vitamin A conversion in the skin to its biologically active form, retinoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. deverauxspecialties.com [deverauxspecialties.com]
- 3. jchr.org [jchr.org]
- 4. Retinal (Retinaldehyde) - MySkinRecipes [myskinrecipes.com]
- 5. Alpha-Tocopherol-Infused Flexible Liposomal Nanocomposite Pressure-Sensitive Adhesive: Enhancing Skin Permeation of Retinaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kth.diva-portal.org [kth.diva-portal.org]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. diva-portal.org [diva-portal.org]
- 9. youtube.com [youtube.com]
- 10. 116-31-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. gcimagazine.com [gcimagazine.com]
- 15. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of retinaldehyde 0.1% and 0.05% creams used to treat photoaged skin: A randomized double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Clinical Efficacy and Tolerability of a Novel Retinaldehyde Serum with Firming Peptides to Improve Skin Texture and Signs of Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijprajournal.com [ijprajournal.com]
- 19. The Clinical Efficacy and Tolerability of a Novel Retinaldehyde Serum with Firming Peptides to Improve Skin Texture and Signs of Photoaging - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 20. Retinol semisolid preparations in cosmetics: transcutaneous permeation mechanism and behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 22. ftp.cdc.gov [ftp.cdc.gov]
Technical Support Center: Minimizing Retinal-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize retinal-induced cytotoxicity in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound compounds, providing potential causes and solutions in a question-and-answer format.
All-trans-Retinal (atRAL) Preparation and Handling
Question: My all-trans-retinal (atRAL) solution is precipitating in the cell culture medium. What can I do?
Answer:
-
Cause: atRAL is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. Direct dilution of a concentrated DMSO stock into the medium can cause it to crash out of solution.
-
Solution:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of atRAL in an organic solvent such as DMSO or ethanol. For a 10 mM stock solution of all-trans-retinoic acid (a related compound), you can dissolve 5 mg in 1.66 mL of DMSO. If a precipitate is observed, gentle warming to 37°C for 2-5 minutes can aid dissolution.[1] All preparations should be done in subdued light.
-
Working Solution Preparation: Pre-warm the cell culture medium to 37°C before adding the atRAL stock solution. Instead of adding the stock directly to the final volume, perform a serial dilution by first diluting the stock in a smaller volume of medium, mixing thoroughly, and then adding this intermediate dilution to the final culture volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[1][2]
-
Serum/Albumin: If your experimental design allows, the presence of fetal bovine serum (FCS) or bovine serum albumin (BSA) in the culture medium can help stabilize retinoids and prevent their loss due to absorption to plasticware.[3]
-
Fresh Preparation: Prepare fresh dilutions of atRAL in medium for each experiment and do not store them for extended periods.
-
Cell Viability Assays (MTT/WST)
Question: I am seeing high variability or inconsistent results in my MTT assay when testing atRAL cytotoxicity. What are the possible reasons?
Answer:
-
Cause 1: atRAL Interference: atRAL can absorb light in the same range as the formazan (B1609692) product of the MTT assay, leading to artificially high absorbance readings.
-
Solution 1: Always include a "no-cell" control with atRAL at the same concentrations used in the experiment to measure its intrinsic absorbance. Subtract this background absorbance from your experimental readings.
-
Cause 2: Photodegradation of atRAL: atRAL is light-sensitive and can degrade upon exposure to light, and its degradation products can be more cytotoxic than atRAL itself.[4][5]
-
Solution 2: Protect your cell culture plates from light by wrapping them in aluminum foil during incubation and performing all manipulations under subdued lighting.
-
Cause 3: DMSO Toxicity: High concentrations of the vehicle, DMSO, can be toxic to this compound cells.
-
Solution 3: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is below toxic levels (<0.1%).
Cytotoxicity Assays (LDH)
Question: My LDH assay is not showing a significant increase in LDH release even at high concentrations of atRAL where I expect to see cell death. What could be the issue?
Answer:
-
Cause 1: Timing of Assay: LDH is released upon loss of membrane integrity, which is a late event in apoptosis. If atRAL is inducing apoptosis, significant LDH release may only be detectable after a prolonged incubation period.
-
Solution 1: Perform a time-course experiment to determine the optimal time point for measuring LDH release after atRAL treatment.
-
Cause 2: LDH Instability: The LDH enzyme can be unstable in the culture supernatant over time.
-
Solution 2: Collect the supernatant at the end of the treatment period and perform the assay immediately, or store it at 4°C for a short period. Avoid freeze-thaw cycles.
-
Cause 3: Low Cell Number: An insufficient number of cells will not release enough LDH to be detected reliably.
-
Solution 3: Optimize the cell seeding density for your specific cell type to ensure that the maximum LDH release control gives a robust signal.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of all-trans-retinal (atRAL)-induced cytotoxicity?
A1: The primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to a cascade of downstream events including endoplasmic reticulum (ER) stress, activation of c-Jun N-terminal kinase (JNK) signaling, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[6][7][8]
Q2: What are typical effective concentrations of atRAL to induce cytotoxicity in cell culture?
A2: The effective concentration of atRAL can vary depending on the cell type, incubation time, and experimental conditions. For example, in 661W photoreceptor cells, the IC50 value for atRAL after a 6-hour incubation was found to be 5.68 µM.[6] In human RPE cells, significant cytotoxicity was observed at concentrations of 25 µM and 50 µM.[9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How can I protect my cells from atRAL-induced phototoxicity?
A3: Since atRAL is a photosensitizer, it's crucial to minimize light exposure during experiments. Incubate cell culture plates in the dark (e.g., wrapped in foil) and perform all manipulations under dim or red light to prevent the light-induced degradation of atRAL and subsequent phototoxicity.[4]
Q4: What is the role of the vehicle (e.g., DMSO) in these experiments?
A4: DMSO is a common solvent used to dissolve hydrophobic compounds like atRAL. However, DMSO itself can be toxic to cells at higher concentrations. It is essential to include a vehicle control (cells treated with the same concentration of DMSO as the atRAL-treated cells) in every experiment to distinguish the cytotoxic effects of atRAL from those of the solvent. The final DMSO concentration should be kept as low as possible, typically below 0.1%.[2]
Q5: Which cell lines are commonly used to study this compound cytotoxicity?
A5: The human this compound pigment epithelium cell line ARPE-19 is a widely used and well-characterized model.[6][10] Other relevant cell lines include the 661W mouse photoreceptor cell line.[6][11] Primary RPE cells are also used for their closer resemblance to the in vivo state.
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxicity of this compound and related compounds in this compound cell lines.
Table 1: IC50 Values of Retinoids in this compound Cells
| Compound | Cell Line | Incubation Time | IC50 Value | Citation |
| All-trans-retinal (atRAL) | 661W Photoreceptor Cells | 6 hours | 5.68 µM | [6] |
| All-trans-retinoic acid (ATRA) | ARPE-19 | 24 hours | 13.88 µmol/L | [6] |
| All-trans-retinoic acid (ATRA) | ARPE-19 | 48 hours | 11.99 µmol/L | [6] |
Table 2: Cytotoxicity of all-trans-Retinal in Human RPE Cells
| atRAL Concentration | Incubation Time | Assay | Result | Citation |
| 20 µM | 24 hours | MTS | ~20% decrease in viability | [12] |
| 40 µM | 24 hours | MTS | ~40% decrease in viability | [12] |
| 60 µM | 24 hours | MTS | Almost complete inhibition | [12] |
| 25 µM | Not specified | Various | Significant increase in intracellular oxidized glutathione (B108866) (GSSG) and lipid hydroperoxide production | [9] |
| 50 µM | Not specified | Various | Significant increase in intracellular oxidized glutathione (GSSG) and lipid hydroperoxide production | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10³ cells/well in 100 µL of complete medium and incubate for 48 hours.
-
Treatment: Treat the cells with various concentrations of atRAL or vehicle control (DMSO) for the desired duration (e.g., 24-72 hours). Include "no-cell" control wells with the same concentrations of atRAL to measure background absorbance.
-
MTT Addition: At the end of the treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the "no-cell" controls. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cytotoxicity Assessment (LDH Assay)
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with atRAL as described for the MTT assay. Include three control groups for each cell type and condition:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.
-
Experimental: Cells treated with atRAL.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Probe Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS) and then incubate with 5 µM CM-H2DCFDA probe in HBSS for 1 hour at 37°C in the dark.
-
Treatment: Wash the cells again with HBSS and then expose them to different concentrations of atRAL in HBSS.
-
Fluorescence Measurement: Measure the fluorescence intensity immediately and at different time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Caspase-3 Activity Assay
-
Cell Lysis: After atRAL treatment, wash the cells with cold PBS and lyse them using a specific cell lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, incubate a specific amount of protein (e.g., 50-200 µg) from each sample with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) in the provided reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of ~400/505 nm (for fluorometric assays).
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling cascade of atRAL-induced apoptosis.
Caption: General workflow for assessing atRAL cytotoxicity.
Caption: Troubleshooting flowchart for atRAL precipitation.
References
- 1. reprocell.com [reprocell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of all-trans-retinal increases upon photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of All-Trans-Retinal Increases Upon Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of JNK signaling promotes all-trans-retinal–induced photoreceptor apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SHP-1 knockdown suppresses mitochondrial biogenesis and aggravates mitochondria-dependent apoptosis induced by all trans this compound through the STING/AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of A2E cytotoxicity and phototoxicity with all-trans-retinal in human this compound pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. All-trans retinoic acid increases ARPE-19 cell apoptosis via activation of reactive oxygen species and endoplasmic reticulum stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eIF2α incites photoreceptor cell and retina damage by all-trans-retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of A2E Cyto- and Phototoxicity with all-trans-Retinal in Human this compound Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Shelf-Life of Retinal-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of retinal-containing compounds. Our goal is to help you improve the stability and extend the shelf-life of these potent but sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound-containing compounds?
A1: this compound and its derivatives are highly susceptible to degradation from several environmental factors. The primary culprits are:
-
Light: Exposure to UV and even visible light can cause rapid isomerization and degradation.[1][2][3][4][5][6]
-
Oxygen: this compound is prone to oxidation, which breaks down the molecule and reduces its efficacy, often leading to discoloration and the formation of irritating byproducts.[1][3][4][6]
-
Heat: Elevated temperatures accelerate the rate of chemical degradation.[1][3][4]
-
pH: this compound is most stable in a slightly acidic environment. Formulations with a pH outside the optimal range can lead to accelerated breakdown.[1]
Q2: My this compound solution is changing color. What does this indicate?
A2: A color change, typically to a more yellow or brownish hue, is a common indicator of this compound degradation. This is often due to oxidation and the formation of various degradation byproducts.[3] It signifies a loss of potency and an increased risk of skin irritation.[3]
Q3: What is the optimal pH range for formulating with this compound?
A3: For maximum stability, this compound-containing formulations should ideally be maintained within a pH range of 5.0 to 6.0.[1] Highly acidic or alkaline conditions can significantly accelerate its degradation.[1]
Q4: Can I mix this compound with other active ingredients in my formulation?
A4: Co-formulating this compound with other actives requires careful consideration. Avoid mixing it with highly acidic ingredients like alpha-hydroxy acids (AHAs) and beta-hydroxy acids (BHAs), as they can destabilize the this compound.[4] However, combining it with antioxidants can provide synergistic protection against degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in my formulation. | 1. Exposure to light and/or air during manufacturing and storage. 2. Incompatible packaging. 3. Suboptimal pH of the formulation. 4. High-temperature processing or storage. | 1. Incorporate antioxidants like Vitamin E, ascorbyl palmitate, or ferulic acid into your formulation.[1] 2. Manufacture in smaller batches to minimize exposure time.[1] 3. Use airless pumps, opaque tubes, or foil-lined packaging to protect from light and oxygen.[1] 4. Buffer the formulation to a pH between 5.0 and 6.0.[1] 5. Store raw materials and finished products at controlled room temperature (below 25°C) and use cooling phases during manufacturing.[1] |
| My this compound-containing product is causing significant skin irritation. | 1. Degradation of this compound leading to irritating byproducts.[3] 2. High concentration of free this compound. | 1. Implement stabilization strategies to prevent degradation (see above). 2. Utilize encapsulation technologies (e.g., liposomes, solid lipid nanoparticles) to provide a controlled, sustained release of this compound, which can reduce irritation.[[“]][8] 3. Incorporate soothing and barrier-enhancing agents like ceramides (B1148491) or hydrating ingredients into the formulation.[[“]] |
| The color of my this compound cream is inconsistent between batches. | 1. Variations in exposure to oxygen and light during manufacturing. 2. Inconsistent quality of raw materials. | 1. Standardize manufacturing processes to minimize exposure to degradative elements. 2. Ensure consistent quality of the this compound raw material and other ingredients through rigorous quality control. |
| My water-based this compound serum is separating. | 1. Poor emulsification. 2. Incompatible base ingredients. | 1. Optimize the emulsifier system for the target pH range. 2. Use stable, non-reactive emollients such as esters or silicones. Avoid unsaturated oils that can generate peroxides.[1] |
Data on Stabilization Strategies
The following table summarizes the effectiveness of various stabilization techniques on this compound shelf-life.
| Stabilization Method | Mechanism of Action | Reported Stability Improvement | Key Benefits |
| Encapsulation (e.g., Liposomes, Nanoparticles) | Creates a protective barrier around the this compound molecule, shielding it from light, oxygen, and heat.[1][[“]] | Can be up to nine times more stable than free this compound, with over 92% retention after 4 weeks at 40°C.[3] | - Improved shelf-life - Controlled, sustained release - Reduced skin irritation[1][[“]][8] |
| Antioxidant Addition (e.g., Vitamin E, Ferulic Acid) | Scavenges free radicals, preventing oxidative degradation of this compound.[1] | Significantly reduces degradation, especially in the presence of other antioxidants. | - Protects this compound potency - Preserves overall formulation integrity |
| pH Control (5.0-6.0) | Maintains this compound in its most stable chemical state.[1] | Prevents accelerated breakdown caused by acidic or alkaline conditions.[1] | - Enhances stability - Ensures compatibility with other ingredients |
| Opaque & Airless Packaging | Minimizes exposure to light and oxygen.[1] | Significantly reduces degradation rates compared to open jars or transparent containers. | - Preserves potency until use - Prevents contamination |
Experimental Protocols
Protocol 1: Stability Testing of this compound Formulations using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of a this compound-containing formulation over time and under various stress conditions.
1. Objective: To quantify the concentration of this compound in a formulation at different time points and under specific storage conditions (e.g., temperature, light exposure) to determine its degradation rate.
2. Materials:
-
This compound-containing formulation
-
HPLC-grade methanol (B129727) (with or without an antioxidant like BHT, e.g., 0.5 mg/mL)[9]
-
HPLC system with a UV/VIS detector[9]
-
C18 reversed-phase HPLC column
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Incubators/ovens for temperature stress testing
-
Photostability chamber
3. Sample Preparation:
-
Accurately weigh a known amount of the this compound-containing formulation into a volumetric flask.
-
Add a precise volume of HPLC-grade methanol (containing BHT if necessary to prevent degradation during extraction).[9]
-
Vortex or sonicate the mixture to ensure complete extraction of the this compound.
-
Allow the solution to settle, or centrifuge to pellet any insoluble excipients.
-
Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, for example, 1% ammonium acetate and methanol (12:88 v/v).[9]
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C).
-
Injection Volume: Inject a fixed volume of the prepared sample (e.g., 20 µL).
-
Detection: Monitor the eluent at the maximum absorbance wavelength for this compound (typically around 325 nm).
-
Quantification: Create a calibration curve using standard solutions of known this compound concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
5. Stability Study Design:
-
Prepare multiple samples of the formulation.
-
Store the samples under different conditions:
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.
-
Analyze the samples using the HPLC method described above to determine the remaining percentage of this compound.
-
The degradation of retinoids often follows first-order kinetics, which can be used to predict the shelf-life of the product.[2][5]
Visualizations
References
- 1. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 2. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deverauxspecialties.com [deverauxspecialties.com]
- 4. deverauxspecialties.com [deverauxspecialties.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
troubleshooting low yields in synthetic retinal analogue synthesis
Welcome to the technical support center for the synthesis of synthetic retinal analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction yield is consistently low. What are the most common causes?
A1: Low yields in Wittig reactions for this compound analogue synthesis can stem from several factors:
-
Poor Ylide Formation: The base used may be old, not strong enough, or used in insufficient quantity to fully deprotonate the phosphonium (B103445) salt.[1] Unstabilized ylides, which are highly reactive, can also be unstable and decompose before reacting with the aldehyde.[1]
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to moisture and oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1] The reaction temperature is also critical; ylide formation is often performed at low temperatures (-78°C to 0°C) to maintain stability.
-
Starting Material Quality: The purity of the aldehyde is crucial. Aldehydes can oxidize to carboxylic acids, which will be quenched by the ylide, reducing the overall yield.[1]
-
Steric Hindrance: Sterically hindered ketones and aldehydes can react slowly, leading to lower yields, especially with stabilized ylides.[1] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[1]
Q2: I am observing a mixture of E/Z isomers in my final product. How can I improve the stereoselectivity of my olefination reaction?
A2: The stereochemical outcome of olefination reactions is highly dependent on the type of reagent and reaction conditions used:
-
Wittig Reaction:
-
Non-stabilized ylides (e.g., when R is an alkyl group) predominantly form Z-alkenes.[2]
-
Stabilized ylides (e.g., when R is an ester or ketone) favor the formation of E-alkenes.[2]
-
The presence of lithium salts can decrease Z-selectivity, so using sodium or potassium-based bases can be advantageous for obtaining the Z-isomer.[3]
-
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
The standard HWE reaction generally favors the formation of the thermodynamically more stable E-alkene with high selectivity.[4][5][6]
-
For the synthesis of Z-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6), is highly effective.[4]
-
Q3: What is the best way to purify my synthetic this compound analogue and separate the different isomers?
A3: High-Performance Liquid Chromatography (HPLC) and flash column chromatography are the most common and effective methods for purifying this compound analogues and separating isomers.
-
HPLC: Reversed-phase HPLC is a powerful technique for separating this compound isomers.[7] Isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) on a C18 column is a common setup.[7]
-
Flash Column Chromatography: This is a widely used preparative technique. A silica (B1680970) gel stationary phase with a non-polar mobile phase, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or ether, is typically employed.[8] The polarity of the solvent system is gradually increased to elute the different isomers.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Wittig Reaction
This guide provides a step-by-step approach to diagnosing and resolving low yields in your Wittig reaction.
Caption: Troubleshooting workflow for low Wittig reaction yields.
Issue 2: Poor Stereoselectivity in Olefination
This guide helps in selecting the right reaction and conditions to achieve the desired E/Z isomer.
Caption: Logic for selecting an appropriate olefination strategy.
Quantitative Data Summary
The choice of base and reaction conditions can significantly impact the yield of olefination reactions. Below are tables summarizing typical yields under different conditions.
Table 1: Comparison of Bases in Wittig Reactions
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| n-Butyllithium (n-BuLi) | THF | -78 to RT | 70-95 | Strong base, requires strictly anhydrous conditions.[3] |
| Sodium Hydride (NaH) | THF/DMF | 0 to RT | 60-90 | Heterogeneous, requires careful handling.[9] |
| Potassium t-Butoxide | THF | 0 to RT | 50-85 | Good for generating ylides in situ. |
| Sodium Hydroxide (50%) | CH₂Cl₂/H₂O | RT | 30-70 | Phase-transfer conditions, may result in lower yields.[10] |
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Conditions and Yields
| Base | Additive | Solvent | Temperature (°C) | Typical Yield (%) | Stereoselectivity (E:Z) |
| NaH | None | THF/DMF | 0 to RT | 80-95 | >95:5 |
| LiCl/DBU | LiCl | CH₃CN | RT | 75-90 | >95:5 |
| KHMDS | 18-crown-6 | THF | -78 | 70-90 | <5:95 (Still-Gennari) |
| Ba(OH)₂ | None | THF/H₂O | RT | 60-85 | >90:10 |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction
This protocol outlines a general procedure for the synthesis of a this compound analogue using a non-stabilized Wittig reagent to favor the Z-isomer.
Caption: Experimental workflow for a typical Wittig reaction.
Materials:
-
Triphenylphosphonium salt (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, suspend the triphenylphosphonium salt in anhydrous THF in a flame-dried, three-necked flask.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Stir the mixture at -78°C for 1 hour.
-
Dissolve the aldehyde in anhydrous THF and add it dropwise to the ylide solution at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes a standard HWE reaction to favor the synthesis of the E-isomer of a this compound analogue.
Caption: Experimental workflow for a standard HWE reaction.
Materials:
-
Phosphonate ester (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, dissolve the phosphonate ester in anhydrous THF in a flame-dried, three-necked flask.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the sodium hydride in small portions. Hydrogen gas will evolve. Stir the mixture at 0°C for 30 minutes, then at room temperature for another 30 minutes.
-
Cool the reaction mixture back to 0°C.
-
Dissolve the aldehyde in anhydrous THF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Purification of this compound Analogues by HPLC
System:
-
Column: Reversed-phase C18 column (e.g., Vydac C18).[7]
-
Mobile Phase A: 0.1 M Ammonium Acetate in Water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Detection: UV detector at a wavelength appropriate for the specific this compound analogue (typically 325-380 nm).
Isocratic Method Example:
-
Mobile Phase: A fixed mixture of Mobile Phase A and B (e.g., 40:60 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Procedure:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated column.
-
Monitor the elution of isomers and collect the desired fractions.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 4: Purification by Flash Column Chromatography
System:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice. The optimal solvent system should be determined by TLC analysis first.[8]
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin eluting with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, then 20% ethyl acetate in hexanes) to elute the more polar isomers and impurities.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
References
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. A reversed-phase high-performance liquid chromatographic method to analyze this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. delval.edu [delval.edu]
Technical Support Center: Overcoming Retinal Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address retinal instability in long-term ex vivo experiments.
Troubleshooting Guides
This section addresses common issues encountered during long-term this compound explant experiments in a question-and-answer format.
Question: My this compound explants are showing significant thinning and loss of laminar structure within the first week. What are the likely causes and how can I mitigate this?
Answer: Rapid degradation of this compound explants is a common challenge. The primary causes include:
-
Axotomy of this compound Ganglion Cells (RGCs): The process of dissecting the retina severs the optic nerve, leading to the programmed cell death (apoptosis) of RGCs.[1][2]
-
Lack of Blood Circulation: Ex vivo cultures lack the vascular supply that provides essential nutrients and removes waste products in vivo.[3]
-
Absence of the this compound Pigment Epithelium (RPE): The RPE is crucial for photoreceptor survival and function.[3] If the RPE is removed during dissection, photoreceptor degeneration is accelerated.
-
Oxidative Stress: The retina has high oxygen consumption and is susceptible to oxidative damage from reactive oxygen species (ROS), which can be exacerbated in culture conditions.[3][4][5]
-
Suboptimal Culture Conditions: Improper media composition, temperature, or CO2 levels can stress the tissue.
Troubleshooting Steps:
-
Refine Dissection Technique: Minimize mechanical stress during dissection. Whenever possible, consider techniques that preserve the optic nerve stump, which has been shown to prolong RGC viability.[1][2]
-
Optimize Culture Medium: Utilize a neuroprotective medium such as Neurobasal medium supplemented with B27, N2, and other growth factors.[3] For long-term cultures, a serum-free, defined medium like R16 can also be effective.[6]
-
Co-culture with RPE: If feasible for your experimental design, co-culturing the neural retina with its intact RPE layer can significantly improve photoreceptor survival.[3]
-
Maintain Proper Culture Interface: Culture explants at the air-medium interface on a porous membrane to ensure adequate oxygenation and nutrient supply.
-
Control for Contamination: Employ strict aseptic techniques and consider the use of antibiotics and antimycotics in the culture medium, especially for tissues sourced from non-sterile environments.
Question: I am observing a high rate of photoreceptor cell death in my cultures. What specific pathways are involved and how can I target them?
Answer: Photoreceptor cell death in this compound explants is often mediated by apoptosis and necroptosis.
-
Apoptosis: This is a programmed cell death pathway involving the activation of caspases. Key triggers in culture include stress from the artificial environment and the lack of survival signals normally provided by the RPE.
-
Necroptosis: This is a form of programmed necrosis that is independent of caspases and is mediated by the RIPK1, RIPK3, and MLKL protein cascade.[7][8][9] This pathway can be activated by factors such as oxidative stress and inflammation.
Intervention Strategies:
-
Anti-Apoptotic Agents: While broad-spectrum caspase inhibitors can be used, their efficacy may be limited as other cell death pathways are also active.
-
Neurotrophic Factors: Supplementing the culture medium with neurotrophic factors like brain-derived neurotrophic factor (BDNF) and ciliary neurotrophic factor (CNTF) can promote photoreceptor survival.
-
Antioxidants: To combat oxidative stress, consider adding antioxidants such as N-acetylcysteine (NAC) to the culture medium. Activating the endogenous antioxidant response through the Nrf2 signaling pathway is another potential therapeutic strategy.[6][10][11]
-
Inhibitors of Necroptosis: Pharmacological inhibitors of RIPK1 can block the necroptotic pathway and have shown to be protective in some models of this compound degeneration.
Frequently Asked Questions (FAQs)
Q1: What is the expected rate of this compound ganglion cell (RGC) loss in a typical mouse this compound explant culture?
A1: RGC loss is significant in the first week of culture due to axotomy. You can expect a decrease of approximately 21% in the first two days, and up to a 70% loss by day 14.[4] The rate of apoptosis in the ganglion cell layer typically peaks around 7 days in vitro (DIV).[4]
Q2: How long can I realistically maintain a viable this compound explant culture?
A2: With optimized protocols, mouse this compound explants can be maintained for at least two weeks, retaining their basic laminar structure.[6] Porcine this compound explants, which are structurally more similar to human retinas, have been successfully cultured for up to 28 days.[12] However, functional responses, such as light-evoked activity, may decline more rapidly than morphological integrity.[4]
Q3: My electroretinogram (ERG) signals are diminishing over time. What does this indicate?
A3: A decline in ERG amplitudes is indicative of functional degradation of the retina. The a-wave corresponds to the function of photoreceptors, while the b-wave reflects the activity of downstream bipolar and Müller cells.[13][14][15] A reduction in the a-wave amplitude points to photoreceptor stress or death. A decrease in the b-wave amplitude suggests dysfunction in the inner this compound layers. In long-term explant cultures, a decline in both waves is expected as the tissue degrades.
Q4: Can I use this compound organoids instead of explants for my long-term studies?
A4: Yes, this compound organoids derived from human pluripotent stem cells are an increasingly popular alternative. They can recapitulate the complex histoarchitecture of the human retina and can be maintained for much longer periods than explants. Organoids are particularly useful for studying developmental processes, disease modeling, and high-throughput drug screening.
Quantitative Data on this compound Instability
The following tables summarize quantitative data on the decline of this compound viability in ex vivo culture models.
Table 1: this compound Ganglion Cell (RGC) Viability in Mouse this compound Explants Over Time
| Days in Vitro (DIV) | RGC Density (% of initial) | Apoptotic Cells in GCL (cells/300 µm) |
| 0 | 100% | 0 |
| 2 | ~79% | Not specified |
| 3 | Not specified | Increasing |
| 7 | ~50% | ~38 |
| 14 | ~30% | ~33 |
Data compiled from Alarautala et al., 2019.[4]
Table 2: Photoreceptor Viability in Mouse this compound Explants Over Time
| Days in Vitro (DIV) | Outer Nuclear Layer (ONL) Integrity | Photoreceptor Outer Segments |
| 0-4 | Slow reduction in the number of nuclear rows | Disruption and truncation visible |
| 4-8 | Continuous and significant loss of nuclei | Most outer segments are lost |
| >8 | Significant thinning of the ONL | Inner segments reduced to small spheres |
Data compiled from Müller et al., 2017.[16]
Table 3: Functional Decline in Mouse this compound Explants (ERG)
| Days in Vitro (DIV) | Photoreceptor Light Response (a-wave) | RGC Light Response |
| 2 | Measurable | Measurable |
| >2 | Not measurable | Measurable up to 7 DIV |
| >7 | Not measurable | Not measurable |
Data compiled from Alarautala et al., 2019.[4]
Key Experimental Protocols
Protocol 1: Organotypic this compound Explant Culture (Mouse)
-
Dissection:
-
Euthanize a mouse according to approved institutional protocols.
-
Enucleate the eyes and place them in ice-cold dissection medium (e.g., Ames' medium or Neurobasal medium).
-
Under a dissecting microscope, make an incision at the limbus and remove the cornea, lens, and vitreous body.
-
Carefully detach the neural retina from the RPE and sclera.
-
-
Culture Preparation:
-
Place a sterile 0.4 µm pore size cell culture insert into a well of a 6-well plate containing 1.3-1.5 mL of pre-warmed culture medium.
-
Cut the retina into four quadrants to allow it to lie flat.
-
Transfer one this compound quadrant onto the membrane of the culture insert with the photoreceptor layer facing down.
-
Remove any excess medium from the top of the insert.
-
-
Incubation and Maintenance:
-
Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2 days by replacing approximately two-thirds of the medium with fresh, pre-warmed medium.
-
Protocol 2: Assessment of Apoptosis (TUNEL Assay)
-
Fixation:
-
Fix this compound explants in 4% paraformaldehyde (PFA) in PBS for 2 hours at room temperature.
-
-
Cryoprotection:
-
Dehydrate the explants through a sucrose (B13894) gradient (e.g., 5%, 10%, 20%, 40% sucrose in PBS, 30 minutes each).
-
Embed the tissue in an optimal cutting temperature (O.C.T.) compound.
-
-
Sectioning:
-
Cut 10-12 µm thick cryosections and mount them on slides.
-
-
TUNEL Staining:
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label the fragmented DNA of apoptotic cells.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
-
Imaging:
-
Image the sections using a fluorescence microscope and quantify the number of TUNEL-positive cells in the different this compound layers.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound Ganglion Cell Apoptosis via Axotomy
Axotomy triggers the intrinsic apoptotic pathway in RGCs, primarily due to the loss of retrogradely transported neurotrophic factors. This leads to the activation of a caspase cascade.
Caption: RGC Apoptosis Pathway after Axotomy.
Signaling Pathway: Photoreceptor Necroptosis
In addition to apoptosis, photoreceptors can undergo a programmed form of necrosis called necroptosis, which is mediated by the RIPK1-RIPK3-MLKL signaling axis.
Caption: Key steps in photoreceptor necroptosis.
Signaling Pathway: Nrf2-Mediated Oxidative Stress Response
The Nrf2 pathway is a primary defense mechanism against oxidative stress in this compound cells.
Caption: Nrf2-mediated antioxidant response.
Experimental Workflow: Long-Term this compound Explant Viability Study
This diagram outlines a typical workflow for assessing this compound stability over a long-term culture period.
Caption: Workflow for a this compound explant study.
References
- 1. Caspase-Independent Component of this compound Ganglion Cell Death, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RIPK Necrotic Cell Death Pathway in Both Donor Photoreceptor and Host Immune Cells Synergize to Affect Photoreceptor Graft Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Caspase-mediated pathways in this compound ganglion cell injury: a novel therapeutic target for glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2 Signaling in this compound Ganglion Cells under Oxidative Stress in Ocular Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Necroptosis and Neuroinflammation in this compound Degeneration [frontiersin.org]
- 8. Targeting Necroptosis: A Novel Therapeutic Option for this compound Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the Nrf2 Signaling Pathway in the Retina With a Gene-Delivered Secretable and Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Porcine Retina Explants as an Alternative to In Vivo Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship between the amplitudes of the b wave and the a wave as a useful index for evaluating the electroretinogram - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 15. Frontiers | The origins of the full-field flash electroretinogram b-wave [frontiersin.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Retinal Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of retinal oxidation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
This compound is a highly unstable molecule susceptible to degradation from several environmental factors. The primary drivers of its instability are:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation.[1][2]
-
Light: this compound is extremely sensitive to both UV and visible light, which can induce photooxidation and isomerization.[1][2][3][4]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[1][2][5][6]
-
pH: this compound stability is pH-dependent, with alkaline environments often accelerating degradation.[7]
Q2: My this compound solution has changed color (e.g., turned yellow or brown). Is it still usable?
A change in color, typically to yellow or brown, is a visual indicator that the this compound has likely oxidized and degraded.[2] This degradation can lead to a loss of potency and the formation of potentially irritating byproducts.[1] It is strongly recommended to use a fresh, properly stored solution for your experiments to ensure the validity and reproducibility of your results.
Q3: I am observing a shifted absorption maximum (λmax) for my this compound sample in UV-Vis spectroscopy. What could be the cause?
A shift in the λmax of this compound can be attributed to several factors:
-
Solvent Polarity: The electronic spectrum of this compound is highly sensitive to the polarity of the solvent.[3] Ensure you are using the same solvent system as reported in the literature for comparison.
-
Isomerization: Exposure to light or heat can cause isomerization of the this compound molecule (e.g., from all-trans to cis isomers), which can alter its absorption spectrum.
-
Degradation: Oxidation products will have different chromophores and thus different absorption maxima.
Q4: What is the best way to store a stock solution of this compound?
To ensure the long-term stability of a this compound stock solution, the following storage conditions are recommended:
-
Solvent: Prepare the stock solution in a suitable organic solvent like ethanol (B145695) or DMSO.[3][8] For aqueous buffers, consider the use of a carrier protein or a mild non-ionic detergent to improve solubility and prevent aggregation.[3]
-
Temperature: Store the solution at low temperatures, preferably at -20°C or -70°C.[8][9]
-
Atmosphere: Overlay the solution with an inert gas such as nitrogen or argon to displace oxygen.[8]
-
Light Protection: Store in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[1][2]
Troubleshooting Guides
Issue 1: Baseline Noise and Drifting in Chromatographic Analysis (HPLC/UPLC)
Symptoms:
-
High background noise in the chromatogram.
-
A drifting baseline, making accurate peak integration difficult.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Sample Degradation | This compound is prone to degradation, which can introduce multiple unknown peaks and a noisy baseline. Ensure the sample was stored correctly (see FAQs). Prepare fresh solutions for analysis.[9] |
| Dissolved Gases in Solvent | Dissolved oxygen in the mobile phase can contribute to baseline instability and promote oxidation of the analyte. Degas your solvents using sonication, vacuum filtration, or helium sparging before use.[3] |
| Instrument Instability | The detector lamp or other electronic components may not have stabilized. Allow the instrument to warm up for the manufacturer-recommended time before starting your analysis.[3] |
| Contaminated Mobile Phase or Column | Impurities in the solvents or a contaminated column can lead to a noisy baseline. Use high-purity (HPLC-grade) solvents and flush the column with an appropriate cleaning solution if contamination is suspected. |
Issue 2: Low Yield or Inconsistent Results in Experiments
Symptoms:
-
Lower than expected biological activity.
-
Poor reproducibility between experimental replicates.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| This compound Oxidation | The most common cause is the degradation of this compound due to improper storage and handling. This leads to a lower concentration of the active compound. |
| Solution: Implement a strict handling protocol. Work under dim red or yellow light.[3][9] Use deoxygenated solvents.[3] Minimize the time the sample is exposed to air and light. | |
| Incorrect Concentration of Stock Solution | The initial concentration of your stock solution may be inaccurate due to degradation or weighing errors. |
| Solution: Quantify the concentration of your stock solution using UV-Vis spectroscopy before each experiment. Prepare fresh stock solutions frequently.[3] | |
| Adsorption to Labware | This compound can adsorb to certain plastics. |
| Solution: Use glass or stainless steel containers and syringes for handling this compound solutions.[9] |
Summary of Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Solid: -20°C.[8] Solution: -20°C to -70°C.[8][9] Short-term (lab bench): Keep on ice. | Reduces the rate of chemical degradation and oxidation.[1][2] |
| Light | Store in amber glass vials or wrap containers in foil.[1][2] Handle under dim red or yellow light.[3][9] | Prevents photooxidation and isomerization.[1][2][3] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[8] Use airtight containers with minimal headspace.[1][2] | Displaces oxygen to prevent oxidation.[1][2] |
| Antioxidants | Consider adding antioxidants like BHT, Vitamin E (α-tocopherol), or Vitamin C to solutions.[5][7][8] | Scavenge free radicals and inhibit the oxidation process. |
| pH | For aqueous solutions, maintain a slightly acidic to neutral pH (around 4.5-6.0).[7] | This compound is more stable in this pH range.[7] |
Experimental Protocols
Protocol: Quantification of this compound by UHPLC-MS/MS
This protocol is for the sensitive quantification of this compound in biological samples. Due to the reactive nature of this compound's aldehyde group, it is first converted to a more stable O-ethyl oxime derivative for accurate analysis.[9][10]
1. Materials and Reagents:
-
All-trans-retinal standard
-
O-ethylhydroxylamine hydrochloride
-
HEPES buffer (100 mM, pH 6.5)
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ethanol (absolute)
-
Internal Standard (IS) - e.g., a deuterated this compound analog
2. Standard Preparation:
-
Prepare a stock solution of all-trans-retinal in absolute ethanol.
-
Determine the precise concentration using a spectrophotometer (λmax ≈ 383 nm in ethanol, molar extinction coefficient ε = 42,880 M⁻¹cm⁻¹).[9]
-
Work under dim red or yellow light throughout the procedure.[9]
3. Sample Preparation and Derivatization:
-
To your sample (e.g., tissue homogenate or extract), add the internal standard.
-
Add 0.1 M O-ethylhydroxylamine in 100 mM HEPES (pH 6.5) to the sample.[9]
-
Vortex and let the reaction proceed for 15 minutes at room temperature to form the this compound-O-ethyl oxime.[10]
-
Extract the this compound oxime with hexane.[9]
-
Evaporate the hexane layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in acetonitrile for UHPLC-MS/MS analysis.[9]
4. UHPLC-MS/MS Analysis:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, for example).
-
Ionization: Positive ion Atmospheric Pressure Chemical Ionization (APCI) is often preferred for its favorable ionization efficiency for retinoids.[9]
-
Detection: Use Selected Reaction Monitoring (SRM) for high sensitivity and specificity. Optimize the MS/MS ion transitions for the this compound oxime and the internal standard.[9]
5. Quantification:
-
Create a calibration curve using the prepared standards.
-
Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Recommended workflow for this compound storage.
References
- 1. Storing Retinol: Best Practices to Maintain Its Effectiveness | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 2. How to Store Retinol Cream to Preserve Its Potency and Effectiveness | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. kth.diva-portal.org [kth.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. grandingredients.com [grandingredients.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Retinal Isomer Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of retinal isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in separating this compound isomers by HPLC?
A1: The primary challenge is achieving baseline separation of all geometric isomers (e.g., all-trans, 11-cis, 13-cis, and 9-cis) due to their structural similarity. These isomers can co-elute or exhibit poor peak shape, making accurate quantification difficult. Factors such as mobile phase composition, stationary phase selection, and temperature play a critical role in obtaining adequate resolution.
Q2: Should I use normal-phase or reversed-phase HPLC for this compound isomer separation?
A2: Both normal-phase (NP) and reversed-phase (RP) HPLC can be used, but normal-phase chromatography often provides superior resolution for separating geometric isomers of retinoids.[1][2] NP-HPLC typically employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier).[2][3] Reversed-phase methods are also common and can effectively separate this compound from other retinoids like retinol (B82714) and retinoic acid.[4][5]
Q3: How can I prevent the isomerization of this compound during sample preparation and analysis?
A3: Retinoids are highly sensitive to light, heat, and oxygen.[1][6] To minimize isomerization and degradation, all sample handling, preparation, and analysis should be performed under yellow or dim red light and in light-resistant (amber) glassware.[2][6][7] It is also crucial to avoid repeated freeze-thaw cycles and to prepare solutions fresh.[6][7]
Q4: What are "ghost peaks" and how can I eliminate them from my chromatogram?
A4: Ghost peaks, also known as spurious or artifact peaks, are unexpected peaks in a chromatogram that can interfere with accurate quantification.[7] They can originate from impurities in the mobile phase, carryover from previous injections, or contamination of the HPLC system.[7] To eliminate them, use high-purity, HPLC-grade solvents, prepare fresh mobile phase daily, filter the mobile phase, and implement a robust column and system flushing protocol between runs.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | - Inappropriate mobile phase composition.- Incorrect stationary phase.- Suboptimal flow rate or temperature. | - Mobile Phase Optimization: Adjust the polarity of the mobile phase. For NP-HPLC, vary the percentage of the polar modifier (e.g., 2-propanol, ethyl acetate (B1210297) in hexane).[1][2][8] For RP-HPLC, adjust the organic solvent-to-aqueous buffer ratio.[5]- Stationary Phase Selection: For NP-HPLC, a silica-based column is common.[2] For RP-HPLC, C18 columns are frequently used.[9][10]- Flow Rate/Temperature: Optimize the flow rate to improve separation efficiency. Adjusting the column temperature can also alter selectivity.[2] |
| Peak Tailing or Fronting | - Column overload.- Column degradation (voids in packing material).- Sample solvent incompatibility. | - Reduce Sample Concentration: Inject a more dilute sample.- Column Maintenance: Replace the column if it is old or has been subjected to harsh conditions.[7] Use a guard column to protect the analytical column.[7]- Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[7] |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system. | - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[7]- System Flush: Flush the pump, injector, and detector with a strong, non-reactive solvent like isopropanol.[7]- Check for Leaks: Inspect all fittings and connections for any signs of leakage. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Changes in column temperature.- Column equilibration issues. | - Mobile Phase Preparation: Prepare mobile phase accurately and in sufficient volume for the entire run sequence.- Temperature Control: Use a column oven to maintain a stable temperature.[2]- Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Isomer Separation
| Parameter | Normal-Phase Method 1 | Normal-Phase Method 2 | Reversed-Phase Method |
| Stationary Phase | Zorbax SIL[2][9] | Silica[8][11] | Zorbax SB-C18[9] |
| Column Dimensions | 4.6 x 250 mm, 5 µm[2][9] | 4.6 x 250 mm, 5 µm[9] | 4.6 x 100 mm, 3.5 µm[9] |
| Mobile Phase | Hexane with 0.4% 2-propanol[2][9] | 10% ethyl acetate in hexane[1][8] | Acetonitrile (B52724)/water/formic acid gradient[9] |
| Elution Mode | Isocratic[2] | Isocratic[1][8] | Gradient[9] |
| Flow Rate | 2 mL/min[2][9] | 1.4 mL/min[1] | 1 mL/min[9] |
| Detection Wavelength | 325 nm (Retinols), 340 nm (Retinoic Acids)[2][9] | 360 nm (this compound Oximes)[1] | 368 nm (this compound O-ethyloxime)[9] |
Table 2: Reported Retention Times (minutes) for Retinoid Isomers (Normal-Phase HPLC)
| Analyte | Method 1 (Zorbax SIL, 0.4% 2-propanol/hexane) [9] |
| Retinyl Acetate | 3.6 |
| 13-cis-Retinoic Acid (13cRA) | 10.9 |
| 9-cis-Retinoic Acid (9cRA) | 12.1 |
| all-trans-Retinoic Acid (atRA) | 13.1 |
| 13-cis-Retinol (13cROL) | 20.9 |
| 9-cis-Retinol (9cROL) | 27.0 |
| all-trans-Retinol (atROL) | 28.9 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Retinoids
| Method | Analyte | LOD (pmol) | LOQ (pmol) |
| Total ROL/RE (RP-HPLC) | RE | 0.7[9] | 1.0[9] |
| RAL-oxime (RP-HPLC) | RAL | 0.2[9] | 0.4[9] |
| ROL isomers (NP-HPLC) | atROL | 3.5[9] | 4.0[9] |
| ROL isomers (NP-HPLC) | 9cROL | 3.5[9] | - |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Biological Tissues
This protocol is a general guideline and may require optimization based on the specific tissue matrix.
-
Homogenization: Homogenize the tissue sample (e.g., 10-80 mg) on ice in cold 0.9% saline to produce a 10-25% homogenate.[9] All procedures should be conducted under dim red or yellow light.[2][6]
-
Internal Standard: Add a known amount of an internal standard (e.g., retinyl acetate) to the homogenate to account for extraction efficiency.[9]
-
Extraction:
-
Add 1-3 mL of 0.025 M KOH in ethanol (B145695) to the homogenate.[9]
-
Add 10 mL of hexane, vortex thoroughly, and centrifuge to separate the phases.[9]
-
Carefully collect the upper hexane layer, which contains the retinoids.[9]
-
-
Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at approximately 25-30 °C.[9]
-
Reconstitution: Reconstitute the dried extract in a precise volume of the HPLC mobile phase (e.g., 120 µL acetonitrile for RP-HPLC or hexane for NP-HPLC) for injection.[9]
Protocol 2: Normal-Phase HPLC for this compound Isomer Separation
-
Column: Zorbax SIL (4.6 x 250 mm, 5 µm) or equivalent silica (B1680970) column.[2][9]
-
Mobile Phase: Prepare a mobile phase of hexane with 0.4% 2-propanol.[2][9] Ensure all solvents are HPLC grade.
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the reconstituted sample extract.
-
Detection: Monitor the eluent at 325 nm for retinol isomers and 340 nm for retinoic acid isomers.[2][9]
-
Quantification: Identify peaks based on the retention times of pure standards and quantify using a calibration curve.
Visualizations
Caption: General workflow for HPLC analysis of this compound isomers.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of geometric isomers of retinyl ester, this compound and retinol, pertaining to the visual cycle, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Multienzyme Analysis of Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reversed-phase high-performance liquid chromatographic method to analyze this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sav.sk [sav.sk]
Technical Support Center: Enhancing Topical Retinal Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the bioavailability of topical retinal.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating with topical this compound?
A1: The primary challenges with topical this compound formulation are its inherent instability and potential for skin irritation.[1] this compound is sensitive to light, oxygen, and heat, which can lead to rapid degradation, reducing its efficacy and forming irritating byproducts.[1][2] This instability necessitates careful formulation strategies to protect the active ingredient. Additionally, while less irritating than retinoic acid, this compound can still cause redness, dryness, and flaking, particularly at higher concentrations, which can affect user compliance.[1]
Q2: What are the main strategies to enhance the bioavailability of topical this compound?
A2: The main strategies focus on improving its penetration through the skin barrier (stratum corneum) and protecting it from degradation. These can be broadly categorized as:
-
Novel Delivery Systems: Encapsulating this compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric micelles can enhance its stability, control its release, and improve skin penetration.[3][4]
-
Formulation Optimization: The choice of vehicle (e.g., gels, creams, emulsions) and the inclusion of penetration enhancers are crucial.[5] For instance, hydrogels can provide a controlled release, while certain oils can improve permeation.
-
Chemical Modifications: While less common for this compound itself, the use of more stable derivatives like retinyl esters is a strategy to overcome stability issues, though they are less potent as they require more conversion steps in the skin to become active.[6]
Q3: How do nanocarriers improve the bioavailability and tolerability of topical this compound?
A3: Nanocarriers improve bioavailability and tolerability in several ways:
-
Enhanced Penetration: Due to their small size and lipidic nature, nanocarriers can more easily penetrate the stratum corneum and deliver this compound to deeper skin layers.[4]
-
Increased Stability: Encapsulation protects this compound from environmental factors like light and oxygen, preventing its degradation and maintaining its potency.[1]
-
Controlled Release: Nanocarriers can be designed to release this compound in a sustained manner, which can reduce the potential for skin irritation by avoiding a high concentration of the active ingredient on the skin surface at once.[7]
-
Targeted Delivery: Some nanocarriers can be designed to target specific skin structures, such as hair follicles, which can be beneficial for certain applications like acne treatment.[8][9]
Q4: What are the key factors to consider when selecting a vehicle for a topical this compound formulation?
A4: When selecting a vehicle, consider the following:
-
Solubility and Stability of this compound: The vehicle must be able to solubilize the this compound and should not contribute to its degradation.
-
Penetration Enhancement: The vehicle itself can act as a penetration enhancer or can be formulated with other enhancers.
-
Cosmetic Elegance and Patient Compliance: The final formulation should have desirable sensory properties (e.g., non-greasy, easy to apply) to ensure patient adherence.
-
Irritation Potential: The vehicle and its components should have a low potential for skin irritation.
Troubleshooting Guides
Problem 1: My this compound formulation is showing signs of instability (e.g., color change, loss of potency).
-
Possible Cause: Exposure to light, air, or high temperatures. Metal ion contamination can also catalyze degradation.[2]
-
Troubleshooting Steps:
-
Packaging: Ensure the formulation is stored in an opaque, airless container to minimize exposure to light and oxygen.[10]
-
Antioxidants: Incorporate antioxidants such as tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or ascorbic acid into your formulation to prevent oxidative degradation.[10]
-
Chelating Agents: Add a chelating agent like EDTA to bind any trace metal ions that could catalyze this compound degradation.[2]
-
Temperature Control: Store the formulation at the recommended temperature, which is often in a cool, dark place. For long-term storage, refrigeration may be necessary.[2]
-
pH Optimization: Ensure the pH of the formulation is within the optimal range for this compound stability.
-
Problem 2: The in vitro skin permeation of my this compound formulation is lower than expected.
-
Possible Cause: The formulation is not effectively overcoming the stratum corneum barrier. The vehicle may be too occlusive, preventing this compound release, or the this compound may not be sufficiently solubilized.
-
Troubleshooting Steps:
-
Incorporate Penetration Enhancers: Consider adding chemical penetration enhancers such as fatty acids, esters, or glycols. Natural oils like jojoba oil have also been shown to enhance retinol (B82714) penetration.[11]
-
Optimize the Vehicle: Experiment with different vehicle compositions. For example, microemulsions and nanoemulsions can enhance the penetration of poorly soluble substances.[4]
-
Utilize Nanocarriers: Encapsulating this compound in nanocarriers like liposomes or NLCs can significantly improve its skin penetration.[12]
-
Check this compound Solubility: Ensure that the this compound is fully solubilized in the formulation, as undissolved particles will not permeate the skin effectively.
-
Problem 3: My topical this compound formulation is causing significant skin irritation in preliminary tests.
-
Possible Cause: The concentration of free this compound is too high, or the formulation is disrupting the skin barrier excessively.
-
Troubleshooting Steps:
-
Reduce this compound Concentration: Lower the concentration of this compound in the formulation.
-
Use a Controlled-Release System: Encapsulate the this compound in a nanocarrier system (e.g., SLNs, NLCs) to provide a sustained release, which can minimize irritation.[7][12]
-
Incorporate Anti-Irritants: Add soothing ingredients such as bisabolol, allantoin, or niacinamide to the formulation to help mitigate irritation.
-
Optimize the Vehicle: Ensure the vehicle itself is not contributing to the irritation. Avoid harsh solvents or surfactants.
-
Data Presentation
Table 1: Comparison of this compound Permeation from Different Topical Formulations (In Vitro Human Skin Model)
| Formulation Type | This compound Concentration (%) | Cumulative Permeation at 24h (µg/cm²) (Mean ± SD) | Flux (µg/cm²/h) (Mean ± SD) | Reference |
| Hydroalcoholic Gel | 0.3 | 0.3 ± 0.1 | 0.013 | [5] |
| Oil-in-Water Emulsion | 0.3 | 1.3 ± 0.4 | 0.054 | [5] |
| This compound-loaded SLNs in Hydrogel | 0.1 | 4.2 ± 0.6 | 0.175 | Fictional Data |
| This compound-loaded NLCs in Cream | 0.1 | 6.8 ± 0.9 | 0.283 | Fictional Data |
Note: Fictional data is included for illustrative purposes to demonstrate the potential improvements with nanocarrier systems based on qualitative descriptions in the literature.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the permeation of this compound from a topical formulation through human or animal skin using a Franz diffusion cell apparatus.[13]
Materials:
-
Franz diffusion cells
-
Full-thickness or dermatomed skin (human or porcine)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to ensure sink conditions)
-
Topical this compound formulation
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
-
Syringes and needles for sampling
-
HPLC system for this compound quantification
Procedure:
-
Prepare the skin membrane and mount it between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor medium and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Place the Franz cells in a heating block or water bath to maintain the skin surface temperature at 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
-
Apply a known amount of the topical this compound formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
At the end of the experiment, dismantle the apparatus. Wash the skin surface to remove any unabsorbed formulation.
-
Extract the this compound from the skin tissue (epidermis and dermis separately, if desired) and the receptor medium samples.
-
Quantify the concentration of this compound in all samples using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area and the steady-state flux.
HPLC Quantification of this compound in Skin Samples
This protocol provides a general method for the quantification of this compound extracted from skin samples.[1][14]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile:water with 0.1% formic acid)
-
This compound standard
-
Extraction solvent (e.g., hexane (B92381) or a mixture of organic solvents)
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Weigh the skin sample.
-
Add the extraction solvent and an internal standard.
-
Homogenize the tissue until it is fully dispersed.
-
Vortex and centrifuge the sample to separate the organic layer containing the this compound.
-
Carefully collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the analysis using an isocratic or gradient elution method suitable for separating this compound from other components.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (around 380 nm for all-trans-retinal).
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the this compound standard.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Formulation strategies for topical this compound.
Caption: Experimental workflow for topical this compound formulation.
Caption: Logical relationship of challenges and solutions.
References
- 1. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 9. medium.com [medium.com]
- 10. youtube.com [youtube.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 14. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Retinaldehyde in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using retinaldehyde (retinal) in experimental models. The focus is on identifying and mitigating off-target effects to ensure data accuracy and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary documented off-target effects of retinaldehyde in vitro?
A1: The primary off-target effect of retinaldehyde, independent of retinoic acid receptor (RAR) signaling, is the induction of oxidative stress.[1][2] This occurs because retinaldehyde, a reactive aldehyde, can promote the generation of reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death.[2][3][4] These effects are particularly pronounced in cell types with low aldehyde dehydrogenase (ALDH) activity, as ALDH enzymes are crucial for metabolizing retinaldehyde to the less toxic retinoic acid.[3]
Q2: My cells are showing high levels of cytotoxicity even at low concentrations of retinaldehyde. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Low Aldehyde Dehydrogenase (ALDH) Activity: The cell line you are using may have inherently low expression or activity of ALDH isozymes (e.g., ALDH1A1, ALDH1A3), which are necessary to detoxify retinaldehyde.[3][5] This leads to an accumulation of the cytotoxic aldehyde.
-
Photo-oxidative Damage: Retinaldehyde is a photosensitizer. If your cell cultures are exposed to light (especially UV or blue light) after treatment, it can significantly increase oxidative stress and cytotoxicity.[3]
-
High Oxygen Environment: Standard cell culture conditions have high oxygen levels, which can exacerbate oxidative damage after rod photoreceptor cells die.[6]
-
Retinoid Concentration: Concentrations of retinaldehyde exceeding physiological limits can induce oxidative stress and apoptosis.[4] For instance, in human dermal fibroblasts, 20 µM of retinol (B82714) (a precursor) was shown to cause damage.[4]
Q3: How can I mitigate retinaldehyde-induced oxidative stress in my cell culture experiments?
A3: The most effective strategy is to supplement your culture medium with antioxidants.
-
N-Acetylcysteine (NAC): NAC is a precursor to glutathione (B108866), a major intracellular antioxidant. It has been shown to protect this compound pigment epithelial (RPE) cells from oxidative damage by preventing ROS accumulation, cell death, and glutathione depletion.[7][8][9]
-
Sulforaphane: This compound induces the expression of phase 2 detoxifying enzymes, providing potent, long-term protection to RPE cells against photooxidative damage caused by retinaldehyde.[3]
-
Vitamin E (Trolox): As a lipid-soluble antioxidant, Vitamin E can protect against lipid peroxidation.[4]
-
Controlling Light Exposure: All experimental steps following the addition of retinaldehyde should be performed in low-light conditions or using red light to prevent photosensitization.[3]
Q4: Are there RAR-independent signaling effects of retinaldehyde that are not related to oxidative stress?
A4: The majority of documented off-target effects center on oxidative stress due to the molecule's reactive aldehyde group.[10] While some retinoids can induce apoptosis in a transcription-independent manner, this process still often involves the activation of caspases, which can be triggered by mitochondrial dysfunction—a consequence of oxidative stress.[11] Some studies suggest retinaldehyde may have unique biological actions distinct from retinoic acid, but these are less characterized than its role in generating ROS.[7][12]
Q5: How do I choose the right concentration of retinaldehyde for my experiment to minimize off-target effects?
A5: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Start with concentrations in the low micromolar range (e.g., 1-10 µM) and assess both the desired biological effect and markers of cytotoxicity (e.g., LDH release, Annexin V staining). For example, all-trans-retinal has been shown to cause a dose-dependent decrease in cell viability in breast cancer cell lines at concentrations of 10 µM and higher.[13] In ARPE-19 cells, toxicity was observed with concentrations between 10-30 µM.[4] The goal is to find a concentration that achieves the desired RAR-mediated effects without significantly triggering off-target cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background apoptosis/necrosis in control (vehicle-treated) cells. | The solvent used for retinaldehyde (e.g., DMSO, ethanol) is at a toxic concentration. | Ensure the final solvent concentration is minimal (typically <0.1%) and run a vehicle-only control to confirm it is non-toxic. |
| Inconsistent results between experiments. | 1. Variability in light exposure during incubation or processing. 2. Degradation of retinaldehyde stock solution. | 1. Standardize all light conditions. Wrap plates in foil and work under a culture hood with the light off. 2. Prepare fresh retinaldehyde stock solutions from powder for each set of experiments and store protected from light at -80°C. |
| Antioxidant treatment is not reducing cytotoxicity. | 1. The chosen antioxidant is not effective for the specific type of oxidative damage. 2. The concentration of the antioxidant is too low. 3. The primary cause of cell death is not oxidative stress. | 1. Try a combination of antioxidants that act on different cellular compartments (e.g., water-soluble NAC and lipid-soluble Vitamin E). 2. Perform a dose-response experiment for the antioxidant to find the optimal protective concentration. 3. Assess other cell death pathways. However, oxidative stress is the most commonly reported off-target mechanism. |
| Difficulty distinguishing RAR-mediated effects from off-target effects. | The observed phenotype (e.g., cell death) can be caused by both pathways. | Use an RAR antagonist (e.g., AGN193109) in conjunction with retinaldehyde. If the effect persists in the presence of the antagonist, it is likely an off-target effect.[14] Alternatively, use a cell line with knocked-down RARs. |
Quantitative Data Summary
Table 1: Cytotoxicity of Retinaldehyde in a this compound Pigment Epithelial Cell Line (ARPE-19)
| Treatment | Concentration (µM) | Incubation Time | Viability Assay | Result (% of Control) | Reference |
|---|---|---|---|---|---|
| all-trans-retinaldehyde + UVA light | 50 | 20 min light, 18h dark | MTT Assay | 8.9% Survival | [3] |
| all-trans-retinaldehyde | 10 | 16 h | LDH Assay | ~75% Viability | [4] |
| all-trans-retinaldehyde | 30 | 16 h | LDH Assay | ~50% Viability |[4] |
Table 2: Mitigation of Retinaldehyde-Induced Cytotoxicity
| Cell Line | Cytotoxic Agent | Mitigation Agent | Concentration | Result | Reference |
|---|---|---|---|---|---|
| ARPE-19 | 50 µM all-trans-retinaldehyde + light | Sulforaphane | 5 µM | Significant, concentration-dependent protection against cytotoxicity | [3] |
| Human Dermal Fibroblasts | 20 µM Retinol | Vitamin E | - | Protective effect against oxidative stress | [4] |
| Human RPE Cells | H₂O₂ or t-BHP | N-Acetylcysteine (NAC) | 500 µM | Protected against ROS production and cell death | [7] |
| ARPE-19 Cells | H₂O₂ | N-Acetylcysteine Amide (NACA) | - | Significantly attenuated apoptosis and restored cellular GSH levels |[15] |
Experimental Protocols
Protocol 1: Assessment of Retinaldehyde-Induced Lipid Peroxidation using the TBARS Assay
This protocol is adapted from standard thiobarbituric acid reactive substances (TBARS) assay procedures and is designed to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.[5][11][16]
Materials:
-
ARPE-19 cells (or other this compound cell line)
-
Cell culture medium and supplements
-
Retinaldehyde (all-trans-retinal)
-
N-Acetylcysteine (NAC)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Thiobarbituric acid (TBA) reagent: 0.67% (w/v) TBA in 50% acetic acid
-
MDA standard (1,1,3,3-Tetramethoxypropane)
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader capable of measuring absorbance at 532 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed ARPE-19 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat appropriate wells with the desired concentration of NAC (e.g., 500 µM) for 1 hour.
-
Treat cells with retinaldehyde at various concentrations (e.g., 10 µM, 20 µM, 50 µM) or vehicle control. All steps involving retinaldehyde should be performed in low light.
-
Incubate for the desired time (e.g., 16-24 hours).
-
-
Cell Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the TBARS assay and protein quantification (e.g., BCA assay).
-
-
TBARS Assay:
-
Prepare MDA standards by hydrolyzing 1,1,3,3-Tetramethoxypropane in dilute HCl.
-
In a new set of microcentrifuge tubes, add 100 µL of cell lysate or MDA standard.
-
Add 100 µL of TBA reagent to each tube.
-
Vortex and incubate at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 150 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the MDA standards.
-
Calculate the MDA concentration in each sample from the standard curve.
-
Normalize the MDA concentration to the total protein concentration of the lysate to get the final value (e.g., in nmol MDA/mg protein).
-
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye TMRE (tetramethylrhodamine, ethyl ester) to assess mitochondrial health, as its accumulation is dependent on the mitochondrial membrane potential. Depolarization, a sign of dysfunction, results in reduced fluorescence.
Materials:
-
Cells treated as described in Protocol 1.
-
TMRE dye (stock solution in DMSO).
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with retinaldehyde +/- NAC in a 96-well plate or on coverslips suitable for microscopy. Include a positive control group to be treated with CCCP (e.g., 10 µM) for 15-30 minutes before the end of the experiment.
-
TMRE Staining:
-
During the last 30 minutes of the treatment incubation, add TMRE to the culture medium to a final concentration of 50-100 nM.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Wash cells gently with pre-warmed PBS and add fresh pre-warmed medium. Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).
-
Flow Cytometry: Gently trypsinize and collect the cells. Resuspend in PBS or FACS buffer. Analyze the fluorescence intensity on a flow cytometer (e.g., using the PE channel).
-
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment group. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.
Visualizations
Caption: Retinaldehyde off-target signaling pathway.
Caption: Workflow for assessing retinaldehyde off-target effects.
References
- 1. Retinoid activation of retinoic acid receptor but not retinoid X receptor is sufficient to rescue lethal defect in retinoic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interphotoreceptor Retinoid-Binding Protein Mitigates Cellular Oxidative Stress and Mitochondrial Dysfunction Induced by All-trans-Retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Clinical Efficacy and Tolerability of a Novel Retinaldehyde Serum with Firming Peptides to Improve Skin Texture and Signs of Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-cysteine Protects Human this compound Pigment Epithelial Cells from Oxidative Damage: Implications for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine amide (NACA) prevents this compound degeneration by up-regulating reduced glutathione production and reversing lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. supplysidesj.com [supplysidesj.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. All-trans-retinal as a modulator of metabolic and mitochondrial signatures in non-tumorigenic and malignant breast cells: a Raman-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-Acetylcysteine Amide Protects Against Oxidative Stress–Induced Microparticle Release From Human this compound Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
improving the efficiency of retinal regeneration in vitro
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the efficiency and reproducibility of in-vitro retinal regeneration, with a focus on human pluripotent stem cell (hPSC)-derived this compound organoids.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successfully generating this compound organoids from human pluripotent stem cells (hPSCs)?
A1: Successful generation of this compound organoids hinges on several key factors. The quality of the starting hPSC culture is paramount; cells should be maintained in an undifferentiated state with high viability. The choice of differentiation protocol is also critical, with different methods yielding varying results in organoid quantity and quality.[1] Additionally, the consistency and bioactivity of reagents, particularly growth factors like Noggin and Wnt-3a, are crucial for reproducible outcomes.[2] Finally, meticulous manual handling, such as the isolation of neurothis compound tissue, can significantly improve the purity and structure of the resulting organoids.[3]
Q2: How can I increase the yield of this compound organoids from a single differentiation experiment?
A2: Low organoid yield is a common challenge.[3] To improve production efficiency, consider the following:
-
Optimize the differentiation method: A 3D-2D-3D technique modified with the addition of BMP4 has been shown to produce significantly more this compound domains per differentiation compared to other methods.[1]
-
Cell Aggregation: In suspension cultures, stem cells can aggregate excessively, which reduces yield. Manually separating organoids or subculturing cells at a 1:3 ratio when aggregation is observed can help.[3]
-
High-Quality iPSCs: Screening for high-quality iPSC lines, such as the NCL-1 line, has been shown to improve the production efficiency of human-derived this compound organoids.[3]
Q3: My this compound organoids show high heterogeneity. How can I achieve a more uniform culture?
A3: Heterogeneity in organoid cultures is a known issue, arising from the multi-ocular differentiation process.[4] To improve uniformity:
-
Standardize Starting Aggregates: Using methods to create uniform-sized embryoid bodies (EBs) at the start of differentiation can reduce variability.
-
Optimize Media Supplements: Using Neural Induction Medium (NIM) with a B27 supplement (without retinoic acid) instead of an N2 supplement for the first 20 days has been suggested to yield more this compound-labeled tissue.[5]
-
Controlled Environment: Microfluidic bioreactor systems provide a more controlled environment with a continuous supply of media, which can help stabilize conditions and reduce variability compared to static cultures.[5][6]
Q4: The photoreceptors in my organoids are not maturing properly. What can I do to enhance maturation?
A4: Achieving advanced photoreceptor maturation is a time-consuming process.[7] To accelerate and enhance it:
-
Supplementation: Adding 9-cis-retinal (B17824) (9CisRal) to the culture medium has been shown to be remarkably superior in promoting photoreceptor outer segment elongation and can accelerate this development by at least one month.[8] The addition of antioxidants and lipids has also been reported to accelerate photoreceptor maturation.[7]
-
Specific Timing of Factors: The stage-specific addition of factors is crucial. For example, adding a combination of Retinoic Acid (RA) and Triiodothyronine (T3) between days 90 and 120 of differentiation can enhance the generation of rod and S-cone photoreceptors.[9][10]
-
Oxygen Gradient: Creating a physiological oxygen gradient, with lower oxygen levels near the inner retina and higher levels towards the outer retina, can promote the maturation of both inner and outer this compound cell phenotypes.[6]
Troubleshooting Guides
Problem 1: Low Yield of this compound Organoids
| Possible Cause | Suggested Solution | Citation |
| Suboptimal Differentiation Protocol | Switch to a protocol known for higher yield, such as a 3D-2D-3D method supplemented with BMP4. | [1] |
| Poor Initial Cell Quality | Ensure hPSCs are undifferentiated and have high viability before starting differentiation. Perform regular quality control checks on your stem cell cultures. | [2] |
| Excessive Cell Aggregation in Suspension | Manually separate developing organoids. Consider subculturing aggregates at a 1:3 ratio when clumping becomes excessive. | [3] |
| Inconsistent Reagent Quality | Use high-quality, trusted sources for growth factors (e.g., Noggin, Wnt-3a) and small molecules. Ensure batch-to-batch consistency. | [2] |
Problem 2: Poor Photoreceptor Maturation and Outer Segment Formation
| Possible Cause | Suggested Solution | Citation |
| Insufficient Maturation Time | Human this compound organoid culture is a long process; photoreceptors may require over 100 days to mature and form outer segments. Ensure cultures are maintained for an adequate duration. | [3] |
| Lack of Key Supplements | Supplement culture media with 9-cis-retinal (9CisRal) to significantly improve outer segment elongation. Alternatively, a combination of Retinoic Acid (RA) and Triiodothyronine (T3) can be added at later stages (e.g., days 90-120). | [8][9][10] |
| Suboptimal Culture Environment | Utilize advanced culture systems like microfluidic bioreactors or organ-on-a-chip platforms that provide a continuous flow of media and can establish physiological oxygen gradients to better mimic the in vivo environment. | [6] |
| Incorrect Timing of Factor Addition | Review your protocol's timeline. The stage-specific addition of factors like DAPT (for L/M-cones) or RA+T3 (for rods and S-cones) is critical for directing photoreceptor subtype development. | [9][10] |
Quantitative Data Summary
Table 1: Effect of Small Molecule Supplementation on Photoreceptor Generation
This table summarizes the impact of adding specific small molecules at defined time points during hPSC-derived this compound organoid differentiation to enhance the generation of specific photoreceptor subtypes.
| Supplement(s) | Timing of Addition (Days of Differentiation) | Observed Outcome | Citation |
| DAPT + Retinoic Acid (RA) | DAPT: Days 28-42; RA: Days 30-120 | Enhanced generation of L/M-cones at the expense of rods. | [9][10] |
| Retinoic Acid (RA) + Triiodothyronine (T3) | Days 90-120 | Enhanced generation of rod and S-cone photoreceptors. | [9][10] |
| Levodopa (L-DOPA) + Retinoic Acid (RA) | Days 90-120 | Promoted the emergence of S-cones at the expense of rod photoreceptors. | [9][10] |
| 9-cis-Retinal (9CisRal) | Not specified, but used as a supplement | Superior yield and photoreceptor outer segment elongation compared to other conditions. Accelerated outer segment development by at least one month. | [8] |
Table 2: Comparison of this compound Organoid Differentiation Methods
This table compares the efficiency of three different protocols for generating this compound organoids from hiPSCs.
| Method | Description | Mean this compound Domains per Differentiation (± SD) | Citation |
| Method 1 | 3D technique | 12.3 ± 11.2 | [1] |
| Method 2 | 3D-2D-3D technique | 6.3 ± 6.7 | [1] |
| Method 3 | Method 2 + BMP4 addition | 65 ± 27 | [1] |
Experimental Protocols
Protocol: Enhanced Photoreceptor Differentiation in this compound Organoids
This protocol is a synthesized methodology based on findings that promote the directed differentiation of specific photoreceptor subtypes.[9][10]
1. Initial this compound Organoid Formation (Days 0-28):
-
Generate embryoid bodies (EBs) from a high-quality hPSC line using your established lab protocol.
-
Culture EBs in suspension in a neural induction medium.
-
Around day 18-24, manually identify and isolate optic vesicle-like structures. Continue culture in a this compound differentiation medium.
2. L/M-Cone Photoreceptor Enhancement (Optional, Days 28-120):
-
From Day 28 to Day 42, supplement the this compound differentiation medium with the γ-secretase inhibitor DAPT .
-
From Day 30 to Day 120, supplement the medium with Retinoic Acid (RA) .
-
This combination favors the generation of L/M-cones over rod photoreceptors.[9][10]
3. Rod and S-Cone Photoreceptor Enhancement (Optional, Days 90-120):
-
As an alternative to step 2, for a different photoreceptor outcome, proceed with standard this compound differentiation medium until day 90.
-
From Day 90 to Day 120, supplement the medium with a combination of Retinoic Acid (RA) and Triiodothyronine (T3) .
-
This combination enhances the generation of both rod photoreceptors and S-cone photoreceptors.[9][10]
4. Long-Term Maturation (Day 120+):
-
Continue to culture the organoids in this compound maturation medium.
-
For enhanced outer segment development, consider supplementing with 9-cis-Retinal .[8]
-
Change medium every 2-3 days and monitor organoid morphology and photoreceptor marker expression (e.g., CRX, RCVRN, RHO, OPN1SW) via immunocytochemistry.[1]
Visualized Workflows and Pathways
Caption: General experimental workflow for this compound organoid differentiation.
References
- 1. oaepublish.com [oaepublish.com]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | this compound Organoids: Cultivation, Differentiation, and Transplantation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Research Portal [scholarship.miami.edu]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Developing a simple method to enhance the generation of cone and rod photoreceptors in pluripotent stem cell-derived this compound organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Autofluorescence in Retinal Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to autofluorescence in retinal imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence in the context of this compound imaging?
Autofluorescence in this compound imaging refers to the natural emission of light from certain biological structures within the retina after they have absorbed light of a shorter wavelength.[1][2][3] This phenomenon is distinct from fluorescence generated by the administration of synthetic dyes like fluorescein (B123965) or indocyanine green.[2] The primary source of autofluorescence in the retina is the accumulation of lipofuscin within the this compound pigment epithelium (RPE) cells.[1][2][4][5][6][7]
Q2: What causes the accumulation of lipofuscin in the retina?
Lipofuscin is a fluorescent pigment that builds up in the RPE as a metabolic byproduct.[2] The RPE is responsible for phagocytosing, or "eating," the shed outer segments of photoreceptor cells.[4][7] Incomplete degradation of these cellular materials leads to the formation and accumulation of lipofuscin granules within the RPE lysosomes over time.[5][8] This accumulation is a normal part of aging but can be exacerbated in certain this compound diseases.[2][7]
Q3: How does autofluorescence appear in this compound images and what do different signal intensities mean?
Fundus autofluorescence (FAF) imaging provides a map of lipofuscin distribution.[1][5]
-
Hyper-autofluorescence (brighter areas) indicates an increased accumulation of lipofuscin, which can be a sign of RPE cell dysfunction or degenerative changes.[2][4][7]
-
Hypo-autofluorescence (darker areas) suggests the absence or death of RPE cells, as there is no lipofuscin to emit a signal.[2][4] This can also be caused by blockage from blood or other pigments.[2][3]
-
In a healthy retina, the optic nerve head and this compound vessels appear dark because they lack RPE or the signal is blocked by blood, respectively.[2][9] The fovea also appears darker due to the presence of macular pigments like lutein (B1675518) and zeaxanthin (B1683548) that absorb the excitation light.[2][3]
Q4: Which this compound diseases are associated with abnormal autofluorescence?
Abnormal FAF patterns are observed in a variety of this compound diseases, including:
-
Best disease[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound imaging experiments and provides actionable solutions.
Issue 1: High background autofluorescence is obscuring my specific fluorescent signal.
High background can make it difficult to distinguish the signal from your fluorescent probes from the endogenous autofluorescence of the retina, particularly from lipofuscin.
-
Chemical Quenching: Treat tissue sections with a quenching agent to reduce lipofuscin autofluorescence.
-
Sudan Black B: A lipophilic dye that effectively quenches lipofuscin fluorescence.[10][11] However, it can introduce its own fluorescence in the red and far-red channels.[10][11]
-
TrueBlack®: A superior alternative to Sudan Black B that effectively quenches lipofuscin with minimal background fluorescence, making it suitable for multi-color imaging.[8][10] It can be used before or after immunostaining.[8][10]
-
-
Photobleaching: Intentionally expose the tissue to the excitation light for a period before imaging to "bleach" or permanently destroy the autofluorescent molecules.[12][13][14] The effectiveness of this method can vary.
-
Computational Correction (Spectral Unmixing): This technique uses software algorithms to separate the emission spectra of your specific fluorophores from the broad emission spectrum of the autofluorescence.[15][16][17] This requires imaging at multiple emission wavelengths.
Issue 2: My chosen quenching agent is reducing the intensity of my specific fluorescent label.
Some quenching agents can have a slight quenching effect on fluorescent dyes.
-
Optimize Quenching Protocol:
-
If using TrueBlack®, apply it before the primary antibody staining to minimize its effect on the fluorophore.[10]
-
Reduce the incubation time or concentration of the quenching agent.
-
-
Choose a Different Quenching Agent: If one agent significantly impacts your signal, test an alternative. The effectiveness of different quenchers can vary depending on the tissue and the fluorophores used.[18]
-
Amplify Your Signal: Use brighter fluorophores or an amplification strategy (e.g., secondary antibodies conjugated to brighter dyes, or tyramide signal amplification) to increase the signal-to-noise ratio.[19]
Issue 3: I am still seeing autofluorescence even after using a quenching agent.
Autofluorescence can originate from sources other than lipofuscin, such as collagen, elastin, and red blood cells, which may not be as effectively quenched by lipofuscin-specific agents.[8][18][20]
-
Use a Broad-Spectrum Quencher: Consider reagents like TrueVIEW®, which are designed to reduce autofluorescence from non-lipofuscin sources like collagen, elastin, and red blood cells.[18][20][21][22]
-
Perfuse Tissues: Before fixation, perfuse the animal with PBS to remove red blood cells, which are a source of autofluorescence.[11][23]
-
Optimize Fluorophore Selection: Use fluorophores that emit in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.[11][23]
Experimental Protocols
Protocol 1: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is adapted for use on this compound tissue sections.
Materials:
-
Sudan Black B powder
-
Tris buffer
Procedure:
-
Prepare 0.3% Sudan Black B Solution: Dissolve 0.3g of Sudan Black B in 100mL of 70% ethanol. Stir overnight on a magnetic stirrer to ensure it is fully dissolved.[20][24] Filter the solution the next day before use.[20]
-
Rehydrate Tissue Sections: If using paraffin-embedded sections, deparaffinize and rehydrate them through a series of ethanol washes to water.
-
Perform Immunostaining (Optional): This protocol can be performed before or after your standard immunofluorescence staining protocol.
-
Incubate with Sudan Black B: Cover the tissue sections with the 0.3% Sudan Black B solution and incubate for 7-10 minutes at room temperature.[25]
-
Rinse: Quickly rinse the slides multiple times with Tris buffer to remove excess Sudan Black B.[25]
-
Mount: Mount the coverslip using an appropriate mounting medium.
Protocol 2: TrueBlack® Lipofuscin Autofluorescence Quencher (Pre-treatment Protocol)
This protocol is based on manufacturer recommendations and is preferred to minimize effects on fluorescent dyes.[10]
Materials:
-
TrueBlack® Lipofuscin Autofluorescence Quencher
-
70% Ethanol
-
PBS or other physiological buffer
Procedure:
-
Rehydrate Tissue Sections: Prepare your tissue sections as you would for standard immunofluorescence.
-
Incubate in TrueBlack®: After rehydration (and antigen retrieval, if necessary), incubate the sections in TrueBlack® working solution (prepared in 70% ethanol according to the manufacturer's instructions) for 30 seconds.
-
Rinse: Briefly rinse the slides in PBS.
-
Proceed with Immunostaining: Continue with your standard blocking and antibody incubation steps. Note: All subsequent steps must be performed in buffers without detergents.
-
Mount: After the final washes of your immunostaining protocol, mount the coverslip.
Data Summary
Table 1: Comparison of Autofluorescence Quenching Methods
| Method | Target Autofluorescence Source(s) | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin, other lipids[11][20] | Inexpensive, effective for lipofuscin[10][25] | Can introduce red/far-red background fluorescence[10][11] |
| TrueBlack® | Primarily Lipofuscin; some effect on collagen, elastin, RBCs[8][20] | High quenching efficiency for lipofuscin, low background[8][10] | More expensive than Sudan Black B |
| TrueVIEW® | Collagen, elastin, RBCs, aldehyde fixatives[18][20][21][22] | Effective for non-lipofuscin sources, simple protocol[18][22] | Less effective for lipofuscin[20] |
| Photobleaching | General fluorophores[12][14] | No chemical reagents needed | Can be time-consuming, may damage tissue or specific signal |
| Spectral Unmixing | All sources (computationally separated)[15][17] | Highly specific, can separate multiple signals[15][16] | Requires specialized imaging hardware and software |
Signaling Pathways and Workflows
The Origin of Lipofuscin Autofluorescence
The following diagram illustrates the cellular process leading to the accumulation of lipofuscin in the RPE, the primary source of autofluorescence in the retina.
References
- 1. specialtyretina.com [specialtyretina.com]
- 2. opsweb.org [opsweb.org]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. The Nuts and Bolts of Fundus Autofluorescence Imaging - American Academy of Ophthalmology [aao.org]
- 5. Lipofuscin: a key compound in ophthalmic practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [academiccommons.columbia.edu]
- 7. reviewofoptometry.com [reviewofoptometry.com]
- 8. biotium.com [biotium.com]
- 9. Fundus autofluorescence imaging: Fundamentals and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. A facile method for immunofluorescence microscopy of highly autofluorescent human this compound sections using nanoparticles with large Stokes shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toward an Understanding of Bisretinoid Autofluorescence Bleaching and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photobleaching and Fluorescence Recovery of RPE Bisretinoids | PLOS One [journals.plos.org]
- 15. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 20. Autofluorescence Quenching | Visikol [visikol.com]
- 21. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 23. southernbiotech.com [southernbiotech.com]
- 24. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimization of Retinal Concentration for In Vitro Studies
Welcome to the technical support center for the optimization of retinal concentration in in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using all-trans-retinal in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key cellular pathways.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments involving all-trans-retinal, with a focus on concentration-related problems.
Problem: I am observing high levels of cell death in my cultures after treatment with all-trans-retinal.
Solution: High concentrations of all-trans-retinal can be cytotoxic to this compound cells. The optimal concentration is highly dependent on the cell type and the duration of the experiment.
-
Recommendation: Start by performing a dose-response curve to determine the EC50 and cytotoxic concentrations for your specific cell line. Based on published literature, cytotoxic effects in human this compound pigment epithelial (RPE) cells (ARPE-19) are often observed at concentrations of 10 µM and higher, with significant cell death occurring in the 20-60 µM range[1]. For sensitive applications or longer incubation times, it is advisable to start with concentrations in the low micromolar or even nanomolar range. For example, a concentration of 5 µM has been used to study the protective effects of other compounds against all-trans-retinal-induced stress[2].
Problem: My all-trans-retinal solution is precipitating in the cell culture medium.
Solution: All-trans-retinal is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. Precipitation can lead to inconsistent and inaccurate results.
-
Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent before diluting it to the final working concentration in your culture medium.
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695) are commonly used to dissolve all-trans-retinal[3].
-
Stock Concentration: Prepare a stock solution in the range of 10-100 mM. This allows for a small volume of the stock to be added to the medium, minimizing the final solvent concentration.
-
Working Solution: Dilute the stock solution directly into pre-warmed cell culture medium immediately before use. It is crucial to mix thoroughly by vortexing or gentle pipetting to ensure homogeneity. To avoid precipitation, some researchers recommend keeping the final concentration of all-trans-retinal below 100 µM when diluted in media[3]. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Problem: I am not observing any effect of all-trans-retinal on my cells.
Solution: This could be due to several factors, including suboptimal concentration, degradation of the compound, or the specific biology of your cell model.
-
Recommendations:
-
Concentration: The concentration of all-trans-retinal may be too low to elicit a detectable response. Consider increasing the concentration in a stepwise manner, while carefully monitoring for cytotoxicity.
-
Compound Stability: All-trans-retinal is sensitive to light, heat, and oxidation[4]. Ensure that the powdered compound is stored at -80°C under an inert gas and that stock solutions are stored in amber vials at -80°C[4]. Prepare working solutions fresh for each experiment and protect them from light.
-
Cellular Machinery: Confirm that your cell line expresses the necessary components of the retinoid signaling pathway, such as retinaldehyde dehydrogenases (RALDHs) and retinoic acid receptors (RARs), for a response to occur.
-
Problem: I am seeing high variability in my experimental replicates.
Solution: Variability can arise from inconsistent preparation of all-trans-retinal solutions, uneven exposure of cells, or issues with the assay itself.
-
Recommendations:
-
Consistent Preparation: Ensure that the all-trans-retinal stock solution is fully dissolved and that the working solution is thoroughly mixed before each use.
-
Assay-Specific Issues: If using an MTT assay, be aware that high concentrations of MTT can be toxic to some cells, and the formazan (B1609692) crystals can be difficult to dissolve completely, leading to variability[5]. Ensure complete solubilization and consider using alternative viability assays like LDH release assays.
-
Quantitative Data Summary
The following table summarizes reported concentrations of all-trans-retinal used in various in vitro studies with this compound cells.
| Cell Type | Concentration Range | Observed Effect | Reference(s) |
| ARPE-19 (human RPE) | 10-30 µM | Dose-dependent cytotoxicity (LDH assay) after 16 hours. | [1] |
| ARPE-19 (human RPE) | 5 µM | Used to induce oxidative stress to test protective effects of other compounds. | [2] |
| ARPE-19 (human RPE) | 10 µM | Induced cytotoxicity and increased intracellular calcium. | [6] |
| Endothelial Cells | ≥ 6 µM | Significant LDH release after 4 hours. | [7] |
| 661W (mouse photoreceptor) | 5 µM | Activation of ER stress-mediated signaling pathways. | [2] |
| Human Neural Stem Cells | 8-1000 nM (of all-trans retinoic acid) | Non-cytotoxic concentrations used to study differentiation; induced gene expression changes. | [8] |
| Primary Porcine RPE | 80 µM | Decreased cell viability. | [9] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve all-trans-retinal for in vitro studies?
A1: DMSO and absolute ethanol are the most commonly recommended solvents for preparing stock solutions of all-trans-retinal due to its poor solubility in water[3].
Q2: How should I store my all-trans-retinal powder and stock solutions?
A2: All-trans-retinal is sensitive to light, heat, and oxidation. The powder should be stored at -80°C in a desiccator, in the dark, and preferably under an inert gas. Stock solutions should also be stored in dark, airtight vials at -80°C[4]. It is recommended to prepare fresh working solutions for each experiment.
Q3: What is a good starting concentration for my experiments?
A3: A good starting point for many this compound cell lines is in the low micromolar range (1-5 µM). However, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Q4: Can the solvent I use to dissolve all-trans-retinal affect my cells?
A4: Yes, high concentrations of solvents like DMSO can be toxic to cells. It is important to keep the final concentration of the solvent in your cell culture medium as low as possible, typically below 0.1%. Always include a vehicle control (medium with the same concentration of solvent but without all-trans-retinal) in your experiments.
Q5: How can I measure the effects of all-trans-retinal on my cells?
A5: Several assays can be used to assess the effects of all-trans-retinal. Common cell viability assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity by detecting lactate (B86563) dehydrogenase release[1]. To study specific cellular responses, you can use techniques like RT-qPCR to measure changes in gene expression, or flow cytometry to assess oxidative stress and apoptosis.
Experimental Protocols
Protocol 1: Preparation of All-Trans-Retinal Stock and Working Solutions
Materials:
-
All-trans-retinal powder
-
Anhydrous DMSO or absolute ethanol
-
Sterile, amber microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Under subdued light, weigh out the required amount of all-trans-retinal powder.
-
Dissolve the powder in the appropriate volume of DMSO or ethanol to achieve a 10 mM concentration. For example, dissolve 2.84 mg of all-trans-retinal (MW: 284.44 g/mol ) in 1 mL of solvent.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Immediately before treating your cells, thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution 1:1000 in pre-warmed cell culture medium to achieve a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately.
-
Protocol 2: Assessment of Cell Viability using the MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
All-trans-retinal working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of all-trans-retinal working solutions. Include a vehicle control (medium with solvent only) and an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Signaling Pathway of All-Trans-Retinal
Caption: All-trans-retinal signaling pathway in a this compound cell.
Experimental Workflow for In Vitro this compound Studies
Caption: General experimental workflow for in vitro studies with all-trans-retinal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Retinal vs. Retinol: A Comparative Analysis of Efficacy for Dermatological Applications
For Immediate Release
A comprehensive review of available research indicates that retinal (retinaldehyde) demonstrates a more potent and rapid efficacy in dermatological applications compared to retinol (B82714). This is primarily attributed to its more direct conversion pathway to retinoic acid, the bioactive form of Vitamin A that interacts with skin cell receptors. While both compounds are effective retinoids, this compound's single-step conversion offers a significant advantage in speed and efficiency.
Executive Summary
Retinoids are a cornerstone of dermatology, renowned for their ability to stimulate cellular turnover, boost collagen production, and improve skin texture.[1] This guide provides a detailed comparative analysis of two prominent over-the-counter retinoids: this compound and retinol. The primary distinction lies in their metabolic conversion to retinoic acid. Retinol undergoes a two-step oxidation process, first to this compound and then to retinoic acid.[2][3] In contrast, this compound requires only a single conversion step to become retinoic acid, positioning it as a more direct and, consequently, faster-acting precursor.[2][4][5] Clinical evidence suggests that this closer proximity to the active form translates to quicker and more pronounced results in addressing signs of photoaging, acne, and uneven skin tone.[6][7]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from clinical studies comparing the efficacy of this compound and retinol on various dermatological parameters.
Table 1: Wrinkle Reduction and Skin Texture Improvement
| Parameter | This compound Formulation | Retinol Formulation | Study Duration | Key Findings |
| Fine Lines (Face) | 0.1% this compound | - | 8 weeks | 12% visible improvement.[8] |
| Fine Lines (Chest) | 0.1% this compound | - | 8 weeks | 19% visible improvement.[8] |
| Wrinkle Depth | 0.05% this compound | 0.05% Retinol | 8 weeks | Similar efficacy in reducing wrinkle depth.[9][10] |
| Skin Texture (Face) | 0.1% this compound | - | 8 weeks | 5% visible improvement.[8] |
| Pore Appearance | 0.1% this compound | - | 8 weeks | 20% visible improvement.[8] |
Table 2: Pigmentation and Skin Tone
| Parameter | This compound Formulation | Retinol Formulation | Study Duration | Key Findings |
| Hyperpigmentation (Face) | 0.1% this compound | - | 8 weeks | 19% improvement in visible hyperpigmentation.[8] |
| Melanin (B1238610) Index | 0.05% this compound | 0.05% Retinol | Not Specified | This compound showed some improvement in melanin index, suggesting a potential advantage for pigmentation.[9] |
Table 3: Acne Treatment
| Acne Severity | This compound | Retinol | Key Considerations |
| Mild to Moderate | Effective | Effective | Retinol is often recommended for mild to moderate acne due to its generally lower irritation potential.[2] |
| Severe | Potentially More Robust Results | Effective | This compound's quicker conversion to retinoic acid may offer more immediate improvements for severe acne.[2] It also possesses direct antibacterial properties against Cutibacterium acnes.[7] |
Signaling Pathway: The Conversion to Retinoic Acid
The efficacy of both this compound and retinol is entirely dependent on their conversion to retinoic acid within the skin cells. This active form then binds to nuclear receptors (RARs and RXRs) to modulate gene expression, leading to the well-documented benefits of retinoids.[11][12]
References
- 1. ayd.com.sg [ayd.com.sg]
- 2. lesielle.com [lesielle.com]
- 3. medik8.com [medik8.com]
- 4. us.medik8.com [us.medik8.com]
- 5. depology.com [depology.com]
- 6. epsinia.com [epsinia.com]
- 7. elledermaustralia.com [elledermaustralia.com]
- 8. The Clinical Efficacy and Tolerability of a Novel Retinaldehyde Serum with Firming Peptides to Improve Skin Texture and Signs of Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nayaglow.com [nayaglow.com]
- 10. chemistconfessions.com [chemistconfessions.com]
- 11. youtube.com [youtube.com]
- 12. Retinoic acid - Wikipedia [en.wikipedia.org]
Validating the Role of Retinal in Specific Signaling Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise role of signaling molecules is paramount. Retinal (retinaldehyde), a key derivative of vitamin A, is a critical player in several biological processes. This guide provides an objective comparison of this compound's function and performance within two core signaling pathways: the Retinoic Acid (RA) signaling pathway and the visual cycle. We present supporting experimental data, detailed protocols for key validation assays, and clear visual diagrams to elucidate these complex mechanisms.
The Retinoic Acid Signaling Pathway: this compound as the Immediate Precursor
This compound's most well-documented role in non-visual signaling is as the direct and rate-limiting precursor to retinoic acid (RA), a potent morphogen that regulates gene expression critical for development, differentiation, and homeostasis.[1][2] The synthesis of RA from retinol (B82714) is a two-step oxidative process where the conversion of this compound to RA is irreversible.[3][4]
The pathway begins with the uptake of retinol (Vitamin A) from the bloodstream.[3] Inside the cell, retinol is reversibly oxidized to this compound by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs).[3][5] Subsequently, this compound is irreversibly oxidized into retinoic acid by a family of enzymes called retinaldehyde dehydrogenases (RALDHs), primarily ALDH1A1, ALDH1A2, and ALDH1A3.[6] This RA then translocates to the nucleus, where it binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR).[1] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[1][3][7]
The Visual Cycle: this compound as the Primary Chromophore
In the vertebrate retina, this compound plays a direct and indispensable role as the chromophore for vision.[8] This signaling pathway, known as the visual cycle, is a non-genomic, light-dependent process. It involves the conversion of this compound between its different isomers.[9]
The cycle begins with 11-cis-retinal (B22103) covalently bound to an opsin protein (e.g., rhodopsin in rod cells).[8] Upon absorption of a photon of light, 11-cis-retinal undergoes rapid isomerization to all-trans-retinal.[9][10] This conformational change triggers a signaling cascade through the G-protein-coupled receptor opsin, leading to a nerve impulse that the brain perceives as light.[8] The all-trans-retinal is then released and must be converted back to 11-cis-retinal to regenerate the visual pigment. This multi-step enzymatic process primarily occurs in the this compound pigment epithelium (RPE) and is essential for sustained vision.[9][11]
Comparison of this compound with Other Retinoids
The efficacy of retinoids is largely determined by their conversion efficiency to retinoic acid. This compound holds a unique position as it requires only one conversion step, unlike retinol which requires two.[12][13] This makes this compound a more potent and faster-acting precursor to RA than retinol.[12]
Table 1: Comparison of Retinoid Conversion and Potency
| Compound | Conversion Steps to Retinoic Acid | Relative Potency | Key Characteristics |
| Retinol | 2 (Retinol → This compound → Retinoic Acid) | Lower | Widely used, but less efficient conversion; requires higher concentrations.[14] |
| This compound | 1 (This compound → Retinoic Acid) | Higher | Acts as the direct precursor; studies show it can be up to 11 times faster-acting than retinol.[12] Possesses antibacterial properties.[12] |
| Retinoic Acid | 0 (Active Form) | Highest | Biologically active form that directly interacts with nuclear receptors. Available by prescription due to high potency and potential for irritation.[12] |
Table 2: Kinetic Properties of Human RALDH Isozymes for all-trans-Retinal
| Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Cellular Location |
| ALDH1A1 (RALDH1) | ~50-70 | ~0.07 | ~0.001 | Cytosolic; broad tissue distribution.[4][6] |
| ALDH1A2 (RALDH2) | ~0.1-0.5 | ~0.10 | ~0.2-1.0 | Cytosolic; critical during embryonic development.[4][6] |
| ALDH1A3 (RALDH3) | ~0.5-1.0 | ~0.05 | ~0.05-0.1 | Cytosolic; expressed in specific tissues like the eye and olfactory epithelium.[6][15] |
| (Data are approximate values compiled from multiple studies and can vary based on experimental conditions.) |
The lower K_m_ values of ALDH1A2 and ALDH1A3 indicate a higher affinity for this compound compared to ALDH1A1, highlighting their specialized roles in RA synthesis where this compound concentrations may be low.[4]
Experimental Protocols for Validation
Validating the activity and role of this compound in signaling pathways requires specific and quantifiable assays. Below are methodologies for two key experiments.
RARE-Luciferase Reporter Assay
This assay quantifies the ability of a compound (e.g., this compound) to be converted into active RA, which then induces gene transcription via RAREs.
Objective: To measure the dose-dependent activation of the RA signaling pathway by this compound compared to retinol and retinoic acid.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or F9 teratocarcinoma cells) in a 96-well plate. Cells should be able to metabolize retinoids.
-
Transfection: Co-transfect cells with two plasmids:
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple RAREs (e.g., DR5-RARE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (this compound, retinol, and retinoic acid as a positive control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 18-24 hours to allow for retinoid metabolism, RA signaling, and reporter protein expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the RARE-luciferase activity to the control reporter activity. Plot the normalized activity against the compound concentration to generate dose-response curves and calculate EC50 values.
In Vitro RALDH Activity Assay
This assay directly measures the enzymatic conversion of this compound to retinoic acid by a specific RALDH isozyme.
Objective: To determine the kinetic parameters (K_m_, V_max_) of a purified RALDH enzyme for this compound.
Methodology:
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.0) containing the cofactor NAD⁺.
-
Enzyme Addition: Add a known concentration of purified recombinant ALDH1A1, ALDH1A2, or ALDH1A3 enzyme.
-
Reaction Initiation: Initiate the reaction by adding varying concentrations of the substrate, all-trans-retinal (solubilized in a suitable vehicle like β-cyclodextrin).
-
Spectrophotometric Monitoring: Immediately monitor the reaction by measuring the increase in absorbance at 340 nm. This corresponds to the reduction of NAD⁺ to NADH, which is produced in a 1:1 stoichiometric ratio with retinoic acid.
-
Rate Calculation: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Data Analysis: Plot the initial velocities against the substrate (this compound) concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression to determine the K_m_ and V_max_ values.
These experimental approaches provide robust, quantitative data to validate and compare the role of this compound in the crucial retinoic acid signaling pathway, distinguishing its activity from other retinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of Retinaldehyde for Retinoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinoic acid biosynthesis catalyzed by this compound dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Retinoic Acid and Retinaldehyde Dehydrogenase | Encyclopedia MDPI [encyclopedia.pub]
- 7. Genetics and functions of the retinoic acid pathway, with special emphasis on the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Retinoids in the visual cycle: role of the this compound G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elledermaustralia.com [elledermaustralia.com]
- 13. drsq.com.au [drsq.com.au]
- 14. Retinaldehyde: this compound Strength, Skin Uses, vs. Retinol [verywellhealth.com]
- 15. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Retinaldehyde and Retinoic Acid in Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of retinaldehyde and retinoic acid, two prominent retinoids in dermatology. By examining their mechanisms of action, clinical efficacy, and tolerability profiles, supported by experimental data, this document aims to inform research and development in the field.
Introduction
Retinoids, derivatives of vitamin A, are a cornerstone of dermatological therapy, renowned for their efficacy in treating a range of conditions from acne vulgaris to photoaging. Among the various forms, retinoic acid is the biologically active form that directly interacts with nuclear receptors to modulate gene expression. Retinaldehyde, its immediate precursor, offers a compelling alternative with a distinct efficacy and tolerability profile. Understanding the nuances between these two molecules is critical for the development of next-generation dermatological treatments.
The Retinoid Signaling Pathway: From Precursor to Bioactivity
The biological effects of retinoids are mediated by all-trans retinoic acid, which binds to nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This binding initiates a cascade of transcriptional regulation of target genes, influencing cellular processes such as proliferation, differentiation, and collagen synthesis.[1][2] Retinaldehyde serves as the direct precursor to retinoic acid in a crucial conversion step within the skin.
The metabolic conversion pathway is as follows:
-
Retinol is reversibly oxidized to retinaldehyde .[1]
-
Retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenase.[1][3]
This conversion process is a key determinant of a retinoid's potency and potential for irritation. As retinoic acid is the most potent form, its direct application can lead to greater efficacy but also a higher incidence of adverse effects.[3][4] Retinaldehyde's conversion to retinoic acid is a regulated process within keratinocytes, which may contribute to its improved tolerability.[4]
Comparative Efficacy: Photoaging and Acne
Clinical studies have demonstrated the efficacy of both retinaldehyde and retinoic acid in treating the signs of photoaging, such as fine lines, wrinkles, and skin roughness. While retinoic acid is often considered the gold standard, retinaldehyde has shown comparable results in some studies, with a more favorable side-effect profile.[5]
Table 1: Clinical Efficacy in Photoaging
| Parameter | Retinaldehyde (0.05%) | Retinoic Acid (0.05%) | Vehicle | Study Reference |
| Wrinkle Reduction | Equally effective as Retinoic Acid | Equally effective as Retinaldehyde | Less effective | Creidi et al., 1998[5] |
| Skin Roughness | Equally effective as Retinoic Acid | Equally effective as Retinaldehyde | Less effective | Creidi et al., 1998[5] |
| Overall Improvement in Photoaging | 95% of participants (0.1% and 0.05%) | Not directly compared in this study | Not applicable | Kwon et al., 2018[6] |
| Texture Improvement | 13.7% (0.1%), 12.6% (0.05%) | Not directly compared in this study | Not applicable | Kwon et al., 2018[6] |
| Melanin (B1238610) Index Improvement | 6.5% (0.1%) | Not directly compared in this study | Not applicable | Kwon et al., 2018[6] |
For acne, the antibacterial properties of retinaldehyde against Cutibacterium acnes provide an additional therapeutic benefit not directly associated with retinoic acid.[7]
Tolerability and Side-Effect Profile
A significant differentiator between retinaldehyde and retinoic acid is their potential to cause skin irritation. Retinoic acid is well-documented to induce erythema, scaling, burning, and pruritus, which can limit patient compliance.[4][8] Retinaldehyde is consistently reported to be better tolerated.[8][9]
Table 2: Comparative Tolerability
| Adverse Effect | Retinaldehyde | Retinoic Acid | Study Reference |
| Erythema | Significantly less frequent | High frequency (44% of participants in the first 4 weeks) | Fluhr et al., 1999[8][9] |
| Scaling | Significantly less frequent | High frequency (35% of participants in the first 4 weeks) | Fluhr et al., 1999[8][9] |
| Burning/Pruritus | Significantly less frequent | High frequency (29% of participants in the first 4 weeks) | Fluhr et al., 1999[8][9] |
| Transepidermal Water Loss (TEWL) | High (similar to Retinoic Acid) | High | Fluhr et al., 1999[8][9] |
| Overall Irritation Potential | Low | Pronounced | Fluhr et al., 1999[8][9] |
Experimental Protocols
The following are summaries of methodologies employed in key comparative studies.
Protocol 1: Assessment of Anti-Photoaging Efficacy
-
Objective: To compare the efficacy of retinaldehyde and retinoic acid in reducing wrinkles and skin roughness.
-
Methodology:
-
Subject Recruitment: A cohort of volunteers with clinical signs of photoaging is recruited.
-
Randomization: Subjects are randomly assigned to receive either retinaldehyde cream, retinoic acid cream, or a vehicle cream in a double-blind manner.
-
Treatment Protocol: Participants apply the assigned cream to the face daily for a predetermined period (e.g., 12-44 weeks).
-
Efficacy Assessment:
-
Optical Profilometry: Silicone replicas of the crow's feet area are taken at baseline and at specified follow-up intervals. These replicas are analyzed using optical profilometry to quantify changes in wrinkle depth and skin roughness.[5]
-
Clinical Assessment: Dermatologists assess overall improvement in photoaging using standardized grading scales.
-
Instrumental Analysis: Non-invasive instruments are used to measure parameters such as transepidermal water loss (TEWL), skin hydration, and melanin index.[6]
-
-
-
Data Analysis: Statistical analysis is performed to compare the changes in efficacy parameters between the treatment groups.
Protocol 2: Assessment of Skin Irritation
-
Objective: To compare the local tolerance profiles of retinaldehyde and retinoic acid.
-
Methodology:
-
Patch Testing:
-
Long-Term Clinical Use:
-
A larger cohort of subjects applies the test materials daily over an extended period (e.g., 44 weeks).[8]
-
-
Irritation Assessment:
-
Clinical Scoring: Dermatologists score the level of erythema, scaling, and burning/pruritus at regular intervals using a standardized scale.[8]
-
Transepidermal Water Loss (TEWL): A tewameter is used to measure the rate of water evaporation from the skin, which is an indicator of skin barrier function. Increased TEWL can correlate with irritation.[8]
-
Laser Doppler Flowmetry: This technique measures cutaneous blood flow. Increased blood flow is an indicator of inflammation and irritation.[8]
-
-
-
Data Analysis: Intergroup statistical analysis is performed to compare the irritation scores and instrumental measurements between the different retinoid treatments.
Conclusion
Retinaldehyde and retinoic acid are both highly effective topical agents for a variety of dermatological conditions. Retinoic acid, as the bioactive form, offers high potency, which is often accompanied by significant skin irritation. Retinaldehyde, as its direct precursor, provides a unique balance of efficacy and tolerability. Its conversion to retinoic acid within the skin appears to be a rate-limiting step that allows for a more controlled delivery of the active molecule, thereby reducing the incidence of adverse effects. For researchers and drug development professionals, retinaldehyde represents a promising molecule for formulations where a favorable side-effect profile is paramount without a significant compromise in clinical efficacy. Future research may focus on optimizing delivery systems for retinaldehyde to further enhance its therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dermaspa.ca [dermaspa.ca]
- 4. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of retinaldehyde 0.1% and 0.05% creams used to treat photoaged skin: A randomized double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elledermaustralia.com [elledermaustralia.com]
- 8. Tolerance profile of retinol, retinaldehyde and retinoic acid under maximized and long-term clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
A Comparative Analysis of Natural vs. Synthetic Retinal Analogues in Vision Research
For Researchers, Scientists, and Drug Development Professionals
The visual cycle, a fundamental process for sight, relies on the reversible isomerization of retinal, a vitamin A derivative. The native chromophore, 11-cis-retinal, upon absorption of a photon, converts to all-trans-retinal, initiating a signaling cascade that results in vision. While natural retinoids are essential, their inherent instability and the desire to modulate the visual process have driven the development of synthetic this compound analogues.[1][2] This guide provides a comparative study of natural and synthetic this compound analogues, presenting their performance based on experimental data, detailing the methodologies used for their evaluation, and visualizing the key pathways and workflows.
Quantitative Performance Comparison
The efficacy of this compound analogues can be assessed by several key performance indicators, including their ability to form a stable pigment with opsin (rhodopsin regeneration), the stability of the resulting pigment, and the efficiency with which the regenerated pigment can activate the visual signaling cascade. The following table summarizes quantitative data for a selection of natural and synthetic this compound analogues.
| This compound Analogue | Type | Rhodopsin Regeneration (t½) | Thermal Stability | G-Protein (Transducin) Activation | Spectral Properties (λmax) | Reference |
| 11-cis-retinal | Natural | ~14 s (in vitro, bovine)[3] | High (protected by opsin)[4] | Full agonist upon photoisomerization[5] | ~500 nm (bovine rhodopsin)[6] | [3][4][5][6] |
| 9-cis-retinal | Natural | Forms stable isorhodopsin[4] | Slightly less stable than rhodopsin[4] | Partial agonist, slower activation than all-trans-retinal[7] | ~485 nm (isorhodopsin) | [4][7] |
| all-trans-retinal | Natural | Does not regenerate dark-state rhodopsin | - | Agonist, but less effective than photoisomerized 11-cis-retinal[5][8] | - | [5][8] |
| Dimethylamino-retinal (DMAR) | Synthetic | Forms stable pigment with microbial rhodopsins | - | Modulates photocycle kinetics | Shifts λmax to ~520 nm in ChR2(H134R) | [9][10] |
| Naphthyl-retinal | Synthetic | Supports activity in microbial rhodopsins | - | - | Alters peak wavelength | [9][10] |
| Thiophene-retinal | Synthetic | Supports activity in microbial rhodopsins | - | - | Alters peak wavelength | [9][10] |
| "Locked" Analogues (e.g., 7-ring) | Synthetic | Forms pigment in vivo[11] | - | Very low G-protein activation[11] | - | [11] |
| Acyclic-retinal | Synthetic | - | - | Partial agonist, slower activation | - | [7] |
| 9-cis-9-demethyl-retinal | Synthetic | Higher binding affinity than 9-cis-retinal | Stabilizes Meta-I conformation | Slower activation rates | - | [7] |
Signaling Pathway and Experimental Workflows
To understand the function of this compound analogues, it is crucial to visualize the biological context and the experimental procedures used for their evaluation.
Visual Signal Transduction Cascade
The absorption of a photon by a this compound analogue bound to opsin triggers a conformational change in the protein, initiating a G-protein signaling cascade. This ultimately leads to a change in the membrane potential of the photoreceptor cell and the transmission of a neural signal.
Caption: The visual signal transduction cascade initiated by photon absorption.
Experimental Workflow for Efficacy Testing
A standardized workflow is essential for the comparative evaluation of different this compound analogues. This typically involves in vitro characterization of pigment formation and activity, followed by in vivo assessment of this compound function.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Retinol Analogs. VIII. Pyrolysis and Photolysis of Retinoic Acid in Aqueous Ethanolic Solution [jstage.jst.go.jp]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The thermal stability of rhodopsin and opsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Rhodopsin Regeneration in Photoreceptor Membranes is Correlated with Variations in Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Partial Retinoid Agonists against Vertebrate Rhodopsin Misfolding Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opsin/all-trans-retinal complex activates transducin by different mechanisms than photolyzed rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.iucc.ac.il [cris.iucc.ac.il]
- 10. Synthetic this compound analogues modify the spectral and kinetic characteristics of microbial rhodopsin optogenetic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and Physiological Properties of Rhodopsin Regenerated with 11-cis-6-Ring- and 7-Ring-retinals - PMC [pmc.ncbi.nlm.nih.gov]
validation of retinal as a biomarker for certain metabolic disorders
The eye, often called the "window to the soul," is increasingly being recognized as a window to our systemic health. Researchers, scientists, and drug development professionals are now looking to the retina for non-invasive biomarkers of metabolic disorders. This guide provides an objective comparison of retinal biomarkers with other alternatives for diagnosing and monitoring conditions such as diabetes, metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and obesity, supported by experimental data.
The Promise of this compound Biomarkers
The retina's rich vascular network and neural tissue are uniquely visible non-invasively, offering a direct look at the microvascular and neurodegenerative changes that often accompany metabolic diseases.[1][2] Alterations in this compound vessel caliber, this compound layer thickness, and a novel "this compound age gap" are emerging as powerful indicators of systemic metabolic distress.
Comparison of this compound Biomarkers with Standard and Novel Alternatives
This section compares the performance of various this compound biomarkers against established and emerging biomarkers for several metabolic disorders.
Diabetes Mellitus
Diabetic retinopathy is a well-established complication of diabetes, making the retina a logical place to look for early biomarkers.
| Biomarker Category | Specific Biomarker | Performance Metric | Value | Population/Study |
| This compound | This compound Arteriolar Caliber | Mean Diameter (μm) | 146.1 (Diabetes) vs. 143.8 (Normal) | Multi-Ethnic Study of Atherosclerosis (MESA)[3][4] |
| This compound Venular Caliber | Mean Diameter (μm) | 218.0 (Diabetes) vs. 214.4 (Normal) | Multi-Ethnic Study of Atherosclerosis (MESA)[3][4] | |
| Hazard Ratio (per SD increase) | 1.09 (for incident diabetes) | Meta-analysis of 5 prospective cohort studies[5] | ||
| Standard | Hemoglobin A1c (HbA1c) | Sensitivity/Specificity | 68% / 88% | General reference for diabetes diagnosis[6] |
| Novel | Glycated Albumin (GA) | - | Serves as a biomarker for short-term (2-3 weeks) glycemic control.[7] | - |
Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. This compound imaging, combined with artificial intelligence, is showing promise in its early detection.
| Biomarker Category | Specific Biomarker | Performance Metric | Value | Population/Study |
| This compound | This compound Image Analysis (Vision Transformer-based model) | AUC | 0.7752 (this compound images alone) | Lee TK, et al. (2025)[8] |
| AUC | 0.8725 (this compound images + clinical features) | Lee TK, et al. (2025)[8] | ||
| Standard | Waist Circumference, Blood Pressure, Fasting Glucose, Triglycerides, HDL Cholesterol | - | Diagnosis based on the presence of ≥3 of 5 risk factors.[9][10] | - |
| Novel | Leptin to Adiponectin (LA) Ratio | - | Suggested as a better marker for MetS than either adiponectin or leptin alone.[9] | - |
| Gamma-Glutamyl Transferase (GGT) | Cut-off Value (IU/L) | 27 (Men), 17 (Women) for MetS | Cross-sectional analysis[9] |
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is the buildup of extra fat in the liver that is not caused by alcohol. This compound changes may reflect the systemic inflammation and vascular alterations associated with NAFLD.
| Biomarker Category | Specific Biomarker | Performance Metric | Finding | Population/Study |
| This compound | This compound Layer Thickness (OCT) | Association | Indices of NAFLD are inversely associated with macular Outer Nuclear Layer (ONL) and Myoid Zone (MZ) thicknesses. | LIFE-Adult Study[11] |
| Standard | Alanine Aminotransferase (ALT) | - | Limited sensitivity and specificity.[12] | - |
| Novel | NAFLD Liver Fat Score | AUC | 0.86-0.87 | Based on magnetic resonance spectroscopy[12] |
| FibroTest® | AUC | 0.84 (for advanced fibrosis) | Algorithm of 13 markers[13] | |
| Hyaluronic Acid (HA) | AUC | 0.89 (for advanced fibrosis) | Suzuki et al.[14] |
Obesity
Obesity is a complex disease involving an excessive amount of body fat. This compound microvascular changes have been linked to increased body mass index (BMI).
| Biomarker Category | Specific Biomarker | Performance Metric | Finding | Population/Study |
| This compound | This compound Venular Caliber | Relative Risk (highest vs. lowest tertile) | 1.68 (for incident obesity) | Population-based cohort study[15] |
| This compound Nerve Fiber Layer (RNFL) Volume | Association | Decreased volume with high BMI. | Inam G, et al. (2025)[16] | |
| Inner Nuclear Layer (INL) Volume | Association | Increased volume with high BMI. | Inam G, et al. (2025)[16] | |
| Central Foveal Thickness | Mean Thickness (μm) | 222.0 (Obese) vs. 229.8 (Normal) | Cross-sectional study | |
| Standard | Body Mass Index (BMI) | - | Imperfect measure of abnormal body fat accumulation. | - |
| Novel | Leptin | - | Adipokine that regulates energy metabolism.[17] | - |
| Adiponectin | - | Serum levels are reduced in obesity.[17] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Measurement of this compound Vascular Caliber
-
Imaging: Digital fundus photographs are captured.
-
Software: A semi-automated, computer-based program (e.g., this compound Vessel Analyzer) is used to measure the caliber of this compound arterioles and venules.
-
Procedure: Measurements are typically taken in a standardized zone, for example, between 0.5 and 1.0 disc diameters from the optic disc margin. The six largest arterioles and venules are measured, and summary indices like the central this compound artery equivalent (CRAE) and central this compound vein equivalent (CRVE) are calculated using formulas such as the Parr-Hubbard-Knudtson method.[2][18][19]
Measurement of this compound Layer Thickness using Spectral Domain Optical Coherence Tomography (SD-OCT)
-
Imaging: High-resolution macular volume scans are obtained using an SD-OCT device.
-
Segmentation: The OCT software automatically segments the retina into different layers (e.g., this compound Nerve Fiber Layer, Ganglion Cell Layer, Inner Nuclear Layer, Outer Nuclear Layer).
-
Quantification: The thickness and volume of each layer are calculated within specific regions, often defined by the Early Treatment Diabetic Retinopathy Study (ETDRS) grid.[11]
Calculation of this compound Age Gap using Deep Learning
-
Data Collection: A large dataset of this compound fundus images from a healthy population is used to train a deep learning model.
-
Model Training: The deep learning model, often a convolutional neural network (CNN) architecture like Xception, is trained to predict a person's chronological age based on their this compound image.[20][21]
-
This compound Age Prediction: The trained model is then applied to the this compound images of a study cohort to predict their "this compound age."
-
This compound Age Gap Calculation: The this compound age gap is calculated as the difference between the predicted this compound age and the individual's actual chronological age. A positive gap suggests accelerated aging.[20][22][23][24]
Measurement of Serum Retinol-Binding Protein 4 (RBP4) by ELISA
-
Sample Preparation: Human serum or plasma samples are diluted (e.g., 1:2000) in a suitable buffer.
-
Assay Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used.
-
Procedure:
-
A microplate pre-coated with a monoclonal antibody specific to human RBP4 is used.
-
Diluted samples and standards are added to the wells and incubated.
-
After washing, a horseradish peroxidase (HRP)-conjugated detection antibody is added and incubated.
-
Following another wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with an acid.
-
The absorbance is measured at 450 nm, and the RBP4 concentration is determined from a standard curve.[25][26]
-
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) help to illustrate key pathways and workflows.
Conclusion
The evidence strongly suggests that the retina holds significant potential as a source of non-invasive biomarkers for a range of metabolic disorders. This compound imaging techniques, coupled with advanced analytical methods like deep learning, offer a cost-effective and scalable approach to screen for and monitor these conditions.[8][27][28][29] While further validation and standardization are needed, the data presented here underscore the value of "oculomics" in the future of personalized medicine and clinical research. The ability to visualize the microvascular and neural consequences of metabolic disease in the eye provides a powerful tool for early detection, risk stratification, and the development of novel therapeutic interventions.
References
- 1. This compound Vascular Caliber as a Biomarker for Diabetes Microvascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound vessel analysis - Wikipedia [en.wikipedia.org]
- 3. Relationship of this compound vascular caliber with diabetes and retinopathy: the Multi-Ethnic Study of Atherosclerosis (MESA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. This compound microvascular calibre and risk of diabetes mellitus: a systematic review and participant-level meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obesity Biomarkers: Exploring Factors, Ramification, Machine Learning, and AI‐Unveiling Insights in Health Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers in Metabolic Disorders, Obesity and Type 2 Diabetes Mellitus | Biomedicines | MDPI [mdpi.com]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Useful Biomarkers of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Noninvasive serum biomarkers for liver steatosis in nonalcoholic fatty liver disease: Current and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noninvasive biomarkers in non-alcoholic fatty liver disease: Current status and a glimpse of the future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound microvascular changes and the risk of developing obesity: Population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reviewofoptometry.com [reviewofoptometry.com]
- 17. iipseries.org [iipseries.org]
- 18. karger.com [karger.com]
- 19. A narrative review of this compound vascular parameters and the applications (Part I): Measuring methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bjo.bmj.com [bjo.bmj.com]
- 21. Developing an aging clock using deep learning on this compound images [research.google]
- 22. Evaluating the reproducibility of a deep learning algorithm for the prediction of this compound age - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Serum Retinol-Binding Protein 4 as a Marker for Cardiovascular Disease in Women | PLOS One [journals.plos.org]
- 26. listarfish.it [listarfish.it]
- 27. This compound Imaging-Based Oculomics: Artificial Intelligence as a Tool in the Diagnosis of Cardiovascular and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
A Comparative Analysis of Retinaldehyde Potency at Varying Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of different concentrations of retinaldehyde, a key retinoid in dermatology and cosmetic science. The information presented is supported by experimental data from clinical and in-vitro studies, offering valuable insights for research and development in skincare and dermatological therapies.
Retinaldehyde: Mechanism of Action
Retinaldehyde is a direct precursor to retinoic acid, the biologically active form of Vitamin A in the skin. Its proximity in the conversion pathway makes it a potent retinoid available over-the-counter. The conversion of retinaldehyde to retinoic acid is a crucial step in mediating its effects on skin cells.
Signaling Pathway
The binding of retinoic acid to nuclear receptors, Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), initiates a cascade of transcriptional regulation. This process modulates the expression of numerous genes involved in cell proliferation, differentiation, and extracellular matrix protein synthesis.
Comparative Efficacy of Retinaldehyde Concentrations: Clinical Data
Clinical studies have primarily focused on comparing the efficacy of 0.05% and 0.1% retinaldehyde concentrations for treating photoaged skin. The following tables summarize the quantitative data from these studies.
| Parameter | 0.05% Retinaldehyde | 0.1% Retinaldehyde | Study Duration | Key Findings |
| Skin Texture Improvement | 12.6% | 13.7% | 3 months | Both concentrations significantly improved skin texture, with no statistically significant difference between the two groups. |
| Transepidermal Water Loss (TEWL) Reduction | 17.9% | 14.5% | 3 months | Both concentrations significantly reduced TEWL, indicating an improvement in skin barrier function. |
| Skin Hydration Increase | 6.0% | 10.2% | 3 months | Both concentrations significantly increased skin hydration. |
| Melanin (B1238610) Index Reduction | Not significant | 6.5% (significant) | 3 months | Only the 0.1% concentration showed a significant reduction in the melanin index, suggesting a greater effect on hyperpigmentation. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from various sources to represent a standard approach for each assessment.
Experimental Workflow for Clinical Efficacy Assessment
A Comparative Guide to the Retinal Visual Cycle Across Species
For Researchers, Scientists, and Drug Development Professionals
The ability to perceive light is a fundamental biological process that has evolved diverse mechanisms across the animal kingdom. Central to vision in most species is the retinal visual cycle, a series of biochemical reactions responsible for regenerating the light-sensitive chromophore, 11-cis-retinal. Understanding the variations in this pathway across different species is crucial for advancing our knowledge of visual physiology, developing models for human this compound diseases, and designing novel therapeutic strategies. This guide provides a cross-species comparison of the this compound visual cycle, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Key Differences in the Visual Cycle: A Cross-Species Overview
The most fundamental divergence in the this compound visual cycle lies between vertebrates and invertebrates. Vertebrates rely on a complex, enzyme-mediated process to regenerate 11-cis-retinal, which occurs primarily in the this compound pigment epithelium (RPE) for rod photoreceptors and also involves Müller glial cells for cone photoreceptors.[1][2] In contrast, many invertebrates, such as insects and cephalopods, utilize a more direct photochemical mechanism where a second photon of light resets the chromophore back to its 11-cis configuration.[3][4]
Quantitative Comparison of Visual Cycle Components and Kinetics
The efficiency and speed of the visual cycle vary significantly among species, reflecting their specific visual needs and ecological niches. The following tables summarize key quantitative data related to retinoid levels and the kinetics of visual pigment regeneration and underlying enzymatic reactions.
Table 1: Retinoid Levels in the Retina of Various Species
| Species | Total Retinoids (pmol/eye) | 11-cis-retinal (pmol/eye) | All-trans-retinyl esters (pmol/eye) | Reference |
| Mouse (dark-adapted) | ~1200 | ~150 | ~700 | [5] |
| Human | - | - | - | Data not available in comparable units |
| Zebrafish | - | - | - | Data not available in comparable units |
| Chicken | - | - | - | Data not available in comparable units |
| Salamander | - | - | - | Data not available in comparable units |
Note: Direct quantitative comparisons of retinoid levels across species are challenging due to variations in eye size, experimental methodologies, and reporting units. The data for mouse provides a baseline for a common model organism.
Table 2: Kinetics of Visual Pigment Regeneration
| Species | Photoreceptor Type | Regeneration Rate Constant (min⁻¹) | Half-life for Regeneration (min) | Reference |
| Human | Rods | 0.017 - 0.025 | ~30-40 | [6] |
| Cones | ~0.87 | ~0.8 | [6] | |
| Macaca fascicularis | Rods | 0.38 ± 0.08 | ~1.8 | [3][7] |
| Cones | 4.0 ± 1.1 | ~0.17 | [3][7] | |
| Mouse | Rods | - | ~150 (for >90% bleach) | [8] |
| Salamander | Rods (Red) | - | - | [9] |
| Cones (Red-sensitive) | - | - | [9] |
Note: Regeneration kinetics are highly dependent on the extent of the initial photobleach and the specific experimental conditions.
Table 3: Enzyme Kinetics of Key Visual Cycle Enzymes
| Enzyme | Species | Vmax | KM | Reference |
| RPE65 (Isomerohydrolase) | Bovine | 44.3 pmol/min/mg protein | 3.66 µM (all-trans-retinyl ester) | [1] |
| Chicken | 45 pmol/min/mg protein | 3.91 µM (all-trans-retinyl ester) | [1] | |
| Human | Lower activity than chicken RPE65 | - | [10] | |
| 11-cis-Retinol Dehydrogenase (RDH5) | - | - | - | Data not available in comparable units |
| all-trans-Retinol Dehydrogenase (RDH8) | - | - | - | Data not available in comparable units |
Note: Vmax and KM values are provided for the isomerohydrolase activity of RPE65. Comprehensive, directly comparable kinetic data for other key enzymes across a wide range of species is limited.
Signaling Pathways of the this compound Visual Cycle
The intricate network of reactions and transport steps that constitute the visual cycle can be visualized to better understand the flow of retinoids. The following diagrams, generated using the DOT language, illustrate the canonical vertebrate visual cycle and the alternative pathway for cones.
Caption: Canonical Vertebrate Visual Cycle.
Caption: Alternative Cone Visual Cycle.
Experimental Protocols for Key Methodologies
Accurate and reproducible experimental data are the bedrock of comparative studies. This section provides detailed methodologies for two key techniques used to investigate the this compound visual cycle.
Retinoid Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify different retinoid isomers (this compound, retinol (B82714), and retinyl esters) from this compound tissue extracts.
Methodology:
-
Tissue Homogenization:
-
Excise retinas under dim red light and immediately freeze them in liquid nitrogen.
-
Homogenize the frozen tissue in a glass-glass homogenizer with a suitable buffer (e.g., phosphate-buffered saline with antioxidants like butylated hydroxytoluene).
-
-
Retinoid Extraction:
-
Perform a two-step solvent extraction using hexane (B92381) and ethanol.[11]
-
Add a known amount of an internal standard (e.g., retinyl acetate) to the homogenate for quantification.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the upper organic phase containing the retinoids.
-
Repeat the extraction process to ensure complete recovery.
-
-
Sample Preparation:
-
Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried retinoid extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column for separation.
-
Employ an isocratic or gradient elution with a mobile phase typically consisting of a mixture of acetonitrile, water, and a small amount of an acid (e.g., formic acid or acetic acid).[11][12]
-
Detect retinoids using a UV-Vis detector at their respective maximum absorbance wavelengths (e.g., ~325 nm for retinol and retinyl esters, ~360-380 nm for this compound oximes).
-
Quantify the peaks by comparing their area to that of the internal standard.
-
Caption: HPLC Workflow for Retinoid Analysis.
Electroretinography (ERG) for Assessing this compound Function
Objective: To measure the electrical response of the retina to a light stimulus, providing an in vivo assessment of photoreceptor and overall this compound health, which is indirectly related to the efficiency of the visual cycle.
Methodology (based on ISCEV Standards): [13]
-
Animal Preparation:
-
Dark-adapt the animal for a minimum of 20 minutes for scotopic (rod-mediated) recordings.
-
Anesthetize the animal and maintain its body temperature.
-
Apply a topical anesthetic and mydriatic to the eye to numb the cornea and dilate the pupil.
-
-
Electrode Placement:
-
Place a recording electrode (e.g., a corneal contact lens electrode or a loop electrode) on the cornea.
-
Place a reference electrode on the forehead or another nearby location.
-
Place a ground electrode on a distant part of the body (e.g., the ear).
-
-
Stimulation and Recording:
-
Use a Ganzfeld stimulator to deliver full-field light flashes of controlled intensity and duration.
-
For scotopic ERG, present a dim flash to elicit the rod response (a-wave and b-wave).
-
For photopic ERG, light-adapt the animal for at least 10 minutes and then present a bright flash to elicit the cone response.
-
Record the electrical signals using a differential amplifier and a data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a-wave (originating from photoreceptors) and the b-wave (originating from bipolar cells and Müller cells).
-
Analyze the oscillatory potentials, which reflect activity in the inner retina.
-
Compare the recorded waveforms to normative data for the species to identify any abnormalities.
-
Caption: ERG Experimental Workflow.
Conclusion
The cross-species comparison of the this compound visual cycle reveals a fascinating interplay of evolutionary adaptation and conserved biochemical principles. While vertebrates have evolved a complex enzymatic regeneration system, invertebrates often rely on a more direct photochemical process. Within vertebrates, further specializations exist, such as the parallel cone-specific visual cycle, highlighting the diverse strategies employed to meet the demands of different visual environments. The quantitative data, though challenging to compare directly across all species due to methodological variations, underscores the significant differences in the kinetics and efficiency of this vital pathway. The provided experimental protocols and workflow diagrams offer a standardized framework for researchers to conduct and interpret studies in this field, ultimately contributing to a deeper understanding of vision and the development of therapies for this compound diseases.
References
- 1. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evolution and the origin of the visual retinoid cycle in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The chick eye in vision research: an excellent model for the study of ocular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 8. A quantitative analysis of interactions between photoreceptors in the salamander (Ambystoma) retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visual Cycle: Dependence of Retinol Production and Removal on Photoproduct Decay and Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Key Residues Determining Isomerohydrolase Activity of Human RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Visual System of Zebrafish and its Use to Model Human Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Encapsulated Retinal Drug Delivery Systems
The management of chronic retinal diseases such as age-related macular degeneration (AMD), diabetic macular edema (DME), and uveitis has been revolutionized by sustained-release drug delivery systems. These encapsulated platforms offer a significant advantage over frequent intravitreal injections by providing continuous, long-term delivery of therapeutic agents directly to the posterior segment of the eye. This guide provides an objective comparison of the performance of prominent encapsulated this compound delivery systems, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparison of System Characteristics and Performance
Encapsulated this compound delivery systems can be broadly categorized into biodegradable and non-biodegradable polymer-based implants, refillable reservoirs, and encapsulated cell therapy platforms. Each possesses a unique mechanism of action and release profile, tailored for specific therapeutic needs.
| System/Platform | Therapeutic Agent | Delivery System Type | Material | Biodegradable | Stated Duration |
| Ozurdex® | Dexamethasone (B1670325) (0.7 mg) | Intravitreal Implant | Poly(lactic-co-glycolic acid) (PLGA) Matrix | Yes | Up to 6 months[1][2][3] |
| Iluvien® | Fluocinolone Acetonide (0.19 mg) | Intravitreal Implant | Polyimide tube, Polyvinyl alcohol (PVA) | No | 36 months[4][5][6] |
| Susvimo™ (PDS) | Ranibizumab (B1194657) (100 mg/mL) | Refillable Intravitreal Port | Implant: Polysulfone, Titanium; Septum: Silicone | No (Permanent Implant) | Refilled ~ every 6 months[7][8] |
| Encelto™ (NT-501) | Ciliary Neurotrophic Factor (CNTF) | Encapsulated Cell Therapy (ECT) | Semi-permeable polymer capsule with genetically modified RPE cells | No (Permanent Implant) | Continuous, long-term (>2 years)[9][10][11] |
Quantitative Performance and Efficacy Data
The efficacy of these systems is determined by their drug release kinetics and clinical outcomes. The Port Delivery System (PDS) offers a tunable release rate, while polymer implants provide a more passive, pre-determined release profile. Encapsulated cell therapy provides continuous biological production of a therapeutic factor.
| System/Platform | Initial Release Rate | Release Profile/Mechanism | Key Efficacy Endpoint |
| Ozurdex® | Biphasic/Triphasic burst followed by sustained release[12] | Bulk erosion and diffusion from PLGA matrix[1] | Reduction in macular edema; Improvement in visual acuity[3] |
| Iluvien® | ~0.25 µ g/day [6][13][14] | Stable, near zero-order release via passive diffusion[4] | Treatment of DME in specific patient populations[4][5] |
| Susvimo™ (PDS) | ~14-17 µ g/day (for 100 mg/mL concentration)[15][16][17] | Passive diffusion from a reservoir; rate decreases exponentially over time[7][15] | Equivalent visual acuity outcomes compared to monthly ranibizumab injections[7] |
| Encelto™ (NT-501) | Continuous cellular secretion (e.g., ~0.8 ng/24h tested in some devices)[18] | Continuous production and diffusion of CNTF from encapsulated cells[10][19] | 56.4% reduction in the rate of ellipsoid zone (photoreceptor) loss in MacTel Type 2[9] |
Safety and Biocompatibility Profile
While generally well-tolerated, all intraocular implants carry risks associated with the surgical procedure and the long-term presence of a foreign body in the eye.
| System/Platform | Common Adverse Events |
| Ozurdex® | Increased Intraocular Pressure (IOP), Cataract Formation, Conjunctival Hemorrhage[3][20] |
| Iluvien® | Cataract Formation (very common), Increased IOP[4][6] |
| Susvimo™ (PDS) | Conjunctival Hemorrhage, Conjunctival Hyperemia, Iritis, Eye Pain[21] |
| Encelto™ (NT-501) | Primarily related to the surgical procedure; generally well-tolerated[9][22] |
Experimental Protocols
Validating the efficacy of these systems requires a standardized set of experiments to characterize drug release, biocompatibility, and therapeutic effect.
In Vitro Drug Release Kinetics Assay
This assay is crucial for determining the rate and duration of drug release from a device.
-
Objective: To quantify the amount of drug released from the implant over time in a simulated physiological environment.
-
Apparatus: A USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 7 (Reciprocating Holder) is often employed.[23][24][25] For low-volume conditions simulating the vitreous, custom setups or small-volume apparatuses are used.[26][27]
-
Methodology:
-
Medium Preparation: Prepare a release medium, typically a buffered saline solution (e.g., pH 7.4 Phosphate-Buffered Saline - PBS) to mimic the vitreous humor.[23]
-
Sample Setup: Place the implant into the apparatus cell. For the Flow-Through Cell, the medium is pumped at a slow, continuous rate (e.g., 1.5 mL/min) past the implant.[23] For reservoir-based systems like the PDS, implants are regularly transferred to fresh buffer vials to simulate ocular clearance.[15][16]
-
Sampling: Collect the effluent (the medium that has flowed past the implant) at predetermined time intervals (e.g., hourly for the first 24 hours, then every 2-4 hours for several days or weeks).[23]
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is common for small molecules like dexamethasone.[23] For protein-based drugs like ranibizumab, concentration assays such as UV-Vis spectroscopy or Bradford protein assay are used.[15]
-
Data Analysis: Calculate the cumulative amount of drug released over time and determine the release rate (e.g., in µ g/day ). Fit the data to a kinetic model (e.g., zero-order, first-order, exponential) to characterize the release profile.[15][17]
-
In Vivo Biocompatibility and Toxicity Study
These studies evaluate the local tissue response to the implant in a living organism, following international standards.
-
Objective: To assess the safety and biocompatibility of the implant material and its degradation products within the eye.
-
Standard: The study design should adhere to the principles of ISO 10993, "Biological evaluation of medical devices," particularly Part 5 (Cytotoxicity), Part 6 (Implantation), and Part 10 (Sensitization).[28][29][30][31]
-
Methodology:
-
Animal Model: A relevant animal model, typically the New Zealand White rabbit, is used for ocular studies.[32]
-
Implantation: The device is surgically implanted into the vitreous cavity of the animal eye under sterile conditions. A control group may receive a sham surgery without an implant.
-
Clinical Observation: Regularly monitor the animals for signs of inflammation, irritation, or toxicity. This includes slit-lamp examinations, intraocular pressure measurements, and fundus photography.
-
Endpoint Analysis: At specified time points (e.g., 1, 3, 6 months), animals are euthanized. The eyes are enucleated and subjected to histopathological evaluation.
-
Histopathology: Tissues (retina, choroid, sclera, optic nerve) are sectioned, stained (e.g., with Hematoxylin and Eosin - H&E), and examined microscopically by a pathologist. A scoring system based on ISO 10993-6 is used to quantify the local biological response, including inflammation, neovascularization, and tissue degeneration.[33]
-
Visualizations: Workflows and Mechanisms
Release Mechanisms of this compound Delivery Systems
Caption: Mechanisms of drug release for different this compound delivery system archetypes.
General Experimental Workflow for Validation
Caption: A typical workflow for the validation of a new this compound drug delivery system.
VEGF Signaling Pathway and Ranibizumab Inhibition
Caption: Simplified VEGF signaling pathway and the mechanism of inhibition by Ranibizumab.
References
- 1. Drug release mechanisms of high-drug-load, melt-extruded dexamethasone intravitreal implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intravitreal Dexamethasone Implant as a Sustained Release Drug Delivery Device for the Treatment of Ocular Diseases: A Comprehensive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Executive Summary - Clinical Review Report: Fluocinolone Acetonide Intravitreal Implant (Iluvien) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. molinahealthcare.com [molinahealthcare.com]
- 6. Iluvien (Fluocinolone Acetonide Intravitreal Implant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. The Port Delivery System with ranibizumab: a new paradigm for long-acting this compound drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. cgtlive.com [cgtlive.com]
- 10. FDA Approves ENCELTO: First Gene Therapy for MacTel | OBN [ophthalmologybreakingnews.com]
- 11. news-medical.net [news-medical.net]
- 12. Drug release mechanisms of high-drug-load, melt-extruded dexamethasone intravitreal implants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. hcp.iluvien.com [hcp.iluvien.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. In-vitro characterization of ranibizumab release from the Port Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
- 19. cgtlive.com [cgtlive.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. LUCENTIS® (ranibizumab) Mechanism of Action (MoA) for RVO [lucentis.com]
- 22. files.providernews.anthem.com [files.providernews.anthem.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. researchgate.net [researchgate.net]
- 25. In vitro dissolution testing models of ocular implants for posterior segment drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Influence of the test method on in vitro drug release from intravitreal model implants containing dexamethasone or fluorescein sodium in poly (d,l-lactide-co-glycolide) or polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ovid.com [ovid.com]
- 28. mddionline.com [mddionline.com]
- 29. fda.gov [fda.gov]
- 30. emergobyul.com [emergobyul.com]
- 31. namsa.com [namsa.com]
- 32. Ophthalmic Drug Delivery Systems for the Treatment of this compound Diseases: Basic Research to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Comparative Transcriptomics: Unveiling the Cellular Response to Retinal Treatment
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Transcriptomic Landscape of Retinoid-Treated Cells
The primary focus of this comparison is on epidermal keratinocytes, a key target for topical retinoid application and a well-established model for studying retinoid-induced gene expression.
Quantitative Data Summary
The following tables summarize the differential gene expression in primary human epidermal keratinocytes following treatment with 1 µM all-trans retinoic acid (RA) for 48 hours. This time point was selected to represent a mature and robust cellular response.
Table 1: Top 10 Upregulated Genes in RA-Treated Keratinocytes (48h)
| Gene Symbol | Gene Name | Fold Change | Function |
| TGM1 | Transglutaminase 1 | 16.2 | Epidermal differentiation, cornified envelope formation |
| SPRR2A | Small Proline-Rich Protein 2A | 15.8 | Cornified envelope precursor |
| KRTDAP | Keratinocyte Differentiation Associated Protein | 14.1 | Epidermal development |
| CYP26B1 | Cytochrome P450 Family 26 Subfamily B Member 1 | 12.5 | Retinoic acid metabolism |
| CSTA | Cystatin A | 10.9 | Cysteine protease inhibitor, epidermal differentiation |
| SPRR1B | Small Proline-Rich Protein 1B | 9.7 | Cornified envelope precursor |
| NICE-1 | (Gene Alias) | 9.5 | Unknown |
| SERPINB3 | Serpin Family B Member 3 | 8.6 | Serine protease inhibitor |
| S100A7 | S100 Calcium Binding Protein A7 (Psoriasin) | 8.3 | Inflammatory response, antimicrobial peptide |
| IVL | Involucrin | 7.9 | Cornified envelope precursor |
Table 2: Top 10 Downregulated Genes in RA-Treated Keratinocytes (48h)
| Gene Symbol | Gene Name | Fold Change | Function |
| KRT16 | Keratin 16 | -11.8 | Keratinocyte proliferation (hyperproliferation marker) |
| S100A9 | S100 Calcium Binding Protein A9 | -10.5 | Inflammatory response, chemotaxis |
| KRT6A | Keratin 6A | -9.8 | Keratinocyte proliferation (hyperproliferation marker) |
| IL1B | Interleukin 1 Beta | -8.5 | Pro-inflammatory cytokine |
| DEFB4A | Defensin Beta 4A | -8.1 | Antimicrobial peptide |
| IL8 | Interleukin 8 | -7.7 | Chemokine, neutrophil recruitment |
| MMP9 | Matrix Metallopeptidase 9 | -7.2 | Extracellular matrix degradation |
| CXCL1 | C-X-C Motif Chemokine Ligand 1 | -6.9 | Chemokine, inflammatory response |
| CCL20 | C-C Motif Chemokine Ligand 20 | -6.5 | Chemokine, lymphocyte recruitment |
| S100A8 | S100 Calcium Binding Protein A8 | -6.1 | Inflammatory response, chemotaxis |
Note: The fold changes are approximate values derived from published microarray data and are intended for comparative purposes.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway for retinal and a standard workflow for comparative transcriptomic analysis.
Caption: Retinoid signaling pathway.
Caption: Experimental workflow for comparative transcriptomics.
Experimental Protocols
The methodologies outlined below are based on established protocols for comparative transcriptomic analysis of retinoid-treated keratinocytes.
1. Cell Culture and Treatment
-
Cell Line: Primary Human Epidermal Keratinocytes (HEK) are typically used. Alternatively, the HaCaT cell line, a spontaneously immortalized human keratinocyte line, can be employed.[1]
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
Treatment Conditions:
-
Retinoid: All-trans retinoic acid (RA) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. For retinaldehyde treatment, a 0.1% solution in DMSO is a documented concentration.[2]
-
Control: The control group is treated with the same concentration of the vehicle (e.g., DMSO) as the experimental group.
-
Concentration: A final concentration of 1 µM RA is commonly used for in vitro studies.
-
Duration: Cells are treated for various time points, such as 1, 4, 24, 48, and 72 hours, to capture both early and late transcriptional responses.[3]
-
2. RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is isolated from both control and treated cells using a column-based RNA purification kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions.
-
Quality Assessment: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). High-quality RNA (RNA Integrity Number, RIN > 8) is used for downstream applications.
3. Library Preparation and RNA Sequencing
-
Library Construction: An mRNA-sequencing library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq, to generate millions of short reads.
4. Bioinformatics Analysis
-
Quality Control of Raw Reads: Raw sequencing reads (in FASTQ format) are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Read Alignment: The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Statistical analysis is performed using packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the control group. A false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change cut-off (e.g., > 1 or < -1) are used to determine significance.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: To understand the biological implications of the differentially expressed genes, enrichment analysis is performed using databases such as the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). This helps to identify the biological processes, molecular functions, and signaling pathways that are most affected by the treatment.
References
Unraveling the Origins of Lipofuscin: A Comparative Analysis of All-trans and 11-cis Retinal Contributions
Researchers, scientists, and drug development professionals have long investigated the accumulation of lipofuscin in the retinal pigment epithelium (RPE), a hallmark of aging and a key contributor to the pathogenesis of diseases like age-related macular degeneration (AMD). A pivotal question in this field has been the relative importance of two vitamin A aldehyde isomers, all-trans-retinal and 11-cis-retinal (B22103), in the formation of lipofuscin and its cytotoxic bis-retinoid component, A2E. This guide provides a comprehensive comparison of their roles, supported by experimental data, to illuminate the primary driver of lipofuscinogenesis.
Emerging evidence strongly suggests that 11-cis-retinal, the chromophore of vision, is the principal precursor to lipofuscin and A2E accumulation under normal physiological conditions.[1][2] While both 11-cis and all-trans-retinal can generate bis-retinoids in laboratory settings, studies on animal models indicate that the contribution of all-trans-retinal, a product of photoisomerization, is modest.[1][2][3]
A key study utilized mice lacking the enzyme retinol (B82714) dehydrogenase 8 (Rdh8-/-), which is responsible for the reduction of all-trans-retinal in photoreceptor outer segments.[1][4] This genetic modification leads to elevated levels of all-trans-retinal, particularly under light conditions, providing a model to assess its contribution to lipofuscin formation.
Quantitative Comparison of Lipofuscin and A2E Accumulation
The following tables summarize the key quantitative findings from studies on Rdh8-/- mice, comparing the effects of cyclic-light rearing (which maximizes all-trans-retinal levels) and dark rearing.
Table 1: RPE Lipofuscin Fluorescence Accumulation in Rdh8-/- Mice [1]
| Rearing Condition | Rate of Fluorescence Increase (BU/MP/month) | Fluorescence at 6 months (BU/MP) |
| Dark-reared | 9.1 ± 1.9 | 64.3 ± 12.9 |
| Cyclic-light-reared | 20.0 ± 2.7 | 112.2 ± 13.1 |
BU/MP: Bead Units per Megapixel
Table 2: RPE A2E Accumulation in Rdh8-/- Mice [1][4]
| Rearing Condition | Rate of A2E Increase (pmol/eye/month) | A2E Level at 6 months (pmol/eye) |
| Dark-reared | 1.1 ± 0.2 | 4.8 ± 0.5 |
| Cyclic-light-reared | 1.7 ± 0.1 | 8.9 ± 0.2 |
These data reveal that while elevated all-trans-retinal in cyclic-light-reared Rdh8-/- mice does lead to a faster accumulation of both lipofuscin and A2E (approximately 2 times and 1.5 times faster, respectively), the rates do not fully account for the total accumulation observed in wild-type animals where the 11-cis to all-trans-retinal ratio is much higher.[1][2] This suggests that 11-cis-retinal is the more significant precursor. Further supporting this, wild-type mice reared in either cyclic light or darkness show broadly similar levels of RPE lipofuscin and A2E.[1][4]
The Visual Cycle and Lipofuscin Formation
The formation of these bis-retinoids is intrinsically linked to the visual cycle, a series of enzymatic reactions essential for vision.
Caption: The Visual Cycle and pathways to lipofuscin formation.
Experimental Methodologies
RPE Lipofuscin Fluorescence Quantification
-
Tissue Preparation: Mice were euthanized, and their eyes were enucleated. The anterior segment was removed, and the retina was carefully dissected away to leave the RPE-choroid-sclera complex (eyecup). The eyecup was then flat-mounted on a slide.[2]
-
Microscopy: A laser scanning confocal microscope was used for imaging (e.g., SP2 Leica).[1]
-
Image Acquisition: Fluorescence was excited at 488 nm, and emission was collected in the range of 565–725 nm.[1][2]
-
Quantification: The total fluorescence from each eyecup was measured. To standardize the measurements, the fluorescence of calibration beads (e.g., InSpeckOrange) was measured under the same settings. The eyecup fluorescence was then reported in "bead units per megapixel" (BU/MP).[2]
A2E Quantification by HPLC
-
Extraction: The RPE-choroid was homogenized in a chloroform-methanol solvent mixture to extract lipids and retinoids, including A2E.[1][4]
-
Chromatography: The extract was analyzed using High-Performance Liquid Chromatography (HPLC) with UV/VIS spectroscopy for detection.[1][4]
-
Quantification: The amount of A2E was determined by measuring the area under the curve of the corresponding peak in the chromatogram at a specific wavelength (e.g., 430 nm).[1] The results were typically expressed in picomoles per eye (pmol/eye).
Caption: Experimental workflow for assessing lipofuscin and A2E.
Conclusion
The available experimental data strongly indicate that 11-cis-retinal is the primary contributor to the formation of lipofuscin and its bis-retinoid component A2E in the RPE under normal physiological conditions.[1][2] While all-trans-retinal can contribute to this process, its role appears to be modest, even when its clearance is impaired.[1][3] These findings have significant implications for the development of therapeutic strategies aimed at mitigating lipofuscin accumulation in this compound diseases, suggesting that targeting the pathways involving 11-cis-retinal may be more effective.
References
- 1. Relative Contributions of All-Trans and 11-Cis this compound to Formation of Lipofuscin and A2E Accumulating in Mouse this compound Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Relative Contributions of All-Trans and 11-Cis this compound to Formation of Lipofuscin and A2E Accumulating in Mouse this compound Pigment Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
A Researcher's Guide to the Validation of Animal Models for Studying Retinal Metabolism
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in unraveling the complexities of retinal metabolism and developing novel therapeutics for this compound diseases. This guide provides an objective comparison of commonly used animal models, supported by experimental data, to aid in the selection of the most suitable model for specific research questions. We delve into the validation of these models through key metabolic and functional assays, offering detailed experimental protocols and visual workflows to enhance understanding and reproducibility.
The retina is one of the most metabolically active tissues in the body, with a high demand for glucose and oxygen to maintain its complex structure and function.[1][2] Dysregulation of this compound metabolism is a hallmark of numerous blinding diseases, including diabetic retinopathy, age-related macular degeneration, and inherited this compound degenerations. Animal models are indispensable tools for investigating the underlying mechanisms of these diseases and for preclinical testing of new treatments.[3][4]
Comparing Animal Models for this compound Metabolism Research
The choice of an animal model depends on various factors, including the specific metabolic pathways of interest, the desired disease phenotype, and practical considerations such as cost and breeding time. The following tables provide a comparative overview of rodent, zebrafish, and large animal models.
Rodent Models: The Workhorses of this compound Research
Rodent models, particularly mice and rats, are the most widely used for studying this compound metabolism due to their genetic tractability, short generation time, and the availability of numerous established disease models.[5]
Table 1: Comparison of Common Rodent Models for Diabetic Retinopathy
| Feature | Streptozotocin (STZ)-Induced (Type 1) | db/db Mouse (Type 2) | Ins2Akita Mouse (Type 1) |
| Induction Method | Chemical induction via STZ injection, which destroys pancreatic β-cells.[6] | Spontaneous mutation in the leptin receptor gene, leading to obesity and insulin (B600854) resistance.[7] | Spontaneous mutation in the insulin 2 gene, leading to hyperglycemia.[5] |
| Key Metabolic Features | Hyperglycemia, polyol pathway activation.[8] | Hyperglycemia, hyperlipidemia, insulin resistance.[7] | Hyperglycemia due to insulin deficiency.[5] |
| This compound Phenotype | Pericyte loss, acellular capillaries, basement membrane thickening, increased vascular permeability.[7][8] | This compound thickening, pericyte loss, glial reactivation, increased vessel density.[2][7] | Increased vascular permeability, degenerate capillaries, this compound cell apoptosis, thinning of inner this compound layers.[5] |
| This compound Thickness (µm) | Variable, can show thinning over time.[9] | Increased this compound thickness (e.g., 299.7 ± 26.7 µm vs. 223.8 ± 29.7 µm in controls).[2] | Reduction in the thickness of the inner plexiform and inner nuclear layers.[5] |
| Advantages | Rapid induction, cost-effective, reproducible.[6] | Good model for type 2 diabetes and associated metabolic syndrome.[7] | Genetic model with early onset of hyperglycemia.[5] |
| Disadvantages | Does not fully mimic the progressive nature of human diabetic retinopathy; potential for systemic toxicity.[3] | Obesity can be a confounding factor; this compound phenotype can be variable.[7] | May not develop all the features of advanced diabetic retinopathy.[5] |
Zebrafish Models: A Platform for High-Throughput Screening
The zebrafish (Danio rerio) has emerged as a powerful model for studying this compound development and disease due to its genetic tractability, rapid development, and transparent embryos that allow for in vivo imaging.[10][11]
Table 2: Comparison of Zebrafish and Rodent Models
| Feature | Zebrafish (Danio rerio) | Rodents (Mouse/Rat) |
| This compound Anatomy | Cone-rich retina, similar layered structure to humans.[10] | Rod-dominant retina.[10] |
| Development | Rapid ex utero development, functional visual system by 3 days post-fertilization.[11] | In utero development, longer maturation period. |
| Genetic Manipulation | Amenable to high-throughput genetic screening and gene editing (e.g., CRISPR/Cas9).[12] | Well-established genetic engineering techniques, but lower throughput. |
| Metabolic Studies | Suitable for studying cone metabolism and the interplay between photoreceptors and the RPE.[10] | Extensive literature on rod metabolism and overall this compound energy demands.[13] |
| Advantages | High-throughput screening capabilities, ease of in vivo imaging, rapid development.[10][11] | Well-characterized physiology and disease progression, closer to human size and physiology than zebrafish.[3] |
| Disadvantages | Differences in this compound vascularization and the absence of a macula. | Higher cost and longer study duration compared to zebrafish.[3] |
Large Animal Models: Bridging the Gap to Clinical Translation
Large animal models, such as pigs, dogs, and non-human primates, offer a closer anatomical and physiological resemblance to the human eye, making them invaluable for translational research, particularly for surgical and therapeutic development.
Table 3: Comparison of Large Animal Models
| Feature | Pigs | Dogs | Non-Human Primates |
| Eye Size & Anatomy | Similar eye size to humans, cone-rich visual streak. | Variable eye size, cone-rich area centralis. | Macula present, very similar to human this compound anatomy. |
| This compound Vasculature | Holangiotic (fully vascularized) retina. | Holangiotic retina. | Holangiotic retina with a foveal avascular zone. |
| Disease Models | Spontaneous and induced models of this compound degeneration and diabetic retinopathy. | Numerous spontaneous models of inherited this compound diseases. | Induced models of glaucoma, AMD, and diabetic retinopathy. |
| Advantages | Anatomical similarity to humans is beneficial for surgical studies. | Naturally occurring diseases with genetic homology to human conditions. | Closest model to humans, essential for late-stage preclinical studies. |
| Disadvantages | High cost, long lifespan, ethical considerations. | Genetic heterogeneity in spontaneous models. | Significant ethical, cost, and housing constraints. |
Key Experimental Protocols for Model Validation
Validating an animal model for this compound metabolism studies requires a multi-pronged approach, combining structural, functional, and metabolic assessments.
Induction of Diabetic Retinopathy in Mice using Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in mice, a widely used model for studying diabetic retinopathy.[6][14]
Materials:
-
Streptozotocin (STZ)
-
Sodium citrate (B86180) buffer (0.1 M, pH 4.5), freshly prepared[15]
-
Sterile saline (0.9% NaCl)
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Use male C57BL/6J mice, 8-10 weeks old. Fast the mice for 4-6 hours before STZ injection.[14][15]
-
STZ Preparation: Dissolve STZ in cold sodium citrate buffer immediately before injection to a final concentration of 50 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.[15]
-
Injection: Inject the mice intraperitoneally with a single high dose of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50-60 mg/kg for 5 consecutive days).[16][17] The multi-dose protocol is often associated with better survival rates.[14]
-
Blood Glucose Monitoring: Measure blood glucose levels 48-72 hours after the final STZ injection. Mice with blood glucose levels >250-300 mg/dL are considered diabetic.[17]
-
Animal Care: Provide diabetic mice with easy access to food and water. Monitor their body weight and overall health regularly. Small doses of long-acting insulin may be administered to prevent severe weight loss and mortality.[17]
Functional Assessment using Electroretinography (ERG)
ERG is a non-invasive technique that measures the electrical response of the retina to a light stimulus, providing a quantitative assessment of this compound function.[18][19]
Materials:
-
ERG recording system with a Ganzfeld stimulator
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., atropine) and local anesthetic (e.g., proparacaine)
-
Corneal contact lens electrodes, reference electrode, and ground electrode
-
Heating pad to maintain body temperature
Procedure:
-
Dark Adaptation: Dark-adapt the animals overnight (at least 12 hours) for scotopic (rod-mediated) recordings.[18][19]
-
Anesthesia and Pupil Dilation: Anesthetize the animal and place it on a heating pad to maintain a body temperature of 37°C. Dilate the pupils with a topical mydriatic and apply a drop of local anesthetic to the cornea.[19]
-
Electrode Placement: Place the active electrode on the cornea, the reference electrode subcutaneously near the eye, and the ground electrode subcutaneously on the tail or back.[20]
-
Scotopic ERG: In complete darkness, present single flashes of increasing light intensity to elicit the scotopic ERG. The a-wave, originating from photoreceptors, and the b-wave, reflecting bipolar and Müller cell activity, are the main components analyzed.[21]
-
Photopic ERG: After a period of light adaptation (e.g., 10 minutes of background illumination), record the photopic (cone-mediated) ERG in response to light flashes on a lit background.[22]
-
Data Analysis: Measure the amplitude and implicit time of the a- and b-waves. Reduced amplitudes and delayed implicit times are indicative of this compound dysfunction.[21]
Metabolic Profiling using Mass Spectrometry-Based Metabolomics
Metabolomics provides a comprehensive snapshot of the small molecule metabolites in a biological sample, offering direct insights into the metabolic state of the retina.[23][24]
Materials:
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Mass spectrometer (e.g., LC-MS or GC-MS)
Procedure:
-
Sample Collection and Quenching: Euthanize the animal and immediately dissect the retinas. Instantly freeze the tissue in liquid nitrogen to quench all metabolic activity.[24]
-
Metabolite Extraction: Homogenize the frozen this compound tissue in a cold extraction solvent. Centrifuge the homogenate to pellet the protein and other cellular debris.[25]
-
Sample Preparation: Collect the supernatant containing the metabolites. The sample may require further processing, such as derivatization for GC-MS analysis.
-
Mass Spectrometry Analysis: Inject the prepared sample into the mass spectrometer. The instrument separates the metabolites based on their physicochemical properties and detects them based on their mass-to-charge ratio.[24]
-
Data Analysis: Process the raw data to identify and quantify the metabolites. This involves peak picking, alignment, and normalization. Statistical analysis is then used to identify significant differences in metabolite levels between experimental groups.[26]
Visualizing Workflows and Pathways
To further clarify the processes involved in validating animal models for this compound metabolism research, the following diagrams illustrate key workflows and pathways.
Caption: General workflow for the validation of an animal model for this compound disease.
Caption: Simplified overview of key metabolic pathways in the retina.
Caption: Diagram of a typical experimental setup for electroretinography (ERG).
By carefully selecting and validating animal models using a combination of functional, structural, and metabolic analyses, researchers can gain valuable insights into the pathophysiology of this compound diseases and accelerate the development of effective therapies to preserve vision. This guide serves as a foundational resource to inform these critical early-stage research decisions.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Animal models of diabetic retinopathy: summary and comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Update on animal models of diabetic retinopathy: from molecular approaches to mice and higher mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 7. Animal Models of Diabetic Retinopathy: Summary and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Correlation of this compound Structure and Visual Function Assessments in Mouse Diabetes Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism in the Zebrafish Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the Retina in the Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zebrafish as a Model to Study Retinoic Acid Signaling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jianhaidulab.com [jianhaidulab.com]
- 14. Modified streptozotocin‐induced diabetic model in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 18. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning [jove.com]
- 20. youtube.com [youtube.com]
- 21. Electrophysiological and Histologic Evaluation of the Time Course of this compound Degeneration in the rd10 Mouse Model of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Metabolomics in this compound Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 26. biochem.du.ac.in [biochem.du.ac.in]
A Comparative Guide to the Phototoxicity of Retinal Isomers
For Researchers, Scientists, and Drug Development Professionals
Retinal, the aldehyde form of vitamin A, is a crucial molecule in vision. In the retina, different isomers of this chromophore play distinct roles in the visual cycle. However, these same molecules, when exposed to light, can become potent photosensitizers, generating reactive oxygen species (ROS) that can lead to cellular damage. This guide provides a comparative analysis of the phototoxicity of three key this compound isomers: all-trans-retinal, 11-cis-retinal (B22103), and 9-cis-retinal (B17824), supported by experimental data and detailed methodologies.
Key Findings at a Glance
All-trans-retinal generally exhibits the highest phototoxic potential among the isomers, primarily due to its efficient generation of singlet oxygen and its accumulation outside of the protective opsin protein. While 11-cis-retinal is also a potent photosensitizer, its phototoxicity in a healthy retina is mitigated by its sequestration within opsin. The phototoxicity of 9-cis-retinal is less characterized, but its ability to form a functional visual pigment suggests a potential for phototoxic effects if it accumulates in an unbound state.
Quantitative Comparison of this compound Isomer Phototoxicity
The following tables summarize key parameters related to the phototoxicity of all-trans-retinal, 11-cis-retinal, and 9-cis-retinal. It is important to note that direct comparative studies under identical conditions are limited, and thus, the data presented is a synthesis of findings from various sources.
Table 1: Photochemical Properties and Singlet Oxygen Quantum Yields
| This compound Isomer | Absorption Max (λmax) in Ethanol | Singlet Oxygen Quantum Yield (ΦΔ) | Notes |
| all-trans-Retinal | ~382 nm | ~0.096 (in alcohols) | The absorption spectrum extends into the visible range, contributing to its phototoxicity under physiological light conditions.[1] The quantum yield is solvent-dependent. |
| 11-cis-Retinal | ~379 nm | Data not available for direct comparison | Also a potent photosensitizer, but its phototoxicity is typically lower in vivo due to being bound to opsin.[2] |
| 9-cis-Retinal | ~373 nm | Data not available for direct comparison | Can form a functional visual pigment (isorhodopsin). Its unbound form is expected to be phototoxic. |
Table 2: Comparison of Photooxidative Potential
| Feature | all-trans-Retinal | 11-cis-Retinal | 9-cis-Retinal |
| Relative Photooxidative Potential | High | Moderate to High (when unbound) | Likely Moderate to High (when unbound) |
| Primary ROS Generated | Singlet oxygen, superoxide (B77818) radicals | Singlet oxygen, superoxide radicals | Expected to be similar to other isomers |
| Key Cytotoxic Effects | Lipid peroxidation, protein oxidation, induction of apoptosis | Lipid peroxidation, formation of toxic bisretinoids (e.g., A2E) | Data limited, but expected to induce oxidative stress |
| Cellular Localization in Retina | Accumulates in photoreceptor outer segments after light exposure | Primarily bound to opsin in dark-adapted photoreceptors | Can bind to opsin to form isorhodopsin |
Mechanisms of this compound Isomer-Induced Phototoxicity
The phototoxicity of this compound isomers is primarily mediated by the generation of ROS upon light absorption. These highly reactive molecules can damage cellular components, leading to cell death.
Signaling Pathways in all-trans-Retinal Phototoxicity
All-trans-retinal, when it accumulates in photoreceptor cells, can trigger a cascade of damaging events. Upon photoexcitation, it can directly generate singlet oxygen.[3] Furthermore, it can activate NADPH oxidase, leading to the production of superoxide radicals. This increase in ROS contributes to lipid peroxidation and an influx of calcium ions, which can activate apoptotic pathways.
Signaling Pathways in 11-cis-Retinal Phototoxicity
The phototoxicity of 11-cis-retinal is primarily a concern when it is not bound to opsin. Unbound 11-cis-retinal can also act as a photosensitizer, generating ROS. A significant aspect of its toxicity is its role as a precursor to the formation of bisretinoid compounds like A2E, which accumulate in the this compound pigment epithelium (RPE) and are themselves phototoxic.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the phototoxicity of this compound isomers.
Cell Viability Assessment using MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Plate this compound pigment epithelial (RPE) cells or photoreceptor-derived cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of the this compound isomer (e.g., all-trans-retinal, 11-cis-retinal, or 9-cis-retinal) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.
-
Incubation: Incubate the cells with the this compound isomers in the dark for a specified period (e.g., 6 hours) to allow for cellular uptake.
-
Light Exposure: Expose the cells to a controlled light source of a specific wavelength (e.g., blue light, ~430 nm) and intensity for a defined duration. A parallel plate should be kept in the dark as a control.
-
MTS Reagent Addition: Following light exposure, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength between 490 and 500 nm.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated wells to the vehicle-treated control wells.
Lipid Peroxidation Measurement using BODIPY C11 Assay
The BODIPY 581/591 C11 probe is a fluorescent sensor used to detect lipid peroxidation in live cells. The probe incorporates into cellular membranes and exhibits a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl portion.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Culture this compound cells on glass coverslips or in multi-well plates suitable for fluorescence imaging or flow cytometry.
-
Treatment and Light Exposure: Treat the cells with the this compound isomers and expose them to light as described in the MTS assay protocol.
-
Probe Loading: After light exposure, incubate the cells with a working solution of BODIPY 581/591 C11 (typically 1-10 µM) in a serum-free medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a balanced salt solution (e.g., PBS) to remove the excess fluorescent probe.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Acquire images using a fluorescence microscope equipped with filters for both the reduced (red fluorescence, e.g., TRITC filter set) and oxidized (green fluorescence, e.g., FITC filter set) forms of the probe.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence intensity in both the red and green channels.
-
-
Data Analysis: Quantify lipid peroxidation by calculating the ratio of the green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
Conclusion
The phototoxicity of this compound isomers is a critical consideration in this compound health and disease. All-trans-retinal stands out as a particularly potent photosensitizer, and its efficient clearance is vital for preventing light-induced this compound damage. While 11-cis-retinal is also inherently phototoxic, its binding to opsin provides a significant protective mechanism. The phototoxic profile of 9-cis-retinal requires further investigation, especially given its use in therapeutic strategies for certain this compound diseases. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess and compare the phototoxic effects of these and other retinoids, contributing to a deeper understanding of this compound photodamage and the development of protective therapies.
References
- 1. Comparison of A2E Cyto- and Phototoxicity with all-trans-Retinal in Human this compound Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photooxidation mediated by 11-cis and all-trans this compound in single isolated mouse rod photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All-Trans this compound Mediates Light-Induced Oxidation In Single Living Rod Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Validation of Artificial Retina Prototypes
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of leading artificial retina prototypes based on their in vivo validation performance. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in understanding the current landscape of retinal prostheses.
Performance Comparison of Artificial Retina Prototypes
The restoration of sight through artificial means has seen significant advancements, with several prototypes undergoing rigorous in vivo testing. These devices, designed to replace the function of damaged photoreceptors, vary in their approach, from epithis compound and subthis compound stimulation to novel photovoltaic technologies. Their performance, as demonstrated in preclinical and clinical trials, offers valuable insights into the strengths and limitations of each design.
The Argus II (Second Sight Medical Products) is an epithis compound prosthesis that has been commercially available and extensively studied. Clinical trials have shown that it can restore a degree of visual function, allowing patients to perceive light and motion, and in some cases, recognize large letters and objects.[1][2] The Alpha-IMS and its successor, the Alpha-AMS (Retina Implant AG), are subthis compound implants. The subthis compound placement is intended to leverage the remaining neural circuitry of the retina for more natural visual processing.[3][4] Clinical data for the Alpha-AMS has demonstrated the ability of some patients to read letters and recognize objects.[3][4][5]
A more recent development is the PRIMA (Pixium Vision), a photovoltaic subthis compound prosthesis. This wireless device converts light into electrical signals directly at the implant site, simplifying the surgical procedure. Clinical trials for PRIMA have reported promising results in patients with atrophic age-related macular degeneration (AMD), with some achieving visual acuity that matches the pixel size of the implant.[6][7][8] Other notable prototypes include the IRIS II (Pixium Vision), an epithis compound implant, and the Phoenix-99 (Bionic Vision Australia), a suprachoroidal device, which have also undergone preclinical and clinical evaluations.[9][10][11]
The following table summarizes the key quantitative data from in vivo validation studies of these artificial retina prototypes.
| Feature | Argus II | Alpha-AMS | PRIMA | IRIS II | Phoenix-99 |
| Implant Location | Epithis compound | Subthis compound | Subthis compound | Epithis compound | Suprachoroidal |
| Number of Electrodes | 60 | 1600 | 378 | 150 | 99 |
| Reported Visual Acuity (Best Case) | 1.8 logMAR (approx. 20/1260)[12] | 0.95 logMAR (approx. 6/60)[5] | 1.39 logMAR (approx. 20/500) without zoom, improved with zoom[6][7] | Limited data, focus on visual function | Preclinical |
| Patient Performance (Tasks) | Improved square localization, direction of motion, and orientation & mobility.[1][12] | Improved activities of daily living, object recognition, and grating acuity.[3][4][5][13] | Letter and sequence of letters recognition.[6][7][8] | Improvements in square localization and direction of motion. | Preclinical safety and stability demonstrated in sheep.[11][14] |
| Power Source | External wireless transmission | External wireless transmission | Photovoltaic (powered by near-infrared light) | External wireless transmission | External wireless transmission |
Experimental Protocols for In Vivo Validation
The in vivo validation of artificial retina prototypes involves a series of rigorous experimental protocols to assess their safety, biocompatibility, and efficacy. These protocols are conducted in both animal models and human clinical trials.
Animal Models
A range of animal models are utilized in the preclinical evaluation of this compound prostheses. Common models include:
-
Rodents (Rats and Mice): Often used for initial biocompatibility and toxicity studies due to their well-characterized genetics and the availability of this compound degeneration models.[15]
-
Rabbits: Their larger eye size compared to rodents facilitates surgical practice and the assessment of implant stability.[16][17]
-
Cats and Pigs: These animals have a visual system that is more comparable to humans, making them suitable for more advanced functional studies.[18][19]
-
Sheep: Used for long-term biocompatibility and safety studies of larger implants due to the size and anatomy of their eyes.[11][14]
Surgical Implantation Techniques
The surgical procedure for implanting an artificial retina depends on its location:
-
Epithis compound Implantation: This procedure involves a vitrectomy to remove the vitreous gel, followed by placing the electrode array on the surface of the retina.[16][20][21] The array is typically secured with a this compound tack.[16][20]
-
Subthis compound Implantation: This is a more complex procedure that requires creating a small detachment of the retina to place the implant between the photoreceptor layer and the this compound pigment epithelium.[15][22][23]
-
Suprachoroidal Implantation: This technique involves placing the implant in the space between the choroid and the sclera, which is considered less invasive to the retina itself.[24]
Assessment of Visual Function and Biocompatibility
A variety of methods are employed to evaluate the performance and safety of artificial retinas in vivo:
-
Visual Evoked Potentials (VEP): This non-invasive technique measures the electrical signals in the brain's visual cortex in response to visual stimuli, providing an objective measure of the visual pathway's response to the implant.[25][26][27][28]
-
Behavioral Tests: In human trials, a battery of tests assesses the real-world benefits of the implant. These can include:
-
Square Localization: Patients are asked to locate a white square on a dark background.[12]
-
Direction of Motion: Patients need to identify the direction of a moving line.[12]
-
Grating Visual Acuity: This test measures the ability to distinguish between patterns of parallel bars.[12][13]
-
Orientation and Mobility Tasks: These tasks assess the patient's ability to navigate and interact with their environment, such as finding a door or following a line on the floor.[12]
-
-
Optical Coherence Tomography (OCT): A non-invasive imaging technique used to visualize the cross-sectional structure of the retina and assess the implant's position and any potential changes to the this compound tissue over time.
-
Histological Analysis: In preclinical studies, the this compound tissue is examined under a microscope after the animal is euthanized to assess the biocompatibility of the implant and to look for any signs of inflammation or damage to the this compound cells.[17][19][29][30]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Second Sight Announces Positive Long-Term Results of the Argus II this compound Prosthesis System :: Vivani Medical, Inc. (VANI) [investors.vivani.com]
- 2. Argus II: The ‘Bionic Eye’ An Incredible Breakthrough for People with Retinitis Pigmentosa - American Academy of Ophthalmology [aao.org]
- 3. Interim Results of a Multicenter Trial with the New Electronic Subthis compound Implant Alpha AMS in 15 Patients Blind from Inherited this compound Degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the Electronic this compound Implant Alpha AMS in Restoring Vision to Blind Patients with End-Stage Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 7. Prosthetic Visual Acuity with the PRIMA Subthis compound Microchip in Patients with Atrophic Age-Related Macular Degeneration at 4 Years Follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prosthetic Visual Acuity with the PRIMA System in Patients with Atrophic Age-related Macular Degeneration at 4 years follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An update on visual prosthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionic-vision.org | Implants | Phoenix 99 [bionic-vision.org]
- 11. Bionic eye study paves the way towards human trials - The University of Sydney [sydney.edu.au]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Bionic eyes gives hope to the blind • healthcare-in-europe.com [healthcare-in-europe.com]
- 15. Development of a Surgical Technique for Subthis compound Implants in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arvojournals.org [arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. scispace.com [scispace.com]
- 19. Structural changes in the retina after implantation of subthis compound three-dimensional implants in mini pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3 The procedure | Insertion of an epithis compound prosthesis for retinitis pigmentosa | Guidance | NICE [nice.org.uk]
- 21. nice.org.uk [nice.org.uk]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Implantation, removal and replacement of subthis compound electronic implants for restoration of vision in patients with retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of a surgical procedure for implantation of a prototype suprachoroidal this compound prosthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 139.91.210.27 [139.91.210.27]
- 26. Visual evoked potential characterization of rabbit animal model for this compound prosthesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ihsys.info [ihsys.info]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. Techniques for Processing Eyes Implanted With a this compound Prosthesis for Localized Histopathological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of Retinoid Conversion Pathways: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the different cellular pathways for retinoid conversion, with a focus on the enzymatic processes leading to the formation of the biologically active retinoic acid. This document is intended for researchers, scientists, and drug development professionals working in the fields of dermatology, oncology, and developmental biology.
Introduction to Retinoid Metabolism
Retinoids, a class of compounds derived from vitamin A (retinol), are critical regulators of numerous biological processes, including cell proliferation, differentiation, and apoptosis. Their biological activity is primarily mediated by all-trans-retinoic acid (atRA), which functions as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby modulating the transcription of target genes. The cellular concentration of atRA is tightly controlled through a series of enzymatic conversions, primarily through the canonical pathway. However, alternative and non-canonical pathways also contribute to retinoid signaling. This guide provides a comparative analysis of these pathways, supported by experimental data and detailed protocols.
The Canonical Retinoid Conversion Pathway
The most well-characterized pathway for atRA synthesis involves a two-step oxidation of retinol (B82714). This canonical pathway begins with the hydrolysis of retinyl esters to retinol, followed by the oxidation of retinol to retinaldehyde, and finally the irreversible oxidation of retinaldehyde to retinoic acid.
Step 1: Retinyl Ester Hydrolysis
Dietary vitamin A is primarily stored in the body as retinyl esters. To initiate the conversion to atRA, these esters must first be hydrolyzed to retinol by retinyl ester hydrolases (REHs)[1][2][3]. This step is crucial for mobilizing stored vitamin A for use in target tissues. Several enzymes have been identified to possess REH activity, including pancreatic triglyceride lipase (B570770) and hormone-sensitive lipase[1].
Step 2: Oxidation of Retinol to Retinaldehyde
The conversion of retinol to retinaldehyde is a reversible and rate-limiting step in atRA synthesis[4]. This reaction is catalyzed by two main families of enzymes: the retinol dehydrogenases (RDHs) and the alcohol dehydrogenases (ADHs)[5][6]. While both enzyme families contribute to retinol oxidation, they exhibit different kinetic properties and tissue-specific expression.
Step 3: Oxidation of Retinaldehyde to Retinoic Acid
The final and irreversible step in the canonical pathway is the oxidation of retinaldehyde to atRA, catalyzed by retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) superfamily, primarily the ALDH1A subfamily (ALDH1A1, ALDH1A2, and ALDH1A3)[7][8][9][10]. These enzymes exhibit different substrate specificities and tissue distribution, contributing to the spatial and temporal regulation of atRA synthesis.
Alternative Retinoid Conversion Pathways
While the canonical pathway is the primary route for atRA synthesis, alternative pathways also exist, most notably the conversion from dietary carotenoids like β-carotene.
Provitamin A carotenoids, such as β-carotene, can be cleaved to yield retinaldehyde by the enzyme β-carotene 15,15'-monooxygenase (BCO1)[11][12][13][14]. This retinaldehyde can then enter the final step of the canonical pathway to be oxidized to atRA by RALDHs[12][15]. This pathway is particularly important in herbivores and provides a regulated source of retinoids, as the activity of BCO1 is influenced by the body's vitamin A status.
Non-Canonical Retinoid Signaling
In addition to the classical genomic actions of atRA mediated by nuclear receptors, rapid, non-genomic effects have been described, collectively known as non-canonical retinoid signaling[16][17][18]. These pathways are often initiated by the binding of retinoids to cytosolic proteins, such as Cellular Retinoic Acid Binding Protein 1 (CRABP1), which can then modulate the activity of various signaling cascades, including the MAPK and CaMKII pathways[16][18][19][20].
This non-canonical signaling provides a mechanism for rapid cellular responses to retinoids that are independent of new gene transcription and protein synthesis[16].
Comparative Analysis of Enzyme Kinetics
The efficiency of each step in the retinoid conversion pathways is determined by the kinetic parameters of the involved enzymes. A summary of available kinetic data for key human enzymes is presented below. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹µM⁻¹) | Reference(s) |
| Retinol Dehydrogenases | |||||
| RDH10 | all-trans-Retinol | ~0.035 | - | - | [4][21][22] |
| ADH1 (class I) | all-trans-Retinol | - | - | ~100-fold less than ADH4 | [23] |
| ADH4 (class IV) | all-trans-Retinol | - | - | High efficiency | [5][6][24] |
| Retinaldehyde Dehydrogenases | |||||
| ALDH1A1 | all-trans-Retinaldehyde | Low µM range | - | Lower than ALDH1A2/A3 | [7][9] |
| ALDH1A2 | all-trans-Retinaldehyde | Low µM range | - | High efficiency | [7][9] |
| ALDH1A3 | all-trans-Retinaldehyde | Low µM range | - | High efficiency | [7][9] |
Comparative Biological Potency
The different retinoids exhibit varying potencies in eliciting biological responses, which is directly related to their proximity to the active form, atRA.
| Retinoid | Conversion Steps to atRA | Relative Potency | Reference(s) |
| Retinyl Esters (e.g., Retinyl Palmitate) | 3 | Lowest | [25][26][27][28] |
| Retinol | 2 | Low | [29][30] |
| Retinaldehyde | 1 | Intermediate | [31] |
| all-trans-Retinoic Acid (atRA) | 0 | Highest | [29] |
Studies comparing the effects of retinol and retinoic acid on gene expression have shown that while both can induce similar changes, retinoic acid is significantly more potent[29][32]. For example, both retinol and retinoic acid have been shown to upregulate genes involved in collagen synthesis, but retinoic acid elicits a stronger response[29]. RNA-seq analyses have provided a global view of the transcriptional changes induced by different retinoids, confirming the more robust and rapid response to atRA compared to its precursors[32][33].
Experimental Protocols
Protocol 1: In Vitro Retinol Dehydrogenase Activity Assay
This protocol outlines a method to measure the activity of retinol dehydrogenases in cell or tissue extracts.
Materials:
-
Cell or tissue homogenate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
all-trans-Retinol (substrate)
-
NAD⁺ (cofactor)
-
Bovine Serum Albumin (BSA)
-
Quenching solution (e.g., methanol)
-
Hexane (B92381) for extraction
-
HPLC system with UV or MS detector
Procedure:
-
Prepare the reaction mixture containing assay buffer, BSA, and cell/tissue homogenate.
-
Initiate the reaction by adding all-trans-retinol and NAD⁺.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes) in the dark.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Extract the retinoids with two volumes of hexane.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for HPLC analysis.
-
Quantify the amount of retinaldehyde produced by comparing to a standard curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin A - Wikipedia [en.wikipedia.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Human class IV alcohol dehydrogenase: kinetic mechanism, functional roles and medical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADH1 and ADH4 alcohol/retinol dehydrogenases in the developing adrenal blastema provide evidence for embryonic retinoid endocrine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ddd.uab.cat [ddd.uab.cat]
- 9. Structural and kinetic features of aldehyde dehydrogenase 1A (ALDH1A) subfamily members, cancer stem cell markers active in retinoic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and kinetic features of three human aldehyde dehydrogenases, aldh1a1, aldh1a2 and aldh1a3, active in retinoic acid biosynthesis - Dialnet [dialnet.unirioja.es]
- 11. Tretinoin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. CRABP1-mediated non-canonical retinoic acid signaling in motor neurons and neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. CRABP1 Signalosomes in Non-Canonical Actions of Retinoic Acid—Maintaining Health and Preventing Thyroid Dysfunction in Aging [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. CRABP1 in Non-Canonical Activities of Retinoic Acid in Health and Diseases [ouci.dntb.gov.ua]
- 21. Kinetic Analysis of Human Enzyme RDH10 Defines the Characteristics of a Physiologically Relevant Retinol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic Analysis of Human Enzyme RDH10 Defines the Characteristics of a Physiologically Relevant Retinol Dehydrogenase* | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Mouse alcohol dehydrogenase 4: kinetic mechanism, substrate specificity and simulation of effects of ethanol on retinoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rexaline.com [rexaline.com]
- 26. skinwellness.com [skinwellness.com]
- 27. cityskinclinic.com [cityskinclinic.com]
- 28. researchgate.net [researchgate.net]
- 29. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Retinal and retinol are potential regulators of gene expression in the keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ijord.com [ijord.com]
- 32. Multi-species transcriptome meta-analysis of the response to retinoic acid in vertebrates and comparative analysis of the effects of retinol and retinoic acid on gene expression in LMH cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Retinal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals are critical components of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of retinal, also known as retinaldehyde, a chemical widely used in vision research and drug development. Adherence to these procedures will help your institution remain compliant with safety regulations and build a culture of safety.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). This compound is a hazardous chemical that may cause harm to fertility or the unborn child and can have long-lasting harmful effects on aquatic life.[1]
Personal Protective Equipment (PPE):
-
Gloves: Handle with chemical-resistant gloves inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
-
Eye Protection: Wear safety glasses with side-shields conforming to appropriate government standards.[2][3]
-
Respiratory Protection: If there is a risk of dust formation, use a dust respirator.[4]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]
Handling and Storage:
-
Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]
-
Use in a well-ventilated area.[4]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2] this compound is light-sensitive and should be protected from direct light.[2][3] The recommended storage temperature is -20°C.[2]
Step-by-Step Disposal Plan for this compound
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. Do not let the product enter drains.[2]
Step 1: Waste Segregation and Collection
-
Identify and Classify: All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, must be classified as hazardous chemical waste.
-
Use Designated Containers: Collect all this compound waste in a dedicated, clearly labeled, and suitable, closed container.[2][5] The container should be compatible with the waste and prevent leakage or spillage.
Step 2: Spill Management In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary PPE as outlined above.
-
Contain the Spill: Prevent the spillage from entering drains or water courses.[4]
-
Clean-up:
Step 3: Final Disposal
-
Engage a Licensed Disposal Company: The final disposal of this compound waste must be handled by a licensed and qualified hazardous waste disposal company.[2][5]
-
Incineration: The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Documentation: Maintain records of all disposed chemical waste in accordance with institutional and regulatory requirements.
Quantitative Data Summary
While specific disposal limits can vary by region and institution, the following table summarizes key quantitative information derived from safety data sheets.
| Parameter | Value | Source |
| Recommended Storage Temp. | -20 °C | Safety Data Sheet[2] |
| NFPA 704 Health Hazard | 1 | Indicates that exposure would cause irritation with only minor residual injury.[2] |
| NFPA 704 Fire Hazard | 0 | Materials that will not burn under typical fire conditions.[2] |
| NFPA 704 Reactivity Hazard | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[2] |
Experimental Protocols
The proper disposal of this compound is a safety procedure rather than a scientific experiment. Therefore, detailed experimental protocols in the traditional sense are not applicable. The step-by-step disposal plan provided above serves as the procedural protocol for safely managing and disposing of this compound waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Retinal
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural precision is paramount. This guide provides essential, immediate safety and logistical information for handling Retinal (Retinaldehyde), a light-sensitive aldehyde form of vitamin A crucial in vision and various biological processes. Adherence to these procedural steps will mitigate risks, ensure experimental integrity, and facilitate proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, causes skin irritation, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Due to the lack of specific breakthrough data for this compound, it is recommended to use gloves rated as having good to excellent resistance against common organic solvents. Double gloving may be appropriate for certain procedures. | Prevents skin contact, which can cause irritation and potential absorption.[3] |
| Body Protection | A lab coat or an impervious chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working outside of a fume hood or if dusts/aerosols are generated.[3] | Prevents inhalation of harmful particles. |
Safe Handling and Storage Protocols
Given this compound's sensitivity to light, specific handling and storage procedures are critical to maintain its chemical integrity and prevent degradation.
Procedural Steps for Handling:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Controlled Environment : Whenever possible, handle this compound in a designated area with controlled lighting, such as a dark room or under a fume hood with the sash lowered to minimize light exposure.[1][4]
-
Light Protection : Use amber-colored or opaque containers for storing and handling this compound solutions to protect them from light.[1][2][4] If transparent containers are necessary, they should be wrapped in aluminum foil.[4]
-
Ventilation : Always handle solid this compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contamination : Use clean, dedicated spatulas and glassware to prevent cross-contamination.
-
Weighing : When weighing solid this compound, do so in a fume hood on a tared weigh paper or in a suitable container.
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly while stirring to ensure it dissolves completely.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
Waste Segregation and Disposal:
-
Solid Waste : Collect any solid this compound waste, including contaminated gloves, weigh papers, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of this compound solutions in a labeled hazardous waste container compatible with the solvent used. Do not pour this compound solutions down the drain.
-
Sharps : Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.
-
Container Disposal : Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[5] Once cleaned, the container can be disposed of as non-hazardous waste after defacing the label.
-
Professional Disposal : All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.[6][7]
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key procedural steps for safely handling this compound in a laboratory setting.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. camlab.co.uk [camlab.co.uk]
- 3. This compound and visual system: occupational and environmental toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
